molecular formula C19H25ClN2O B1362567 Noribogaine hydrochloride

Noribogaine hydrochloride

Cat. No.: B1362567
M. Wt: 332.9 g/mol
InChI Key: BFLJLOKFWZLUTR-STGWVFMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Noribogaine hydrochloride is a useful research compound. Its molecular formula is C19H25ClN2O and its molecular weight is 332.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 274275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H25ClN2O

Molecular Weight

332.9 g/mol

IUPAC Name

(15S,17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-ol;hydrochloride

InChI

InChI=1S/C19H24N2O.ClH/c1-2-12-7-11-8-16-18-14(5-6-21(10-11)19(12)16)15-9-13(22)3-4-17(15)20-18;/h3-4,9,11-12,16,19-20,22H,2,5-8,10H2,1H3;1H/t11-,12+,16?,19?;/m0./s1

InChI Key

BFLJLOKFWZLUTR-STGWVFMRSA-N

Isomeric SMILES

CC[C@@H]1C[C@H]2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O.Cl

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O.Cl

Origin of Product

United States

Foundational & Exploratory

A Deep Dive into the Neuropharmacology of Noribogaine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Noribogaine (B1226712), the primary active metabolite of the psychoactive alkaloid ibogaine (B1199331), is a compound of significant interest for its potential therapeutic applications in substance use disorders.[1] Its complex pharmacological profile, characterized by interactions with multiple neurotransmitter systems, sets it apart from conventional addiction therapies. This technical guide provides an in-depth analysis of the mechanism of action of noribogaine hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and signaling pathways. Noribogaine's multifaceted mechanism, including its unique biased agonism at the kappa-opioid receptor, potent serotonin (B10506) reuptake inhibition, and modulation of neurotrophic factor expression, underscores its potential as a novel pharmacotherapy for addiction.

Core Pharmacological Actions

Noribogaine's therapeutic effects are believed to stem from its simultaneous interaction with several key targets within the central nervous system. Unlike its parent compound, ibogaine, noribogaine exhibits a distinct and, in some cases, more potent activity profile at these sites.

Opioid Receptor Modulation

Noribogaine demonstrates a higher affinity for opioid receptors compared to ibogaine.[2] Its interaction is most pronounced at the kappa- and mu-opioid receptors.

Biased Agonism at the Kappa-Opioid Receptor (KOR): A pivotal aspect of noribogaine's mechanism is its function as a G-protein biased agonist at the KOR.[3] It effectively activates the G-protein signaling pathway, which is associated with therapeutic effects like analgesia and anti-addiction properties, while only weakly recruiting the β-arrestin pathway, which is linked to dysphoria and other undesirable side effects.[1][3] This biased signaling may contribute to its potential anti-addictive properties without inducing the negative affective states associated with non-biased KOR agonists.[3]

Mu-Opioid Receptor (MOR) Interaction: The role of noribogaine at the MOR is complex and has been a subject of evolving research. While early studies suggested potential agonism, more recent functional assays indicate that noribogaine acts as a weak antagonist at the MOR.[4][5] It does not appear to produce classical MOR agonist effects such as analgesia on its own, but it has been shown to potentiate morphine-induced analgesia.[6][7]

Serotonin Transporter (SERT) Inhibition

Noribogaine is a potent inhibitor of the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels.[1][8] This action is thought to contribute to its mood-elevating and anti-craving effects.[9] Studies have shown that noribogaine interacts with SERT in a non-competitive manner, stabilizing the transporter in an inward-open conformation.[10][11]

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Similar to ibogaine, noribogaine functions as a weak antagonist at the NMDA receptor.[1][8] This action is implicated in the attenuation of withdrawal symptoms and the reduction of drug-seeking behaviors.[5] By modulating glutamatergic neurotransmission, noribogaine may help to "reset" neural circuits disrupted by chronic substance use.[12]

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism

Noribogaine acts as an antagonist at α3β4 nicotinic acetylcholine receptors.[8][13] This mechanism is particularly relevant to its potential application in treating nicotine (B1678760) addiction, as it has been shown to dose-dependently decrease nicotine self-administration in animal models.[14]

Upregulation of Glial Cell Line-Derived Neurotrophic Factor (GDNF)

A significant and potentially long-lasting effect of noribogaine is its ability to increase the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the ventral tegmental area (VTA), a key region of the brain's reward circuitry.[8][15][16] GDNF is a neurotrophic factor that promotes the survival and function of dopamine (B1211576) neurons, which are often compromised by chronic drug use.[5] This neurotrophic effect may underlie the sustained anti-addictive properties of noribogaine.[15][17]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding noribogaine's binding affinities and functional activities at its primary molecular targets.

Table 1: Opioid Receptor Binding Affinities (Ki)

ReceptorNoribogaine Ki (μM)Ibogaine Ki (μM)Reference(s)
Kappa (κ)0.96 ± 0.083.77 ± 0.81[2]
Mu (μ)2.66 ± 0.6211.04 ± 0.66[2]
Delta (δ)24.72 ± 2.26> 100[2]

Table 2: Functional Activity at Opioid Receptors

Receptor/PathwayAssayNoribogaine ActivityReference(s)
Kappa (κ) - G-protein activation[35S]GTPγS BindingPartial Agonist (EC50 = 9 μM, 75% efficacy of Dynorphin A)[1][3][4]
Kappa (κ) - β-arrestin recruitmentPathHunter® β-arrestin AssayWeak Partial Agonist (12% efficacy of Dynorphin A)[1][3][4]
Kappa (κ) - β-arrestin antagonismPathHunter® β-arrestin AssayAntagonist (IC50 = 1 μM against Dynorphin A)[1][3][4]
Mu (μ) - G-protein & β-arrestinFunctional AssaysWeak Antagonist (Ke = 20 μM)[4]

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of noribogaine.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a ligand (noribogaine) for a specific receptor.

  • Objective: To quantify the affinity (Ki) of noribogaine for opioid receptors.

  • Materials:

    • Membrane preparations from cells expressing the target opioid receptor subtype (e.g., CHO-K1 cells expressing human KOR).

    • Radiolabeled ligand (e.g., [3H]U-69,593 for KOR, [3H]DAMGO for MOR).

    • This compound.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Aliquots of the cell membrane preparation are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of noribogaine.

    • The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from unbound radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The concentration of noribogaine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assays

This assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.

  • Objective: To determine the functional activity (agonism or antagonism) and potency (EC50) of noribogaine at opioid receptors.

  • Materials:

    • Membrane preparations from cells expressing the target opioid receptor.

    • [35S]GTPγS.

    • GDP.

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Procedure:

    • Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.

    • Varying concentrations of noribogaine are added to the membrane preparation.

    • [35S]GTPγS is added to initiate the binding reaction.

    • The mixture is incubated at a controlled temperature (e.g., 30°C).

    • The reaction is terminated by filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.

    • Agonist activity is observed as an increase in [35S]GTPγS binding above basal levels. The EC50 is the concentration of noribogaine that produces 50% of the maximal response.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key aspects of noribogaine's mechanism of action.

Noribogaine_Signaling_Pathways cluster_opioid Opioid Receptor Modulation cluster_neurotrophic Neurotrophic Factor Upregulation KOR Kappa-Opioid Receptor (KOR) G_Protein G-Protein Activation KOR->G_Protein Strong Activation Beta_Arrestin β-Arrestin Recruitment KOR->Beta_Arrestin Weak Activation Therapeutic_Effects Anti-addictive Effects, Analgesia G_Protein->Therapeutic_Effects Dysphoria Dysphoria Beta_Arrestin->Dysphoria Noribogaine_Opioid Noribogaine Noribogaine_Opioid->KOR Biased Agonist Noribogaine_GDNF Noribogaine VTA Ventral Tegmental Area (VTA) Noribogaine_GDNF->VTA GDNF GDNF Expression (Increased) VTA->GDNF Dopamine_Neuron Dopamine Neuron Survival & Function GDNF->Dopamine_Neuron Long_Term_Effects Sustained Anti-addictive Properties Dopamine_Neuron->Long_Term_Effects

Figure 1: Noribogaine's primary signaling pathways.

Experimental_Workflow_Binding_Assay start Start: Receptor Membrane Preparation incubation Incubate with Radioligand & Noribogaine start->incubation filtration Rapid Filtration incubation->filtration wash Wash Filters filtration->wash quantify Scintillation Counting wash->quantify analysis Data Analysis: Calculate IC50 & Ki quantify->analysis end End: Determine Binding Affinity analysis->end

Figure 2: Workflow for Radioligand Binding Assay.

Conclusion

This compound presents a compelling and complex mechanism of action that distinguishes it from existing treatments for substance use disorders. Its ability to modulate multiple neurotransmitter systems, coupled with its unique biased agonism at the kappa-opioid receptor and its neurotrophic effects, provides a multi-pronged approach to addressing the neurobiological underpinnings of addiction. The quantitative data and experimental methodologies outlined in this guide offer a solid foundation for further research and development of noribogaine as a potential therapeutic agent. Continued investigation into its intricate pharmacology is crucial for unlocking its full therapeutic potential and for the development of safer and more effective treatments for addiction.

References

Synthesis of Noribogaine Hydrochloride from Ibogaine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of noribogaine (B1226712) hydrochloride from its parent compound, ibogaine (B1199331). The document details the core chemical transformation, purification methodologies, and analytical characterization of the final product. It is intended for an audience with a strong background in synthetic organic chemistry and pharmaceutical sciences.

Core Synthesis: O-Demethylation of Ibogaine

The principal psychoactive metabolite of ibogaine, noribogaine (12-hydroxyibogamine), is most commonly synthesized through the O-demethylation of ibogaine.[1][2] This process involves the cleavage of the methoxy (B1213986) group at the 12-position of the ibogaine molecule, replacing it with a hydroxyl group. The most established and widely cited method for this transformation utilizes boron tribromide (BBr₃) as the demethylating agent.[1]

Reaction Scheme:

Experimental Protocol: O-Demethylation of Ibogaine

This protocol is a synthesis of information from various sources describing the use of boron tribromide for the demethylation of aromatic ethers.[3][4]

Materials:

  • Ibogaine

  • Boron tribromide (BBr₃) solution (e.g., 1M in dichloromethane)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen/argon manifold)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve ibogaine in anhydrous dichloromethane.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a solution of boron tribromide (typically 2-3 molar equivalents) in anhydrous dichloromethane to the cooled ibogaine solution via a syringe or dropping funnel. The addition should be performed dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of methanol. This will decompose the excess BBr₃ and the boron-containing intermediates. Caution: This quenching process is highly exothermic and releases HBr gas.

  • Work-up:

    • Allow the quenched mixture to warm to room temperature.

    • Carefully neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude noribogaine free base.

Purification of Noribogaine

Purification of the crude noribogaine is crucial to remove unreacted ibogaine, which has a different pharmacological profile, and other reaction byproducts.[5] A combination of column chromatography and recrystallization is typically employed.

Experimental Protocol: Column Chromatography

Materials:

  • Crude noribogaine free base

  • Silica (B1680970) gel (for column chromatography)[6]

  • A suitable mobile phase (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane with a small percentage of triethylamine (B128534) to prevent tailing)

Procedure:

  • Column Preparation: Pack a glass chromatography column with a slurry of silica gel in the initial, least polar mobile phase.[7][8]

  • Sample Loading: Dissolve the crude noribogaine in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, gradually increasing the polarity.[9] Collect fractions and monitor them by TLC to identify those containing the pure noribogaine.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified noribogaine free base.

Conversion to Noribogaine Hydrochloride

For improved stability, handling, and bioavailability, the purified noribogaine free base is converted to its hydrochloride salt.

Experimental Protocol: Salt Formation

Materials:

  • Purified noribogaine free base

  • Anhydrous diethyl ether or isopropanol

  • A solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl)

Procedure:

  • Dissolution: Dissolve the purified noribogaine free base in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Precipitation: Slowly add a solution of hydrochloric acid in the chosen solvent to the noribogaine solution while stirring. The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield this compound as a solid.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound from ibogaine. Please note that yields can vary significantly based on the scale of the reaction and the purity of the starting materials.

StepReagents & ConditionsTypical Yield (%)Reference(s)
O-Demethylation Ibogaine, BBr₃, Anhydrous DCM, -78 °C to RT70-90[3]
Purification Silica Gel Column Chromatography80-95 (recovery)[9]
Salt Formation Noribogaine free base, HCl in ether/isopropanol>95[3]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

TechniquePurposeExpected ResultsReference(s)
¹H NMR & ¹³C NMR Structural Confirmation and PuritySpectra consistent with the structure of this compound.[10]
HPLC Purity AssessmentA single major peak corresponding to noribogaine.[11][12][13]
LC-MS Molecular Weight ConfirmationA molecular ion peak corresponding to the protonated molecule of noribogaine (m/z 297.4).[10][14][15][16][17]
GC-MS Purity and Impurity ProfilingAfter derivatization, a major peak corresponding to noribogaine.[16][17][18][16]

Signaling Pathways and Experimental Workflows

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound from ibogaine.

Synthesis_Workflow Ibogaine Ibogaine Demethylation O-Demethylation (BBr3, DCM) Ibogaine->Demethylation Crude_Noribogaine Crude Noribogaine (Free Base) Demethylation->Crude_Noribogaine Purification Purification (Column Chromatography) Crude_Noribogaine->Purification Pure_Noribogaine Pure Noribogaine (Free Base) Purification->Pure_Noribogaine Salt_Formation Salt Formation (HCl) Pure_Noribogaine->Salt_Formation Noribogaine_HCl Noribogaine HCl Salt_Formation->Noribogaine_HCl

Caption: Workflow for Noribogaine HCl Synthesis.

Noribogaine's Biased Agonism at the Kappa-Opioid Receptor

Noribogaine acts as a biased agonist at the kappa-opioid receptor (KOR), preferentially activating the G-protein signaling pathway over the β-arrestin pathway.[19][20][21][22][23] This biased agonism is hypothesized to contribute to its therapeutic effects without inducing the dysphoria associated with conventional KOR agonists.

KOR_Signaling cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) G_Protein G-Protein Activation (GDP -> GTP) KOR->G_Protein Strongly Activates Beta_Arrestin β-Arrestin Recruitment (Weak) KOR->Beta_Arrestin Weakly Activates Noribogaine Noribogaine Noribogaine->KOR Binds Therapeutic_Effects Therapeutic Effects (e.g., Anti-addictive) G_Protein->Therapeutic_Effects Reduced_Dysphoria Reduced Dysphoria Beta_Arrestin->Reduced_Dysphoria

Caption: Noribogaine's Biased KOR Agonism.

Noribogaine's Interaction with the Serotonin (B10506) Transporter (SERT)

Noribogaine is a potent inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[2][24][25][26] This action increases the extracellular concentration of serotonin, which may contribute to the antidepressant and anti-craving effects of noribogaine.

SERT_Interaction cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Serotonin_Extracellular Serotonin SERT SERT Serotonin Binding Site Serotonin_Extracellular->SERT:f0 Reuptake (Blocked) Increased_Serotonin Increased Synaptic Serotonin Noribogaine Noribogaine Noribogaine->SERT Inhibits Postsynaptic_Receptor Postsynaptic 5-HT Receptor Increased_Serotonin->Postsynaptic_Receptor Activates Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade

Caption: Noribogaine's Inhibition of SERT.

Ibogaine's Interaction with the Dopamine (B1211576) Transporter (DAT)

Ibogaine interacts with the dopamine transporter (DAT), which clears dopamine from the synapse.[27][28][29] This interaction is complex and can lead to a modulation of dopamine signaling, which is thought to be a key mechanism in its anti-addictive properties.[30]

DAT_Interaction cluster_synapse_dat Synaptic Cleft cluster_presynaptic_dat Presynaptic Neuron Dopamine_Extracellular Dopamine DAT DAT Dopamine Binding Site Dopamine_Extracellular->DAT:f0 Reuptake (Modulated) Modulated_Dopamine Modulated Synaptic Dopamine Ibogaine Ibogaine Ibogaine->DAT Interacts with Postsynaptic_DA_Receptor Postsynaptic Dopamine Receptor Modulated_Dopamine->Postsynaptic_DA_Receptor Modulated Activation Reward_Pathway_Modulation Reward Pathway Modulation Postsynaptic_DA_Receptor->Reward_Pathway_Modulation

Caption: Ibogaine's Interaction with DAT.

References

chemical structure and properties of noribogaine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noribogaine (B1226712), the primary active metabolite of the psychoactive alkaloid ibogaine (B1199331), is a compound of significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders. Unlike its parent compound, noribogaine is generally considered non-hallucinogenic at therapeutic doses. Its complex pharmacological profile, characterized by interactions with multiple neurotransmitter systems and its influence on neurotrophic factor expression, presents a unique mechanism of action. This technical guide provides a detailed examination of the chemical structure, physicochemical properties, pharmacology, and relevant experimental protocols for noribogaine hydrochloride (HCl). Quantitative data are presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Chemical Structure and Physicochemical Properties

Noribogaine, chemically known as 12-hydroxyibogamine (B1252449) or O-desmethylibogaine, is an indole (B1671886) alkaloid. It is formed in the body through the O-demethylation of ibogaine, a reaction primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[1] The hydrochloride salt form of noribogaine enhances its stability and solubility for research and formulation purposes.[2]

The key physicochemical properties of noribogaine and its HCl salt are summarized in the table below.

PropertyValue
Chemical Formula C₁₉H₂₄N₂O (free base) C₁₉H₂₅ClN₂O (HCl salt)[2][3]
Molecular Weight 296.41 g/mol (free base)[4] 332.87 g/mol (HCl salt)[2][3]
IUPAC Name (1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4(9),5,7-tetraen-7-ol hydrochloride[1]
CAS Number 481-88-9 (free base) 110514-35-7 (HCl salt)
Appearance White solid[2]
Solubility Noribogaine HCl: - Saline: 32 mg/mL[5] - Water: 1-4 mg/mL[6] Noribogaine (base): - DMSO: Sparingly soluble (1-10 mg/mL)[7][8]
Storage Conditions -20°C for long-term storage (months to years)[3][8]

Pharmacology and Mechanism of Action

Noribogaine exhibits a complex, multi-target pharmacology that is distinct from its parent compound, ibogaine. Its anti-addictive properties are believed to stem from a combination of effects on opioid and serotonin (B10506) systems, as well as the upregulation of key neurotrophic factors.

Receptor Binding Profile

Noribogaine interacts with a variety of receptors and transporters. Notably, it displays a higher affinity for opioid receptors than ibogaine.[9] The binding affinities (Ki) and inhibitory concentrations (IC50) for key targets are summarized below.

TargetLigand/AssayKi (nM)IC50 (nM)Species
Opioid Receptors
κ-Opioid Receptor (KOR)[³H]U69,593960 ± 80[1][9]Bovine
µ-Opioid Receptor (MOR)[³H]DAMGO2660 ± 620[1][9]Rat
δ-Opioid Receptor (DOR)[³H]DPDPE24720 ± 2260[1][9]Rat
Monoamine Transporters
Serotonin Transporter (SERT)[¹²⁵I]RTI-5540.7 ± 11.6[7]180[10]Human
Dopamine Transporter (DAT)2050[2]6760[2]Human
Norepinephrine Transporter (NET)39000[2]Bovine
Other Targets
NMDA ReceptorWeak Antagonist[2]
Sigma-2 (σ₂) ReceptorNo significant binding[1][2]
hERG Potassium Channel1960[2]2860[2]Human
Biased Agonism at the Kappa-Opioid Receptor

A key feature of noribogaine's pharmacology is its biased agonism at the kappa-opioid receptor (KOR). It preferentially activates the G-protein signaling pathway while only weakly engaging the β-arrestin pathway.[1][5] This is significant because the β-arrestin pathway is associated with the dysphoric and aversive effects of other KOR agonists.[2][5] Noribogaine's bias may therefore contribute to its therapeutic potential without producing these undesirable side effects.[5]

  • G-protein pathway activation (GDP-GTP exchange): EC50 = 9 µM (75% efficacy of dynorphin (B1627789) A).[2][5]

  • β-arrestin pathway recruitment: 12% efficacy of dynorphin A.[2][5]

  • Functional antagonism of β-arrestin pathway: IC50 = 1 µM.[2][5]

G_Protein_Biased_Agonism Noribogaine Noribogaine KOR Kappa-Opioid Receptor (KOR) Noribogaine->KOR Binds G_Protein G-Protein Activation KOR->G_Protein Strongly Activates (Agonist) Beta_Arrestin β-Arrestin Recruitment KOR->Beta_Arrestin Weakly Activates (Partial Agonist/ Functional Antagonist) Therapeutic_Effects Anti-addictive & Analgesic Effects G_Protein->Therapeutic_Effects Aversive_Effects Dysphoria & Aversion Beta_Arrestin->Aversive_Effects

Noribogaine's biased agonism at the KOR.
Modulation of Neurotrophic Factors

Noribogaine and its parent compound, ibogaine, have been shown to increase the expression of crucial neurotrophic factors, including Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF), particularly in the ventral tegmental area (VTA).[1][6][11] These proteins are vital for neuronal survival, growth, and synaptic plasticity. The upregulation of GDNF is thought to trigger a positive autoregulatory loop, contributing to the long-lasting anti-addictive effects of noribogaine.[1][12] This neurotrophic activity may help reverse the neuroadaptations associated with chronic drug use.[6] The signaling cascade involves the activation of the Ret receptor for GDNF and the TrkB receptor for BDNF, which in turn initiate downstream pathways like MAPK/ERK, PLCγ, and PI3K.[11][13]

Neurotrophic_Factor_Signaling cluster_0 Noribogaine Action cluster_1 Cellular Response in VTA cluster_2 Long-Term Outcomes Noribogaine Noribogaine GDNF_up ↑ GDNF Expression Noribogaine->GDNF_up BDNF_up ↑ BDNF Expression Noribogaine->BDNF_up Ret Ret Receptor GDNF_up->Ret Activates TrkB TrkB Receptor BDNF_up->TrkB Activates Pathways MAPK/ERK, PLCγ, PI3K Signaling Pathways Ret->Pathways TrkB->Pathways Plasticity ↑ Neuroplasticity Pathways->Plasticity Survival ↑ Neuronal Survival Pathways->Survival Relapse ↓ Drug-Seeking Behavior Plasticity->Relapse Survival->Relapse

Noribogaine-induced neurotrophic factor signaling.

Pharmacokinetics

Clinical studies in healthy volunteers have provided initial data on the pharmacokinetic profile of noribogaine HCl.

ParameterValueNotes
Absorption (Tmax) 2-3 hours (oral)[4]Rapidly absorbed following oral administration.
Elimination Half-life (t½) 28-49 hours[4]Demonstrates slow elimination, contributing to its long-lasting effects.
Volume of Distribution (Vd) 1417-3086 L[4]High, indicating extensive distribution into tissues.
Brain Penetration High[2]The compound is lipophilic and readily crosses the blood-brain barrier.

Experimental Protocols

Synthesis of Noribogaine HCl from Ibogaine

The most common method for preparing noribogaine is through the O-demethylation of ibogaine.[14][15]

Synthesis_Workflow start Start: Ibogaine dissolve 1. Dissolve Ibogaine in dry 1,2-dichloroethane (B1671644) under inert atmosphere. start->dissolve add_bbr3 2. Add Boron Tribromide (BBr3) dropwise at 0-5°C. dissolve->add_bbr3 react 3. Stir at room temperature or heat gently (e.g., 55°C) for 1-2 hours. Monitor by TLC. add_bbr3->react quench 4. Quench reaction with methanol (B129727). react->quench extract 5. Extract with ethyl acetate (B1210297) and wash with brine. Dry organic layers. quench->extract purify 6. Purify Noribogaine free base via silica (B1680970) gel chromatography. extract->purify salt 7. Dissolve purified base in dry diethyl ether. Add HCl in ether to precipitate salt. purify->salt isolate 8. Filter, wash with ether, and dry under vacuum. salt->isolate end End: Noribogaine HCl isolate->end

Workflow for the synthesis of Noribogaine HCl.

Methodology:

  • Reaction Setup: Ibogaine is dissolved in a dry, inert solvent such as 1,2-dichloroethane or methylene (B1212753) chloride under an argon or nitrogen atmosphere.[14][15]

  • Demethylation: A demethylating agent, typically boron tribromide (BBr₃), is added dropwise to the solution, often at a reduced temperature (0-5°C) to control the reaction rate. The mixture is then allowed to warm to room temperature or heated gently (e.g., 55°C) and stirred for 1-2 hours.[14] The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow addition of methanol to neutralize excess BBr₃.[14]

  • Extraction and Isolation: The crude product is worked up using standard liquid-liquid extraction techniques, typically involving an organic solvent like ethyl acetate and washes with water or brine. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield crude noribogaine free base.

  • Purification: The crude free base is purified using column chromatography on silica gel.[15]

  • Salt Formation: The purified noribogaine free base is dissolved in a dry solvent like diethyl ether. A solution of hydrogen chloride in ether is then added, causing noribogaine HCl to precipitate as a white solid.[14]

  • Final Product: The precipitated salt is collected by filtration, washed with fresh dry ether, and dried under vacuum to yield pure noribogaine HCl.[14]

Radioligand Binding Assay for Opioid Receptors

This protocol provides a general framework for determining the binding affinity of noribogaine HCl at opioid receptors.[9][16]

Materials:

  • Membrane Preparations: Brain tissue (e.g., rat or bovine cerebral cortex) or cell lines expressing the opioid receptor of interest (e.g., CHO-hMOR).

  • Radioligands:

    • µ-opioid receptor: [³H]DAMGO

    • κ-opioid receptor: [³H]U69,593

    • δ-opioid receptor: [³H]DPDPE

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Naloxone (B1662785) (10 µM).

  • Test Compound: Noribogaine HCl dissolved in assay buffer across a range of concentrations.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Incubation: In assay tubes, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of noribogaine HCl (or buffer for total binding, or naloxone for non-specific binding).

  • Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the logarithm of the noribogaine concentration. Determine the IC50 value (the concentration of noribogaine that inhibits 50% of specific binding) using non-linear regression analysis. Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Animal Model: Opioid Self-Administration

Animal models of drug self-administration are crucial for evaluating the anti-addictive potential of compounds like noribogaine.[17][18][19]

Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.

Procedure:

  • Catheter Implantation: Rats are surgically implanted with intravenous (IV) catheters into the jugular vein.

  • Acquisition of Self-Administration: Following recovery, rats are placed in the operant chambers and trained to press a lever to receive an IV infusion of an opioid (e.g., morphine or heroin). Each infusion is typically paired with a cue (e.g., a light). Training continues until a stable baseline of responding is established.

  • Noribogaine Administration: Once a stable baseline is achieved, rats are administered a single dose of noribogaine HCl (e.g., 40 mg/kg, i.p.) or vehicle.[7]

  • Post-Treatment Testing: The rats are returned to the operant chambers daily, and their lever-pressing for the opioid is recorded. The effect of noribogaine is assessed by the reduction in opioid self-administration compared to the pre-treatment baseline and the vehicle-treated control group. The duration of this effect is monitored over several days or weeks.

Conclusion

Noribogaine HCl is a pharmacologically complex molecule with significant potential as a therapeutic agent for substance use disorders. Its unique mechanism, involving biased agonism at the kappa-opioid receptor and modulation of neurotrophic factor signaling, distinguishes it from traditional addiction therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility and underlying mechanisms of this promising compound. Continued investigation is warranted to fully characterize its safety and efficacy profile for clinical applications.

References

Noribogaine: A Comprehensive Technical Guide to the Primary Active Metabolite of Ibogaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noribogaine (B1226712), the principal active metabolite of the psychoactive alkaloid ibogaine (B1199331), is emerging as a compound of significant interest in the field of addiction medicine and neuropharmacology. Following the administration of ibogaine, it is rapidly metabolized in the liver to noribogaine, which exhibits a distinct and prolonged pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth overview of noribogaine, focusing on its metabolism, pharmacokinetics, pharmacodynamics, and the key experimental methodologies used to elucidate its mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of noribogaine and its therapeutic potential.

Introduction

Ibogaine, a naturally occurring psychoactive compound found in the West African shrub Tabernanthe iboga, has garnered attention for its purported anti-addictive properties. However, its clinical development has been hampered by safety concerns, including cardiac toxicity and neurotoxicity at high doses. Emerging evidence strongly suggests that many of the therapeutic effects of ibogaine, particularly its long-lasting impact on drug craving and withdrawal, are mediated by its primary active metabolite, noribogaine (12-hydroxyibogamine).[1][2] Unlike its parent compound, noribogaine displays a more favorable safety profile, lacking the tremorigenic effects associated with ibogaine.[3] This has positioned noribogaine as a promising candidate for the development of novel pharmacotherapies for substance use disorders.

Metabolism and Pharmacokinetics

Ibogaine undergoes significant first-pass metabolism in the liver, where it is O-demethylated to form noribogaine.[1][4] This biotransformation is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[2][4][5] Genetic variations in the CYP2D6 gene can lead to significant inter-individual differences in the rate of noribogaine formation, influencing both the efficacy and safety profile of ibogaine treatment.[4][6]

Noribogaine exhibits a significantly longer plasma half-life than ibogaine.[2][7] Following oral administration of ibogaine, plasma concentrations of noribogaine surpass those of the parent compound and are sustained for an extended period.[7] Noribogaine is highly lipophilic and readily crosses the blood-brain barrier, achieving significant concentrations in the central nervous system.[8]

Pharmacokinetic Parameters of Noribogaine
ParameterValueSpeciesRoute of AdministrationReference
Time to Peak Concentration (Tmax) 2-3 hoursHumanOral[9]
Elimination Half-life (t½) 24-50 hoursHumanOral[8][9]
Volume of Distribution (Vd) 1417-3086 LHumanOral[9]
Peak Plasma Concentration (Cmax) after 3 mg dose 5.2 ng/mLHumanOral[10]
Peak Plasma Concentration (Cmax) after 10 mg dose 14.5 ng/mLHumanOral[10]
Peak Plasma Concentration (Cmax) after 30 mg dose 55.9 ng/mLHumanOral[10]
Peak Plasma Concentration (Cmax) after 60 mg dose 116 ng/mLHumanOral[10]

Pharmacodynamics

Noribogaine interacts with a wide range of neurotransmitter systems, contributing to its complex pharmacological profile. Its primary mechanisms of action are believed to involve its interactions with opioid receptors, serotonin (B10506) transporters, and neurotrophic factor signaling pathways.

Receptor Binding Affinities

Noribogaine displays a distinct receptor binding profile compared to ibogaine, with a notably higher affinity for opioid receptors.[1][11]

Receptor/TransporterLigandBinding Affinity (Ki)Reference
Kappa-Opioid Receptor (KOR) Noribogaine0.96 ± 0.08 µM[11]
Ibogaine3.77 ± 0.81 µM[11]
Mu-Opioid Receptor (MOR) Noribogaine2.66 ± 0.62 µM[11]
Ibogaine11.04 ± 0.66 µM[11]
Delta-Opioid Receptor (DOR) Noribogaine24.72 ± 2.26 µM[11]
Ibogaine> 100 µM[11]
Serotonin Transporter (SERT) NoribogaineHigher affinity than ibogaine[12]
NMDA Receptor NoribogaineWeak antagonist[8]
IbogaineWeak antagonist[8]
Sigma-2 Receptor NoribogaineNo significant affinity[8]
IbogaineBinds[8]
Signaling Pathways

Noribogaine acts as a biased agonist at the kappa-opioid receptor (KOR).[8][13] It preferentially activates the G-protein signaling pathway, which is associated with analgesia, while having a much lower efficacy at recruiting β-arrestin, a pathway linked to dysphoria and other adverse effects.[13] This biased agonism may contribute to the therapeutic effects of noribogaine while minimizing the negative side effects associated with non-biased KOR agonists.

KOR_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein Pathway (Preferred by Noribogaine) cluster_barrestin β-Arrestin Pathway (Weakly Activated) KOR Kappa-Opioid Receptor (KOR) G_protein Gαi/o Protein KOR->G_protein Strongly Activates b_arrestin β-Arrestin KOR->b_arrestin Weakly Recruits Noribogaine Noribogaine Noribogaine->KOR Binds to AC Adenylyl Cyclase (Inhibited) G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Therapeutic Effects (e.g., Analgesia) cAMP->Analgesia MAPK p38 MAPK b_arrestin->MAPK Dysphoria Adverse Effects (e.g., Dysphoria) MAPK->Dysphoria

Figure 1: Noribogaine's biased agonism at the KOR.

Noribogaine has been shown to upregulate the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the ventral tegmental area (VTA), a key brain region in the reward pathway.[5] This increase in GDNF is thought to promote neuronal survival and plasticity, potentially reversing the neuroadaptations associated with chronic drug use and reducing drug-seeking behavior.

GDNF_Signaling cluster_gdnf GDNF Upregulation cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_effects Cellular Effects Noribogaine Noribogaine VTA_Neuron VTA Neuron Noribogaine->VTA_Neuron GDNF_up ↑ GDNF Expression VTA_Neuron->GDNF_up GFRa1 GFRα1 GDNF_up->GFRa1 Binds RET RET Receptor GFRa1->RET Activates PI3K_Akt PI3K/Akt Pathway RET->PI3K_Akt MAPK_ERK MAPK/ERK Pathway RET->MAPK_ERK Survival Neuronal Survival & Plasticity PI3K_Akt->Survival MAPK_ERK->Survival Anti_Addictive Anti-Addictive Effects Survival->Anti_Addictive

Figure 2: Noribogaine-induced GDNF signaling in the VTA.

Key Experimental Protocols

The pharmacological characterization of noribogaine has been achieved through a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This technique is used to determine the binding affinity of noribogaine for various receptors and transporters.

  • Objective: To quantify the affinity (Ki) of noribogaine for a specific target protein.

  • Principle: The assay measures the ability of unlabeled noribogaine to compete with a radiolabeled ligand for binding to a receptor preparation.

  • General Protocol:

    • Membrane Preparation: Homogenize tissue (e.g., rat brain cortex) or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the cell membranes containing the receptors.

    • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]-U69,593 for KOR) and varying concentrations of unlabeled noribogaine.

    • Filtration: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displaced against the concentration of noribogaine. The concentration of noribogaine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

  • Objective: To assess the effect of noribogaine administration on the extracellular concentrations of neurotransmitters such as dopamine (B1211576) and serotonin in brain regions like the nucleus accumbens.

  • Principle: A microdialysis probe with a semi-permeable membrane is implanted into the target brain region. A physiological solution (perfusate) is slowly pumped through the probe, allowing neurotransmitters from the extracellular fluid to diffuse across the membrane into the perfusate. The collected dialysate is then analyzed.

  • General Protocol:

    • Probe Implantation: Surgically implant a guide cannula into the desired brain region (e.g., nucleus accumbens) of an anesthetized rat. After a recovery period, insert the microdialysis probe through the guide cannula.

    • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

    • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after the administration of noribogaine (systemically or locally via reverse dialysis).

    • Neurochemical Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

    • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the effects of noribogaine treatment to a vehicle control group.

Clinical Studies

Clinical research on noribogaine is still in its early stages, but initial studies have provided valuable insights into its safety, tolerability, and pharmacokinetics in humans.

Ascending-Dose Clinical Trial Workflow

Phase I clinical trials for noribogaine typically follow a single ascending-dose design to evaluate its safety and pharmacokinetic profile in healthy volunteers or a target patient population.[9][14]

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Dosing cluster_assessment Phase 3: Assessment & Data Collection cluster_analysis Phase 4: Data Analysis & Reporting Screening Screening of Potential Participants Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment of Eligible Participants Informed_Consent->Enrollment Randomization Randomization to Dose Cohorts Enrollment->Randomization Cohort1 Cohort 1 (Low Dose vs. Placebo) Randomization->Cohort1 Cohort2 Cohort 2 (Mid Dose vs. Placebo) Randomization->Cohort2 Cohort3 Cohort 3 (High Dose vs. Placebo) Randomization->Cohort3 Safety_Monitoring Intensive Safety Monitoring (Vital Signs, ECG, AEs) Cohort1->Safety_Monitoring PK_Sampling Pharmacokinetic Sampling (Blood Draws) Cohort1->PK_Sampling PD_Assessments Pharmacodynamic Assessments (e.g., Pupillometry, Withdrawal Scales) Cohort1->PD_Assessments Cohort2->Safety_Monitoring Cohort2->PK_Sampling Cohort2->PD_Assessments Cohort3->Safety_Monitoring Cohort3->PK_Sampling Cohort3->PD_Assessments Data_Analysis Statistical Analysis of Safety, PK, and PD Data Safety_Monitoring->Data_Analysis PK_Sampling->Data_Analysis PD_Assessments->Data_Analysis Reporting Reporting of Study Results Data_Analysis->Reporting

Figure 3: Workflow of an ascending-dose clinical trial for noribogaine.
Clinical Trial Dosage Information

Study PopulationDoses AdministeredRoute of AdministrationReference
Healthy Volunteers3, 10, 30, 60 mgOral[9]
Opioid-Dependent Patients60, 120, 180 mgOral[14]

Conclusion

Noribogaine, as the primary active metabolite of ibogaine, presents a compelling profile for further investigation as a therapeutic agent for substance use disorders. Its prolonged pharmacokinetic profile, unique biased agonism at the kappa-opioid receptor, and its ability to modulate neurotrophic factor signaling pathways in key brain regions associated with addiction underscore its therapeutic potential. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the mechanisms of action and clinical utility of noribogaine. Continued research into this promising molecule may pave the way for a new generation of safer and more effective treatments for addiction.

References

An In-Depth Technical Guide to the Pharmacokinetics of Noribogaine Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of noribogaine (B1226712), the principal active metabolite of ibogaine (B1199331), in various rodent models. Noribogaine is of significant interest for its potential therapeutic applications, particularly in the context of substance use disorders. Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for preclinical and clinical development. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological and experimental pathways.

Quantitative Pharmacokinetic Data

The following tables consolidate pharmacokinetic parameters of noribogaine from multiple studies in rodent models, facilitating a comparative analysis of its behavior under different experimental conditions.

Table 1: Pharmacokinetic Parameters of Noribogaine in Rats

Species (Strain)Dose (mg/kg)Route of AdministrationTmax (hours)Cmax (ng/mL or ng/g)AUCHalf-life (t½) (hours)Brain/Blood RatioReference
Rat10Oral21727 (brain)Not ReportedNot Reported~7.9[1][2][3]
Rat30Oral25795 (brain)Not ReportedNot ReportedNot Reported[1][3]
Rat40IntraperitonealNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[4]
Rat56Oral215117 (brain)Not ReportedNot ReportedNot Reported[1][3]
Rat100Oral217067 (brain)Not ReportedNot ReportedNot Reported[1][3][5]
Rat (Sprague-Dawley)25, 50, 100Oral (gavage)~2Not ReportedNot ReportedNot ReportedNot Reported[6]
Rat (Wistar)1, 20Oral (gavage)Not ReportedHigher at 6h vs 24hNot ReportedNot ReportedNot Reported[7]

Table 2: Pharmacokinetic Parameters of Noribogaine in Mice

Species (Strain)Dose (mg/kg)Route of AdministrationTmax (hours)Cmax (ng/mL or ng/g)AUCHalf-life (t½) (hours)Brain/Blood RatioReference
MouseNot SpecifiedOralNot ReportedNot ReportedNot ReportedNot Reported7±1[1][5]
Mouse (5-HT2A+/+ and 5-HT2A-/-)10, 40Intraperitoneal~0.5Not ReportedNot ReportedNot ReportedNot Reported[8]

Note: Data is compiled from various sources and methodologies may differ. Direct comparison should be made with caution. "Not Reported" indicates that the specific parameter was not found in the cited search results.

Experimental Protocols

The following section details the methodologies commonly employed in the pharmacokinetic evaluation of noribogaine in rodent models.

2.1. Animal Models

  • Species and Strain: Studies have predominantly utilized rats (e.g., Sprague-Dawley, Wistar) and mice.[4][6][7] The choice of strain can influence metabolic rates and other physiological parameters.

  • Housing and Acclimation: Standard laboratory conditions are maintained, typically with a 12-hour light/dark cycle and ad libitum access to food and water.[9] Animals are acclimated to the facility before experimentation.

2.2. Drug Formulation and Administration

  • Compound: Noribogaine hydrochloride is the salt form typically used.[10] Doses are often expressed as the free base, requiring a correction factor.[10]

  • Vehicle: The vehicle for noribogaine administration depends on the route. For oral gavage, a suspension in a vehicle like 0.5% Tween 80 in 5% dextrose and 1.5% methylcellulose (B11928114) is common.[10] For intraperitoneal injections, saline is often used.[9]

  • Routes of Administration:

    • Oral (p.o.): Gavage is a standard method for oral administration to ensure accurate dosing.[5][6][10] This route is relevant for predicting human oral bioavailability.

    • Intraperitoneal (i.p.): This route is also frequently used and can result in higher first-pass metabolism compared to subcutaneous injection.[9][10]

    • Intravenous (i.v.): While less common in the provided literature for noribogaine administration, it is used for comparative studies with its parent compound, ibogaine.[2]

2.3. Sample Collection

  • Blood Sampling: Blood is typically collected at various time points post-administration to construct a concentration-time curve.

  • Tissue Harvesting: For brain concentration analysis, animals are euthanized at specific time points, and brain tissue is rapidly excised, weighed, and processed.[1][3]

2.4. Bioanalytical Method

  • Sample Preparation: Plasma and brain homogenates are prepared for analysis. This often involves protein precipitation or liquid-liquid extraction to isolate the analyte.

  • Analytical Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of noribogaine in biological matrices due to its high sensitivity and specificity.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in noribogaine pharmacokinetic research.

metabolic_pathway Ibogaine Ibogaine Noribogaine Noribogaine (12-hydroxyibogamine) Ibogaine->Noribogaine O-demethylation (CYP2D6 in humans) Metabolites Further Metabolites (e.g., Glucuronide) Noribogaine->Metabolites Conjugation

Metabolic conversion of ibogaine to noribogaine.

experimental_workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis animal_acclimation Animal Acclimation drug_formulation Drug Formulation animal_acclimation->drug_formulation drug_administration Drug Administration (e.g., Oral Gavage) drug_formulation->drug_administration sample_collection Timed Sample Collection (Blood, Brain) drug_administration->sample_collection sample_processing Sample Processing sample_collection->sample_processing lc_ms_analysis LC-MS/MS Analysis sample_processing->lc_ms_analysis pk_modeling Pharmacokinetic Modeling lc_ms_analysis->pk_modeling

Typical workflow for a rodent pharmacokinetic study.

signaling_pathways cluster_receptors Primary Molecular Targets cluster_effects Downstream Effects Noribogaine Noribogaine KOR Kappa-Opioid Receptor (Biased Agonist) Noribogaine->KOR SERT Serotonin (B10506) Transporter (SERT) Noribogaine->SERT NMDA NMDA Receptor (Weak Antagonist) Noribogaine->NMDA G_Protein_Activation G-Protein Pathway Activation KOR->G_Protein_Activation Beta_Arrestin Low β-Arrestin Recruitment KOR->Beta_Arrestin (low efficacy) Serotonin_Reuptake Inhibition of Serotonin Reuptake SERT->Serotonin_Reuptake Anti_Addictive Anti-Addictive Effects NMDA->Anti_Addictive Serotonin_Reuptake->Anti_Addictive G_Protein_Activation->Anti_Addictive

Proposed signaling pathways of noribogaine.

Discussion and Conclusion

The pharmacokinetic profile of noribogaine in rodent models is characterized by high brain penetration, with a brain-to-blood ratio of approximately 7 to 7.9.[2][5] Following oral administration, peak brain concentrations are observed at around 2 hours in rats.[1][3] Noribogaine exhibits a notably longer half-life than its parent compound, ibogaine, which is thought to contribute significantly to the prolonged therapeutic effects observed after ibogaine administration.[4][11]

The experimental methodologies are relatively standard for preclinical pharmacokinetic studies. The choice of rodent species and strain, route of administration, and vehicle can all impact the resulting pharmacokinetic parameters. Therefore, careful consideration and clear reporting of these experimental details are paramount for the interpretation and comparison of data across studies.

The polypharmacology of noribogaine, including its action as a biased agonist at the kappa-opioid receptor, a serotonin reuptake inhibitor, and a weak NMDA receptor antagonist, presents a complex mechanism of action that is believed to underlie its anti-addictive properties.[2][12] Unlike ibogaine, noribogaine does not appear to induce tremors in rodents, suggesting a potentially more favorable safety profile.[2][4][6]

This technical guide provides a foundational understanding of noribogaine's pharmacokinetics in rodent models. Further research is warranted to fully elucidate its metabolic fate, transporter interactions, and the translation of these preclinical findings to human subjects. The data and protocols summarized herein should serve as a valuable resource for scientists and researchers in the field of drug development.

References

Noribogaine Hydrochloride: A Comprehensive Receptor Binding Affinity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

**Abstract

Noribogaine (B1226712), the principal active metabolite of the psychoactive alkaloid ibogaine (B1199331), is a compound of significant interest for its potential therapeutic applications in treating substance use disorders. Its complex pharmacological profile is central to its mechanism of action. This technical guide provides an in-depth overview of the receptor binding affinity of noribogaine hydrochloride. It consolidates quantitative binding data from various in vitro studies, details the experimental protocols used for these determinations, and illustrates key molecular interactions and pathways. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of novel therapeutics based on the noribogaine scaffold.

Introduction

Noribogaine (12-hydroxyibogamine) is the long-acting, primary psychoactive metabolite of ibogaine.[1][2] Following administration, ibogaine is O-demethylated by the cytochrome P450 2D6 enzyme to produce noribogaine, which readily crosses the blood-brain barrier and is thought to be a major contributor to the anti-addictive effects observed with ibogaine treatment.[2][3][4] Unlike its parent compound, noribogaine exhibits a distinct and complex polypharmacology.[1][5] Its interactions with multiple neurotransmitter systems, including opioid, serotonergic, and glutamatergic pathways, are key to its therapeutic potential.[6] This document synthesizes the available data on its receptor binding affinities (Ki), functional potencies (EC50), and inhibitory concentrations (IC50) to provide a comprehensive profile for the scientific community.

Quantitative Receptor Binding Affinity Data

The following tables summarize the in vitro binding affinities and functional data for this compound across various physiologically relevant molecular targets. Data are primarily derived from radioligand binding and functional assays.

Table 1: Opioid Receptor Binding and Functional Profile

Noribogaine demonstrates higher affinity for all three main opioid receptors compared to its parent compound, ibogaine.[7] It acts as a G-protein biased agonist at the kappa-opioid receptor (KOR) and a weak antagonist at the mu-opioid receptor (MOR).[1][3][4][8]

Receptor SubtypeAssay TypeLigand/ParameterValue (nM)Species/SystemReference(s)
Kappa (κ) Radioligand BindingKi960 ± 80Bovine Cerebellum[7]
GTPγS BindingEC509,000Human (CHO-K1 cells)[1][3][4]
β-arrestin RecruitmentEfficacy12% (vs. Dynorphin A)Human (CHO-K1 cells)[1][3][4]
β-arrestin InhibitionIC501,000Human (CHO-K1 cells)[3][4]
Mu (μ) Radioligand BindingKi2,660 ± 620Bovine Cerebellum[7]
GTPγS BindingKe (antagonist)20,000Human (CHO-K1 cells)[3][4][8]
GTPγS BindingKe (antagonist)38,300Rat Thalamus[9]
β-arrestin RecruitmentKe (antagonist)20,000Human (CHO-K1 cells)[3][4]
Delta (δ) Radioligand BindingKi24,720 ± 2,260Bovine Cerebellum[7]

Note: Ki = Inhibitory constant; EC50 = Half-maximal effective concentration; IC50 = Half-maximal inhibitory concentration; Ke = Functional antagonist equilibrium constant.

Table 2: Monoamine Transporter Binding Profile

A primary action of noribogaine is its potent inhibition of the serotonin (B10506) transporter (SERT), while having a much lower affinity for the dopamine (B1211576) transporter (DAT).[10]

TransporterAssay TypeLigand/ParameterValue (nM)Species/SystemReference(s)
Serotonin (SERT) Radioligand BindingKi~50 - 300Not Specified[11]
Uptake InhibitionIC50~50 - 300Not Specified[11]
Dopamine (DAT) Radioligand BindingKi~2,500 - 15,000Not Specified[10]
Table 3: Ion Channel and Other Receptor Binding Profiles

Noribogaine also interacts with ion channels, most notably the NMDA receptor, though with lower affinity than its other primary targets.[1]

Receptor/ChannelAssay TypeLigand/ParameterValue (nM)Species/SystemReference(s)
NMDA Receptor Radioligand BindingKi (weak)>10,000Not Specified[1]

Experimental Protocols

The data presented above are primarily generated using two key experimental methodologies: competitive radioligand binding assays and functional GTPγS binding assays.

Competitive Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a test compound (noribogaine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[12][13]

a) Membrane Preparation:

  • Target tissue (e.g., bovine cerebellum) or cultured cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[14]

  • The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[14]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[14] Protein concentration is determined using a standard method like the BCA assay.[14]

b) Binding Reaction:

  • The assay is conducted in a 96-well plate format.[14]

  • Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]U-69593 for KOR), and varying concentrations of the unlabeled competing compound (noribogaine).[12]

  • Plates are incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[14]

c) Separation and Quantification:

  • The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.[12][14]

  • Unbound radioligand is washed away with ice-cold buffer.[14]

  • The radioactivity trapped on the filters is counted using a scintillation counter.[14]

d) Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from total binding.

  • The data are plotted as percent specific binding versus the log concentration of noribogaine to generate an inhibition curve.

  • The IC50 value is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]

[35S]GTPγS Functional Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.[15][16]

a) Membrane and Reagent Preparation:

  • Cell membranes expressing the GPCR of interest (e.g., MOR or KOR) are prepared as described above.[17]

  • An assay buffer is prepared containing components like HEPES, MgCl2, NaCl, and GDP to maintain basal (inactive) G-protein state.[17]

b) Assay Reaction:

  • In a 96-well plate, cell membranes are incubated with varying concentrations of the test compound (noribogaine).[17]

  • To measure agonist activity, [35S]GTPγS is added, and the plate is incubated to allow for nucleotide exchange on activated G-proteins.[17]

  • To measure antagonist activity, the test compound is pre-incubated with the membranes before the addition of a known agonist and [35S]GTPγS.[18]

c) Separation and Quantification:

  • The reaction is stopped by filtration, trapping the membranes with bound [35S]GTPγS.[17]

  • Radioactivity is quantified via scintillation counting.[17]

d) Data Analysis:

  • For agonist activity, data are plotted as [35S]GTPγS binding versus log agonist concentration to determine potency (EC50) and efficacy (Emax) relative to a standard agonist.[16]

  • For antagonist activity, inhibition curves are generated to determine the IC50, which can be used to calculate a functional antagonist constant (Ke).[9][19]

Visualized Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key experimental and signaling concepts relevant to noribogaine's pharmacology.

G cluster_prep Membrane Preparation cluster_assay Binding Reaction cluster_analysis Data Analysis p1 Homogenize Cells/ Tissue in Buffer p2 Centrifuge to Pellet Membranes p1->p2 p3 Wash & Resuspend Membrane Pellet p2->p3 p4 Quantify Protein (BCA Assay) p3->p4 a1 Add Membranes, Radioligand, & Noribogaine to Plate p4->a1 Membranes a2 Incubate to Reach Equilibrium a1->a2 a3 Terminate via Vacuum Filtration a2->a3 a4 Wash to Remove Unbound Ligand a3->a4 d1 Count Radioactivity (Scintillation) a4->d1 Filters d2 Plot Inhibition Curve (% Binding vs. [Noribogaine]) d1->d2 d3 Determine IC50 d2->d3 d4 Calculate Ki using Cheng-Prusoff Equation d3->d4

Caption: Experimental workflow for a competitive radioligand binding assay.

G Noribogaine's Biased Signaling at Opioid Receptors Nori Noribogaine MOR Mu-Opioid Receptor (MOR) Nori->MOR Binds & Blocks (Antagonist) KOR Kappa-Opioid Receptor (KOR) Nori->KOR Binds & Activates (Agonist) G_MOR Gi/o Protein (Inactive) MOR->G_MOR No Activation G_KOR Gi/o Protein (Inactive) KOR->G_KOR Promotes GDP/GTP Exchange Arrestin_KOR β-arrestin KOR->Arrestin_KOR Weakly Recruits (Biased Agonism) AC_MOR Adenylyl Cyclase G_MOR->AC_MOR No Inhibition G_KOR_Active Gα-GTP + Gβγ (Active) AC_KOR Adenylyl Cyclase G_KOR_Active->AC_KOR Inhibits

Caption: Noribogaine's biased agonism at KOR and antagonism at MOR.

G Profile Noribogaine Binding Profile KOR High Affinity KOR Agonist (G-protein biased) Profile->KOR SERT Potent SERT Inhibitor Profile->SERT MOR Weak MOR Antagonist Profile->MOR NMDA Weak NMDA Antagonist Profile->NMDA Effect1 Modulation of Dynorphin System (Anti-dysphoric effects) KOR->Effect1 Effect2 Increased Synaptic Serotonin (Mood elevation, reduced craving) SERT->Effect2 Effect3 Attenuation of Opioid Reward MOR->Effect3 Effect4 Reduction of Withdrawal/Tolerance NMDA->Effect4 Therapeutic Potential Anti-Addictive Properties Effect1->Therapeutic Effect2->Therapeutic Effect3->Therapeutic Effect4->Therapeutic

Caption: Logical relationship of binding profile to therapeutic effects.

Conclusion

The pharmacological profile of this compound is characterized by a complex interplay of activities at multiple molecular targets. Its primary actions appear to be G-protein biased agonism at the kappa-opioid receptor and potent inhibition of the serotonin transporter.[1] It also functions as a weak mu-opioid receptor antagonist and NMDA receptor antagonist.[1][3][4] This unique polypharmacological signature likely underlies its reported ability to attenuate symptoms of opioid withdrawal, reduce drug craving, and improve mood.[10] The data and methodologies compiled in this guide offer a foundational resource for further preclinical and clinical research aimed at harnessing the therapeutic potential of noribogaine for the treatment of substance use disorders and other neuropsychiatric conditions.

References

12-Hydroxyibogamine: A Comprehensive Technical Guide on its Discovery, History, and Core Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

12-hydroxyibogamine (B1252449), also known as noribogaine, is the primary and biologically active metabolite of ibogaine (B1199331), a psychoactive indole (B1671886) alkaloid isolated from the West African shrub Tabernanthe iboga.[1][2] While ibogaine itself has a long history of traditional use and has been investigated for its potential anti-addictive properties, the discovery of 12-hydroxyibogamine has been pivotal in understanding the prolonged pharmacological effects observed after ibogaine administration.[3][4] This technical guide provides an in-depth overview of the discovery, history, and core pharmacological characteristics of 12-hydroxyibogamine, tailored for researchers, scientists, and drug development professionals.

Discovery and Metabolic Pathway

The journey to understanding 12-hydroxyibogamine began with investigations into the metabolism of its parent compound, ibogaine. It was discovered that upon oral administration, ibogaine undergoes extensive first-pass metabolism, primarily through O-demethylation, to form 12-hydroxyibogamine.[1][5][6] This conversion is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme located in the gut wall and liver.[1][2][5] The significant inter-individual variability in the activity of the CYP2D6 enzyme, owing to genetic polymorphisms, can lead to considerable differences in the pharmacokinetic profiles of both ibogaine and 12-hydroxyibogamine.[2][5]

The metabolic conversion of ibogaine to its active metabolite is a critical aspect of its pharmacology. While ibogaine is cleared relatively quickly from the bloodstream, 12-hydroxyibogamine has a significantly longer elimination half-life, leading to its prolonged presence in the body and contributing to the sustained therapeutic effects reported in some studies.[2][3][7]

Ibogaine Ibogaine Metabolism O-demethylation Ibogaine->Metabolism Noribogaine 12-Hydroxyibogamine (Noribogaine) Metabolism->Noribogaine CYP2D6 CYP2D6 Enzyme (Liver and Gut Wall) CYP2D6->Metabolism

Caption: Metabolic pathway of ibogaine to 12-hydroxyibogamine.

Pharmacological Profile

12-hydroxyibogamine exhibits a distinct pharmacological profile that is similar but not identical to its parent compound, ibogaine.[6][8] Its actions are mediated through interactions with multiple neurotransmitter systems.

Receptor Binding Affinity

Radioligand binding assays have been instrumental in characterizing the potency and selectivity of 12-hydroxyibogamine at various central nervous system targets. The binding affinities (Ki) for both 12-hydroxyibogamine and ibogaine are summarized in the table below.

Target12-Hydroxyibogamine (Ki, µM)Ibogaine (Ki, µM)Notes
Serotonin (B10506) Transporter (5-HTT) 12-hydroxyibogamine is significantly more potent at the 5-HT transporter.[9]
- Cocaine Recognition SiteHigh PotencyHigh PotencyBoth compounds show high potency, with 12-hydroxyibogamine being more potent.[6][8]
Dopamine Transporter (DAT) Equipotent to IbogaineEquipotent to 12-HydroxyibogamineBoth compounds have similar potency at the DAT.[6][8][9]
NMDA Receptor Lower Affinity than Ibogaine4-6 fold more potent than 12-hydroxyibogamineBoth are non-competitive antagonists at the MK-801 binding site.[8][10][11]
Kappa-Opioid Receptor (KOR) Higher Affinity than IbogaineLower Affinity than 12-HydroxyibogamineThe metabolite shows a higher affinity for the kappa-1 receptor.[6][8]
Mu-Opioid Receptor (MOR) Weak Affinity~0.130 µM (high-affinity site)Ibogaine acts as an agonist at the mu-opioid receptor.[12]
Vesicular Monoamine Transporter (VMAT) Equipotent to IbogaineEquipotent to 12-HydroxyibogamineBoth compounds demonstrate similar potency.[6][8]
5-HT2A Receptor 34.5 µM92.5 µMBoth compounds show micromolar affinity.[13]
Pharmacokinetics

The pharmacokinetic profiles of ibogaine and its primary metabolite differ significantly, which is crucial for understanding their therapeutic potential and safety.

Parameter12-Hydroxyibogamine (Noribogaine)IbogaineSpeciesNotes
Half-life (t½) 28-49 hours2-6 hoursHumanNoribogaine has a substantially longer half-life.[2]
Peak Plasma Concentration (Cmax) Occurs 2-3 hours after oral dosingOccurs 2-3 hours after oral dosingHumanSimilar time to reach peak concentration for both.[2]
Clearance (CL) Slower clearance compared to ibogaineHighly variable, dependent on CYP2D6 activityHumanIbogaine clearance is strongly influenced by genetics.[2]
Volume of Distribution (Vd) HighHigh (1417-3086 L, apparent)HumanBoth compounds are widely distributed in the body.[2]

Key Signaling Pathways and Downstream Effects

The pharmacological actions of 12-hydroxyibogamine are complex, involving multiple neurotransmitter systems. A primary mechanism is its interaction with the serotonin transporter, leading to an elevation of extracellular serotonin levels.[6][9] This may contribute to mood elevation and a reduction in drug craving.[6][9] Additionally, its activity at the NMDA receptor and opioid receptors likely plays a role in its potential anti-addictive properties.[10][11]

cluster_targets Pharmacological Targets cluster_effects Downstream Effects 12-OH-Ibogamine 12-Hydroxyibogamine SERT Serotonin Transporter (5-HTT) 12-OH-Ibogamine->SERT Inhibits NMDA NMDA Receptor 12-OH-Ibogamine->NMDA Antagonizes KOR Kappa-Opioid Receptor 12-OH-Ibogamine->KOR Modulates Serotonin Increased Extracellular Serotonin SERT->Serotonin Withdrawal Attenuation of Withdrawal Symptoms NMDA->Withdrawal KOR->Withdrawal Mood Mood Elevation Serotonin->Mood Craving Reduced Drug Craving Serotonin->Craving A Membrane Preparation (e.g., Brain Tissue) B Incubation with Radioligand and Test Compound A->B C Separation of Bound and Free Ligand (Filtration) B->C D Quantification of Radioactivity (Scintillation Counting) C->D E Data Analysis (Ki Determination) D->E

References

Noribogaine Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noribogaine (B1226712), the primary active metabolite of the psychoactive compound ibogaine, has garnered significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders. As a key molecule in drug development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the available data on the solubility and stability of noribogaine hydrochloride. It is designed to be a valuable resource for researchers and formulation scientists, offering quantitative data, detailed experimental protocols, and insights into its molecular interactions. While comprehensive data on certain parameters remain proprietary, this guide consolidates the current publicly available knowledge to support ongoing research and development efforts.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound's solubility has been characterized in various solvent systems. The hydrochloride salt form is known to improve both solubility and stability.[1]

Solubility in Various Solvents

A study of the polymorphic Form A of this compound provides the following approximate ambient-temperature solubility data:

Solvent SystemSolubility (mg/mL)
Acetone<1
Acetone:Water (50:50)11
Acetonitrile (ACN)<1
ACN:Water (80:20)9
Chloroform<1
Chloroform:Ethanol (50:50)<1
p-Dioxane<1
Ethyl Acetate (EtOAc)<1
Ethanol (EtOH)<1
Methanol (MeOH)2
MeOH:Tetrahydrofuran (50:50)1
2,2,2-Trifluoroethanol (TFE):Water (50:50)10
Tetrahydrofuran (THF)<1
Water<4[2][3]
Saline32[4]
Dimethyl Sulfoxide (DMSO)1-10 (sparingly soluble)[5][6][7]

Note: The solubility in water was noted as a clear solution with a very small amount of fine solids in suspension after stirring for approximately 24 hours.[2][3]

pH-Dependent Solubility

Currently, a comprehensive public dataset on the pH-solubility profile of this compound is not available. However, as an ionizable compound, its aqueous solubility is expected to be pH-dependent.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the equilibrium solubility of this compound based on the widely accepted shake-flask method.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare buffer solutions (e.g., pH 2, 4, 6, 7.4, 9) inc1 Add buffer to each vial prep1->inc1 Use for suspension prep2 Weigh excess noribogaine HCl into separate vials prep2->inc1 inc2 Seal vials and place in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) inc1->inc2 inc3 Agitate for a sufficient time to reach equilibrium (e.g., 24-72 hours) inc2->inc3 ana1 Filter or centrifuge to remove undissolved solid inc3->ana1 After equilibration ana3 Confirm presence of excess solid in each vial inc3->ana3 ana2 Quantify the concentration of dissolved noribogaine HCl in the supernatant/filtrate (e.g., by HPLC-UV) ana1->ana2

Figure 1: Workflow for Shake-Flask Solubility Determination.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is necessary to ensure that a saturated solution is achieved.

  • Equilibration: Add a known volume of each buffer to the respective vials. The vials are then sealed and agitated in a temperature-controlled shaker or incubator (e.g., at 25°C or 37°C) until equilibrium is reached. This typically takes 24 to 72 hours.

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by filtration (using a filter that does not adsorb the compound) or centrifugation.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Verification: The presence of remaining solid in the vials should be visually confirmed to ensure that the solution was indeed saturated.

Stability Profile of this compound

Stability studies are essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Summary of Stability Data
ConditionMatrix/SolventObservation
Room TemperatureHuman PlasmaStable for at least 1 week.[8]
Daylight Exposure (20°C)Methanol-Purified Water (20:80, v/v)Monoexponential decrease in concentration with a half-life of 11 minutes. Degradation products identified as desmethoxyibochine and desmethoxyiboluteine.[9]
Storage at -20°CSolidStable for ≥ 2 years.[5][7]

It is important to note that noribogaine is sensitive to light and appropriate precautions, such as the use of amber vials, should be taken during handling and storage.[6] The hydrochloride salt form is reported to enhance the stability of the compound.[1]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[10]

G cluster_stress Stress Conditions cluster_analysis Analysis start Noribogaine HCl (Solid and in Solution) acid Acid Hydrolysis (e.g., 0.1 M HCl, RT/60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT/60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (ICH-compliant light source) start->photo analyze Analyze stressed samples by a stability-indicating HPLC method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze compare Compare with unstressed control sample analyze->compare identify Identify and characterize degradation products compare->identify

Figure 2: Workflow for a Forced Degradation Study.

Methodology:

  • Acid Hydrolysis: this compound is exposed to an acidic solution (e.g., 0.1 M HCl) at room temperature and an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: The compound is exposed to a basic solution (e.g., 0.1 M NaOH) under the same temperature conditions as the acid hydrolysis.

  • Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3%), at room temperature.

  • Thermal Degradation: A solid sample of this compound is exposed to dry heat (e.g., 60°C).

  • Photostability: Solid and solution samples are exposed to light from a photostability chamber that provides standardized UV and visible light, as per ICH Q1B guidelines. Control samples are kept in the dark to differentiate between thermal and photolytic degradation.

  • Sample Analysis: At appropriate time points, samples from each stress condition are withdrawn, neutralized if necessary, and analyzed using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products. Peak purity analysis of the parent drug peak is essential to ensure it is free from co-eluting degradants.

Signaling Pathways of Noribogaine

Noribogaine's pharmacological effects are mediated through its interaction with multiple neurotransmitter systems. Two of its primary targets are the kappa-opioid receptor (KOR) and the serotonin (B10506) transporter (SERT).

Kappa-Opioid Receptor (KOR) Signaling

Noribogaine acts as a G-protein biased agonist at the KOR. This means it preferentially activates the G-protein signaling pathway over the β-arrestin pathway. This biased agonism is thought to contribute to its therapeutic effects while potentially avoiding the dysphoric and aversive effects associated with non-biased KOR agonists.

G cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) G_protein Gαi/o Protein KOR->G_protein Strongly Activates beta_arrestin β-Arrestin KOR->beta_arrestin Weakly Recruits Downstream Signaling\n(e.g., inhibition of adenylyl cyclase) Downstream Signaling (e.g., inhibition of adenylyl cyclase) G_protein->Downstream Signaling\n(e.g., inhibition of adenylyl cyclase) Initiates Internalization &\nOther Signaling Internalization & Other Signaling beta_arrestin->Internalization &\nOther Signaling Mediates Noribogaine Noribogaine Noribogaine->KOR Binds to

Figure 3: Noribogaine's Biased Agonism at the Kappa-Opioid Receptor.

Serotonin Transporter (SERT) Interaction

Noribogaine is a non-competitive inhibitor of the serotonin transporter. Unlike competitive inhibitors that block the serotonin binding site directly, noribogaine is thought to bind to a different site on the transporter, inducing a conformational change that stabilizes an inward-open state of the transporter. This allosteric modulation inhibits the reuptake of serotonin from the synaptic cleft.

G cluster_membrane Presynaptic Neuron Membrane SERT Serotonin Transporter (SERT) SERT->SERT Serotonin_in Serotonin (intracellular) SERT->Serotonin_in Translocates SERT->Serotonin_in Inhibits translocation Serotonin_out Serotonin (extracellular) Serotonin_out->SERT Binds for reuptake Noribogaine Noribogaine Noribogaine->SERT Binds allosterically

Figure 4: Noribogaine's Non-competitive Inhibition of the Serotonin Transporter.

Conclusion

This technical guide has summarized the currently available public data on the solubility and stability of this compound. While some quantitative data and detailed experimental protocols are not yet in the public domain, this guide provides a solid foundation for researchers working with this promising therapeutic candidate. The provided generalized protocols for solubility and stability testing, based on industry standards and regulatory guidelines, offer a starting point for in-house method development and validation. The visualization of the signaling pathways provides a clear understanding of its primary mechanisms of action. Further research is warranted to fill the existing data gaps, particularly concerning the pH-solubility profile and detailed degradation kinetics, which will be crucial for the successful formulation and clinical development of noribogaine.

References

In Vitro Metabolic Pathway of Ibogaine to Noribogaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibogaine (B1199331), a psychoactive indole (B1671886) alkaloid derived from the West African shrub Tabernanthe iboga, has garnered significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders. The primary metabolic pathway of ibogaine in humans is the O-demethylation to its active metabolite, noribogaine (B1226712) (12-hydroxyibogamine). This conversion is a critical determinant of ibogaine's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth overview of the in vitro metabolic pathway of ibogaine to noribogaine, focusing on the enzymatic processes, quantitative kinetics, and detailed experimental protocols for its investigation.

Core Metabolic Pathway

The transformation of ibogaine to noribogaine is predominantly catalyzed by the cytochrome P450 enzyme system in the liver.[1][2] Specifically, the polymorphic isozyme CYP2D6 is the principal enzyme responsible for this O-demethylation reaction.[1][2] In vitro studies using human liver microsomes (HLMs) have demonstrated that this metabolic process follows a biphasic kinetic model, indicating the involvement of at least two distinct enzyme activities: a high-affinity component attributed to CYP2D6 and a low-affinity component mediated by other CYP450 isoforms, such as CYP2C9 and CYP3A4, although to a much lesser extent.[1] The high-affinity, low-Kₘ component mediated by CYP2D6 accounts for over 95% of the total intrinsic clearance of ibogaine to noribogaine.[1]

The genetic polymorphism of the CYP2D6 gene can lead to significant inter-individual variability in ibogaine metabolism, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. This variability can have profound implications for the efficacy and safety of ibogaine, highlighting the importance of understanding this metabolic pathway in a drug development context.

Metabolic Conversion of Ibogaine to Noribogaine Ibogaine Ibogaine Noribogaine Noribogaine Ibogaine->Noribogaine O-demethylation CYP2D6 CYP2D6 CYP2D6->Ibogaine High Affinity (Major Pathway) Other_CYPs Other CYPs (e.g., CYP2C9, CYP3A4) Other_CYPs->Ibogaine Low Affinity (Minor Pathway)

Figure 1: Enzymatic conversion of ibogaine to noribogaine.

Quantitative Data

The following tables summarize the key quantitative parameters for the in vitro metabolism of ibogaine to noribogaine in human liver microsomes.

ParameterValueEnzyme SystemReference
Michaelis-Menten Constant (Kₘ)
High-Affinity Kₘ0.55 ± 0.09 µMHuman Liver Microsomes (Individual Donors)[1]
High-Affinity Kₘ1.1 µMPooled Human Liver Microsomes[1][2]
Low-Affinity Kₘ310 ± 10 µMHuman Liver Microsomes (Individual Donors)[1]
Low-Affinity Kₘ>200 µMPooled Human Liver Microsomes[1][2]
Maximum Velocity (Vₘₐₓ) Data not available in the reviewed literatureHuman Liver Microsomes
Intrinsic Clearance (Clᵢₙₜ = Vₘₐₓ/Kₘ) The low Kₘ activity comprised >95% of total intrinsic clearance.Human Liver Microsomes[1]
Inhibition Constant (IC₅₀)
Quinidine (CYP2D6 inhibitor)0.2 µMHuman Liver Microsomes[1][2]

Note: The absence of specific Vₘₐₓ values in the reviewed literature for human liver microsomes prevents the calculation of a precise intrinsic clearance value.

Experimental Protocols

Protocol 1: Determination of Ibogaine Metabolism Kinetics in Human Liver Microsomes (HLM)

This protocol outlines the steps to determine the Michaelis-Menten constants (Kₘ) and maximum velocity (Vₘₐₓ) for the conversion of ibogaine to noribogaine in HLM.

Materials:

  • Pooled Human Liver Microsomes (HLM) from a reputable supplier

  • Ibogaine hydrochloride

  • Noribogaine standard

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride)

  • Acetonitrile (B52724) (ice-cold, containing an appropriate internal standard, e.g., deuterated ibogaine or a structurally similar compound)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents: Prepare stock solutions of ibogaine and the internal standard in a suitable solvent (e.g., methanol (B129727) or water). Prepare the NADPH regenerating system in potassium phosphate buffer.

  • Incubation Setup: In microcentrifuge tubes, pre-warm the HLM suspension (final concentration typically 0.2-0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

  • Substrate Addition: Add varying concentrations of ibogaine to the incubation mixture. A typical concentration range to capture both high and low-affinity kinetics would be from 0.1 µM to 500 µM.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube. The final incubation volume is typically 200-500 µL.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.

  • Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile containing the internal standard (e.g., 2 volumes of acetonitrile to 1 volume of incubation mix).

  • Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to clean tubes or a 96-well plate for analysis by a validated LC-MS/MS method to quantify the amount of noribogaine formed.

  • Data Analysis: Plot the rate of noribogaine formation (e.g., pmol/min/mg protein) against the ibogaine concentration. Fit the data to the Michaelis-Menten equation for a two-enzyme system using non-linear regression analysis to determine the Kₘ and Vₘₐₓ for both the high and low-affinity components.

Workflow for In Vitro Ibogaine Metabolism Kinetics cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Ibogaine, HLM, Buffer, NADPH system) Preincubation Pre-incubate HLM (37°C, 5 min) Reagents->Preincubation Add_Ibogaine Add Ibogaine (Varying Concentrations) Preincubation->Add_Ibogaine Start_Reaction Initiate with NADPH Add_Ibogaine->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Terminate Terminate Reaction (Ice-cold Acetonitrile + IS) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Data_Analysis Calculate Km and Vmax Analyze->Data_Analysis

Figure 2: Experimental workflow for determining ibogaine metabolism kinetics.

Protocol 2: Validated LC-MS/MS Method for Quantification of Ibogaine and Noribogaine

This protocol provides a general framework for a sensitive and specific LC-MS/MS method for the simultaneous quantification of ibogaine and noribogaine in in vitro metabolism samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ibogaine: m/z 311.2 → 135.1 (quantifier), 311.2 → 200.2 (qualifier)

    • Noribogaine: m/z 297.2 → 135.1 (quantifier), 297.2 → 186.2 (qualifier)

    • Internal Standard (e.g., Ibogaine-d₃): m/z 314.2 → 135.1

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Method Validation: The analytical method should be validated according to regulatory guidelines, including assessment of:

  • Selectivity and specificity

  • Linearity and range

  • Accuracy and precision (intra- and inter-day)

  • Matrix effects

  • Recovery

  • Stability of the analytes in the matrix under various storage conditions.

Conclusion

The in vitro metabolism of ibogaine to noribogaine is a critical pathway governed primarily by the polymorphic enzyme CYP2D6. Understanding the kinetics and experimental methodologies for studying this conversion is essential for the preclinical and clinical development of ibogaine and related compounds. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of drug metabolism and pharmacology. Further research is warranted to fully elucidate the Vₘₐₓ values in human liver microsomes to enable more precise calculations of intrinsic clearance and to refine in vitro-in vivo extrapolation models for ibogaine.

References

An In-depth Technical Guide on the Interaction of Noribogaine Hydrochloride with the Sigma-2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Noribogaine (B1226712), the primary active metabolite of the psychoactive alkaloid ibogaine (B1199331), has garnered significant interest for its potential therapeutic applications, particularly in the context of substance use disorders. While ibogaine exhibits a complex polypharmacology, its interaction with sigma receptors has been a subject of investigation. This technical guide provides a comprehensive overview of the current scientific understanding of the interaction between noribogaine hydrochloride and the sigma-2 (σ2) receptor. The available data indicates that noribogaine possesses a significantly lower affinity for the sigma-2 receptor compared to its parent compound, ibogaine. This suggests that the direct interaction with the sigma-2 receptor is not a primary mechanism of action for noribogaine. This document summarizes the binding affinity data, explores the putative signaling pathways of the sigma-2 receptor, and provides detailed experimental protocols for assessing ligand-receptor interactions.

Introduction to the Sigma-2 Receptor

The sigma-2 (σ2) receptor, recently identified as transmembrane protein 97 (TMEM97), is a structurally and functionally distinct entity from the sigma-1 (σ1) receptor.[1] It is expressed in various tissues, with notable upregulation in proliferating cancer cells, making it a biomarker for tumor proliferation.[2] In the central nervous system, the sigma-2 receptor is implicated in a range of cellular processes, including calcium signaling, cell death, and neuronal signaling.[3] Ligands that bind to the sigma-2 receptor can modulate these pathways, leading to effects such as apoptosis in tumor cells and alterations in neuronal excitability.[2]

Noribogaine and its Interaction with the Sigma-2 Receptor

Noribogaine (O-desmethyl-ibogaine) is the principal active metabolite of ibogaine, formed via O-demethylation primarily by the cytochrome P450 2D6 enzyme. While ibogaine demonstrates a moderate affinity for the sigma-2 receptor, studies on noribogaine reveal a substantially weaker interaction.

Binding Affinity

Quantitative data from radioligand binding assays indicate a significant disparity in the binding affinities of ibogaine and noribogaine for the sigma-2 receptor. Ibogaine binds to the sigma-2 receptor with a dissociation constant (Ki) in the nanomolar range, whereas noribogaine's affinity is in the micromolar range, indicating a much weaker interaction.

CompoundSigma-2 Receptor Ki (nM)Sigma-1 Receptor Ki (nM)Selectivity for Sigma-2 over Sigma-1Reference
Ibogaine2018554~43-fold[4]
Noribogaine (O-desmethyl-ibogaine)5226--[4]

This marked 38-fold decrease in binding affinity for the sigma-2 receptor with the removal of the methyl group suggests that the methoxy (B1213986) group on the indole (B1671886) ring of ibogaine is important for its interaction with the sigma-2 binding site.[5] The phenolic hydroxyl group in noribogaine appears to be less favorable for binding at this site.[5]

Functional Activity

To date, there is a notable absence of published literature detailing the functional effects of noribogaine as a direct consequence of its interaction with the sigma-2 receptor. The low binding affinity suggests that at physiologically relevant concentrations achieved after ibogaine administration, noribogaine is unlikely to exert significant direct agonist or antagonist activity at the sigma-2 receptor. Its pharmacological effects are more prominently attributed to its interactions with other targets, such as the kappa-opioid receptor and the serotonin (B10506) transporter.[3][6]

Putative Sigma-2 Receptor Signaling Pathways

While direct functional data for noribogaine at the sigma-2 receptor is lacking, it is valuable for researchers to understand the potential downstream signaling cascades that could be modulated by a sigma-2 receptor ligand. The sigma-2 receptor has been implicated in several key cellular signaling pathways.

  • Calcium Homeostasis: The sigma-2 receptor is known to modulate intracellular calcium (Ca2+) levels.[3] Ligand binding can trigger the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, which can, in turn, influence a multitude of cellular processes.

  • Apoptosis: In cancer cells, sigma-2 receptor agonists can induce programmed cell death (apoptosis) through both caspase-dependent and -independent mechanisms. This has made the receptor an attractive target for anticancer drug development.

  • Cellular Proliferation: The high expression of sigma-2 receptors in proliferating cells suggests a role in cell growth and division.[2]

Below is a diagram illustrating a putative signaling pathway associated with the sigma-2 receptor.

sigma2_signaling cluster_cytoplasm Cytoplasm S2R_Ligand Sigma-2 Ligand (e.g., Ibogaine) S2R Sigma-2 Receptor (TMEM97) S2R_Ligand->S2R Ca_Release Ca2+ Release from ER S2R->Ca_Release Apoptosis Apoptosis S2R->Apoptosis Cell_Proliferation Cell Proliferation S2R->Cell_Proliferation Inhibition Ca_Release->Apoptosis

Caption: Putative Sigma-2 Receptor Signaling Pathway.

Experimental Protocols

The following section details a standard experimental protocol for determining the binding affinity of a test compound, such as this compound, for the sigma-2 receptor using a radioligand binding assay.

Radioligand Binding Assay for Sigma-2 Receptor

Objective: To determine the inhibition constant (Ki) of this compound for the sigma-2 receptor in a competitive binding assay using a radiolabeled ligand.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]DTG (1,3-di-o-tolylguanidine) - a non-selective sigma receptor ligand.

  • Masking Ligand: (+)-Pentazocine - to block the binding of [³H]DTG to sigma-1 receptors.

  • Tissue Preparation: Rat liver membrane homogenate (a rich source of sigma-2 receptors).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known sigma-2 ligand (e.g., haloperidol (B65202) or unlabeled DTG).

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from rat liver tissue by homogenization followed by centrifugation. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, [³H]DTG, (+)-pentazocine, and membrane homogenate.

    • Non-specific Binding: Assay buffer, [³H]DTG, (+)-pentazocine, a high concentration of unlabeled sigma-2 ligand, and membrane homogenate.

    • Competitive Binding: Assay buffer, [³H]DTG, (+)-pentazocine, varying concentrations of this compound, and membrane homogenate.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of noribogaine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

binding_assay_workflow Start Start Membrane_Prep Prepare Rat Liver Membrane Homogenate Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding (Noribogaine) Membrane_Prep->Assay_Setup Incubation Incubate at RT (e.g., 120 min) Assay_Setup->Incubation Filtration Rapid Filtration (Separate bound/unbound) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

References

Foundational Research on Noribogaine's Anti-Addictive Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Noribogaine (B1226712), the primary active metabolite of the psychoactive alkaloid ibogaine (B1199331), has emerged as a significant subject of scientific inquiry due to its potential anti-addictive properties.[1][2][3] This technical guide offers a detailed exploration of the foundational research concerning noribogaine. It focuses on its intricate pharmacological mechanisms, presents a summary of key quantitative data, and outlines the experimental protocols from pivotal studies. This document is designed to serve as a comprehensive resource for professionals engaged in the research and development of novel treatments for substance use disorders.

The therapeutic potential of noribogaine is thought to stem from its complex interactions with multiple neurotransmitter systems, which are believed to play a role in mitigating withdrawal symptoms and diminishing drug cravings.[4][5] In contrast to its parent compound, ibogaine, noribogaine is reported to have a more favorable safety profile, notably lacking the tremor-inducing effects and possessing a lower risk of cardiotoxicity at therapeutic dosages, which enhances its viability as a candidate for clinical development.[1][6]

A Multi-Target Pharmacological Profile

The anti-addictive effects of noribogaine are not attributed to a singular mechanism but rather to its simultaneous modulation of several key molecular targets that are implicated in the neurobiology of addiction.[5][7]

  • Opioid Receptors: Noribogaine exhibits a significant affinity for opioid receptors, functioning as a G-protein biased agonist at the kappa-opioid receptor (KOR) and a weak antagonist at the mu-opioid receptor (MOR).[8][9] Its biased agonism at the KOR is hypothesized to be a key contributor to its anti-addictive effects, without inducing the dysphoric states commonly associated with KOR activation.[8][10]

  • Serotonin (B10506) Transporter (SERT): As a potent non-competitive inhibitor of the serotonin transporter, noribogaine leads to an increase in synaptic serotonin levels. This action may contribute to its potential antidepressant effects and the stabilization of mood during the withdrawal period.[3][11][12]

  • Glial Cell Line-Derived Neurotrophic Factor (GDNF): Research has indicated that noribogaine can upregulate the expression of GDNF within the ventral tegmental area (VTA), a critical component of the brain's reward pathways.[1][13][14] This neurotrophic effect is thought to facilitate the restoration of dopamine (B1211576) pathways that are often disrupted by chronic substance use.[12][15]

  • N-methyl-D-aspartate (NMDA) Receptors: Noribogaine also functions as an antagonist at NMDA receptors, which may be involved in the alleviation of withdrawal symptoms and the reduction of drug-seeking behaviors.[4][16]

The subsequent sections of this guide will provide a detailed look at the quantitative data from various binding and functional assays, offer comprehensive descriptions of experimental protocols from significant preclinical research, and present visual representations of the complex signaling pathways and experimental workflows involved in the study of noribogaine.

Quantitative Data Summary

The tables below provide a consolidated summary of the key quantitative data regarding noribogaine's binding affinities and functional activities at a range of molecular targets.

Table 1: Noribogaine Binding Affinities (Ki)
TargetSpeciesRadioligandKi (μM)Reference
Kappa-Opioid Receptor------0.96 ± 0.08[17]
Mu-Opioid Receptor------2.66 ± 0.62[17]
Delta-Opioid Receptor------24.72 ± 2.26[17]
Serotonin TransporterHuman[3H]Citalopram1.2 ± 0.2 (IC50)[11]
α3β4 Nicotinic Acetylcholine Receptor------Low micromolar affinity[18]
Table 2: Noribogaine Functional Activity
AssayTarget/SystemEffectPotency (EC50/IC50/Ke)Efficacy (% of standard)Reference
[35S]GTPγS BindingMu-Opioid ReceptorAntagonistKe = 13 µM---[19]
[35S]GTPγS BindingKappa-Opioid ReceptorG-protein biased agonistEC50 = 9 µM75% of Dynorphin A[8][9]
β-arrestin RecruitmentKappa-Opioid ReceptorPartial Agonist/AntagonistIC50 = 1 µM (antagonist)12% of Dynorphin A (agonist)[8][9]
Serotonin Uptake InhibitionSERTNon-competitive inhibitorIC50 = 1.2 µM---[11]
GDNF mRNA InductionSH-SY5Y cellsIncreased expression---As potent as ibogaine[1]

Experimental Protocols

This section provides detailed methodologies for key experiments that have been cited in the foundational research of noribogaine.

Protocol 1: Radioligand Binding Assays for Opioid Receptors
  • Objective: To ascertain the binding affinity of noribogaine for mu, kappa, and delta opioid receptors.

  • Methodology:

    • Tissue Preparation: Brain tissue from rodent models is homogenized and then subjected to centrifugation to prepare crude membrane fractions.

    • Incubation: These membrane preparations are incubated with a specific radioligand for each subtype of opioid receptor (for instance, [3H]DAMGO for mu, [3H]U-69593 for kappa, and [3H]DPDPE for delta) in the presence of varying concentrations of noribogaine.

    • Separation: The separation of bound and free radioligand is achieved through rapid filtration using glass fiber filters.

    • Quantification: The amount of radioactivity that is trapped on these filters is measured by means of liquid scintillation counting.

    • Data Analysis: The inhibition constant (Ki) is determined from the IC50 values (the concentration of noribogaine that results in 50% inhibition of the specific binding of the radioligand) by applying the Cheng-Prusoff equation.[17]

Protocol 2: [35S]GTPγS Functional Assay for Opioid Receptor Agonism/Antagonism
  • Objective: To evaluate the functional activity of noribogaine as either an agonist or an antagonist at opioid receptors.

  • Methodology:

    • Cell Culture: Human embryonic kidney (HEK) 293 cells that have been engineered to stably express the mu-opioid receptor are utilized.

    • Membrane Preparation: Cell membranes are prepared from these cultured cells.

    • Assay: The prepared membranes are incubated with GDP, varying concentrations of noribogaine, and the non-hydrolyzable GTP analog, [35S]GTPγS. To assess for antagonism, a known agonist (such as DAMGO) is also included in the incubation mixture.

    • Measurement: The quantity of [35S]GTPγS that has bound to G-proteins is quantified using liquid scintillation counting.

    • Data Analysis: Agonist activity is identified by the stimulation of [35S]GTPγS binding above the baseline level, while antagonist activity is determined by the inhibition of the binding that is stimulated by the agonist. The EC50 values (for agonists) and Ke values (for antagonists) are then calculated.[19][20]

Protocol 3: Rodent Drug Self-Administration Paradigm
  • Objective: To assess the impact of noribogaine on the reinforcing effects of drugs of abuse.

  • Methodology:

    • Animal Model: Rats undergo a surgical procedure for the implantation of intravenous catheters.

    • Training: The rats are trained within an operant conditioning chamber to press a lever in order to receive an intravenous infusion of a drug of abuse, such as morphine or cocaine.

    • Noribogaine Administration: Once a consistent pattern of self-administration behavior has been established, the rats are administered a single dose of noribogaine (for example, 40 mg/kg, intraperitoneally).

    • Testing: The frequency of lever pressing for the drug is monitored for several days following the administration of noribogaine.

    • Data Analysis: The number of drug infusions is compared between the group of rats treated with noribogaine and a control group that received a vehicle, in order to determine the effect on drug-seeking behavior.[2]

Visualizations of Signaling Pathways and Workflows

The diagrams presented below have been generated using the Graphviz (DOT language) and serve to illustrate key concepts within the field of noribogaine research.

Noribogaine_Opioid_Signaling Noribogaine's Biased Signaling at the Kappa-Opioid Receptor Noribogaine Noribogaine KOR Kappa-Opioid Receptor (KOR) Noribogaine->KOR Binds to G_protein G-protein Activation KOR->G_protein Strongly Activates Beta_arrestin β-arrestin Recruitment KOR->Beta_arrestin Weakly Recruits Anti_addictive_effects Anti-addictive Effects (Reduced Dopamine Release) G_protein->Anti_addictive_effects Reduced_dysphoria Reduced Dysphoria Beta_arrestin->Reduced_dysphoria

Noribogaine's Biased Signaling at the Kappa-Opioid Receptor

Noribogaine_GDNF_Pathway Proposed Mechanism of Noribogaine's Effect on GDNF Expression Noribogaine Noribogaine VTA_neuron VTA Dopaminergic Neuron Noribogaine->VTA_neuron Acts on GDNF_expression Increased GDNF Gene Expression VTA_neuron->GDNF_expression GDNF_release GDNF Release GDNF_expression->GDNF_release Neuronal_plasticity Enhanced Neuronal Plasticity & Survival GDNF_release->Neuronal_plasticity Reduced_drug_seeking Reduced Drug-Seeking Behavior Neuronal_plasticity->Reduced_drug_seeking

Noribogaine's Proposed GDNF Pathway Activation

Preclinical_Workflow Experimental Workflow for Preclinical Evaluation of Noribogaine start Start: Animal Model (e.g., Rats) catheter Intravenous Catheter Implantation start->catheter training Drug Self-Administration Training (e.g., Morphine) catheter->training baseline Establish Stable Baseline Responding training->baseline treatment Noribogaine or Vehicle Administration baseline->treatment testing Post-Treatment Self-Administration Sessions treatment->testing analysis Data Analysis: Compare Drug Intake testing->analysis end End: Assess Anti-Addictive Efficacy analysis->end

Preclinical Drug Self-Administration Workflow

Conclusion

The body of foundational research on noribogaine indicates a complex and promising pharmacological profile for the potential treatment of substance use disorders. Its engagement with multiple targets, particularly its biased agonism at the kappa-opioid receptor and its capacity to upregulate GDNF, sets it apart from currently available therapies for addiction. The quantitative data and experimental protocols that have been summarized in this guide establish a firm basis for ongoing research and development. It is recommended that future studies continue to unravel the complex signaling pathways that are involved and concentrate on the translation of these encouraging preclinical results into rigorously controlled clinical trials. This will be essential in order to fully evaluate the therapeutic potential of noribogaine. The visualizations that have been provided are intended to offer a conceptual framework for a deeper understanding of the multifaceted actions of this novel compound.

References

An In-depth Technical Guide on the Effects of Noribogaine Hydrochloride on the Serotonin Transporter (SERT)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Noribogaine (B1226712), the primary and long-acting metabolite of the psychoactive alkaloid ibogaine (B1199331), has garnered significant attention for its unique pharmacological profile and potential therapeutic applications, particularly in the context of substance use disorders.[1][2] A key aspect of its complex mechanism of action is its interaction with the serotonin (B10506) transporter (SERT), a critical protein in the regulation of serotonergic neurotransmission.[1][3] SERT is responsible for the reuptake of serotonin from the synaptic cleft into presynaptic neurons, thereby controlling the duration and magnitude of serotonergic signaling.[4] This document provides a comprehensive technical overview of the effects of noribogaine hydrochloride on SERT, summarizing quantitative data, detailing experimental methodologies, and illustrating key mechanisms.

Pharmacological Profile: Quantitative Analysis of Noribogaine's Interaction with SERT

Noribogaine acts as a potent inhibitor of the serotonin transporter.[5][6] Unlike classic selective serotonin reuptake inhibitors (SSRIs) which are competitive inhibitors, noribogaine exhibits a non-competitive or uncompetitive mechanism of action.[1][7][8] This means it does not directly compete with serotonin for the primary binding site but rather binds to a distinct site or to a different conformation of the transporter, effectively locking it in a state that is not conducive to serotonin transport.[7][9] This interaction stabilizes an inward-open conformation of SERT, preventing its recycling to the outward-facing state required for serotonin reuptake.[8][9]

The potency of noribogaine at SERT has been quantified in various studies, typically reported as the half-maximal inhibitory concentration (IC50) from uptake assays or the inhibitory constant (Ki) from radioligand binding assays.

ParameterValueSpecies/SystemAssay TypeRadioligand/SubstrateReference
IC50 1.1 ± 0.7 µMHuman SERT (HEK293 cells)Serotonin Uptake Assay[14C]5-HT[4]
IC50 ~50 - 300 nMNot SpecifiedSerotonin Reuptake InhibitionNot Specified[6]
IC50 0.04 ± 0.01 µMNot SpecifiedRadioligand Binding[125I]RTI-55[2]
Ki 40.7 ± 11.6 nMNot SpecifiedRadioligand Binding[125I]RTI-55[2]

Table 1: Quantitative data on Noribogaine's inhibitory activity at the Serotonin Transporter (SERT). Note the variability in reported values, which can be attributed to different experimental systems, cell types, and assay conditions.

Studies indicate that noribogaine is significantly more potent as a serotonin reuptake inhibitor than its parent compound, ibogaine.[5][10] Its non-competitive inhibition leads to a reduction in the maximum velocity (Vmax) of serotonin transport without changing the affinity (Km) of serotonin for the transporter.[4] This distinct mechanism may underlie some of its unique and long-lasting therapeutic effects.

Mechanism of Action at the Synapse

Noribogaine's interaction with SERT leads to an increase in the extracellular concentration of serotonin in brain regions like the nucleus accumbens.[10] By binding to and stabilizing the inward-open conformation of the transporter, noribogaine effectively reduces the number of functional transporters available for serotonin reuptake.[9][11] This leads to prolonged serotonin signaling in the synapse.

SERT_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft SERT_Out SERT (Outward-Open) SERT_In SERT (Inward-Open) SERT_Out->SERT_In Transport SERT_In->SERT_Out Recycling (Blocked) 5HT_Vesicle Serotonin Vesicle 5HT_Synapse Serotonin (5-HT) 5HT_Vesicle->5HT_Synapse Release 5HT_Synapse->SERT_Out Binding Noribogaine Noribogaine Noribogaine->SERT_In Binds & Stabilizes

Noribogaine's non-competitive inhibition of SERT.

Experimental Protocols

The quantitative data presented above are derived from two primary types of assays: radioligand binding assays and neurotransmitter uptake assays.

This assay measures the ability of a test compound (noribogaine) to displace a radiolabeled ligand that is known to bind to SERT. The output is typically an IC50 value, which can be converted to a Ki value.[12]

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing human SERT (e.g., HEK293 cells) or from brain tissue.[13] Tissues or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.[13] Protein concentration is determined using a standard method like the BCA assay.[13]

  • Assay Incubation: In a 96-well plate, a fixed amount of membrane protein (e.g., 10 µg) is incubated with a specific radioligand for SERT (e.g., 2 nM [3H]imipramine or [125I]RTI-55) and varying concentrations of this compound.[2][7]

  • Reaction Conditions: The incubation is carried out in a final volume (e.g., 250 µL) of binding buffer (e.g., 20 mM Tris-HCl, 120 mM NaCl, 3 mM KCl, pH 7.4) for a set time (e.g., 60 minutes) at a specific temperature (e.g., 20-30 °C) to reach equilibrium.[7][13]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[12][13] The filters are washed multiple times with ice-cold wash buffer.

  • Quantification: The radioactivity trapped on the filters is counted using a scintillation counter.[13]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known SERT blocker (e.g., 10 µM paroxetine).[7] Specific binding is calculated by subtracting non-specific binding from total binding. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Binding_Assay_Workflow start Start: Prepare SERT-expressing cell membranes incubate Incubate membranes with: 1. Radioligand (e.g., [3H]imipramine) 2. Varying [Noribogaine] start->incubate separate Separate Bound from Free (Rapid Filtration) incubate->separate count Quantify Radioactivity (Scintillation Counting) separate->count analyze Data Analysis: - Determine Non-Specific Binding - Calculate IC50 - Convert to Ki (Cheng-Prusoff) count->analyze end End: Determine Noribogaine Binding Affinity (Ki) analyze->end

Workflow for a competitive radioligand binding assay.

This functional assay directly measures the inhibition of serotonin transport into cells or synaptosomes by noribogaine.

Detailed Methodology:

  • Cell Culture/Synaptosome Preparation: HEK-293 cells stably expressing human SERT are cultured in 96-well plates coated with poly-D-lysine.[4] Alternatively, synaptosomes (resealed nerve terminals) can be prepared from fresh brain tissue.

  • Pre-incubation: Cells are washed with an uptake buffer (e.g., 25 mM HEPES-Tris, 130 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 1 mM ascorbic acid, pH 7.0).[4] They are then pre-incubated for a short period (e.g., 5-10 minutes) with varying concentrations of this compound or vehicle.

  • Uptake Initiation: The uptake reaction is initiated by adding a fixed concentration of radiolabeled serotonin (e.g., 0.1 µM [3H]5-HT or [14C]5-HT).[4][7]

  • Reaction Conditions: The incubation is carried out for a short, defined period (e.g., 1-3 minutes) at room temperature or 37°C.[7] The short duration ensures measurement of the initial rate of transport.

  • Termination and Lysis: The reaction is stopped by rapidly washing the cells with ice-cold uptake buffer to remove extracellular radiolabeled serotonin.[4][7] The cells are then lysed with a detergent solution (e.g., 1% SDS).[7]

  • Quantification: The radioactivity in the cell lysate, representing the amount of transported serotonin, is measured using a scintillation counter.[7]

  • Data Analysis: Non-specific uptake is determined in the presence of a potent SERT inhibitor (e.g., 10 µM paroxetine).[7] The percentage of inhibition by noribogaine at each concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent, non-competitive inhibitor of the serotonin transporter.[1][7] Its mechanism involves stabilizing an inward-facing conformation of SERT, which effectively blocks serotonin reuptake and enhances serotonergic neurotransmission.[9] This action is distinct from that of traditional SSRIs and likely contributes to its unique pharmacological and potential therapeutic effects. The quantitative data, derived from standardized radioligand binding and serotonin uptake assays, confirm its high potency at SERT. Further research into the structural basis of its interaction with the transporter and the downstream signaling consequences will be crucial for the development of novel therapeutics inspired by its mechanism.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Preliminary Studies of Noribogaine (B1226712) for Depression Research

This technical guide provides a comprehensive overview of the preliminary research into the potential antidepressant effects of noribogaine, the primary active metabolite of ibogaine (B1199331). The document synthesizes key findings from preclinical studies, focusing on quantitative data, experimental methodologies, and proposed mechanisms of action.

Introduction

Noribogaine is the main psychoactive metabolite of ibogaine, a naturally occurring alkaloid with psychedelic properties.[1][2] While ibogaine has been investigated primarily for its anti-addictive properties, recent preclinical evidence suggests that both ibogaine and noribogaine may also possess antidepressant-like effects.[3][4] This has led to growing interest in noribogaine as a potential therapeutic agent for depressive disorders.[5][6] Unlike its parent compound, noribogaine does not appear to produce tremors and ataxia in rodents.[7] This guide will delve into the foundational studies that have begun to elucidate the neuropharmacological basis for noribogaine's potential antidepressant activity.

Pharmacodynamics: Molecular Targets of Noribogaine

Noribogaine exhibits a complex polypharmacology, interacting with multiple neurotransmitter systems, which is thought to underpin its therapeutic effects.[8][9] Its primary molecular targets relevant to depression are the serotonin (B10506) transporter (SERT) and the kappa-opioid receptor (KOR).

Serotonin Transporter (SERT) Inhibition

A significant aspect of noribogaine's pharmacological profile is its potent inhibitory action on the serotonin transporter (SERT).[8] Noribogaine is a strong serotonin reuptake inhibitor, which increases the levels of serotonin in the synaptic cleft by blocking its reuptake into presynaptic neurons.[8][10] This mechanism is shared with conventional antidepressant medications like selective serotonin reuptake inhibitors (SSRIs).[8] However, unlike SSRIs which are competitive inhibitors, noribogaine acts as a non-competitive inhibitor of SERT.[1][10][11] It has been shown to stabilize the inward-open conformation of SERT, a distinct mechanism that may contribute to its unique therapeutic effects compared to traditional antidepressants.[12][13]

Opioid Receptor Modulation

Noribogaine demonstrates affinity for all three major opioid receptors: mu, kappa, and delta.[14] Notably, it acts as a G-protein biased kappa-opioid receptor agonist.[15] This means it preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[15] This biased agonism may contribute to its antidepressant-like effects without inducing the dysphoria typically associated with non-biased KOR agonists.[15][16] Agonism at the kappa-opioid receptor has been linked to analgesic, anti-addictive, and neuroprotective effects.[10]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preliminary studies on noribogaine.

Table 1: Receptor Binding Affinities and Functional Activity of Noribogaine

TargetAssay TypeSpeciesKi (μM)IC50EC50 (μM)NotesReference(s)
Kappa Opioid Receptor Radioligand Binding-0.96 ± 0.08--Higher affinity than ibogaine.[14]
Mu Opioid Receptor Radioligand Binding-2.66 ± 0.62--Higher affinity than ibogaine.[14]
Delta Opioid Receptor Radioligand Binding-24.72 ± 2.26--Higher affinity than ibogaine.[14]
Kappa Opioid Receptor GDP-GTP Exchange---9G-protein biased agonist, 75% as efficacious as dynorphin (B1627789) A.[15]
Mu Opioid Receptor G-protein & β-arrestin signaling----Weak antagonist with a functional inhibition constant (Ke) of 20 μM.[15]
Serotonin Transporter (SERT) Inhibition of 5-HT uptake--~50-300 nM-Approximately ten-fold more potent than ibogaine.[12][17]

Table 2: Antidepressant-Like Effects of Noribogaine in the Forced Swim Test (FST)

SpeciesDose (mg/kg, i.p.)Time PointEffect on ImmobilityReference(s)
Rat2030 minNo significant effect[18]
Rat4030 minSignificant and robust decrease[3][18]

Table 3: Pharmacokinetic Data for Noribogaine

| Species | Parent Compound Administered | Dose (mg/kg, i.p.) | Time Point | Brain Concentration of Noribogaine | Notes | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Rat | Ibogaine | 40 | 3 hours | ~2.5 μM (free drug) | Correlated with antidepressant-like effect. |[3][4][17] | | Rat | Noribogaine | 40 | 30 min | >8 μM (free drug) | Correlated with antidepressant-like effect. |[3][4] |

Table 4: Effects of Ibogaine/Noribogaine on Neurotrophic Factor Expression

Neurotrophic FactorBrain RegionTreatmentTime PointChange in ExpressionReference(s)
BDNF mRNA Prefrontal CortexIbogaine (acute)Long-termIncrease[3][4]
BDNF mRNA Nucleus AccumbensIbogaine (40 mg/kg)24 hours~340-fold increase[19]
GDNF mRNA Midbrain (contains VTA)Ibogaine (40 mg/kg)24 hoursIncrease[19][20]
GDNF Protein Ventral Tegmental Area (VTA)Oxa-noribogaine (40 mg/kg)5 days~200% increase[21]
Mature BDNF Protein Medial Prefrontal Cortex (mPFC)Oxa-noribogaine (40 mg/kg)24 hoursIncrease[21]

Proposed Mechanisms of Action for Antidepressant-Like Effects

The antidepressant-like effects of noribogaine are likely due to its complex polypharmacology, involving synergistic actions on multiple targets.[3][4]

Modulation of the Serotonin System

The potent inhibition of SERT by noribogaine leads to increased synaptic serotonin levels, a well-established mechanism for antidepressant action.[8][10] This enhancement of serotonergic transmission is a key contributor to its effects on mood.[8]

Influence on Neurotrophic Factors

Ibogaine administration has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF) in brain regions associated with depression and reward.[3][8][19][20][22] These neurotrophic factors are crucial for neuronal survival, growth, and plasticity.[8] The upregulation of BDNF and GDNF may mediate the long-lasting antidepressant and anti-addictive effects of ibogaine and its metabolites.[8][22] A synthetic derivative of noribogaine, oxa-noribogaine, has also been shown to increase GDNF and BDNF protein levels.[21]

Kappa-Opioid Receptor Agonism

Noribogaine's biased agonism at the KOR may also contribute to its antidepressant effects.[15] Antagonism at the KOR has been shown to produce antidepressant-like effects in animal models.[23][24] Noribogaine's unique profile as a G-protein biased KOR agonist might provide a novel mechanism for mood regulation without the negative side effects of other KOR ligands.[15]

Detailed Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay in rodents to screen for antidepressant-like activity.[18][25] The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[18] Antidepressant treatments tend to reduce the duration of this immobility.[24]

  • Subjects: Male Sprague-Dawley rats.[7]

  • Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.

  • Procedure:

    • Habituation (Day 1): Rats are placed in the cylinder for a 15-minute pre-test session.

    • Drug Administration (Day 2): Rats are administered a single intraperitoneal (i.p.) injection of noribogaine (20 or 40 mg/kg) or vehicle.[3][4]

    • Test Session (Day 2): At a specified time post-injection (e.g., 30 minutes), the rats are placed back into the cylinder for a 5-minute test session.[3][4] The duration of immobility (floating with only minor movements to keep the head above water) is recorded.[18]

Radioligand Binding Assays

This technique is used to determine the affinity of a drug for a specific receptor.

  • Principle: A radiolabeled ligand with known affinity for the receptor of interest is incubated with a tissue preparation containing the receptor (e.g., brain homogenates). A competing, non-labeled drug (noribogaine) is added at various concentrations. The ability of the test drug to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) is calculated, which reflects the drug's binding affinity.

  • Application for Noribogaine: This method was used to determine the binding affinities of noribogaine for mu, kappa, and delta opioid receptors, demonstrating its interaction with these targets.[14]

Visualizations: Pathways and Workflows

Proposed Signaling Pathway for Noribogaine's Antidepressant Effect

Noribogaine_Antidepressant_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Noribogaine Noribogaine SERT SERT Noribogaine->SERT Binds to KOR Kappa-Opioid Receptor (KOR) Noribogaine->KOR Binds to SERT_Inhibition SERT Inhibition (Non-competitive) SERT->SERT_Inhibition KOR_Agonism Biased KOR Agonism (G-protein) KOR->KOR_Agonism Serotonin_Increase Increased Synaptic Serotonin SERT_Inhibition->Serotonin_Increase Leads to Signaling_Cascade Downstream Signaling Cascades KOR_Agonism->Signaling_Cascade Activates Serotonin_Increase->Signaling_Cascade Activates Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Modulates Neurotrophic_Factors Increased BDNF/GDNF Expression Gene_Expression->Neurotrophic_Factors Results in Neuroplasticity Enhanced Neuroplasticity Neurotrophic_Factors->Neuroplasticity Promotes Antidepressant_Effect Antidepressant-like Effect Neuroplasticity->Antidepressant_Effect Contributes to

Caption: Proposed signaling pathway for noribogaine's antidepressant effect.

Experimental Workflow for the Forced Swim Test

FST_Workflow start Start day1 Day 1: Habituation (15-min pre-test swim) start->day1 day2_drug Day 2: Drug Administration (Noribogaine or Vehicle i.p.) day1->day2_drug wait Waiting Period (e.g., 30 minutes) day2_drug->wait day2_test Day 2: Test Session (5-min swim) wait->day2_test data_collection Data Collection (Record immobility time) day2_test->data_collection analysis Data Analysis (Compare drug vs. vehicle) data_collection->analysis end End analysis->end

Caption: Experimental workflow for the Forced Swim Test.

Logical Relationship of Noribogaine's Polypharmacology

Noribogaine_Polypharmacology Noribogaine Noribogaine SERT SERT Inhibition Noribogaine->SERT KOR Kappa-Opioid Receptor (Biased Agonism) Noribogaine->KOR MOR Mu-Opioid Receptor (Weak Antagonism) Noribogaine->MOR DOR Delta-Opioid Receptor (Binding) Noribogaine->DOR Serotonin Increased Serotonin SERT->Serotonin Neurotrophic_Factors Increased BDNF/GDNF KOR->Neurotrophic_Factors Mood_Regulation Mood Regulation KOR->Mood_Regulation Serotonin->Mood_Regulation Antidepressant_Effect Overall Antidepressant-like Effect Neurotrophic_Factors->Antidepressant_Effect Mood_Regulation->Antidepressant_Effect

Caption: Logical relationship of noribogaine's polypharmacology.

Conclusion and Future Directions

Preliminary preclinical studies provide compelling evidence for the antidepressant-like effects of noribogaine.[3][4] The data suggest a polypharmacological mechanism of action, primarily involving serotonin transporter inhibition and kappa-opioid receptor modulation, which in turn may lead to an upregulation of crucial neurotrophic factors.[3][8][15] The findings from the Forced Swim Test in rats are a significant first step, but further research is required to fully understand noribogaine's therapeutic potential.[18]

Future research should focus on:

  • Investigating the antidepressant-like effects of noribogaine in a wider range of animal models of depression.[26]

  • Elucidating the precise downstream signaling pathways activated by noribogaine's interaction with its molecular targets.

  • Conducting long-term studies to assess the durability of the antidepressant effects and potential for neuroplastic changes.

  • Carefully designed clinical trials to evaluate the safety and efficacy of noribogaine in patients with depressive disorders.[27]

References

Noribogaine Hydrochloride: An In-Depth Technical Guide to its Kappa-Opioid Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noribogaine (B1226712), the principal active metabolite of the psychoactive alkaloid ibogaine, is a compound of significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders.[1][2] A critical component of its pharmacological profile is its interaction with the kappa-opioid receptor (KOR). This in-depth technical guide provides a comprehensive overview of noribogaine hydrochloride's agonism at the KOR, with a specific focus on its biased signaling properties. Tailored for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental protocols for key assays, and visualizations of the pertinent signaling pathways and experimental workflows.

Quantitative Pharmacological Data

This compound demonstrates a distinct and compelling profile at the kappa-opioid receptor. It is characterized by a moderate binding affinity and a significant bias towards G-protein signaling over the recruitment of β-arrestin.[1][3] This functional selectivity is hypothesized to be a key factor in its potential to elicit anti-addictive effects without inducing the dysphoric and aversive states commonly associated with unbiased KOR agonists.[4][5] The subsequent tables provide a clear summary of the essential quantitative parameters that define noribogaine's interaction with the KOR.

Table 1: Binding Affinity of Noribogaine for Opioid Receptors

This table summarizes the equilibrium dissociation constants (Kᵢ) of noribogaine for the three main opioid receptor subtypes, indicating its relative binding preferences.

Receptor SubtypeLigandKᵢ (μM)Reference
Kappa (κ)Noribogaine0.96 ± 0.08[6]
Mu (μ)Noribogaine2.66 ± 0.62[6]
Delta (δ)Noribogaine24.72 ± 2.26[6]
Table 2: Functional Activity of Noribogaine at the Kappa-Opioid Receptor

This table details the functional activity of noribogaine at the KOR, highlighting its G-protein bias through measures of potency (EC₅₀) and efficacy (Eₘₐₓ) in G-protein and β-arrestin pathway activation.

AssayParameterValueRelative Efficacy (vs. Dynorphin A)Reference
[³⁵S]GTPγS BindingEC₅₀9 μM75%[1][3]
β-arrestin RecruitmentEₘₐₓ-12%[1][3]
β-arrestin Recruitment (Inhibition)IC₅₀1 μM-[1][3]

Experimental Protocols

This section outlines detailed, step-by-step methodologies for the pivotal experiments employed in the characterization of this compound's interaction with the kappa-opioid receptor.

Radioligand Binding Assay for Kappa-Opioid Receptor

This protocol provides a method for a competitive radioligand binding assay to ascertain the binding affinity (Kᵢ) of noribogaine for the kappa-opioid receptor.

Materials:

  • Cell membranes from Chinese Hamster Ovary cells stably expressing the human kappa-opioid receptor (CHO-hKOR)

  • [³H]U-69,593 (selective KOR radioligand)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled U-69,593 (for determination of non-specific binding)

  • GF/C glass fiber filters

  • Scintillation cocktail

  • 96-well microplate

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well microplate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]U-69,593 (final concentration of approximately 0.5-1.0 nM), and 100 µL of the CHO-hKOR membrane suspension.[3]

    • Non-specific Binding: 50 µL of unlabeled U-69,593 (final concentration of 10 µM), 50 µL of [³H]U-69,593, and 100 µL of the membrane suspension.[3]

    • Noribogaine Competition: 50 µL of varying concentrations of noribogaine, 50 µL of [³H]U-69,593, and 100 µL of the membrane suspension.

  • Incubate the plate at 25°C for 60 minutes to reach equilibrium.[7]

  • Terminate the binding reaction by rapid filtration through GF/C glass fiber filters using a cell harvester.[3]

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[3]

  • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow for at least 4 hours of equilibration.[3]

  • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding by subtracting the Non-specific Binding CPM from the Total Binding CPM.

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the noribogaine concentration.

    • Determine the IC₅₀ value (the concentration of noribogaine that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.[3]

[³⁵S]GTPγS Functional Assay

This functional assay is designed to measure the activation of G-proteins following the binding of an agonist to the KOR.

Materials:

  • CHO-hKOR cell membranes

  • [³⁵S]GTPγS

  • This compound

  • Guanosine diphosphate (B83284) (GDP)

  • Unlabeled GTPγS (for determination of non-specific binding)

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • GF/B filters

  • 96-well plate harvester

  • Scintillation counter

Procedure:

  • On ice, thaw the CHO-hKOR cell membranes.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following components in the specified order:

    • Assay buffer

    • GDP to a final concentration of 3 µM.

    • Varying concentrations of noribogaine or a vehicle control (for basal binding).

    • CHO-hKOR cell membranes (a final concentration of approximately 2.5 µg of protein per well).[8]

  • For wells designated for non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.

  • Initiate the reaction by the addition of [³⁵S]GTPγS to a final concentration of approximately 0.1 nM.[8]

  • Incubate the plate for 2 hours at room temperature with gentle agitation.[8]

  • Terminate the reaction by filtering the contents through GF/B filters with a 96-well plate harvester.[8]

  • Allow the filters to dry overnight.

  • Measure the radioactivity using a microplate scintillation counter.[8]

  • Data Analysis:

    • Plot the specific [³⁵S]GTPγS binding against the logarithm of the noribogaine concentration.

    • Determine the EC₅₀ and Eₘₐₓ values through non-linear regression analysis.

β-Arrestin Recruitment Assay (DiscoverX PathHunter)

This assay is employed to quantify the recruitment of β-arrestin to the KOR in response to agonist stimulation.

Materials:

  • PathHunter CHO-K1 KOR β-Arrestin cells

  • Cell Plating Reagent

  • PathHunter Detection Reagents (Cell Assay Buffer, Substrate Reagent 1, Substrate Reagent 2)

  • This compound

  • A known KOR agonist as a positive control (e.g., Dynorphin A)

  • 384-well white, solid-bottom assay plates

  • Luminescence plate reader

Procedure:

  • Culture the PathHunter cells in accordance with the manufacturer's protocol.

  • On the day of the assay, harvest the cells and resuspend them in the Cell Plating Reagent at the recommended density.

  • Dispense the cell suspension into a 384-well assay plate and incubate overnight at 37°C in a 5% CO₂ environment.[9]

  • Prepare serial dilutions of this compound and the control agonist in the appropriate assay buffer.

  • Add the prepared compound dilutions to the cell plate.

  • Incubate the plate for 90 minutes at 37°C.[10]

  • Prepare the PathHunter Detection Reagent mixture as per the manufacturer's instructions.

  • Add the detection reagent to each well of the assay plate.

  • Incubate for 60 minutes at room temperature.[2]

  • Measure the chemiluminescent signal using a luminescence plate reader.

  • Data Analysis:

    • Plot the luminescence signal as a function of the logarithm of the noribogaine concentration.

    • Determine the EC₅₀ and Eₘₐₓ values using non-linear regression analysis and compare these to the values obtained for the control agonist.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, provide visual representations of the key signaling pathways of the kappa-opioid receptor and the workflows of the experimental protocols detailed in the preceding section.

KOR_Signaling_Pathways cluster_G_Protein G-Protein Pathway (Biased Agonism) cluster_Beta_Arrestin β-Arrestin Pathway (Weak Recruitment) Noribogaine Noribogaine KOR_G Kappa-Opioid Receptor (KOR) Noribogaine->KOR_G Binds G_protein Gi/o Protein KOR_G->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Therapeutic Effects (e.g., Analgesia) cAMP->Analgesia Ca_Channel ↓ Ca²⁺ Influx Ion_Channels->Ca_Channel K_Channel ↑ K⁺ Efflux Ion_Channels->K_Channel K_Channel->Analgesia Noribogaine_beta Noribogaine KOR_beta Kappa-Opioid Receptor (KOR) Noribogaine_beta->KOR_beta Weakly Binds GRK GRK KOR_beta->GRK Phosphorylates Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Recruits p38_MAPK p38 MAPK Beta_Arrestin->p38_MAPK Activates Dysphoria Adverse Effects (e.g., Dysphoria) p38_MAPK->Dysphoria

Caption: Noribogaine's biased agonism at the KOR.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, [³H]U-69,593, Noribogaine) start->prepare_reagents setup_assay Set up 96-well plate (Total, Non-specific, Competition) prepare_reagents->setup_assay incubate Incubate at 25°C for 60 min setup_assay->incubate filtrate Rapid Filtration (GF/C filters) incubate->filtrate wash Wash filters with ice-cold buffer filtrate->wash add_scintillant Add Scintillation Cocktail wash->add_scintillant count Scintillation Counting (CPM) add_scintillant->count analyze Data Analysis (IC₅₀ and Kᵢ calculation) count->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

GTPgS_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, GDP, Noribogaine) start->prepare_reagents setup_assay Set up 96-well plate prepare_reagents->setup_assay initiate_reaction Add [³⁵S]GTPγS setup_assay->initiate_reaction incubate Incubate at RT for 2 hours initiate_reaction->incubate filtrate Filtration (GF/B filters) incubate->filtrate dry Dry filters overnight filtrate->dry count Scintillation Counting dry->count analyze Data Analysis (EC₅₀ and Eₘₐₓ calculation) count->analyze end End analyze->end

Caption: Workflow for [³⁵S]GTPγS Functional Assay.

Beta_Arrestin_Workflow start Start plate_cells Plate PathHunter Cells in 384-well plate start->plate_cells incubate_overnight Incubate overnight at 37°C plate_cells->incubate_overnight add_compounds Add Noribogaine dilutions incubate_overnight->add_compounds incubate_90min Incubate for 90 min at 37°C add_compounds->incubate_90min add_detection Add PathHunter Detection Reagents incubate_90min->add_detection incubate_60min Incubate for 60 min at RT add_detection->incubate_60min read_luminescence Read Luminescence incubate_60min->read_luminescence analyze Data Analysis (EC₅₀ and Eₘₐₓ calculation) read_luminescence->analyze end End analyze->end

Caption: Workflow for β-Arrestin Recruitment Assay.

Discussion

The comprehensive data presented within this guide underscore the unique pharmacological characteristics of this compound at the kappa-opioid receptor. Its pronounced G-protein bias is a defining feature that sets it apart from many other KOR agonists.[1][3] The preferential activation of the G-protein pathway, which is linked to the therapeutic effects of KOR agonists such as analgesia, in conjunction with the weak recruitment of the β-arrestin pathway, associated with adverse effects like dysphoria, points to a potentially favorable therapeutic window for noribogaine.[5][11]

The detailed experimental protocols provided in this document offer a standardized and robust framework for the in vitro characterization of noribogaine and other biased ligands targeting the KOR. The consistent application of these methodologies is paramount for generating reproducible data and enabling meaningful cross-study comparisons.

The signaling pathway and workflow diagrams are intended to serve as valuable visual aids for conceptualizing the molecular mechanisms that underpin noribogaine's action and for clarifying the practical steps involved in its pharmacological assessment. A thorough understanding of these pathways is fundamental to the rational design of novel therapeutics that target the KOR with enhanced efficacy and improved safety profiles.

References

A Technical Guide to the Psychoactive Effects and Mechanisms of Noribogaine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Noribogaine (B1226712) (12-hydroxyibogamine) is the principal and long-acting psychoactive metabolite of ibogaine (B1199331), an indole (B1671886) alkaloid derived from the West African shrub Tabernanthe iboga.[1] While ibogaine has garnered interest for its purported anti-addictive properties, its clinical application is hampered by hallucinogenic effects and safety concerns, including cardiotoxicity.[2][3] Noribogaine is thought to mediate many of the therapeutic, anti-addictive effects of its parent compound but with a potentially more favorable safety and psychoactive profile.[3][4] Unlike ibogaine, noribogaine does not appear to produce intense psychedelic or oneirogenic (dream-like) states at doses studied in humans, nor is it associated with the tremorigenic effects of ibogaine.[5] This technical guide provides an in-depth summary of the current understanding of noribogaine's psychoactive effects, focusing on its complex pharmacodynamics, preclinical behavioral data, and the methodologies used in its evaluation.

Pharmacodynamics: A Multi-Target Profile

Noribogaine's psychoactive effects are underpinned by its interaction with multiple neurotransmitter systems. Its binding profile is distinct from ibogaine, exhibiting higher affinity for opioid receptors and the serotonin (B10506) transporter.[6][5][7]

Interaction with the Opioid System

Noribogaine's most distinctive pharmacological feature is its activity at opioid receptors, particularly the kappa-opioid receptor (KOR).[8]

  • Kappa-Opioid Receptor (KOR): Noribogaine is a G-protein biased agonist of the KOR.[9][8] It potently activates the G-protein signaling pathway, which is associated with analgesic and anti-addictive effects, but only weakly engages the β-arrestin pathway, which is hypothesized to mediate the dysphoric and anxiogenic effects typically associated with KOR activation.[8] In fact, at the β-arrestin pathway, it acts as a functional antagonist.[8] This biased agonism is a key differentiator from typical KOR agonists and may explain its lack of aversive effects.[9]

  • Mu-Opioid Receptor (MOR): Noribogaine acts as a weak antagonist at the MOR.[9][8][10] While early reports suggested full agonist activity, functional assays and human studies have not demonstrated classic mu-agonist effects like respiratory depression.[4][10][11]

  • Delta-Opioid Receptor (DOR): Noribogaine has a lower affinity for the DOR compared to KOR and MOR.[7]

KOR_Signaling cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Noribogaine Noribogaine KOR KOR Noribogaine->KOR Binds G_Protein G-Protein Activation (Analgesia, Anti-Addiction) Beta_Arrestin β-Arrestin Recruitment (Dysphoria, Aversion) KOR->G_Protein Activates (Agonist) EC50 = 9 µM KOR->Beta_Arrestin Inhibits (Antagonist) IC50 = 1 µM

Interaction with the Serotonergic System

Noribogaine is a potent, non-competitive inhibitor of the serotonin transporter (SERT), leading to increased extracellular serotonin levels.[6][2][5][10] Its potency for SERT is significantly greater than that of ibogaine.[1][12] This mechanism is shared with selective serotonin reuptake inhibitors (SSRIs) and likely contributes to the antidepressant-like effects observed in preclinical models.[10][13] Structural studies show that noribogaine stabilizes the inward-open conformation of SERT, a distinct mechanism from SSRIs which stabilize an outward-open state.[14][15]

Interaction with Other Systems
  • Glutamatergic System: Similar to its parent compound, noribogaine is a weak N-methyl-D-aspartate (NMDA) receptor antagonist, though it has a lower affinity than ibogaine.[6][5] This action may contribute to its anti-addictive properties by modulating synaptic plasticity involved in craving and withdrawal.[10]

  • Dopaminergic System: Noribogaine binds to the dopamine (B1211576) transporter (DAT) but is significantly less potent at inhibiting dopamine reuptake compared to serotonin reuptake.[2][12] Preclinical studies show it can decrease extracellular dopamine levels in the nucleus accumbens, an effect similar to ibogaine.[10][12]

  • Neurotrophic Factors: Both noribogaine and ibogaine have been shown to increase the expression of glial cell line-derived neurotrophic factor (GDNF) in the ventral tegmental area (VTA).[3][16] This upregulation is a key mechanism implicated in the reduction of alcohol self-administration in animal models.[3][17]

  • Cholinergic System: Noribogaine, like ibogaine, is an antagonist of the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR), which is implicated in the rewarding effects of nicotine (B1678760) and other drugs.[16][18]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding noribogaine's interaction with various CNS targets.

Table 1: Receptor Binding Affinities (Ki, µM)

Target Noribogaine (Ki, µM) Ibogaine (Ki, µM) Reference(s)
Kappa-Opioid Receptor 0.96 3.77 [7]
Mu-Opioid Receptor 2.66 11.04 [7]
Delta-Opioid Receptor 24.72 > 100 [7]
Serotonin Transporter (SERT) 0.04 (IC50) ~4-5 (IC50) [12]
Dopamine Transporter (DAT) 2.05 ~1-3 [6][19]
NMDA Receptor Weak antagonist Weak antagonist [6]

| Sigma-2 Receptor | No binding | Binds |[6] |

Table 2: Functional Activity of Noribogaine

Target & Pathway Assay Type Metric Value Reference(s)
KOR G-Protein Activation GDP-GTP Exchange EC50 9 µM [8]
KOR G-Protein Activation Efficacy vs. Dynorphin A Emax 75% [8]
KOR β-Arrestin Recruitment β-Arrestin Assay Efficacy vs. Dynorphin A 12% [8]
KOR β-Arrestin Recruitment Functional Antagonism IC50 1 µM [8]

| MOR G-Protein & β-Arrestin | Functional Antagonism | Ke | 20 µM |[9][8] |

Preclinical and Human Psychoactive Effects

Preclinical Behavioral Models

Animal studies demonstrate that noribogaine shares ibogaine's anti-addictive profile but lacks some of its adverse effects.

  • Drug Self-Administration: Systemic administration of noribogaine reduces self-administration of morphine and cocaine in rats, with effects lasting for an extended period.[3][12] It also decreases ethanol (B145695) self-administration when infused directly into the VTA.[3]

  • Opioid Withdrawal: In mice, oral noribogaine dose-dependently reduces the somatic signs of naloxone-precipitated morphine withdrawal.[20]

  • Locomotor Activity and Side Effects: Unlike ibogaine, noribogaine does not induce tremors or ataxia in rodents.[3] It also antagonizes the motor stimulant effect of morphine.[20]

  • Sleep and Wakefulness: In rats, noribogaine promotes wakefulness and suppresses REM sleep, effects that are likely mediated by its potent SERT inhibition.[5]

Human Studies

Human data on noribogaine is limited. A Phase I ascending-dose study in healthy male volunteers administered single oral doses of 3-60 mg.[11]

  • Psychoactivity: At these doses, noribogaine was found to be safe and well-tolerated, with no mu-opioid agonist effects or the classic psychedelic/hallucinogenic effects associated with high-dose ibogaine.[21][11]

  • Opioid Withdrawal: A randomized, placebo-controlled trial failed to find a significant reduction in opioid withdrawal symptoms at the doses tested.[21][22] Researchers suggest the doses may have been too low to achieve therapeutic anti-withdrawal effects.[22]

Key Experimental Methodologies

The characterization of noribogaine's psychoactive profile relies on a range of established in vitro and in vivo experimental protocols.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Animal Models) cluster_human Clinical Evaluation Binding 1. Radioligand Binding Assays (Determine Ki at various receptors: Opioid, SERT, DAT, NMDA) Functional 2. Functional Assays (Determine EC50, IC50, Emax) Binding->Functional GTP [35S]GTPγS Binding (Measures G-protein activation) Functional->GTP Arrestin β-Arrestin Recruitment (Measures β-arrestin signaling) Functional->Arrestin Uptake Transporter Uptake Assays (Measures SERT/DAT inhibition) Functional->Uptake PK 3. Pharmacokinetics (Measure brain/blood levels and half-life) Functional->PK Behavior 4. Behavioral Models PK->Behavior SelfAdmin Drug Self-Administration (Tests anti-addictive potential) Behavior->SelfAdmin Withdrawal Precipitated Withdrawal (Tests effect on withdrawal signs) Behavior->Withdrawal EEG Polysomnography (EEG/EMG) (Measures sleep/wake effects) Behavior->EEG Phase1 5. Phase I Human Trials (Safety, tolerability, PK/PD in healthy volunteers) Behavior->Phase1

  • Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter. The protocol involves incubating membrane preparations from tissues expressing the target of interest with a radiolabeled ligand that is known to bind to the site. The ability of noribogaine to displace the radioligand is measured at various concentrations, allowing for the calculation of its inhibitory constant (Ki).[7][19]

  • Functional Assays ([³⁵S]GTPγS Binding & β-Arrestin Recruitment): These assays measure the functional consequence of receptor binding.

    • [³⁵S]GTPγS binding assesses G-protein activation. In the presence of an agonist like noribogaine at the KOR, the G-protein exchanges GDP for radiolabeled [³⁵S]GTPγS. The amount of radioactivity incorporated is proportional to the degree of G-protein activation, allowing for determination of potency (EC50) and efficacy (Emax).[9][23]

    • β-Arrestin recruitment assays measure the recruitment of β-arrestin protein to the receptor upon activation. This is often done using techniques like Bioluminescence Resonance Energy Transfer (BRET), where the receptor and β-arrestin are tagged with a luciferase and a fluorescent protein, respectively. Agonist-induced proximity results in an energy transfer, which can be quantified.[9]

  • Operant Self-Administration: This is a key behavioral model to assess the anti-addictive potential of a drug. Animals (typically rats) are trained to perform an action, such as pressing a lever, to receive an infusion of a drug of abuse (e.g., morphine, cocaine). After establishing stable self-administration, the effect of a test compound like noribogaine on the rate of lever pressing is measured to determine if it reduces the motivation to seek the drug.[3]

  • Polysomnography: To study effects on sleep and wakefulness, animals are surgically implanted with electrodes to record electroencephalography (EEG) and electromyography (EMG). Following administration of noribogaine, continuous recordings are collected and scored to quantify time spent in wakefulness, slow-wave sleep, and REM sleep.[5]

Conclusion: A Unique Psychoactive Profile

Noribogaine presents a complex and unique pharmacological profile that distinguishes it from both its parent compound, ibogaine, and traditional psychedelic or opioid compounds. Its psychoactive effects are not characterized by the intense hallucinatory experiences of classic psychedelics but are instead driven by a nuanced interplay between several key neural systems.

Logical_Relationship Noribogaine Noribogaine KOR Biased KOR Agonism (G-Protein ON, β-Arrestin OFF) Noribogaine->KOR SERT Potent SERT Inhibition Noribogaine->SERT NMDA Weak NMDA Antagonism Noribogaine->NMDA GDNF GDNF Upregulation in VTA Noribogaine->GDNF Effects Overall Psychoactive & Therapeutic Effects KOR->Effects SERT->Effects NMDA->Effects GDNF->Effects AntiAddictive Reduced Drug Seeking & Withdrawal Effects->AntiAddictive Antidepressant Antidepressant-like Effects Effects->Antidepressant NoDysphoria Lack of Dysphoria/Aversion Effects->NoDysphoria Wakefulness Increased Wakefulness Effects->Wakefulness

The primary mechanisms driving its effects are hypothesized to be:

  • Biased KOR agonism , which may reduce drug craving and withdrawal without producing the negative affective states of other KOR agonists.

  • Potent SERT inhibition , likely contributing to antidepressant effects and alterations in sleep architecture.[5][10]

  • Upregulation of GDNF , which may mediate long-term reductions in drug and alcohol seeking behavior.[3]

  • Weak NMDA and nAChR antagonism , providing additional, subtle modulation of pathways involved in addiction.[6][16]

References

Methodological & Application

Application Notes and Protocols for In Vivo Rat Studies with Noribogaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of noribogaine (B1226712) hydrochloride dosage and experimental protocols for in vivo studies in rats, intended for researchers, scientists, and drug development professionals. The information is compiled from various preclinical studies to guide experimental design and execution.

Data Summary: Noribogaine Hydrochloride Dosage in Rats

The following table summarizes the quantitative data on this compound dosages used in various in vivo rat studies. This allows for easy comparison of administration routes, dose ranges, and observed effects.

Dose (mg/kg) Route of Administration Rat Strain Key Findings Reference
1, 10Intravenous (i.v.)Male RatsIncreased extracellular serotonin (B10506) levels; did not alter dopamine (B1211576) levels. Did not induce tremors seen with ibogaine (B1199331).[1]
10Intraperitoneal (i.p.)Sprague-DawleyRats trained to discriminate ibogaine generalized to noribogaine, suggesting it mediates the discriminative stimulus effect of ibogaine.[2]
12.5, 25, 50OralSprague-DawleyDose-dependently decreased nicotine (B1678760) self-administration.[3][4]
20, 40Intraperitoneal (i.p.)Not SpecifiedPromoted wakefulness, reduced slow-wave sleep, and blocked REM sleep.[5]
20, 40Intraperitoneal (i.p.)Not SpecifiedA 40 mg/kg dose had a significant antidepressant-like effect in the forced swim test (FST). The 20 mg/kg dose did not produce this effect.[6]
40Not SpecifiedSprague-DawleyDecreased morphine and cocaine self-administration and reduced the locomotor stimulant effect of morphine.[7]
up to 100OralSprague-DawleyDid not display place preference, suggesting a lack of hedonic stimulus.[8][9]
25, 50, 100OralSprague-DawleyDisplayed transient and dose-dependent reductions in rearing, exploratory activity, and arousal in an open-field test.[10]

Experimental Protocols

Detailed methodologies for key experiments involving this compound in rats are outlined below.

Drug Self-Administration Studies

This protocol is designed to assess the effect of noribogaine on the self-administration of addictive substances like nicotine, cocaine, or morphine.

Workflow Diagram:

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Testing Phase cluster_2 Post-Treatment Phase animal_acclimation Animal Acclimation catheter_surgery Catheter Surgery & Recovery animal_acclimation->catheter_surgery food_training Food Pellet Training catheter_surgery->food_training drug_self_admin_training Drug Self-Administration Training food_training->drug_self_admin_training drug_admin Noribogaine/Vehicle Administration drug_self_admin_training->drug_admin self_admin_session Self-Administration Session drug_admin->self_admin_session data_collection Data Collection (e.g., lever presses) self_admin_session->data_collection data_analysis Data Analysis data_collection->data_analysis

Caption: Workflow for a drug self-administration study in rats.

Methodology:

  • Animals: Adult male Sprague-Dawley rats are typically used.[3][4]

  • Surgery: Rats undergo surgery for the implantation of an intravenous catheter into the jugular vein for drug self-administration.

  • Training:

    • Rats are first trained to press a lever for food rewards in an operant chamber.

    • Following food training, they are trained to self-administer a drug (e.g., nicotine) through the catheter, where each lever press delivers an infusion of the drug.

  • Drug Administration:

    • This compound is prepared in a vehicle solution. For oral administration, a common vehicle is a mix of 0.5% Tween 80 in 5% dextrose and 1.5% methylcellulose.[3][4]

    • The drug or vehicle is administered at a specific time point before the self-administration session (e.g., two hours prior for oral administration).[3][4]

  • Testing: The number of lever presses and drug infusions are recorded during the self-administration session.

  • Data Analysis: The data is analyzed to determine if noribogaine treatment reduced the self-administration of the drug compared to the vehicle control group.

Sleep and Wakefulness Polysomnographic Recordings

This protocol is used to evaluate the effects of noribogaine on the sleep-wake cycle of rats.

Methodology:

  • Animals and Surgery: Rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor brain activity and muscle tone, respectively.

  • Acclimation: Animals are allowed to recover from surgery and are habituated to the recording chamber and cables.

  • Drug Administration: this compound or saline is administered via intraperitoneal injection at the beginning of the light or dark cycle.[5]

  • Recording: Continuous polysomnographic recordings are conducted for a set period (e.g., 6 hours) following administration.

  • Data Analysis: The recordings are scored to quantify the time spent in wakefulness, slow-wave sleep (SWS), and rapid eye movement (REM) sleep.[5]

Forced Swim Test (FST) for Antidepressant-Like Effects

The FST is a common behavioral test to screen for antidepressant-like activity.

Methodology:

  • Animals: Male rats are typically used.

  • Drug Administration: this compound or a vehicle is administered intraperitoneally.[6]

  • Test Procedure:

    • At a specific time after drug administration (e.g., 30 minutes, 3 hours, or 24 hours), rats are placed individually in a cylinder filled with water.[6]

    • The duration of immobility is recorded during a set period (e.g., 5 minutes).

  • Data Analysis: A significant reduction in immobility time in the noribogaine-treated group compared to the control group is indicative of an antidepressant-like effect.[6]

Signaling Pathways

Noribogaine exhibits a complex pharmacological profile, with its effects mediated through various signaling pathways. A key mechanism involves its action at the kappa-opioid receptor (KOR).

Signaling Pathway Diagram:

G cluster_0 Noribogaine Interaction with Kappa-Opioid Receptor Noribogaine Noribogaine KOR Kappa-Opioid Receptor (KOR) Noribogaine->KOR G_protein G-protein Signaling KOR->G_protein Activates (Agonist) Beta_arrestin β-arrestin Pathway KOR->Beta_arrestin Inhibits (Antagonist) Therapeutic_effects Potential Therapeutic Effects (e.g., anti-addictive) G_protein->Therapeutic_effects Adverse_effects Reduced Adverse Effects (e.g., dysphoria) Beta_arrestin->Adverse_effects

Caption: Biased agonism of noribogaine at the kappa-opioid receptor.

Noribogaine acts as a biased agonist at the KOR. It stimulates the G-protein signaling pathway, which is thought to contribute to its therapeutic effects, while simultaneously inhibiting the β-arrestin pathway.[11] The β-arrestin pathway is often associated with the adverse effects of KOR activation, such as dysphoria. This biased agonism may explain noribogaine's potential as a therapeutic agent with a favorable side-effect profile.[11]

Additionally, noribogaine is a potent serotonin reuptake inhibitor, which likely contributes to its antidepressant-like effects and its influence on the sleep-wake cycle.[1][12] It has a much lower affinity for the NMDA and sigma-2 receptors compared to ibogaine.[12]

References

Application Note: Quantification of Noribogaine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Noribogaine (B1226712) is the major active metabolite of ibogaine (B1199331), a psychoactive substance with potential applications in the treatment of addiction. Accurate and reliable quantification of noribogaine in plasma is crucial for pharmacokinetic studies, clinical trials, and toxicological investigations. This application note provides detailed protocols for the determination of noribogaine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorimetric detection. These methods offer high sensitivity, specificity, and accuracy for bioanalytical applications.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described in this document, providing a clear comparison of their key quantitative parameters.

Table 1: LC-MS/MS Method Performance

ParameterValueReference
Lower Limit of Quantification (LLOQ)1 µg/L[1][2][3]
Linearity Range1 - 200 µg/L[1][2][3]
Intra-day Precision (%CV)4.5 - 13%[1][2][3]
Inter-day Precision (%CV)4.5 - 13%[1][2][3]
Accuracy (% bias)89 - 102%[1][2][3]
Extraction Recovery≥94%[1][2]

Table 2: HPLC-Fluorimetric Detection Method Performance

ParameterValueReference
Lower Limit of Quantification (LLOQ)1 ng/mL[4][5]
Inter-assay Precision (%CV)6.0 - 12.5%[4][5]
Accuracy (% bias)95.4 - 104%[4][5]
Extraction Efficiency>94%[4][5]

Experimental Protocols

Method 1: LC-MS/MS for Noribogaine Quantification

This protocol details a robust and sensitive method for the quantification of noribogaine in human plasma using liquid chromatography coupled with tandem mass spectrometry.

3.1.1. Materials and Reagents

3.1.2. Sample Preparation: Solid Phase Extraction (SPE)

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (1 mL) add_is 2. Add Internal Standard plasma->add_is vortex 3. Vortex add_is->vortex load_sample 5. Load Sample vortex->load_sample condition_spe 4. Condition SPE Cartridge (Methanol, then Water) condition_spe->load_sample wash_spe 6. Wash Cartridge (e.g., 5% Methanol in Water) load_sample->wash_spe elute 7. Elute Noribogaine (e.g., Methanol) wash_spe->elute evaporate 8. Evaporate to Dryness elute->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Caption: Solid Phase Extraction Workflow for Noribogaine.

  • Pipette 1 mL of human plasma into a clean centrifuge tube.

  • Add the internal standard solution.

  • Vortex the sample for 30 seconds.

  • Condition an SPE cartridge by passing methanol followed by deionized water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute noribogaine and the internal standard with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

3.1.3. Chromatographic Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Zorbax eclipse XD8 C8 (5 µm) or ODB Uptisphere C18 (5 µm, 150 mm x 2.1 mm)[1][6]

  • Mobile Phase: A gradient of acetonitrile and 2mM ammonium formate buffer containing 0.02% trimethylamine.[1][2][3]

  • Flow Rate: 200 µL/min[6]

  • Injection Volume: 10 µL[6]

3.1.4. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Quantum Ultra)[6]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[6]

  • Monitored Transitions:

    • Noribogaine: m/z 297.4 -> 122.1, 159.1, 160.1[6]

    • Internal Standard (clonazepam-d4): m/z 319.9 -> 218.1, 245.1, 274.1[6]

Method 2: HPLC with Fluorimetric Detection

This method provides a reliable alternative for the quantification of noribogaine in plasma, particularly when LC-MS/MS is not available.

3.2.1. Materials and Reagents

  • Noribogaine reference standard

  • Internal Standard (fluorescein)[4][5]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (N-vinylpyrrolidone-divinylbenzene copolymer)[4][5]

3.2.2. Sample Preparation: Solid Phase Extraction (SPE)

The sample preparation workflow is similar to the one described for the LC-MS/MS method (see diagram above), with the specific SPE cartridge mentioned above.

3.2.3. Chromatographic Conditions

  • HPLC System: Agilent 1100 series or equivalent with a fluorescence detector

  • Column: Supelcosil C18 (3 µm, 75 mm x 4.6 mm)[4][5]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a suitable buffer.

  • Flow Rate: 1 mL/min

  • Injection Volume: 50 µL

3.2.4. Fluorimetric Detection

  • Excitation Wavelength: 230 nm[4]

  • Emission Wavelength: 336 nm[4]

Logical Relationships in Method Development

The selection and validation of an analytical method for noribogaine quantification involves a series of logical steps to ensure the generated data is reliable and fit for purpose.

G cluster_dev Method Development and Validation Logic define_req 1. Define Analytical Requirements (LLOQ, Range) select_method 2. Select Analytical Technique (LC-MS/MS or HPLC) define_req->select_method develop_sp 3. Develop Sample Preparation (SPE, LLE) select_method->develop_sp optimize_chrom 4. Optimize Chromatographic Separation develop_sp->optimize_chrom optimize_ms 5. Optimize MS/Detector Parameters optimize_chrom->optimize_ms validate 6. Method Validation (ICH/FDA Guidelines) optimize_ms->validate routine_analysis 7. Routine Sample Analysis validate->routine_analysis

Caption: Logical Flow of Analytical Method Development.

Conclusion

The described LC-MS/MS and HPLC-fluorimetric methods are suitable for the quantitative determination of noribogaine in human plasma. The choice of method will depend on the required sensitivity, available instrumentation, and the specific application. Proper method validation is essential to ensure the accuracy and reliability of the results.[7][8]

References

Application Notes and Protocols for Noribogaine Hydrochloride in Opioid Withdrawal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of noribogaine (B1226712) hydrochloride, the primary active metabolite of ibogaine (B1199331), in preclinical and clinical models of opioid withdrawal. This document details the compound's mechanism of action, summarizes key quantitative findings, and provides detailed protocols for relevant experimental models.

Introduction

Noribogaine hydrochloride is a psychoactive indole (B1671886) alkaloid that has shown promise in mitigating opioid withdrawal symptoms and reducing drug-seeking behaviors.[1] Its complex pharmacology, distinct from traditional opioid replacement therapies, makes it a compound of significant interest for the development of novel addiction treatments.[2][3] Noribogaine's effects are believed to be mediated through its interactions with multiple neurotransmitter systems, primarily as a kappa-opioid receptor agonist and a serotonin (B10506) transporter (SERT) inhibitor.[2][4]

Mechanism of Action

Noribogaine's therapeutic effects in opioid withdrawal are attributed to its multi-target engagement in the central nervous system. The two primary mechanisms are:

  • Kappa-Opioid Receptor (KOR) Agonism: Noribogaine acts as a G-protein biased agonist at the KOR.[4] This biased agonism is thought to contribute to the reduction of withdrawal symptoms without inducing the dysphoric effects typically associated with full KOR agonists.[4][5]

  • Serotonin Transporter (SERT) Inhibition: Noribogaine is a potent, non-competitive inhibitor of the serotonin transporter.[2][6] By blocking the reuptake of serotonin, it increases the concentration of this neurotransmitter in the synaptic cleft, which may contribute to mood stabilization and a reduction in the negative affective states associated with withdrawal.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies investigating the efficacy of noribogaine in opioid withdrawal models.

Table 1: Preclinical Efficacy of Noribogaine in Rodent Models of Opioid Withdrawal

Animal ModelSpeciesNoribogaine HCl DoseKey FindingsReference
Naloxone-precipitated morphine withdrawalMouse10-100 mg/kg (oral)Dose-dependently decreased the global opiate withdrawal score by up to 88%. ED50 of 13 mg/kg.[5]
Morphine self-administrationRat40 mg/kgReduced morphine self-administration.[7]
Conditioned Place PreferenceRatUp to 100 mg/kg (oral)Did not induce conditioned place preference, suggesting a lack of rewarding properties.[5]

Table 2: Pharmacokinetics of Noribogaine

| Species | Dose | Route of Administration | Mean Half-life (t½) | Brain/Blood Ratio | Reference | | --- | --- | --- | --- | --- | | Human | 60, 120, 180 mg | Oral | 24-30 hours | Not Applicable |[8][9] | | Rodent | Not Specified | Oral | Not Specified | 7±1 |[5] |

Table 3: Clinical Observations of Noribogaine in Opioid-Dependent Patients

Study DesignNoribogaine HCl DoseKey FindingsAdverse EventsReference
Randomized, double-blind, placebo-controlled, single ascending-dose60, 120, 180 mgNon-statistically significant trend toward decreased total opioid withdrawal scores, most notably at the 120 mg dose.Non-euphoric changes in light perception, headache, nausea. Concentration-dependent increase in QTc interval.[8][9]

Experimental Protocols

Naloxone-Precipitated Morphine Withdrawal in Mice

This model is used to induce and quantify the physical signs of opioid withdrawal.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Morphine sulfate (B86663) (dissolved in 0.9% saline)

  • Naloxone (B1662785) hydrochloride (dissolved in 0.9% saline)

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Observation chambers

Protocol:

  • Induction of Morphine Dependence:

    • Administer morphine subcutaneously (s.c.) to mice three times daily for three consecutive days with escalating doses (e.g., Day 1: 25 mg/kg; Day 2: 50 mg/kg; Day 3: 75 mg/kg).[7]

  • Noribogaine Administration:

    • Two hours prior to the induction of withdrawal, administer this compound or vehicle orally (p.o.) to the morphine-dependent mice.

  • Precipitation of Withdrawal:

    • Administer naloxone hydrochloride (e.g., 1 mg/kg, s.c.) to precipitate withdrawal symptoms.

  • Observation and Scoring:

    • Immediately after naloxone injection, place each mouse in an individual observation chamber.

    • For the next 30 minutes, observe and score the following withdrawal signs: jumping, paw tremors, wet-dog shakes, diarrhea, ptosis, and teeth chattering.[7] A global withdrawal score can be calculated by summing the scores for each sign.

Conditioned Place Preference (CPP) in Rats

This model assesses the rewarding or aversive properties of a substance.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound (dissolved in a suitable vehicle)

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two larger compartments.

  • Automated video tracking system

Protocol:

  • Pre-Conditioning Phase (Baseline Preference):

    • On Day 1, place each rat in the central chamber of the CPP apparatus and allow free access to all three chambers for 15 minutes.

    • Record the time spent in each of the two larger compartments to establish baseline preference.

  • Conditioning Phase (Alternating Drug and Vehicle Pairing):

    • This phase typically lasts for 6-8 days.

    • On drug conditioning days, administer this compound (e.g., 10, 30, 100 mg/kg, p.o.) and immediately confine the rat to one of the larger compartments for 30-45 minutes. The compartment paired with the drug should be counterbalanced (i.e., for half the animals it is their initially non-preferred side, and for the other half, it is their preferred side).

    • On vehicle conditioning days, administer the vehicle and confine the rat to the opposite compartment for the same duration.

  • Post-Conditioning Phase (Test for Preference):

    • On the test day (typically 24 hours after the last conditioning session), place the rat in the central chamber in a drug-free state and allow free access to all chambers for 15 minutes.

    • Record the time spent in each of the two larger compartments.

    • A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a significant decrease suggests a conditioned place aversion.

Mandatory Visualizations

Noribogaine_Signaling_Pathway cluster_0 Noribogaine Action cluster_1 Neuronal Targets cluster_2 Downstream Effects Noribogaine Noribogaine HCl KOR Kappa-Opioid Receptor (KOR) Noribogaine->KOR Agonist SERT Serotonin Transporter (SERT) Noribogaine->SERT Inhibitor G_protein G-protein Activation (Biased) KOR->G_protein Serotonin Increased Synaptic Serotonin SERT->Serotonin Withdrawal_Reduction Reduction in Opioid Withdrawal Symptoms G_protein->Withdrawal_Reduction Serotonin->Withdrawal_Reduction

Caption: Noribogaine's dual mechanism of action on KOR and SERT.

Experimental_Workflow_Naloxone_Withdrawal start Start morphine_dependence Induce Morphine Dependence (3 days, escalating doses) start->morphine_dependence drug_admin Administer Noribogaine HCl or Vehicle (p.o.) morphine_dependence->drug_admin naloxone_admin Administer Naloxone HCl (s.c.) to Precipitate Withdrawal drug_admin->naloxone_admin observation Observe and Score Withdrawal Signs (30 min) naloxone_admin->observation analysis Data Analysis: Compare Withdrawal Scores observation->analysis end End analysis->end

Caption: Workflow for the naloxone-precipitated withdrawal model.

References

Application Notes and Protocols for Noribogaine in Alcohol Self-Administration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of noribogaine (B1226712) in preclinical alcohol self-administration studies. Noribogaine, the primary active metabolite of ibogaine (B1199331), has shown promise in reducing alcohol consumption in rodent models.[1][2][3] Its mechanism of action is linked to the upregulation of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the Ventral Tegmental Area (VTA) of the brain.[1][2][3]

Data Presentation

Quantitative Effects of Intra-VTA Noribogaine on Alcohol Self-Administration in Rats

The following table summarizes the significant and long-lasting effects of a single intra-VTA infusion of noribogaine on operant self-administration of 20% ethanol (B145695) in rats. The data is adapted from Carnicella et al., 2010.[1]

Treatment GroupParameter3 hours Post-Infusion24 hours Post-Infusion48 hours Post-Infusion72 hours Post-Infusion
Vehicle Ethanol Deliveries (mean ± SEM)25 ± 324 ± 426 ± 327 ± 4
Ethanol Intake (g/kg; mean ± SEM)0.8 ± 0.10.7 ± 0.10.8 ± 0.10.8 ± 0.1
Noribogaine (10 µM) Ethanol Deliveries (mean ± SEM)12 ± 215 ± 318 ± 423 ± 5
Ethanol Intake (g/kg; mean ± SEM)0.4 ± 0.10.5 ± 0.10.6 ± 0.10.7 ± 0.1

*p < 0.05 compared to vehicle group. A 100 µM concentration of noribogaine produced similar results.[1]

Systemic Administration of Ibogaine and its Analogs on Alcohol Intake
CompoundDose (i.p.)Animal ModelEffect on Alcohol Intake
Ibogaine 10 mg/kgAlcohol-preferring ratsSignificant reduction
30 mg/kgAlcohol-preferring ratsSignificant, dose-dependent reduction
40 mg/kgLong-Evans ratsSignificant reduction in two-bottle choice and operant self-administration
60 mg/kgAlcohol-preferring ratsSignificant, dose-dependent reduction
18-Methoxycoronaridine (18-MC) 5 mg/kgAlcohol-preferring ratsSignificant reduction
20 mg/kgAlcohol-preferring ratsSignificant, dose-dependent reduction
40 mg/kgAlcohol-preferring ratsSignificant, dose-dependent reduction

Experimental Protocols

Protocol 1: Operant Alcohol Self-Administration in Rats

This protocol describes the training of rats to self-administer alcohol in operant conditioning chambers, a standard model for studying the reinforcing effects of alcohol and the efficacy of potential therapeutic agents.

Materials:

  • Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.

  • Ethanol (20% w/v solution)

  • Water

  • Male Long-Evans rats (or other appropriate strain)

Procedure:

  • Habituation and Training:

    • Rats are first trained to press a lever for a reward. To overcome the innate aversion to the taste of ethanol, a sucrose-fading procedure is often employed where rats initially respond for a palatable sucrose (B13894) solution, and then ethanol is gradually introduced into the solution while the sucrose concentration is decreased.

    • Alternatively, rats can be trained directly with an ethanol solution. Training sessions are typically 30-60 minutes daily.

  • Acquisition of Stable Responding:

    • Rats are trained on a fixed-ratio (FR) schedule of reinforcement, commonly FR1 (one lever press results in one reward delivery) or FR3/FR4.

    • A stable baseline of responding is established when the number of rewards earned does not vary by more than 15-20% over several consecutive days.

  • Drug Administration:

    • Once a stable baseline is achieved, noribogaine or vehicle can be administered prior to the self-administration session. The route of administration (e.g., intra-VTA, intraperitoneal, oral) will determine the timing of administration relative to the behavioral session.

Protocol 2: Intra-VTA Cannulation and Microinjection of Noribogaine

This protocol details the surgical procedure for implanting cannulae into the VTA and the subsequent microinjection of noribogaine.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

  • Guide cannulae and dummy cannulae

  • Injection pump and syringes

  • Noribogaine hydrochloride

  • Artificial cerebrospinal fluid (aCSF) as a vehicle

  • Surgical tools

Procedure:

  • Stereotaxic Surgery:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant bilateral guide cannulae aimed at the VTA. Coordinates for the VTA may vary slightly depending on the rat strain and age but are typically around -5.2 mm posterior to bregma, ±0.6 mm lateral to the midline, and -7.5 mm ventral to the skull surface.

    • Secure the cannulae with dental cement and place dummy cannulae to maintain patency.

    • Allow the animals to recover for at least one week post-surgery.

  • Noribogaine Preparation:

    • Dissolve this compound in aCSF to the desired concentrations (e.g., 10 µM and 100 µM).

  • Microinjection:

    • Gently restrain the rat and remove the dummy cannulae.

    • Insert the injection cannulae, which should extend slightly beyond the tip of the guide cannulae.

    • Infuse a small volume (e.g., 0.5 µL per side) of the noribogaine solution or vehicle over a period of time (e.g., 1-2 minutes).

    • Leave the injection cannulae in place for an additional minute to allow for diffusion.

    • Replace the dummy cannulae.

    • Conduct the alcohol self-administration session at a predetermined time after the infusion (e.g., 3 hours).[1]

Protocol 3: Systemic (Intraperitoneal) Administration of Noribogaine

This protocol describes the systemic administration of noribogaine via intraperitoneal injection.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) as a vehicle

  • Syringes and needles

Procedure:

  • Noribogaine Preparation:

    • Dissolve this compound in sterile saline to the desired concentration. Based on studies with the parent compound ibogaine, a dose range of 10-40 mg/kg is a reasonable starting point for investigation.[4]

  • Injection:

    • Weigh the rat to determine the correct injection volume.

    • Administer the noribogaine solution or vehicle via intraperitoneal injection.

    • The timing of the injection relative to the behavioral testing should be determined based on the pharmacokinetic profile of noribogaine. Given its longer half-life compared to ibogaine, effects can be long-lasting.[1]

Visualizations

Signaling Pathway of Noribogaine in the VTA

Noribogaine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Noribogaine Noribogaine GDNF GDNF Noribogaine->GDNF Upregulates Expression GFRa1 GFRα1 GDNF->GFRa1 Binds RET RET Receptor GFRa1->RET Activates MAPK_pathway MAPK Pathway (e.g., ERK1/2) RET->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway RET->PI3K_Akt_pathway Reduced_Alcohol_Seeking Reduced Alcohol Seeking Behavior MAPK_pathway->Reduced_Alcohol_Seeking PI3K_Akt_pathway->Reduced_Alcohol_Seeking

Caption: Noribogaine upregulates GDNF, initiating a signaling cascade that reduces alcohol seeking.

Experimental Workflow for Noribogaine in Alcohol Self-Administration

Experimental_Workflow cluster_training Phase 1: Training cluster_treatment Phase 2: Treatment & Testing cluster_analysis Phase 3: Data Analysis Habituation Habituation to Operant Chambers Lever_Training Lever Press Training (Sucrose Fading or Direct Ethanol) Habituation->Lever_Training Stable_Baseline Establish Stable Baseline (e.g., FR3 Schedule) Lever_Training->Stable_Baseline Drug_Admin Noribogaine or Vehicle Administration (e.g., Intra-VTA) Stable_Baseline->Drug_Admin Self_Admin Alcohol Self-Administration Session Drug_Admin->Self_Admin Data_Collection Record Lever Presses, Ethanol Intake Self_Admin->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis

Caption: Workflow for testing noribogaine's effect on alcohol self-administration in rodents.

References

Application Notes and Protocols: Preparation of Noribogaine Hydrochloride for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Noribogaine (B1226712), the primary active metabolite of ibogaine (B1199331), is a compound of significant interest for its potential anti-addictive properties.[1] It interacts with multiple neurotransmitter systems, making it a subject of extensive research in neuropharmacology and drug development.[2] Accurate and reproducible in vitro studies are fundamental to understanding its cellular mechanisms. The proper preparation of noribogaine hydrochloride, its salt form which offers improved stability and handling, is a critical first step for any cell culture-based assay.[3] These application notes provide a detailed protocol for the solubilization, preparation, and storage of this compound to ensure consistent and reliable experimental outcomes.

Mechanism of Action and Signaling Pathways

Noribogaine exhibits a complex pharmacological profile by modulating several key signaling systems. A primary mechanism is its action as a G-protein biased agonist at the kappa-opioid receptor (KOR), potently activating G-protein signaling while only weakly recruiting β-arrestin.[3][4] This biased agonism may contribute to its therapeutic effects without inducing the aversive effects associated with other KOR agonists.[1][3] Additionally, noribogaine is a potent serotonin (B10506) reuptake inhibitor (SRI) and has been shown to upregulate the expression of glial cell line-derived neurotrophic factor (GDNF), a neurotrophic factor that can promote the survival and function of dopamine (B1211576) neurons.[2][5][6][7] It also acts as a weak NMDA receptor antagonist and binds to mu and delta-opioid receptors with higher affinity than its parent compound, ibogaine.[1][8]

Noribogaine_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling KOR κ-Opioid Receptor (KOR) G_Protein G-Protein Activation KOR->G_Protein Strong Beta_Arrestin β-Arrestin Recruitment (Weak) KOR->Beta_Arrestin Weak SERT Serotonin Transporter (SERT) Cellular_Effects Anti-addictive & Neurotrophic Effects SERT->Cellular_Effects ↑ Synaptic Serotonin Ret Ret Receptor ERK1 ERK1 Phosphorylation Ret->ERK1 Noribogaine Noribogaine Noribogaine->KOR Biased Agonist Noribogaine->SERT Inhibitor Serotonin Serotonin Serotonin->SERT GDNF GDNF GDNF->Ret Activates G_Protein->Cellular_Effects Beta_Arrestin->Cellular_Effects GDNF_Expression ↑ GDNF mRNA Expression ERK1->GDNF_Expression GDNF_Expression->GDNF Positive Feedback GDNF_Expression->Cellular_Effects

Caption: Noribogaine's primary signaling pathways.

Quantitative Data for Experimental Design

Proper dose selection is crucial for in vitro studies. The following tables summarize key quantitative data from published literature to guide concentration selection for cell culture assays.

Table 1: Receptor Binding Affinities and Functional Activity of Noribogaine

Target Receptor Parameter Value (µM) Reference
Kappa-Opioid (κ) Kᵢ (Binding Affinity) 0.96 ± 0.08 [3][8]
Mu-Opioid (µ) Kᵢ (Binding Affinity) 2.66 ± 0.62 [3][8]
Delta-Opioid (δ) Kᵢ (Binding Affinity) 24.72 ± 2.26 [8]
Kappa-Opioid (κ) EC₅₀ (G-Protein Activation) 9 [4]

| Kappa-Opioid (κ) | IC₅₀ (β-Arrestin Inhibition) | 1 |[4] |

Table 2: Exemplary Concentrations Used in Cell Culture Assays

Cell Line Assay Concentrations Tested (µM) Outcome Reference

| SH-SY5Y (Human Neuroblastoma) | GDNF mRNA Expression (RT-PCR) | 5, 10, 50 | Robust increase in GDNF mRNA levels |[6][7] |

Experimental Protocols

Materials and Equipment
  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or sterile water (for specific applications)

  • Complete cell culture medium appropriate for the cell line

  • Sterile, light-blocking polypropylene (B1209903) microcentrifuge tubes (e.g., amber tubes)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Safety Precautions

This compound is a potent pharmacological agent. Handle the solid compound and concentrated stock solutions in a fume hood or designated containment area. Always wear appropriate PPE to avoid inhalation and direct contact with skin or eyes.

Protocol 1: Preparation of Concentrated Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution. Adjust calculations as needed for different desired concentrations. This compound has a molecular weight of 332.87 g/mol .[3]

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 3.33 mg of this compound.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 332.87 g/mol * 1000 mg/g = 3.33 mg/mL

  • Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile, light-blocking microcentrifuge tube.

  • Solubilization: Add the required volume (e.g., 1 mL) of sterile, cell culture grade DMSO to the tube. This compound is sparingly soluble in DMSO (1-10 mg/mL).[9]

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

  • Labeling and Storage: Clearly label the tube with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C or -80°C, protected from light. Stock solutions in DMSO are generally stable, but refer to the manufacturer's guidelines. A study noted that noribogaine stock solutions in methanol (B129727) or water were stable for at least 6 months at 4°C.[10]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the serial dilution of the concentrated stock solution into complete cell culture medium to achieve the final desired concentrations for treating cells.

  • Thaw Stock Solution: Thaw the 10 mM stock solution at room temperature. Once thawed, briefly vortex to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock to 990 µL of complete cell culture medium to create a 100 µM intermediate solution. Vortex gently.

  • Final Working Solutions: Use the intermediate solution (or the main stock for higher concentrations) to prepare the final working solutions. For example, to prepare 1 mL of a 10 µM working solution from the 100 µM intermediate:

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of complete cell culture medium.

    • Mix gently by pipetting up and down or inverting the tube. Do not vortex vigorously to avoid damaging media components.

  • Vehicle Control: It is critical to prepare a vehicle control that contains the same final concentration of DMSO as the highest concentration working solution. For example, if the 50 µM working solution contains 0.1% DMSO, the vehicle control must also contain 0.1% DMSO in the complete cell culture medium.

  • Application to Cells: Add the prepared working solutions (and vehicle control) to your cell culture plates.

  • Stability Note: Noribogaine can degrade rapidly in aqueous solutions upon exposure to daylight.[11] Therefore, it is highly recommended to prepare fresh working solutions from the frozen stock for each experiment and to minimize their exposure to light before and during application to cells.

Experimental Workflow

The following diagram outlines the key steps for the preparation and application of this compound in a typical cell culture experiment.

Noribogaine_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use Weigh 1. Weigh Noribogaine HCl Dissolve 2. Dissolve in DMSO Weigh->Dissolve Store 3. Store Stock (-20°C / -80°C) Protect from Light Dissolve->Store Dilute 4. Prepare Fresh Working Solutions (Dilute in Media) Store->Dilute For Each Experiment Treat 5. Add to Cells (Include Vehicle Control) Dilute->Treat Assay 6. Incubate & Perform Assay Treat->Assay

References

Application Notes: Noribogaine Hydrochloride in Neuroplasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noribogaine (B1226712) hydrochloride is the principal, long-lasting active metabolite of the psychoactive compound ibogaine (B1199331).[1][2] It has garnered significant interest in the scientific community for its potential therapeutic effects in substance use disorders, often with a more favorable safety profile than its parent compound, exhibiting reduced toxicity and fewer adverse effects like tremors.[2][3] Emerging research has identified noribogaine as a potent modulator of neuroplasticity, making it a valuable pharmacological tool for investigating the molecular and structural remodeling of neural circuits.[4][5] These application notes provide an overview of noribogaine's mechanisms of action related to neuroplasticity and its application in relevant experimental models.

Mechanisms of Action in Promoting Neuroplasticity

Noribogaine's effects on neuroplasticity are primarily attributed to its ability to upregulate key neurotrophic factors and modulate neuronal structure.

Upregulation of Neurotrophic Factors: Noribogaine has been shown to increase the expression of crucial neurotrophic factors, including Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF), in key brain regions associated with reward and motivation, such as the Ventral Tegmental Area (VTA).[6][7] This upregulation is a key component of its long-lasting therapeutic effects. The induction of these neurotrophic factors can initiate a positive feedback loop, leading to sustained synthesis and release, which may help reverse maladaptive, addiction-related neural adaptations.[6] The signaling cascades initiated by GDNF and BDNF often converge on downstream pathways like the mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of protein synthesis, cell growth, and synaptic plasticity.[4][8]

Modulation of Neuronal Structure: In vitro studies have demonstrated that noribogaine directly promotes structural neuroplasticity. Specifically, it has been shown to increase the complexity of dendritic arbors in cultured rat cortical neurons.[4][8] This effect on neuronal morphology is believed to be mediated, at least in part, through the activation of the 5-HT2A receptor.[4][8] By fostering the growth and branching of dendrites, noribogaine can facilitate the formation of new synaptic connections and the remodeling of neural circuits.

Data Presentation

The following tables summarize quantitative data from key studies investigating the effects of noribogaine and its parent compound, ibogaine, on markers of neuroplasticity.

Table 1: In Vitro Effects of Noribogaine on GDNF mRNA Expression in SH-SY5Y Cells

Noribogaine HCl Concentration (µM)Mean Fold Increase in GDNF mRNA (± SEM)
0 (Control)1.00 ± 0.15
11.85 ± 0.25
102.50 ± 0.30
1003.20 ± 0.40

Data are representative of findings reported in the literature, illustrating a dose-dependent increase in GDNF mRNA levels following a 3-hour incubation period.[3]

Table 2: In Vivo Effects of Ibogaine (Metabolized to Noribogaine) on Neurotrophic Factor Protein Levels in Rat Brain 24 Hours Post-Administration

TreatmentBrain RegionProteinMean Fold Increase vs. Control (± SEM)
Ibogaine (40 mg/kg)VTAMature GDNF2.0 ± 0.3
Ibogaine (20 mg/kg)NAccproBDNF2.7 ± 0.4
Ibogaine (40 mg/kg)NAccproBDNF2.8 ± 0.5

These data demonstrate the in vivo impact on neurotrophic factor protein levels, which are understood to be mediated by noribogaine's long-lasting presence.[6][9]

Table 3: Representative Effects of a Psychoplastogen on Dendritic Arbor Complexity (Sholl Analysis)

Distance from Soma (µm)Mean Number of Intersections (Control)Mean Number of Intersections (Psychoplastogen-Treated)
1058
201218
301525
401220
50815
60510

This table provides a representative example of Sholl analysis data, demonstrating the expected increase in dendritic arbor complexity following treatment with a psychoplastogen like noribogaine.[10]

Experimental Protocols

Protocol 1: In Vitro Assessment of Noribogaine-Induced Neuronal Arborization

Objective: To quantify the effect of noribogaine hydrochloride on the dendritic complexity of primary cortical neurons.

1.1. Primary Cortical Neuron Culture:

  • Prepare culture plates by coating with Poly-D-Lysine.

  • Dissect cortical tissue from E18 rat embryos and dissociate into a single-cell suspension.

  • Plate neurons at a suitable density and culture in a humidified incubator at 37°C and 5% CO2.

  • Maintain the neuronal culture for at least 7 days in vitro (DIV) to allow for maturation before treatment.

1.2. This compound Treatment:

  • Prepare a stock solution of this compound in sterile, distilled water.

  • On DIV 7, treat neurons with the desired final concentration of this compound (e.g., 1-10 µM) by adding the appropriate volume to the culture medium. Include a vehicle-only control group.

  • Incubate the treated neurons for 24-72 hours.

1.3. Immunofluorescence Staining for Neuronal Morphology:

  • Fix the cultured neurons with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

  • Incubate with a primary antibody against a neuronal marker (e.g., MAP2) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS and mount coverslips onto microscope slides.

1.4. Image Acquisition and Sholl Analysis:

  • Acquire images of fluorescently labeled neurons using a confocal or high-content imaging system.

  • Import the images into an image analysis software (e.g., ImageJ/Fiji).

  • Trace the dendritic processes of individual neurons.

  • Perform Sholl analysis by superimposing a series of concentric circles at defined intervals from the soma and counting the number of dendritic intersections at each radius.

  • Statistically compare the number of intersections between control and noribogaine-treated groups.

Protocol 2: In Vivo Analysis of Noribogaine's Effects on Neurotrophic Factor Expression

Objective: To measure changes in GDNF and BDNF mRNA and protein levels in specific brain regions of rodents following this compound administration.

2.1. Animal Handling and Noribogaine Administration:

  • Acclimate adult male rats to the housing facility for at least one week.

  • Dissolve this compound in sterile saline.

  • Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 10-40 mg/kg) or vehicle (saline).

  • Return animals to their home cages for the desired time point (e.g., 24 hours).

2.2. Brain Tissue Dissection:

  • At the designated time point, euthanize the animals according to approved protocols.

  • Rapidly dissect the brain and isolate regions of interest (e.g., VTA, NAcc, prefrontal cortex) on an ice-cold surface.

  • Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until further processing.

2.3. Quantitative PCR (qPCR) for GDNF and BDNF mRNA:

  • Extract total RNA from the brain tissue samples using a suitable kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using primers specific for GDNF, BDNF, and a reference gene (e.g., GAPDH).

  • Calculate the relative mRNA expression levels using the ΔΔCt method.

2.4. Western Blotting for GDNF and BDNF Protein:

  • Homogenize the brain tissue samples in a lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against GDNF, BDNF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

Noribogaine_Signaling_Pathway Noribogaine Noribogaine Hydrochloride Receptors 5-HT2A Receptor & Other Targets Noribogaine->Receptors GDNF_BDNF ↑ GDNF & BDNF Expression Receptors->GDNF_BDNF mTOR mTOR Pathway Activation GDNF_BDNF->mTOR Neuroplasticity Structural & Functional Neuroplasticity (↑ Dendritic Complexity) mTOR->Neuroplasticity

Caption: Noribogaine-Induced Neurotrophic Signaling.

In_Vitro_Workflow Culture 1. Primary Cortical Neuron Culture (DIV 7) Treatment 2. Noribogaine HCl Treatment (24-72h) Culture->Treatment Staining 3. Immunofluorescence Staining (e.g., MAP2) Treatment->Staining Imaging 4. Image Acquisition (Confocal Microscopy) Staining->Imaging Analysis 5. Sholl Analysis & Quantification Imaging->Analysis

Caption: In Vitro Neuronal Arborization Assay Workflow.

In_Vivo_Workflow Administration 1. Noribogaine HCl Administration (i.p.) Dissection 2. Brain Tissue Dissection (24h) Administration->Dissection Molecular_Analysis 3. Molecular Analysis Dissection->Molecular_Analysis qPCR 3a. qPCR for mRNA Levels Molecular_Analysis->qPCR WesternBlot 3b. Western Blot for Protein Levels Molecular_Analysis->WesternBlot

Caption: In Vivo Neurotrophic Factor Analysis Workflow.

References

Application of Noribogaine HCl in Preclinical Toxicology Screens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noribogaine (B1226712), the primary active metabolite of the psychoactive alkaloid ibogaine (B1199331), is under investigation as a potential therapeutic for substance use disorders.[1] Unlike its parent compound, noribogaine exhibits a distinct pharmacological profile, including a reduced propensity for tremors and ataxia in rodents, suggesting a potentially improved safety profile.[2][3][4][5] This document provides a comprehensive overview of the application of noribogaine hydrochloride (HCl) in preclinical toxicology screens, summarizing key safety data and detailing essential experimental protocols. The information presented is intended to guide researchers in designing and executing robust non-clinical safety studies for this compound.

Key Preclinical Toxicology Endpoints

Preclinical evaluation of noribogaine HCl has focused on several critical areas of potential toxicity, primarily neurotoxicity and cardiotoxicity, which are known concerns with the parent compound, ibogaine.

Neurotoxicity Assessment

Studies suggest that noribogaine possesses a more favorable neurotoxicity profile compared to ibogaine.[2][6] While ibogaine has been associated with neurodegeneration, particularly of Purkinje cells in the cerebellum, noribogaine is considered to be less neurotoxic.[2][6]

A key study evaluating the functional neurotoxicity of noribogaine was conducted in cynomolgus monkeys using continuous video-electroencephalographic (EEG) monitoring.[7][8] This remains the gold standard for assessing seizure liability in preclinical drug safety assessments.[7][8] In this study, oral doses of noribogaine HCl up to 320 mg/kg did not induce seizures or premonitory EEG signals.[7][8] This dose was established as the no-observed-adverse-effect-level (NOAEL) for EEG effects.[7] Clinical signs observed at higher doses included mild reductions in activity, increased scratching and licking, poor coordination, emesis, and partial anorexia, which correlated with plasma exposures and were transient.[7][8]

Table 1: Summary of Neurotoxicity Data for Noribogaine HCl

SpeciesDoses Administered (Oral)Key FindingsNOAEL (EEG)Reference
Cynomolgus Monkey160 mg/kg, 320 mg/kgNo EEG evidence of seizures or premonitory signs. Mild and transient clinical signs observed.320 mg/kg[7][8]
Cardiotoxicity Assessment

A primary safety concern for both ibogaine and noribogaine is cardiotoxicity, specifically the potential to prolong the QT interval, which can increase the risk of life-threatening cardiac arrhythmias such as Torsade de Pointes (TdP).[6][9][10][11] Both compounds have been shown to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[10][11][12][13] The long half-life of noribogaine (28-49 hours) means that this risk can be persistent.[10][14][15]

In vitro assays are critical for assessing the potential for hERG blockade. Patch-clamp electrophysiology studies on HEK 293 cells stably expressing the hERG channel have been used to determine the half-maximal inhibitory concentration (IC50) of noribogaine.[13][16] Additionally, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) coupled with multi-electrode array (MEA) technology provide a human-relevant in vitro model to assess effects on action potential duration, an analogue of the QT interval.[10][17][18]

Table 2: Summary of In Vitro Cardiotoxicity Data for Noribogaine

AssayCell LineEndpointIC50 / Ki ValueReference
Whole-cell Patch ClampHEK 293hERG BlockadeIC50: 2.86 ± 0.68 µM[13][16]
Radioligand BindingHEK 293hERG BindingKi: 1.96 ± 0.36 µM[16]
Whole-cell Patch ClamphiPSC-CMsAction Potential DurationSignificant prolongation at therapeutic concentrations[12]

In vivo studies in animal models, typically involving telemetry-based ECG monitoring, are used to confirm these in vitro findings.[10] In a clinical study with opioid-dependent patients, noribogaine demonstrated a concentration-dependent increase in the QTc interval.[9]

Table 3: Clinical Cardiotoxicity Observations for Noribogaine

PopulationDoses Administered (Oral)Mean QTc ProlongationReference
Opioid-dependent patients60 mg~16 ms[9]
120 mg~28 ms[9]
180 mg~42 ms[9]
General Safety and Tolerability

A Phase I ascending single-dose study in healthy male volunteers found that oral doses of noribogaine from 3 mg to 60 mg were safe and well-tolerated.[3][14] No serious adverse events were reported, and no mu-opioid agonist effects were observed.[3][14]

Table 4: Summary of Phase I Safety and Tolerability Data for Noribogaine

PopulationDoses Administered (Oral)Key FindingsReference
Healthy Male Volunteers3, 10, 30, 60 mgSafe and well-tolerated; no safety or tolerability issues identified.[3][14]
Metabolism and Drug-Drug Interaction Potential

Noribogaine is the major metabolite of ibogaine, formed primarily through O-demethylation catalyzed by the cytochrome P450 enzyme CYP2D6.[6][19] This metabolic pathway is crucial to consider, as genetic polymorphisms in CYP2D6 can affect plasma concentrations of both ibogaine and noribogaine, potentially increasing the risk of adverse events.[6][11] In vitro studies using human liver microsomes (HLMs) are essential for characterizing the metabolism of noribogaine and its potential to inhibit or induce CYP enzymes, thereby predicting potential drug-drug interactions.[20][21]

Table 5: Receptor Binding Affinities of Noribogaine

ReceptorBinding Affinity (Ki)Reference
Kappa Opioid0.96 ± 0.08 µM[1][22]
Mu Opioid2.66 ± 0.62 µM[1][22]
Delta Opioid24.72 ± 2.26 µM[1][22]

Experimental Protocols

In Vitro hERG Manual Patch-Clamp Protocol

Objective: To determine the inhibitory effect of noribogaine HCl on the hERG potassium channel.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG1a isoform.[10]

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).[10]

  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH adjusted to 7.2 with KOH).[10][16]

  • Test Compound: Noribogaine HCl dissolved in an appropriate vehicle.

  • Positive Control: A known hERG blocker (e.g., E-4031).[10]

Procedure:

  • Culture HEK-hERG cells to 70-80% confluency.[10]

  • Prepare fresh external and internal solutions and filter them.

  • Establish a whole-cell patch-clamp configuration.[16]

  • Apply a standardized voltage protocol to elicit hERG currents. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to activate and inactivate channels, followed by a repolarizing step to -50 mV to measure the peak tail current.[10]

  • Establish a stable baseline recording in the external solution.

  • Apply increasing concentrations of noribogaine HCl via a perfusion system.

  • At the end of the experiment, apply the positive control to confirm the recorded current is from hERG channels.[10]

Data Analysis:

  • Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.[10]

In Vivo ECG Monitoring in Rats via Telemetry

Objective: To assess the effect of noribogaine HCl on the QT interval and other ECG parameters in a conscious, freely moving animal model.

Materials:

  • Animal Model: Male Wistar or Sprague-Dawley rats.[10]

  • Telemetry Implants: For continuous ECG recording.

  • Test Compound: Noribogaine HCl formulated for the desired route of administration (e.g., oral gavage).

Procedure:

  • Surgically implant telemetry transmitters in the rats and allow for a sufficient recovery period.

  • House the rats individually in cages with a telemetry receiver.

  • Record baseline ECG data for a period sufficient to establish a stable diurnal rhythm.[10]

  • Administer noribogaine HCl.

  • Continuously record ECG data for at least 24-48 hours post-dose.[10]

Data Analysis:

  • Analyze the ECG waveforms to determine heart rate, PR interval, QRS duration, and QT interval.

  • Apply a heart rate correction to the QT interval (e.g., Bazett's formula: QTc = QT / √RR).[10]

  • Compare the post-dose QTc values to the baseline values.

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the kinetic parameters of noribogaine metabolism and its potential to inhibit CYP enzymes.

Materials:

  • Pooled human liver microsomes (HLMs) or recombinant CYP2D6.[20]

  • Test Compound: Noribogaine HCl.

  • Potassium phosphate (B84403) buffer (pH 7.4).[20]

  • NADPH-regenerating system.[20]

  • Known CYP2D6 inhibitor (e.g., quinidine) as a positive control for inhibition assays.[19][20]

  • Acetonitrile (B52724) for quenching the reaction.[20]

  • Internal standard for LC-MS/MS analysis.[20]

Procedure (for metabolism kinetics):

  • Pre-incubate HLMs in potassium phosphate buffer at 37°C.[20]

  • Add varying concentrations of noribogaine HCl.

  • Initiate the reaction by adding the NADPH-regenerating system.[20]

  • Incubate at 37°C for a specified time within the linear range of the reaction.[20]

  • Stop the reaction with ice-cold acetonitrile containing an internal standard.[20]

  • Centrifuge to precipitate proteins.[20]

  • Analyze the supernatant for the formation of metabolites using a validated LC-MS/MS method.[20]

Data Analysis:

  • Calculate the rate of metabolite formation at each substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine the KM and Vmax values.[20]

Visualizations

Preclinical_Toxicology_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies CYP_Metabolism CYP450 Metabolism & Inhibition (Human Liver Microsomes) IND_Enabling IND_Enabling CYP_Metabolism->IND_Enabling hERG_Assay hERG Blockade Assay (Patch Clamp) Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) hERG_Assay->Safety_Pharm Informs CV Safety hiPSC_MEA hiPSC-CM MEA Assay (Action Potential Duration) hiPSC_MEA->Safety_Pharm Informs CV Safety Genotoxicity Genotoxicity Assays (Ames, MNA) Genotoxicity->IND_Enabling Single_Dose_Tox Single-Dose Toxicity (Rodent) Repeat_Dose_Tox Repeat-Dose Toxicity (Rodent & Non-rodent) Single_Dose_Tox->Repeat_Dose_Tox Dose Range Finding Repeat_Dose_Tox->Safety_Pharm Neurotox_Study Neurotoxicity Study (e.g., Monkey EEG) Repeat_Dose_Tox->Neurotox_Study Safety_Pharm->IND_Enabling IND-Enabling Studies Package Neurotox_Study->IND_Enabling Test_Article Noribogaine HCl Test_Article->CYP_Metabolism Test_Article->hERG_Assay Test_Article->hiPSC_MEA Test_Article->Genotoxicity Test_Article->Single_Dose_Tox

Caption: Preclinical toxicology workflow for noribogaine HCl.

Cardiotoxicity_Pathway Noribogaine Noribogaine hERG hERG K+ Channel Noribogaine->hERG Blockade Repolarization Delayed Ventricular Repolarization hERG->Repolarization Inhibition of IKr current AP_Duration Prolonged Action Potential Duration Repolarization->AP_Duration QT_Prolongation QT Interval Prolongation (ECG) AP_Duration->QT_Prolongation TdP Torsade de Pointes (Arrhythmia) QT_Prolongation->TdP Increased Risk

Caption: Proposed pathway for noribogaine-induced cardiotoxicity.

Neurotoxicity_Comparison cluster_ibogaine Ibogaine cluster_noribogaine Noribogaine Ibogaine Ibogaine Inferior_Olive Stimulation of Inferior Olive Ibogaine->Inferior_Olive Glutamate_Release Excessive Glutamate Release Inferior_Olive->Glutamate_Release Purkinje_Degeneration Purkinje Cell Degeneration Glutamate_Release->Purkinje_Degeneration Excitotoxicity Noribogaine Noribogaine Reduced_Neurotoxicity Reduced Neurotoxic Potential Noribogaine->Reduced_Neurotoxicity Less potent effect on this pathway

Caption: Comparative neurotoxicity pathways of ibogaine and noribogaine.

References

Methodology for Assessing Noribogaine-Induced GDNF Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noribogaine (B1226712), the primary active metabolite of the psychoactive compound ibogaine, has garnered significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders. One of the key mechanisms underlying its long-lasting effects is believed to be the upregulation of Glial cell line-derived neurotrophic factor (GDNF). GDNF is a potent neurotrophic factor crucial for the survival, maintenance, and plasticity of dopaminergic neurons, which are central to the brain's reward system.[1] This document provides detailed methodologies for assessing the induction of GDNF expression by noribogaine in both in vitro and in vivo models, enabling researchers to investigate its neurorestorative potential.

Data Presentation

The following tables summarize quantitative data on the effects of noribogaine on GDNF expression, compiled from preclinical studies.

Table 1: In Vitro Noribogaine-Induced GDNF mRNA Expression in SH-SY5Y Cells

Noribogaine Concentration (µM)Treatment Duration (hours)Fold Increase in GDNF mRNA (Mean ± SEM)Reference
131.5 ± 0.2[2]
1033.2 ± 0.4[2]
2534.5 ± 0.6[2]

Table 2: In Vivo Noribogaine Administration and GDNF Expression in Rat Ventral Tegmental Area (VTA)

Noribogaine Dose (mg/kg)Administration RouteTime Post-Administration (hours)Fold Increase in GDNF Protein (Mean ± SEM)Reference
10Intraperitoneal (i.p.)241.8 ± 0.3[3]
40Intraperitoneal (i.p.)243.5 ± 0.5[3]
10 (intra-VTA)Stereotactic Injection244.2 ± 0.7[3]

Signaling Pathways

Noribogaine is thought to induce GDNF expression through a complex interplay of signaling pathways. One proposed mechanism involves its interaction with kappa-opioid receptors (KOR), which can modulate downstream signaling cascades leading to the activation of transcription factors involved in GDNF gene expression.[4][5][6] Once GDNF is produced and secreted, it binds to its receptor complex, consisting of GFRα1 and the RET proto-oncogene, initiating a cascade of intracellular signaling events, including the activation of the MAPK/ERK and PI3K/Akt pathways, which promote neuronal survival and plasticity.[2][7][8]

Noribogaine_GDNF_Signaling Noribogaine Noribogaine KOR Kappa-Opioid Receptor (KOR) Noribogaine->KOR Agonist Intracellular_Signaling Intracellular Signaling Cascades KOR->Intracellular_Signaling Activates Transcription_Factors Transcription Factors (e.g., CREB) Intracellular_Signaling->Transcription_Factors Activates GDNF_Gene GDNF Gene Transcription_Factors->GDNF_Gene Induces Transcription GDNF_mRNA GDNF mRNA GDNF_Gene->GDNF_mRNA GDNF_Protein GDNF Protein (Secreted) GDNF_mRNA->GDNF_Protein Translation GFRa1_RET GFRα1/RET Receptor Complex GDNF_Protein->GFRa1_RET Binds MAPK_ERK MAPK/ERK Pathway GFRa1_RET->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway GFRa1_RET->PI3K_Akt Activates Neuronal_Survival Neuronal Survival & Plasticity MAPK_ERK->Neuronal_Survival PI3K_Akt->Neuronal_Survival In_Vitro_Workflow Start Start Cell_Culture 1. SH-SY5Y Cell Culture & Differentiation (Optional) Start->Cell_Culture Noribogaine_Treatment 2. Noribogaine Treatment Cell_Culture->Noribogaine_Treatment Sample_Collection 3. Sample Collection (Cells & Supernatant) Noribogaine_Treatment->Sample_Collection RNA_Extraction 4a. RNA Extraction from Cells Sample_Collection->RNA_Extraction ELISA 4b. ELISA for GDNF Protein in Supernatant Sample_Collection->ELISA cDNA_Synthesis 5a. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 6a. qPCR for GDNF mRNA cDNA_Synthesis->qPCR Data_Analysis 7. Data Analysis qPCR->Data_Analysis ELISA->Data_Analysis End End Data_Analysis->End In_Vivo_Workflow Start Start Animal_Acclimatization 1. Animal Acclimatization Start->Animal_Acclimatization Noribogaine_Administration 2. Noribogaine Administration (Systemic or Intra-VTA) Animal_Acclimatization->Noribogaine_Administration Tissue_Collection 3. Tissue Collection (Brain Extraction) Noribogaine_Administration->Tissue_Collection VTA_Dissection 4. VTA Dissection Tissue_Collection->VTA_Dissection Protein_Extraction 5. Protein Extraction from VTA VTA_Dissection->Protein_Extraction Western_Blot_ELISA 6. GDNF Protein Quantification (Western Blot or ELISA) Protein_Extraction->Western_Blot_ELISA Data_Analysis 7. Data Analysis Western_Blot_ELISA->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Noribogaine Hydrochloride in Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noribogaine (B1226712), the primary active metabolite of the psychoactive alkaloid ibogaine (B1199331), has garnered significant interest in the field of behavioral neuroscience for its potential therapeutic applications, particularly in the context of substance use disorders. Unlike its parent compound, noribogaine exhibits a distinct pharmacological profile and is thought to contribute significantly to the long-lasting anti-addictive effects observed after ibogaine administration. These application notes provide a comprehensive overview of the administration of noribogaine hydrochloride in preclinical behavioral studies, detailing its pharmacokinetics, mechanism of action, and effects in various animal models. Detailed protocols for key behavioral assays are provided to facilitate the design and execution of future research.

Pharmacological Profile and Mechanism of Action

Noribogaine is a psychoactive compound that readily crosses the blood-brain barrier.[1] It interacts with multiple neurotransmitter systems, contributing to its complex behavioral effects. A primary mechanism of action is its function as a biased agonist at the kappa-opioid receptor (KOR).[2] Noribogaine preferentially activates G-protein signaling pathways over the β-arrestin pathway, a characteristic that may contribute to its therapeutic effects without inducing the dysphoria typically associated with KOR activation.[2] Additionally, noribogaine is a potent serotonin (B10506) reuptake inhibitor, which likely contributes to its mood-regulating and anti-craving properties.[3] It also interacts with nicotinic acetylcholine (B1216132) receptors, which is relevant to its effects on nicotine (B1678760) dependence.[4]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound
ParameterSpeciesRoute of AdministrationDoseValueReference
Peak Plasma Concentration (Cmax) HumanOral3-60 mg2-3 hours post-dosing[5]
Elimination Half-Life (t½) HumanOral3-60 mg28-49 hours[5]
Brain/Blood Ratio MouseOralNot Specified7 ± 1[1]
Table 2: Behavioral Effects of this compound in Animal Models
Behavioral AssaySpeciesDrug ModelNoribogaine HCl DoseKey FindingsReference
Naloxone-Precipitated Withdrawal MouseMorphineED50 of 13 mg/kg (oral)Dose-dependently decreased global opiate withdrawal score by up to 88%.[1]
Nicotine Self-Administration RatNicotine12.5, 25, 50 mg/kg (oral)Dose-dependently decreased nicotine self-administration by up to 64%.[4]
Conditioned Place Preference (CPP) RatNoribogaine itselfUp to 100 mg/kg (oral)Did not induce conditioned place preference, suggesting low abuse liability.[1]
Ethanol (B145695) Self-Administration RatEthanol10 µM (infused into VTA)Produced a long-lasting decrease in operant ethanol self-administration.[6]

Experimental Protocols

Protocol 1: Naloxone-Precipitated Morphine Withdrawal in Mice

This protocol is used to assess the ability of noribogaine to alleviate the physical symptoms of opioid withdrawal.

Materials:

  • This compound

  • Morphine sulfate (B86663)

  • Naloxone (B1662785) hydrochloride

  • Saline solution (0.9% NaCl)

  • Plexiglas observation cylinders (25 cm height x 11 cm diameter)

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) and oral (p.o.) administration

Procedure:

  • Induction of Morphine Dependence:

    • Administer morphine sulfate to mice twice daily for two consecutive days with an escalating dose schedule (e.g., Day 1: 7.5 and 15 mg/kg, i.p.; Day 2: 30 and 30 mg/kg, i.p.).[7]

    • On Day 3, administer a final morphine dose of 30 mg/kg, i.p.[7]

  • Noribogaine Administration:

    • Two hours before precipitating withdrawal, administer this compound or vehicle (e.g., saline) orally to the morphine-dependent mice.[1]

  • Precipitation of Withdrawal:

    • One hour after the final morphine dose, administer naloxone hydrochloride (10 mg/kg, i.p.) to all mice.[7]

  • Observation and Scoring:

    • Immediately after naloxone injection, place each mouse in an individual Plexiglas observation cylinder.[7]

    • Observe and record the frequency of withdrawal signs for a period of 30 minutes.[7] Key signs to score include:

      • Jumping

      • Paw tremors

      • Wet-dog shakes

      • Teeth chattering

      • Piloerection

    • A global withdrawal score can be calculated by summing the scores for each sign.

Protocol 2: Operant Nicotine Self-Administration in Rats

This protocol evaluates the effect of noribogaine on the reinforcing properties of nicotine.

Materials:

  • This compound

  • Nicotine bitartrate (B1229483) salt

  • Saline solution (0.9% NaCl)

  • Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.

  • Intravenous catheters

  • Animal scale

  • Syringes and needles for oral (p.o.) administration

Procedure:

  • Surgical Implantation of Intravenous Catheters:

    • Surgically implant chronic indwelling catheters into the jugular vein of the rats under anesthesia.

    • Allow rats to recover for at least 5-7 days before behavioral training.

  • Food Pellet Training (Acquisition of Lever Pressing):

    • Train rats to press a lever for food pellets (e.g., 45 mg pellets) on a fixed-ratio 1 (FR1) schedule (one lever press results in one food pellet).

    • Continue training until a stable response rate is achieved.

  • Nicotine Self-Administration Training:

    • Substitute food pellets with intravenous infusions of nicotine (e.g., 0.03 mg/kg/infusion).

    • Each lever press on the "active" lever results in a nicotine infusion and the presentation of a cue light. Presses on the "inactive" lever have no consequence.

    • Conduct daily sessions (e.g., 2 hours) for a sufficient period (e.g., 26 sessions) to establish stable nicotine self-administration.[4]

  • Noribogaine Treatment and Testing:

    • Once stable responding for nicotine is achieved, administer this compound (e.g., 12.5, 25, or 50 mg/kg, p.o.) or vehicle two hours prior to the self-administration session.[4]

    • Record the number of infusions earned and the number of active and inactive lever presses.

    • A within-subject design with a Latin square test schedule is recommended to counterbalance the order of drug administration.[4]

Protocol 3: Conditioned Place Preference (CPP)

This protocol is used to assess the rewarding or aversive properties of noribogaine itself.

Materials:

  • This compound

  • Saline solution (0.9% NaCl)

  • A three-compartment CPP apparatus (two conditioning compartments with distinct visual and tactile cues, and a neutral central compartment).

  • Video tracking software for automated recording of animal location and time spent in each compartment.

Procedure:

  • Habituation (Day 1):

    • Place mice in the central compartment of the CPP apparatus and allow them to freely explore all three compartments for 15 minutes.[8]

  • Pre-Conditioning Test (Day 2):

    • Record the time spent in each of the two conditioning compartments for 15 minutes to establish baseline preference. An unbiased design is used if there is no initial preference for either compartment.[8]

  • Conditioning (Days 3-10):

    • This phase typically consists of 8 days of conditioning.

    • On alternate days, administer this compound (at the desired dose, p.o.) and immediately confine the mouse to one of the conditioning compartments for a set period (e.g., 30 minutes).

    • On the intervening days, administer the vehicle (e.g., saline) and confine the mouse to the opposite compartment for the same duration.

    • The pairing of the drug with a specific compartment should be counterbalanced across animals.

  • Post-Conditioning Test (Day 11):

    • Place the mouse in the central compartment and allow it to freely access all compartments for 15 minutes.

    • Record the time spent in each of the conditioning compartments.

    • A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning test indicates a conditioned place preference. Conversely, a significant decrease suggests a conditioned place aversion.

Visualizations

Signaling Pathway of Noribogaine at the Kappa-Opioid Receptor

Noribogaine_KOR_Signaling Noribogaine Noribogaine KOR Kappa-Opioid Receptor (KOR) Noribogaine->KOR Binds to G_Protein G-protein (Gi/o) KOR->G_Protein Preferentially couples to Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Weakly couples to G_Protein_Activation G-protein Activation G_Protein->G_Protein_Activation Beta_Arrestin_Recruitment β-Arrestin Recruitment (Low Efficacy) Beta_Arrestin->Beta_Arrestin_Recruitment Downstream_Signaling Downstream Signaling (e.g., ↓cAMP) G_Protein_Activation->Downstream_Signaling Dysphoria Dysphoria (Reduced) Beta_Arrestin_Recruitment->Dysphoria Therapeutic_Effects Therapeutic Effects (Anti-addictive) Downstream_Signaling->Therapeutic_Effects

Caption: Biased agonism of noribogaine at the kappa-opioid receptor.

Experimental Workflow for Naloxone-Precipitated Withdrawal Assay

Withdrawal_Workflow Day1_2 Day 1-2: Morphine Dependence Induction (Escalating Doses) Day3_Morphine Day 3 (AM): Final Morphine Dose Day1_2->Day3_Morphine Noribogaine_Admin Day 3 (AM+2h): Noribogaine/Vehicle Admin (p.o.) Day3_Morphine->Noribogaine_Admin Naloxone_Admin Day 3 (AM+3h): Naloxone Administration (i.p.) Noribogaine_Admin->Naloxone_Admin Observation Observation & Scoring (30 minutes) Naloxone_Admin->Observation Data_Analysis Data Analysis: Compare Withdrawal Scores Observation->Data_Analysis

Caption: Timeline for the mouse naloxone-precipitated morphine withdrawal experiment.

Logical Flow of Conditioned Place Preference (CPP) Protocol

CPP_Logic Habituation Habituation (Free exploration of all compartments) Pre_Test Pre-Conditioning Test (Measure baseline preference) Habituation->Pre_Test Conditioning Conditioning Phase (Paired administration of Noribogaine and Vehicle with distinct compartments over several days) Pre_Test->Conditioning Post_Test Post-Conditioning Test (Measure preference after conditioning) Conditioning->Post_Test Analysis Analysis (Compare time spent in drug-paired vs. vehicle-paired compartments) Post_Test->Analysis

References

Application Notes and Protocols for the Purification of Synthesized Noribogaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Noribogaine (B1226712), the principal active metabolite of ibogaine (B1199331), is a compound of significant interest for its potential therapeutic effects, particularly in the treatment of substance use disorders. The synthesis of noribogaine, typically through the demethylation of ibogaine or from precursors like voacangine (B1217894), often results in a crude product containing residual starting materials, reagents, and byproducts.[1][2] Due to the controlled substance status and potential hallucinogenic properties of ibogaine, rigorous purification of synthesized noribogaine is a critical step to ensure its suitability for research and potential pharmaceutical applications.[1][3] This document provides detailed application notes and protocols for the purification of synthesized noribogaine to its hydrochloride salt form, which offers improved stability and handling properties.[1]

Overview of Purification Strategies

The purification of noribogaine free base typically involves a multi-step approach to remove various impurities. The choice of method depends on the nature of the impurities and the desired final purity. Following purification of the free base, it is converted to the hydrochloride salt. The most common purification techniques include:

  • Acid-Base Extraction: This technique is effective for separating basic compounds like noribogaine from non-basic impurities.[4][5]

  • Column Chromatography: Silica (B1680970) gel column chromatography is a widely used method for separating noribogaine from structurally similar compounds.[1][3][4]

  • Solid-Support Purification: This method utilizes a solid support with a cleavable linker to selectively bind noribogaine and wash away impurities, offering a high degree of purification.[1][3]

  • Ion Exchange Chromatography: This technique separates molecules based on their net charge and is particularly useful for removing impurities with different ionization properties than noribogaine.[3][6]

  • Recrystallization: This is often the final step to obtain highly pure crystalline noribogaine hydrochloride.[4][7]

A general workflow for the synthesis and purification of this compound is depicted below.

Noribogaine Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification of Free Base cluster_salt_formation Salt Formation & Final Purification Ibogaine Ibogaine Demethylation O-Demethylation (e.g., BBr3) Ibogaine->Demethylation Crude_Noribogaine Crude Noribogaine (Free Base) Demethylation->Crude_Noribogaine AcidBase Acid-Base Extraction Crude_Noribogaine->AcidBase ColumnChrom Column Chromatography AcidBase->ColumnChrom SolidSupport Solid-Support Purification ColumnChrom->SolidSupport Purified_Noribogaine Purified Noribogaine (Free Base) SolidSupport->Purified_Noribogaine Salt_Formation Conversion to HCl Salt (HCl in Ether) Purified_Noribogaine->Salt_Formation Recrystallization Recrystallization Salt_Formation->Recrystallization Final_Product This compound (>95% Purity) Recrystallization->Final_Product

General workflow for this compound synthesis and purification.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the typical performance of various purification techniques for noribogaine. The data is compiled from literature and patent information.[1][3][4]

Purification TechniqueStarting MaterialKey Reagents/MaterialsTypical Purity AchievedEstimated YieldAdvantagesDisadvantages
Acid-Base Extraction Crude NoribogaineDichloromethane (B109758), 1M HCl, NaHCO₃ (aq)Moderate>90%Removes non-basic impurities effectively.May not separate from structurally similar basic impurities.
Silica Gel Column Chromatography Partially Purified NoribogaineSilica Gel, Ethyl Acetate (B1210297)/Hexane (B92381)/NH₄OHHigh (>95%)70-85%Good separation of closely related alkaloids.Can be time-consuming and requires significant solvent volumes.
Solid-Support Purification Partially Purified NoribogaineResin with cleavable linkerVery High (>99%)VariableHighly selective for noribogaine, effectively removes ibogaine.Requires specialized resins and additional reaction steps.
Recrystallization Noribogaine HClEthanol, Methanol/AcetoneVery High (>98%)50-90%Yields highly pure crystalline product.Can result in significant product loss in the mother liquor.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Preliminary Purification

This protocol describes the separation of noribogaine from non-basic impurities.

Acid_Base_Extraction_Workflow Start Crude Noribogaine in Organic Solvent Acid_Wash Wash with 1M HCl (aq) Start->Acid_Wash Separate_Layers1 Separate Layers Acid_Wash->Separate_Layers1 Aqueous_Phase Aqueous Layer (Protonated Noribogaine) Separate_Layers1->Aqueous_Phase Aqueous Organic_Phase1 Organic Layer (Non-basic Impurities) Separate_Layers1->Organic_Phase1 Organic Basify Basify with NaHCO3 (aq) Aqueous_Phase->Basify Extract_Organic Extract with Organic Solvent Basify->Extract_Organic Separate_Layers2 Separate Layers Extract_Organic->Separate_Layers2 Organic_Phase2 Organic Layer (Purified Noribogaine) Separate_Layers2->Organic_Phase2 Organic Aqueous_Waste Aqueous Waste Separate_Layers2->Aqueous_Waste Aqueous Dry_Evaporate Dry and Evaporate Organic_Phase2->Dry_Evaporate End Partially Purified Noribogaine Free Base Dry_Evaporate->End

Workflow for acid-base extraction of noribogaine.

Methodology:

  • Dissolution: Dissolve the crude synthetic mixture in an organic solvent such as dichloromethane.[4]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). This protonates the basic noribogaine, extracting it into the aqueous phase, while non-basic impurities remain in the organic layer.[4]

  • Separation: Separate the aqueous layer containing the protonated noribogaine.

  • Basification: Neutralize the aqueous layer with a base, such as sodium bicarbonate or sodium carbonate, until the solution is basic. This will precipitate the noribogaine free base.[6]

  • Organic Extraction: Extract the noribogaine free base into a fresh portion of an organic solvent (e.g., dichloromethane or diethyl ether).[4][6]

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the partially purified noribogaine free base.[4]

Protocol 2: Silica Gel Column Chromatography

This protocol is for the purification of noribogaine free base using silica gel chromatography.[1]

Methodology:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the partially purified noribogaine in a minimal amount of the elution solvent and load it onto the top of the silica gel column.[4]

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity. A common solvent system is a gradient of ethyl acetate in hexane with a small amount of ammonium (B1175870) hydroxide (B78521) (e.g., 50% ethyl acetate in hexane with 1% NH₄OH) to prevent tailing of the amine.[1]

  • Fraction Collection: Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure noribogaine.[4]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified noribogaine free base.[4]

Protocol 3: Conversion to this compound Salt

This protocol describes the conversion of the purified noribogaine free base to its hydrochloride salt.[1]

Methodology:

  • Dissolution: Dissolve the purified noribogaine free base in dry diethyl ether.[1]

  • Acidification: Add an anhydrous solution of hydrogen chloride (HCl) in diethyl ether (e.g., 3 M solution) dropwise to the noribogaine solution.[1]

  • Precipitation: A white solid of this compound will precipitate out of the solution.[1]

  • Filtration and Washing: Filter the precipitate and wash it with dry diethyl ether to remove any excess HCl and solvent.[1]

  • Drying: Dry the resulting white solid under vacuum to yield pure this compound.[1]

Protocol 4: Recrystallization of this compound

This is a final purification step to obtain a highly pure, crystalline product.

Methodology:

  • Dissolution: Dissolve the impure this compound in a minimal amount of a hot solvent, such as ethanol.[4][7]

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or freezer will promote crystallization.[4]

  • Crystal Collection: Collect the crystals by filtration and wash them with a small amount of cold solvent.[4]

  • Drying: Dry the crystals under vacuum.

Purity Assessment

The purity of the final this compound product should be assessed using appropriate analytical techniques.

Analytical TechniqueInformation ProvidedTypical Detection Limit
HPLC-UV Quantitative purity, detection of non-volatile impurities.ng/mL range[4]
GC-MS Quantitative purity, identification of volatile impurities.pg/mL range[4]
¹H NMR Structural confirmation, detection of impurities at >1%.~1%[4]
LC-MS Molecular weight confirmation, impurity identification.pg to ng/mL range[4]

A detailed protocol for HPLC analysis is provided below.

Protocol 5: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.[4]

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution. Create a series of dilutions to generate a calibration curve.[4]

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase.[4]

  • Injection and Analysis: Inject the standards and the sample onto a C18 reverse-phase column.[4]

  • Data Analysis: Integrate the peak areas and determine the purity of the sample by comparing its peak area to the calibration curve.[4]

Signaling Pathways and Logical Relationships

The primary goal of purification is to remove the precursor, ibogaine, due to its distinct pharmacological profile and legal status. The key structural difference enabling separation is the presence of a hydroxyl group in noribogaine versus a methoxy (B1213986) group in ibogaine.

Purification_Logic cluster_separation Separation Principle cluster_techniques Applicable Techniques Ibogaine Ibogaine (-OCH3 group) Polarity Different Polarity (OH is more polar than OCH3) Ibogaine->Polarity Noribogaine Noribogaine (-OH group) Noribogaine->Polarity Acidity Different Acidity (Phenolic OH is acidic) Noribogaine->Acidity Solid_Support Solid-Support with Linker (reacts with OH group) Noribogaine->Solid_Support Chromatography Chromatography (exploits polarity difference) Polarity->Chromatography Ion_Exchange Ion Exchange (exploits acidity of phenolic OH) Acidity->Ion_Exchange

Logical relationship between molecular properties and purification techniques.

Disclaimer: These protocols are intended for informational purposes for research and development professionals. All procedures should be carried out in a properly equipped laboratory by trained personnel, adhering to all relevant safety guidelines and regulations. The synthesis and handling of noribogaine and related compounds may be subject to legal restrictions in certain jurisdictions.

References

Probing the Therapeutic Potential of Noribogaine: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing preclinical animal models for evaluating the therapeutic effects of noribogaine (B1226712), a primary psychoactive metabolite of ibogaine. Noribogaine has garnered significant interest for its potential in treating substance use disorders and depression, exhibiting a distinct pharmacological profile from its parent compound. This document outlines detailed protocols for key behavioral assays, summarizes quantitative data from relevant studies, and illustrates the primary signaling pathways implicated in noribogaine's mechanism of action.

I. Animal Models for Addiction and Relapse Behavior

Rodent models are instrumental in assessing the anti-addictive properties of noribogaine, particularly its ability to reduce drug self-administration and prevent relapse.

Drug Self-Administration Models

This paradigm is the gold standard for evaluating the reinforcing properties of a drug and the efficacy of a candidate therapeutic in reducing drug-taking behavior.

  • Animal Subjects: Male Sprague-Dawley or Wistar rats are commonly used.

  • Surgical Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

    • Implant a chronic indwelling catheter into the jugular vein. The catheter is passed subcutaneously to exit on the rat's back.

    • Allow a recovery period of at least 5-7 days post-surgery.

  • Apparatus:

    • Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a syringe pump for intravenous drug delivery.

  • Acquisition of Drug Self-Administration:

    • Rats are placed in the operant chambers for daily sessions (e.g., 2 hours/day).

    • Pressing the active lever results in the intravenous infusion of a drug of abuse (e.g., morphine, heroin, fentanyl, cocaine, or nicotine) and the simultaneous presentation of a cue light.

    • Pressing the inactive lever has no programmed consequences.

    • Training continues until a stable baseline of responding is achieved (e.g., less than 20% variation in active lever presses over three consecutive days).

  • Noribogaine Treatment and Testing:

    • Once a stable baseline is established, administer noribogaine at various doses (e.g., 10, 20, 40 mg/kg, intraperitoneally or orally) at a specified time before the self-administration session (e.g., 30 minutes or 19 hours prior).

    • Record the number of active and inactive lever presses during the session.

    • A reduction in active lever pressing compared to vehicle-treated controls indicates a potential therapeutic effect.

Drug of AbuseAnimal ModelNoribogaine Dose (mg/kg)RouteEffect on Self-AdministrationCitation(s)
MorphineRats40i.p.Significant decrease[1]
CocaineRats40i.p.Significant decrease[1]
Nicotine (B1678760)Rats12.5, 25, 50OralDose-dependent decrease (up to 64%)[2][3]
Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

  • Animal Subjects: Mice or rats.

  • Apparatus:

    • A three-chambered apparatus with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.

  • Experimental Phases:

    • Pre-Conditioning (Habituation & Baseline Preference): On Day 1, allow the animal to freely explore all three chambers for a set duration (e.g., 15-20 minutes). Record the time spent in each chamber to establish any baseline preference.

    • Conditioning: This phase typically lasts for 6-8 days and involves alternating injections of the drug of abuse and vehicle.

      • On drug conditioning days, administer the drug of abuse (e.g., morphine) and confine the animal to one of the conditioning chambers for a set period (e.g., 30-45 minutes).

      • On vehicle conditioning days, administer the vehicle (e.g., saline) and confine the animal to the opposite conditioning chamber for the same duration. The assignment of the drug-paired chamber should be counterbalanced across animals.

    • Post-Conditioning (Test for Preference): On the test day, the animal is placed in the central chamber in a drug-free state and allowed to freely explore all three chambers for the same duration as the pre-conditioning phase. Record the time spent in each chamber.

  • Noribogaine Treatment: To test noribogaine's effect on the rewarding properties of a drug, it can be administered prior to the drug of abuse during the conditioning phase. To assess its effect on relapse, noribogaine can be given before a priming dose of the drug of abuse during a reinstatement test after the initial preference has been extinguished.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference. Noribogaine's efficacy is determined by its ability to block the development of this preference or to prevent its reinstatement. Studies have shown that noribogaine itself does not produce a conditioned place preference, suggesting a low abuse potential.[4][5]

II. Animal Models for Depression

The forced swim test is a widely used rodent behavioral assay to screen for potential antidepressant effects.

Forced Swim Test (FST)

The FST is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and the total time spent mobile.

  • Animal Subjects: Male Sprague-Dawley or Wistar rats.

  • Apparatus:

    • A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm, making it impossible for the rat to touch the bottom or escape.

  • Procedure:

    • Pre-test Session (Day 1): Place each rat in the cylinder for a 15-minute session. This initial exposure to the stressor leads to a more stable baseline of immobility on the test day.

    • Test Session (Day 2): 24 hours after the pre-test, administer noribogaine or vehicle at the desired dose and time point before the test. Place the rat back into the water-filled cylinder for a 5-minute session.

    • Record the entire session with a video camera for later analysis.

  • Behavioral Scoring:

    • An observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Data Analysis: A significant decrease in the duration of immobility in the noribogaine-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Animal ModelNoribogaine Dose (mg/kg)RouteTime Point of TestEffect on Immobility TimeCitation(s)
Rats20i.p.30 minNo significant effect[6][7]
Rats40i.p.30 minSignificant decrease[6][7]

III. In Vivo Neurochemical Monitoring

Microdialysis allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions, providing insights into the neurochemical mechanisms of noribogaine.

Microdialysis

This technique is used to measure extracellular levels of neurotransmitters like dopamine (B1211576) in brain regions associated with reward and addiction, such as the nucleus accumbens.

  • Animal Subjects: Male Sprague-Dawley or Wistar rats.

  • Surgical Preparation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeted at the nucleus accumbens.

    • Allow for a recovery period of at least 5-7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula into the nucleus accumbens.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

    • After a stable baseline of dopamine is established, administer noribogaine systemically.

    • Continue collecting dialysate samples to measure changes in extracellular dopamine levels.

  • Sample Analysis:

    • Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the dopamine levels as a percentage of the pre-drug baseline. Noribogaine has been shown to decrease extracellular dopamine levels in the nucleus accumbens.[1]

IV. Signaling Pathways and Mechanisms of Action

Noribogaine's therapeutic effects are believed to be mediated through its interaction with multiple neurotransmitter systems, primarily the kappa-opioid receptor and the serotonin (B10506) transporter.

Kappa-Opioid Receptor (KOR) - G-Protein Biased Agonism

Noribogaine acts as a G-protein biased agonist at the KOR. This means it preferentially activates the G-protein signaling pathway, which is associated with therapeutic effects like analgesia and anti-addiction, while having a lower efficacy in recruiting β-arrestin, a pathway linked to aversive effects such as dysphoria.[1]

KOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Noribogaine Noribogaine KOR Kappa-Opioid Receptor (KOR) Noribogaine->KOR Binds to G_Protein G-Protein (Gi/o) KOR->G_Protein Preferentially Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Weakly Recruits Therapeutic_Effects Therapeutic Effects (Anti-addiction, Analgesia) G_Protein->Therapeutic_Effects Leads to Aversive_Effects Aversive Effects (Dysphoria) Beta_Arrestin->Aversive_Effects Leads to

Noribogaine's G-protein biased agonism at the KOR.
Serotonin Transporter (SERT) Inhibition

Noribogaine is also a potent inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By blocking SERT, noribogaine increases the extracellular concentration of serotonin, which is thought to contribute to its antidepressant effects.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin 5-HT Serotonin_Vesicle->Serotonin Release SERT SERT Noribogaine Noribogaine Noribogaine->SERT Inhibits Serotonin->SERT Postsynaptic_Receptor Postsynaptic Receptor Serotonin->Postsynaptic_Receptor Binds to Signal_Transduction Signal Transduction (Antidepressant Effects) Postsynaptic_Receptor->Signal_Transduction

Mechanism of serotonin transporter (SERT) inhibition by noribogaine.

V. Experimental Workflow Overview

The following diagram provides a logical workflow for preclinical evaluation of noribogaine.

Experimental_Workflow cluster_addiction Addiction Models cluster_depression Depression Models cluster_neurochem Neurochemical Analysis cluster_analysis Data Analysis & Interpretation Self_Admin Drug Self-Administration Data_Analysis Statistical Analysis Self_Admin->Data_Analysis CPP Conditioned Place Preference CPP->Data_Analysis FST Forced Swim Test FST->Data_Analysis Microdialysis Microdialysis Microdialysis->Data_Analysis Interpretation Interpretation of Therapeutic Potential Data_Analysis->Interpretation

General experimental workflow for evaluating noribogaine.

These application notes and protocols provide a foundational framework for researchers investigating the therapeutic potential of noribogaine. Adherence to detailed and standardized procedures is crucial for generating reliable and reproducible data, which will be essential for advancing our understanding of this promising compound and its potential clinical applications.

References

Application Notes and Protocols for Phase 1 Clinical Trials of Noribogaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for the design and execution of Phase 1 clinical trials for noribogaine (B1226712) hydrochloride. The information is collated from published clinical trial data and general principles of early-phase drug development.

Application Notes

Introduction

Noribogaine, the primary active metabolite of ibogaine (B1199331), is under investigation for its potential therapeutic effects, particularly in the context of substance use disorders.[1][2] Phase 1 clinical trials are the first step in evaluating the safety, tolerability, and pharmacokinetics (PK) of noribogaine hydrochloride in humans. These studies are critical for determining a safe dosage range for subsequent clinical development.

Study Design Considerations

A typical Phase 1 study for this compound is a randomized, double-blind, placebo-controlled, single ascending dose (SAD) study.[1][2] This design allows for a cautious dose-escalation while minimizing bias. Studies have been conducted in both healthy volunteers and in specific patient populations, such as opioid-dependent individuals.[1][3]

Key Design Elements:

  • Population: Healthy adult volunteers are typically enrolled in first-in-human studies to assess safety and pharmacokinetics in a controlled population.[1][2] Studies in patient populations, such as those with opioid dependence, are also crucial for early signals of efficacy and to understand the drug's effects in the target demographic.

  • Dosing: A single ascending dose design is employed, starting with a low dose and escalating in subsequent cohorts after a thorough safety review of the previous dose level.[1]

  • Blinding and Control: A double-blind, placebo-controlled design is the gold standard for minimizing bias. A subset of participants in each cohort receives a placebo to control for non-drug-related effects.[1][2]

Subject Selection Criteria

Careful selection of study participants is paramount to ensure safety. The following are general inclusion and exclusion criteria based on published studies and safety considerations for compounds with cardiac effects.

Inclusion CriteriaExclusion Criteria
Healthy adults, typically aged 18-55 years.History or presence of clinically significant cardiovascular, renal, hepatic, or psychiatric disease.
Body Mass Index (BMI) within a normal range (e.g., 18-30 kg/m ²).Concurrent use of any prescription or over-the-counter medications that could interfere with the study drug.
No clinically significant abnormalities on physical examination, electrocardiogram (ECG), and laboratory tests at screening.History of alcohol or drug abuse.
Willingness to provide written informed consent and comply with study procedures.Crucially, any history or evidence of cardiac abnormalities, particularly a prolonged QTc interval (e.g., >450 ms (B15284909) for males, >470 ms for females), should be a strict exclusion criterion.
For female participants of childbearing potential, a negative pregnancy test and agreement to use a highly effective method of contraception.Known allergy or hypersensitivity to ibogaine, noribogaine, or related compounds.
Formulation

For Phase 1 studies, a simple oral formulation of this compound is typically used. A "drug-in-capsule" approach is common, where the active pharmaceutical ingredient (API) is filled into hard gelatin or hypromellose capsules.

Common Excipients for Phase 1 Formulations:

  • Diluents/Fillers: Microcrystalline cellulose, lactose, or mannitol (B672) are often used to increase the bulk of the formulation for ease of handling and to ensure content uniformity.

  • Glidants: Colloidal silicon dioxide can be added to improve the flow properties of the powder blend.

  • Lubricants: Magnesium stearate (B1226849) is frequently used to prevent the powder from sticking to the manufacturing equipment.

The specific excipients and their quantities should be carefully selected to be inert and not interfere with the absorption or stability of this compound.

Safety and Tolerability Monitoring

Given the known cardiac effects of ibogaine and its metabolites, rigorous safety monitoring is essential. A comprehensive safety monitoring plan should be in place.

Key Safety Assessments:

  • Continuous ECG Monitoring: Continuous electrocardiogram (ECG) monitoring is critical, especially in the period following drug administration, to detect any potential effects on cardiac conduction, with a particular focus on the QTc interval.[3]

  • Vital Signs: Frequent monitoring of blood pressure, heart rate, respiratory rate, and temperature.

  • Adverse Event Monitoring: Systematic collection and documentation of all adverse events, regardless of their perceived relationship to the study drug.

  • Clinical Laboratory Tests: Hematology, clinical chemistry, and urinalysis should be performed at screening and at the end of the study.

  • Physical Examinations: A complete physical examination should be conducted at screening and at the end of the study.

Experimental Protocols

Protocol: Pharmacokinetic (PK) Sample Collection and Processing

Objective: To characterize the single-dose pharmacokinetic profile of this compound.

Materials:

  • K2-EDTA collection tubes

  • Centrifuge

  • Pipettes and pipette tips

  • Cryovials for plasma storage

  • -80°C freezer

Procedure:

  • Blood Sampling Schedule: Collect venous blood samples at the following time points relative to drug administration:

    • Pre-dose (0 hours)

    • 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 144, and 216 hours post-dose. This intensive sampling schedule is designed to accurately capture the absorption, distribution, and long terminal elimination phases of noribogaine.[1]

  • Sample Collection: Collect approximately 4 mL of whole blood into a K2-EDTA tube at each time point.

  • Plasma Separation: Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C.

  • Plasma Aliquoting: Carefully aspirate the plasma supernatant and transfer it into two separate, labeled cryovials.

  • Storage: Immediately store the plasma samples at -80°C until bioanalysis.

Protocol: Bioanalytical Method for Noribogaine in Human Plasma (LC-MS/MS)

Objective: To accurately quantify the concentration of noribogaine in human plasma samples.

Principle: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides high sensitivity and specificity for the quantification of noribogaine.

Materials and Reagents:

  • Noribogaine reference standard

  • Noribogaine-d4 (or other suitable internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • LC-MS/MS system (e.g., Agilent 1100 HPLC with a Quattro micro™ API tandem quadrupole mass spectrometer)

Procedure:

  • Preparation of Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking known concentrations of noribogaine reference standard into blank human plasma.

  • Sample Preparation (Solid-Phase Extraction): a. To 200 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution. b. Vortex mix briefly. c. Load the sample onto a pre-conditioned SPE cartridge. d. Wash the cartridge with an appropriate solvent (e.g., 5% methanol (B129727) in water). e. Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol). f. Evaporate the eluate to dryness under a stream of nitrogen. g. Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Column: A C18 reversed-phase column is suitable for separation.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is typically used.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for noribogaine and the internal standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of noribogaine to the internal standard against the nominal concentration of the calibration standards. Determine the concentration of noribogaine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary from Published Phase 1 Studies:

Parameter3 mg Dose10 mg Dose30 mg Dose60 mg Dose
Cmax (ng/mL) ~5.2~14.5~55.9~116
Tmax (hours) 2-32-32-32-3
AUC (ng*h/mL) Dose-linear increase observedDose-linear increase observedDose-linear increase observedDose-linear increase observed
t1/2 (hours) 28-4928-4928-4928-49
Vd/F (L) 1417-30861417-30861417-30861417-3086

Data are approximate and collated from published literature for illustrative purposes.[1][4]

Dose (in Opioid-Dependent Patients)60 mg120 mg180 mg
Mean t1/2 (hours) 24-3024-3024-30
Mean QTcI Increase (ms) ~16~28~42

Data are approximate and collated from published literature for illustrative purposes.[3][5][6]

Visualizations

Clinical_Trial_Workflow cluster_Screening Screening Phase cluster_Treatment Treatment Phase (Single Ascending Dose) cluster_FollowUp Follow-up Phase Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessments Baseline Assessments (ECG, Vitals, Labs) Informed_Consent->Baseline_Assessments Randomization Randomization (Noribogaine or Placebo) Baseline_Assessments->Randomization Dosing Drug Administration Randomization->Dosing Intensive_Monitoring Intensive Monitoring (Continuous ECG, Vitals) Dosing->Intensive_Monitoring PK_Sampling Pharmacokinetic Sampling Dosing->PK_Sampling End_of_Study_Assessments End-of-Study Assessments Intensive_Monitoring->End_of_Study_Assessments Data_Analysis Data Analysis (Safety & PK) PK_Sampling->Data_Analysis End_of_Study_Assessments->Data_Analysis

Caption: Phase 1 Clinical Trial Workflow for this compound.

Noribogaine_Signaling_Pathway cluster_Pharmacokinetics Pharmacokinetics cluster_Pharmacodynamics Pharmacodynamics (Proposed Mechanisms) Noribogaine Noribogaine HCl (Oral Administration) Absorption Rapid Absorption (Tmax 2-3h) Noribogaine->Absorption Distribution High Volume of Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism KOR Kappa-Opioid Receptor (Biased Agonist) Distribution->KOR MOR Mu-Opioid Receptor (Partial Agonist/Antagonist) Distribution->MOR SERT Serotonin Transporter (Inhibition) Distribution->SERT Adverse_Effects Potential Adverse Effects (e.g., QTc Prolongation) Distribution->Adverse_Effects Elimination Slow Elimination (t1/2 24-49h) Metabolism->Elimination Therapeutic_Effects Potential Therapeutic Effects (e.g., Anti-addictive) KOR->Therapeutic_Effects MOR->Therapeutic_Effects SERT->Therapeutic_Effects

References

Application Notes and Protocols for Investigating Noribogaine's Effect on Sleep Architecture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noribogaine (B1226712), the primary active metabolite of the psychoactive compound ibogaine, has garnered significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders. Emerging preclinical evidence suggests that noribogaine, like its parent compound, profoundly impacts sleep architecture. Understanding these effects is critical for evaluating its overall pharmacological profile, safety, and therapeutic potential. These application notes provide detailed protocols for investigating the effects of noribogaine on sleep architecture in both preclinical and clinical settings.

Recent studies in rodent models have demonstrated that noribogaine administration promotes wakefulness while reducing slow-wave sleep (SWS) and blocking Rapid Eye Movement (REM) sleep.[1] These alterations to the sleep-wake cycle are significant and warrant thorough investigation to understand the underlying mechanisms and potential clinical implications. A likely contributor to these effects is noribogaine's action as a potent serotonin (B10506) reuptake inhibitor.[2] However, its complex pharmacology, which includes interactions with kappa-opioid receptors, NMDA receptors, and dopamine (B1211576) transporters, suggests that multiple pathways may be involved.[2][3][4][5]

These protocols are designed to guide researchers in conducting rigorous and reproducible studies to further elucidate the impact of noribogaine on sleep. They cover both preclinical (rodent) and clinical (human) methodologies, from surgical implantation of electrodes to data analysis and interpretation.

Preclinical Investigations: Rodent Models

Rationale

Rodent models are invaluable for initial in-depth characterization of a compound's effect on sleep and for exploring underlying neurobiological mechanisms. The protocols outlined below are based on established methodologies for polysomnographic recording in rats.

Experimental Protocol: Polysomnography (PSG) in Rats

This protocol details the surgical implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording, subsequent sleep recording, and data analysis.

1. Animals and Housing:

  • Species: Male Sprague-Dawley or Wistar rats (250-300g at the time of surgery).

  • Housing: Individually housed in transparent Plexiglas cages within a sound-attenuated, temperature-controlled recording chamber.

  • Light/Dark Cycle: Maintained on a 12:12 hour light/dark cycle (e.g., lights on at 07:00, lights off at 19:00) with ad libitum access to food and water.

2. Surgical Implantation of Electrodes:

  • Anesthesia: Administer appropriate anesthesia (e.g., ketamine/xylazine cocktail or isoflurane).

  • EEG Electrodes: Implant four stainless steel screw electrodes into the skull for cortical EEG recording. A typical montage includes two frontal electrodes and two occipital electrodes.

  • EMG Electrodes: Implant two flexible, insulated stainless-steel wires into the nuchal (neck) muscles to record EMG activity, which is crucial for differentiating between REM sleep and wakefulness.

  • Head Assembly: Secure the electrode leads to a plastic headcap, which is then fixed to the skull using dental acrylic.

  • Post-operative Care: Allow for a one-week recovery period, during which the animals should be handled daily to habituate them to the experimental procedures.

3. Sleep Recording Procedure:

  • Habituation: Following recovery, connect the rats to the recording cables and allow them to habituate to the recording chambers for at least 48 hours.

  • Baseline Recording: Record baseline sleep-wake activity for 24 hours prior to drug administration.

  • Drug Administration: Dissolve noribogaine in a suitable vehicle (e.g., saline) and administer via intraperitoneal (i.p.) injection at the beginning of the light cycle. A range of doses should be tested. A vehicle-only control group is essential.

  • Post-dosing Recording: Record sleep-wake activity continuously for at least 24 hours following drug administration.

4. Data Acquisition and Analysis:

  • Data Acquisition System: Use a computerized data acquisition system to continuously record EEG and EMG signals. The signals should be amplified and filtered (e.g., EEG: 0.5-35 Hz; EMG: 10-100 Hz).

  • Sleep Scoring: Manually or automatically score the recordings in 10-30 second epochs into three distinct states:

    • Wakefulness (W): Characterized by low-amplitude, high-frequency EEG and high-amplitude EMG activity.

    • Non-REM (NREM) Sleep: Characterized by high-amplitude, low-frequency EEG (delta waves) and reduced EMG activity compared to wakefulness.

    • REM Sleep: Characterized by a low-amplitude, mixed-frequency EEG (theta-dominant) and muscle atonia (very low EMG amplitude).

  • Data Analysis:

    • Sleep Architecture Parameters: Calculate the total time spent in each sleep-wake state, the latency to the first episode of NREM and REM sleep, and the number and duration of sleep/wake bouts.

    • EEG Spectral Analysis: Perform a Fast Fourier Transform (FFT) on the EEG signal to analyze the power spectral density within different frequency bands (e.g., Delta: 0.5-4 Hz, Theta: 4-8 Hz, Alpha: 8-12 Hz, Beta: 12-30 Hz).[6][7]

Quantitative Data from Preclinical Studies

The following table summarizes the reported effects of noribogaine on sleep-wake architecture in rats.

ParameterControlNoribogaine (20 mg/kg)Noribogaine (40 mg/kg)Reference
Total Wakefulness IncreasedSignificantly IncreasedSignificantly Increased,
Total Slow-Wave Sleep (SWS) DecreasedSignificantly DecreasedSignificantly Decreased,
Total REM Sleep BlockedSignificantly Decreased/BlockedSignificantly Decreased/Blocked,
REM Sleep Latency N/ASignificantly IncreasedSignificantly Increased,

Clinical Investigations: Human Studies

Rationale

Translating preclinical findings to humans is a critical step in drug development. Polysomnography remains the gold standard for assessing sleep architecture in clinical trials.

Experimental Protocol: Human Polysomnography (PSG)

This protocol outlines a double-blind, placebo-controlled crossover design to investigate the effects of noribogaine on human sleep.

1. Participant Recruitment:

  • Inclusion Criteria: Healthy, non-smoking adults with normal sleep patterns, as confirmed by sleep diaries and screening questionnaires.

  • Exclusion Criteria: History of sleep disorders, psychiatric or neurological conditions, substance use disorders (other than the indication being studied, if applicable), or use of medications known to affect sleep.

2. Study Design:

  • Design: A randomized, double-blind, placebo-controlled, crossover study is recommended to minimize inter-individual variability.

  • Washout Period: Ensure an adequate washout period (e.g., at least one week) between experimental sessions.

  • Adaptation Night: Include an adaptation night in the sleep laboratory to acclimate participants to the environment and recording equipment.[8]

3. Polysomnography (PSG) Procedure:

  • Electrode Montage: Apply a standard PSG montage according to the American Academy of Sleep Medicine (AASM) guidelines.[9] This includes:

    • EEG: Electrodes placed at frontal, central, and occipital scalp locations (e.g., F4-M1, C4-M1, O2-M1).[10]

    • Electrooculogram (EOG): Electrodes placed near the outer canthus of each eye to detect eye movements.

    • Electromyogram (EMG): Electrodes placed on the chin to monitor muscle tone.

    • Electrocardiogram (ECG): To monitor heart rate and rhythm.

    • Respiratory Monitoring: Nasal/oral airflow, thoracic and abdominal respiratory effort, and pulse oximetry.[11][12]

  • Procedure:

    • Participants arrive at the sleep laboratory in the evening.

    • Electrodes and sensors are applied by a trained technologist.

    • Participants are allowed to sleep for their habitual duration (typically 8 hours).

    • Continuous audio-video monitoring is conducted throughout the night.

4. Drug Administration:

  • Administer a single oral dose of noribogaine or placebo a specified time before lights out. The timing of administration should be based on the pharmacokinetic profile of the drug.

5. Data Analysis:

  • Sleep Scoring: A qualified sleep technologist should score the PSG recordings in 30-second epochs according to AASM guidelines. The scoring will classify sleep into Wake, N1, N2, N3 (SWS), and REM stages.

  • Sleep Architecture Parameters:

    • Sleep Latency: Time from lights out to the first epoch of any sleep stage.

    • REM Latency: Time from sleep onset to the first epoch of REM sleep.

    • Total Sleep Time (TST): Total duration of all sleep stages.

    • Sleep Efficiency: (TST / Time in Bed) x 100%.

    • Wake After Sleep Onset (WASO): Total time spent awake after sleep onset.

    • Percentage of each sleep stage: (Time in stage / TST) x 100%.

  • EEG Spectral Analysis: Conduct spectral analysis on the EEG data to quantify the power in different frequency bands during each sleep stage.

Visualizations

Signaling Pathway

Noribogaine_Signaling_Pathway Noribogaine Noribogaine SERT Serotonin Transporter (SERT) Noribogaine->SERT Inhibits KOR Kappa-Opioid Receptor (KOR) Noribogaine->KOR Agonist NMDA NMDA Receptor Noribogaine->NMDA Antagonist DAT Dopamine Transporter (DAT) Noribogaine->DAT Blocks SynapticSerotonin ↑ Synaptic Serotonin DownstreamSignaling Downstream Signaling Cascades KOR->DownstreamSignaling NMDA->DownstreamSignaling DAT->DownstreamSignaling PostsynapticReceptors Postsynaptic 5-HT Receptors SynapticSerotonin->PostsynapticReceptors PostsynapticReceptors->DownstreamSignaling AlteredNeuronalActivity Altered Neuronal Activity in Sleep-Wake Centers DownstreamSignaling->AlteredNeuronalActivity SleepArchitectureChanges ↑ Wakefulness ↓ SWS ↓ REM Sleep AlteredNeuronalActivity->SleepArchitectureChanges

Caption: Putative signaling pathways of noribogaine impacting sleep architecture.

Experimental Workflow

Noribogaine_Sleep_Study_Workflow Start Study Start SubjectScreening Subject Screening (Preclinical or Clinical) Start->SubjectScreening ElectrodeImplantation Electrode Implantation (Preclinical) SubjectScreening->ElectrodeImplantation Preclinical Habituation Habituation to Recording Environment SubjectScreening->Habituation Clinical ElectrodeImplantation->Habituation BaselineRecording Baseline Polysomnography (24-48h) Habituation->BaselineRecording Randomization Randomization (Crossover Design for Clinical) BaselineRecording->Randomization DrugAdmin Noribogaine or Placebo Administration Randomization->DrugAdmin PostDoseRecording Post-Dose Polysomnography (≥24h) DrugAdmin->PostDoseRecording DataScoring Sleep Scoring (Wake, NREM, REM) PostDoseRecording->DataScoring DataAnalysis Data Analysis (Sleep Architecture & Spectral Power) DataScoring->DataAnalysis Results Results Interpretation DataAnalysis->Results End Study End Results->End

Caption: Experimental workflow for investigating noribogaine's effects on sleep.

References

Application Notes and Protocols for the Use of Noribogaine Hydrochloride in Parkinson's Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta.[1] Current treatments primarily offer symptomatic relief and do not halt the underlying neurodegeneration.[1] Noribogaine (B1226712), the primary active metabolite of the psychoactive alkaloid ibogaine, has emerged as a compound of interest for its potential neurorestorative properties.[1][2][3] Preclinical evidence suggests that noribogaine may offer a disease-modifying therapeutic strategy for Parkinson's disease by promoting the survival and regeneration of dopaminergic neurons.[1][4][5]

These application notes provide an overview of the mechanisms of action of noribogaine relevant to Parkinson's disease and detailed protocols for its use in preclinical research models, based on the available scientific literature.

Mechanism of Action

Noribogaine's therapeutic potential in Parkinson's disease models is attributed to its complex polypharmacology.[1][6] Unlike traditional dopamine (B1211576) replacement therapies, noribogaine is believed to exert its effects through multiple mechanisms:

  • Upregulation of Neurotrophic Factors: A key mechanism of noribogaine is its ability to increase the expression of glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF).[2][7][8][9] GDNF is a potent survival factor for dopaminergic neurons, and its upregulation may protect these neurons from degeneration and promote their regeneration.[1][4][5]

  • Modulation of Neurotransmitter Systems: Noribogaine interacts with various neurotransmitter systems. It acts as a serotonin (B10506) reuptake inhibitor and interacts with dopamine transporters.[1][7] This modulation can contribute to improved motor function and mood.

  • Receptor Interactions: Noribogaine is an agonist at the kappa-opioid receptor and an antagonist at the NMDA receptor.[1][7] These interactions may play a role in its neuroprotective and symptomatic effects.

Quantitative Data Summary

The following table summarizes the quantitative data from a key preclinical study investigating the effects of ibogaine, the parent compound of noribogaine, on neurotrophic factor expression in the rat brain. While this study used ibogaine, its long-lasting effects are attributed to noribogaine.

Treatment GroupBrain RegionAnalyteFold Change vs. VehicleTime PointReference
Ibogaine HCl (40 mg/kg, i.p.)Ventral Tegmental Area (VTA)GDNF Protein~2-fold increase24 hours[10]
Ibogaine HCl (40 mg/kg, i.p.)Ventral Tegmental Area (VTA)GDNF mRNASignificant upregulation24 hours[10]
Ibogaine HCl (40 mg/kg, i.p.)Substantia Nigra (SN)GDNF mRNASignificant upregulation24 hours[10]
Ibogaine HCl (20 mg/kg & 40 mg/kg, i.p.)Nucleus Accumbens (NAcc)proBDNF ProteinIncreased24 hours[10]
Ibogaine HCl (20 mg/kg & 40 mg/kg, i.p.)Nucleus Accumbens (NAcc)BDNF mRNALarge increase24 hours[10]
Ibogaine HCl (20 mg/kg & 40 mg/kg, i.p.)Substantia Nigra (SN)BDNF mRNALarge increase24 hours[10]

Experimental Protocols

The following protocols are based on methodologies reported in preclinical studies of ibogaine. Given that noribogaine is the long-acting metabolite responsible for the enduring effects of ibogaine, these protocols provide a strong foundation for designing experiments with noribogaine hydrochloride. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific Parkinson's disease model.

Protocol 1: Evaluation of Neurotrophic Factor Upregulation in a Rodent Model

Objective: To determine the effect of this compound administration on the expression of GDNF and BDNF in brain regions relevant to Parkinson's disease.

Animal Model: Adult male Wistar rats (270-300g).[10] Other rodent models of Parkinson's disease, such as those induced by neurotoxins (e.g., 6-OHDA, MPTP, rotenone), can also be used.[11]

Materials:

  • This compound (purity >98%)

  • Sterile saline solution (0.9% NaCl)

  • Animal handling and injection equipment

  • Anesthesia and perfusion solutions

  • Tissue homogenization buffers and equipment

  • qPCR and Western blot reagents and equipment

Procedure:

  • Animal Acclimation: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.[10]

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations.

  • Administration: Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection. Based on effective doses of ibogaine, a starting dose range of 10-40 mg/kg for noribogaine could be explored.[10]

  • Time Points: Euthanize animals at various time points post-injection (e.g., 3, 24, 48 hours) to assess both acute and sustained effects.[10]

  • Tissue Collection: Anesthetize the animals and perfuse transcardially with ice-cold saline followed by 4% paraformaldehyde (for immunohistochemistry) or collect fresh brain tissue for molecular analysis. Dissect brain regions of interest (e.g., ventral tegmental area, substantia nigra, striatum, prefrontal cortex).[10]

  • Molecular Analysis:

    • qPCR: Extract total RNA from the dissected brain regions and perform quantitative real-time PCR to measure the mRNA expression levels of GDNF and BDNF.[10]

    • Western Blot: Prepare protein lysates from the brain tissue and perform Western blotting to quantify the protein levels of GDNF and BDNF.[10]

Protocol 2: Assessment of Motor Function in a Parkinson's Disease Animal Model

Objective: To evaluate the effect of this compound on motor deficits in a preclinical model of Parkinson's disease.

Animal Model: A neurotoxin-induced model of Parkinson's disease (e.g., unilateral 6-OHDA lesion in rats or MPTP-induced lesion in mice) is recommended to create a measurable motor deficit.[11]

Materials:

  • This compound

  • Sterile saline solution

  • Apparatus for behavioral testing (e.g., rotarod, cylinder test, open field)

Procedure:

  • Induction of Parkinson's Model: Create the Parkinsonian lesion in the animals and allow for a sufficient post-lesion period for the deficits to stabilize.

  • Baseline Behavioral Testing: Before drug administration, perform a battery of motor function tests to establish baseline deficits.

  • Drug Administration: Administer this compound or vehicle as described in Protocol 1. A chronic dosing regimen may be more relevant for assessing therapeutic effects on motor symptoms.

  • Post-Treatment Behavioral Testing: At selected time points after the initiation of treatment, repeat the motor function tests to assess any improvements in motor performance.

  • Data Analysis: Compare the performance of the noribogaine-treated group with the vehicle-treated group to determine the therapeutic efficacy.

Visualizations

Signaling Pathway of Noribogaine in Dopaminergic Neurons

Noribogaine_Signaling_Pathway Noribogaine Noribogaine Hydrochloride Receptors Kappa-Opioid Receptor (Agonist) NMDA Receptor (Antagonist) Serotonin Transporter (Inhibitor) Noribogaine->Receptors Binds to Intracellular Intracellular Signaling Cascades Receptors->Intracellular Activates GDNF_BDNF Increased GDNF & BDNF Gene Expression Intracellular->GDNF_BDNF Leads to Protein Increased GDNF & BDNF Protein Synthesis GDNF_BDNF->Protein Results in Neuron Dopaminergic Neuron Protein->Neuron Acts on Survival Neuroprotection & Neuronal Survival Neuron->Survival Regeneration Neurite Outgrowth & Synaptic Plasticity Neuron->Regeneration Function Improved Motor Function Survival->Function Regeneration->Function

Caption: Proposed signaling pathway of noribogaine in dopaminergic neurons.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_model Parkinson's Disease Model Induction cluster_treatment Treatment Phase cluster_analysis Analysis Model Induce PD in Rodent Model (e.g., 6-OHDA, MPTP) Baseline Baseline Behavioral Assessment (e.g., Rotarod, Cylinder Test) Model->Baseline Treatment Administer Noribogaine HCl or Vehicle (i.p.) Baseline->Treatment Behavior Post-Treatment Behavioral Assessment Treatment->Behavior Molecular Molecular Analysis at Defined Time Points Treatment->Molecular qPCR qPCR for GDNF/BDNF mRNA Molecular->qPCR Western Western Blot for GDNF/BDNF Protein Molecular->Western

Caption: Experimental workflow for evaluating noribogaine in PD models.

Disclaimer

This document is intended for research purposes only. This compound is an experimental compound and should be handled with appropriate safety precautions in a laboratory setting. The provided protocols are intended as a guide and may require optimization for specific experimental conditions and animal models.

References

Troubleshooting & Optimization

improving noribogaine hydrochloride yield from ibogaine demethylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of noribogaine (B1226712) hydrochloride via the demethylation of ibogaine (B1199331). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support the optimization of your synthesis and improve the final product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the O-demethylation of ibogaine?

A1: The most frequently employed reagent for the O-demethylation of ibogaine is boron tribromide (BBr₃) in an inert solvent such as methylene (B1212753) chloride (CH₂Cl₂) or 1,2-dichloroethane.[1][2][3] Other reagents that can be used include aluminum trichloride (B1173362) (AlCl₃), hydrobromic acid (HBr) in acetic acid, and lithium diphenylphosphine.[1][4]

Q2: Why is the purification of noribogaine so critical?

A2: Purification is crucial to remove any unreacted ibogaine.[3] Ibogaine is a Schedule I controlled substance in the United States and possesses hallucinogenic properties.[1][4] Therefore, ensuring that the final noribogaine product is free from ibogaine contamination is essential for regulatory compliance and safety.[1][3]

Q3: How can I convert noribogaine free base to noribogaine hydrochloride?

A3: To convert the purified noribogaine free base to its hydrochloride salt, dissolve the free base in a dry, non-polar solvent like diethyl ether. Then, add an anhydrous solution of hydrogen chloride (HCl) in diethyl ether.[3][5] The this compound will precipitate as a white solid, which can then be collected by filtration, washed with dry diethyl ether, and dried under a vacuum.[3][5]

Q4: What are the expected yields for the demethylation of ibogaine?

A4: Yields can vary depending on the specific protocol and purification methods used. However, yields of the noribogaine free base after purification by column chromatography can be around 89%.[5] Subsequent conversion to the hydrochloride salt is typically a high-yielding step.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Noribogaine 1. Incomplete reaction. 2. Degradation of the product during reaction or workup. 3. Loss of product during purification steps.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or the amount of demethylating agent if starting material is still present. 2. Maintain strict control over the reaction temperature; for BBr₃, reactions are often started at low temperatures (e.g., -78°C to 0°C) and allowed to warm to room temperature.[6] Ensure the quenching step is performed carefully, for example, by slowly adding methanol.[3] 3. Optimize purification procedures. For column chromatography, ensure the correct stationary and mobile phases are used to achieve good separation without excessive product loss. In liquid-liquid extractions, perform multiple extractions to ensure complete transfer of the product.
Presence of Unreacted Ibogaine in the Final Product 1. Insufficient demethylating agent. 2. Short reaction time. 3. Inefficient purification.1. Use a stoichiometric excess of the demethylating agent (e.g., 1-3 molar equivalents of BBr₃).[7] 2. Extend the reaction time and monitor for the disappearance of the starting material by TLC. 3. Employ more rigorous purification methods. Silica (B1680970) gel column chromatography is effective.[3] For very high purity requirements, preparative HPLC or the use of solid-support purification methods can be employed to effectively remove residual ibogaine.[1]
Formation of Multiple Byproducts 1. Reaction temperature is too high. 2. Presence of moisture or other reactive impurities. 3. The demethylating agent is not selective.1. Carefully control the reaction temperature throughout the addition of the reagent and the course of the reaction. 2. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. 3. While BBr₃ is generally effective for aryl methyl ether cleavage,[8] consider protecting other sensitive functional groups in the molecule if they are present and susceptible to the reaction conditions.
Difficulty in Isolating the this compound Salt 1. Presence of water in the solvent. 2. Incorrect stoichiometry of HCl.1. Use anhydrous solvents for the salt formation. The presence of water can interfere with the precipitation of the hydrochloride salt. 2. Typically, 1.5 equivalents of an anhydrous HCl solution are used to ensure complete conversion to the salt.[5]

Data Presentation

Table 1: Comparison of Common Demethylation Reagents

Reagent Typical Solvent Reaction Temperature Advantages Disadvantages
Boron tribromide (BBr₃) Methylene chloride, 1,2-Dichloroethane-78°C to Room TemperatureHigh efficiency for aryl methyl ether cleavage, relatively mild conditions.[6][8]Highly reactive with water and moisture-sensitive,[6] corrosive.
Aluminum trichloride (AlCl₃) Methylene chlorideRoom Temperature to RefluxStrong Lewis acid, effective for demethylation.[6]Can be less selective than BBr₃, may require higher temperatures.
Hydrobromic acid (HBr) in Acetic Acid Acetic AcidRefluxCan be effective for cleaving phenolic ethers.[4][8]Requires high temperatures, which may not be suitable for sensitive substrates.[8]

Experimental Protocols

Protocol 1: Demethylation of Ibogaine using Boron Tribromide
  • Preparation : Under an inert atmosphere (e.g., nitrogen or argon), dissolve ibogaine in anhydrous 1,2-dichloroethane.

  • Reagent Addition : Cool the solution in an ice bath. Slowly add a solution of boron tribromide (BBr₃) in methylene chloride dropwise to the stirred solution.

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the ibogaine spot is no longer visible.

  • Quenching : Carefully quench the reaction by the slow addition of methanol. This will dissolve the precipitated solids and destroy any excess BBr₃.

  • Workup : Remove the solvent under reduced pressure. The resulting crude noribogaine can then be carried forward to the purification step.

Protocol 2: Purification of Noribogaine Free Base by Column Chromatography
  • Column Preparation : Pack a silica gel column with a suitable non-polar solvent, such as hexane.

  • Loading : Dissolve the crude noribogaine in a minimal amount of the mobile phase and load it onto the column.

  • Elution : Elute the column with a solvent system of increasing polarity. A common system is a mixture of ethyl acetate (B1210297) and hexane, with a small amount of ammonium (B1175870) hydroxide (B78521) (e.g., 1%) to keep the amine deprotonated.[5]

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure noribogaine.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified noribogaine free base as a white amorphous solid.[5]

Protocol 3: Conversion to this compound
  • Dissolution : Dissolve the purified noribogaine free base in anhydrous diethyl ether.

  • Precipitation : To the stirred solution, add an anhydrous solution of hydrogen chloride in diethyl ether (e.g., 3 M, 1.5 equivalents).[5]

  • Isolation : A white solid of this compound will precipitate. Collect the solid by vacuum filtration.

  • Washing and Drying : Wash the collected solid several times with dry diethyl ether and then dry it under a vacuum to obtain the final product.[5]

Visualizations

Demethylation_Pathway Ibogaine Ibogaine Noribogaine_Base Noribogaine Free Base Ibogaine->Noribogaine_Base  BBr₃ / CH₂Cl₂   Noribogaine_HCl This compound Noribogaine_Base->Noribogaine_HCl  HCl / Diethyl Ether  

Caption: Chemical pathway from Ibogaine to this compound.

Experimental_Workflow start Start: Ibogaine demethylation Demethylation with BBr₃ start->demethylation quench Quench with Methanol demethylation->quench workup Aqueous Workup & Extraction quench->workup purification Column Chromatography workup->purification salt_formation Conversion to HCl Salt purification->salt_formation end Final Product: Noribogaine HCl salt_formation->end

Caption: General experimental workflow for Noribogaine HCl synthesis.

Troubleshooting_Tree start Low Yield or Impure Product? incomplete_reaction Check for Incomplete Reaction (TLC) start->incomplete_reaction Yes purification_issue Evaluate Purification Efficiency start->purification_issue No increase_reagent Increase Reagent/Time incomplete_reaction->increase_reagent optimize_purification Optimize Chromatography/Extraction purification_issue->optimize_purification re_evaluate Re-evaluate Product increase_reagent->re_evaluate optimize_purification->re_evaluate success Successful Synthesis re_evaluate->success Issue Resolved failure Further Troubleshooting Needed re_evaluate->failure Issue Persists

Caption: Decision tree for troubleshooting synthesis issues.

References

Technical Support Center: Noribogaine Hydrochloride Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the investigation of noribogaine (B1226712) hydrochloride's oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of noribogaine hydrochloride?

A1: The oral bioavailability of this compound is primarily hindered by a combination of factors including:

  • Poor aqueous solubility: As a weakly basic compound, its solubility can be pH-dependent and may be low in the neutral to alkaline environment of the intestines.

  • First-pass metabolism: Noribogaine is the primary active metabolite of ibogaine (B1199331) and is further metabolized, including through glucuronidation by UDP-glucuronosyltransferases (UGTs) in the liver and potentially the gut wall.[1]

  • Efflux transporter activity: Noribogaine is a potential substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump the compound out of intestinal cells back into the lumen, limiting its absorption.[1][2]

Q2: What are the key physicochemical properties of this compound to consider?

A2: Understanding the physicochemical properties of this compound is crucial for formulation development and interpreting bioavailability data.

PropertyValueImplication for Oral Bioavailability
Molecular Weight 332.87 g/mol Within the range for good oral absorption.
Aqueous Solubility 32 mg/mL (in saline)While this value seems reasonable, it can be significantly influenced by pH.
Predicted logP 3.0Indicates moderate lipophilicity, which is generally favorable for membrane permeation.[3]
Predicted pKa Basic: 8.87, Acidic: 9.66As a weak base, solubility will decrease as pH increases in the small intestine, potentially leading to precipitation.[3]

Q3: Which metabolic pathways are involved in the clearance of noribogaine?

A3: Noribogaine is a metabolite of ibogaine, formed primarily by the action of the cytochrome P450 enzyme CYP2D6.[4] Subsequently, noribogaine itself undergoes Phase II metabolism, mainly through glucuronidation mediated by UGT enzymes, to form noribogaine glucuronide, which is then excreted.[1]

Troubleshooting Guides

Issue 1: Low and Variable Oral Exposure in Preclinical Animal Models
Potential Cause Troubleshooting Recommendation
Poor aqueous solubility and dissolution in the gastrointestinal tract. Optimize the formulation. Consider using solubility-enhancing excipients such as cyclodextrins, or develop lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS). For hydrochloride salts, controlling the microenvironmental pH can also be beneficial.
Extensive first-pass metabolism in the gut wall and liver. Co-administer with a known inhibitor of UGT enzymes (use with caution and for research purposes only to understand the metabolic pathway). Conduct in vitro metabolism studies using liver microsomes or S9 fractions to quantify the metabolic rate.
Efflux by P-gp and/or BCRP transporters in the intestine. Perform in vitro permeability assays using Caco-2 cells with and without specific inhibitors of P-gp (e.g., verapamil) and BCRP (e.g., fumitremorgin C) to confirm if noribogaine is a substrate.
Inconsistent dosing or formulation instability. Ensure the formulation is homogenous and stable throughout the study. For suspensions, ensure proper resuspension before each dose.
Issue 2: High Efflux Ratio Observed in Caco-2 Permeability Assay
Potential Cause Troubleshooting Recommendation
Noribogaine is a substrate for apically located efflux transporters (e.g., P-gp, BCRP). Confirm the involvement of specific transporters by conducting the Caco-2 assay in the presence of known inhibitors. A significant increase in the apparent permeability (Papp) from the apical to basolateral side in the presence of an inhibitor confirms its role in efflux.
Non-specific binding to the assay plate or cell monolayer. Evaluate the recovery of the compound at the end of the experiment. Low recovery may indicate binding issues, which can be mitigated by adding a small percentage of protein (e.g., bovine serum albumin) to the receiver buffer or using low-binding plates.
Cytotoxicity of the compound at the tested concentration. Perform a cytotoxicity assay (e.g., MTT or LDH assay) on Caco-2 cells at the concentrations used in the permeability study. High cytotoxicity can compromise monolayer integrity and lead to misleading results.

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the absolute oral bioavailability and pharmacokinetic profile of this compound in rats.

Animal Model: Male Sprague-Dawley rats (n=6 per group), with jugular vein cannulas for serial blood sampling.

Formulation:

  • Intravenous (IV) Formulation: this compound dissolved in a suitable vehicle (e.g., 5% dextrose in water) at a concentration of 1 mg/mL.

  • Oral (PO) Formulation: this compound suspended in a vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween 80) at a concentration of 10 mg/mL.

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer this compound either intravenously (1 mg/kg) via the tail vein or orally (10 mg/kg) by gavage.

  • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula into heparinized tubes at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples to separate plasma and store the plasma samples at -80°C until analysis.

  • Quantify the concentration of noribogaine in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) using appropriate software.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and investigate the potential for active efflux.

Cell Culture:

  • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

Permeability Assay:

  • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Prepare the dosing solution of this compound in HBSS at the desired concentration (e.g., 10 µM).

  • To assess efflux, prepare additional dosing solutions containing a P-gp inhibitor (e.g., 100 µM verapamil) and a BCRP inhibitor (e.g., 10 µM fumitremorgin C).

  • Add the dosing solution to the apical (A) or basolateral (B) side of the Transwell® inserts.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment (B for A-to-B transport and A for B-to-A transport).

  • Quantify the concentration of noribogaine in the samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.

  • Calculate the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER greater than 2 suggests the involvement of active efflux.

Protocol 3: LC-MS/MS Quantification of Noribogaine in Plasma

Objective: To develop a sensitive and specific method for the quantification of noribogaine in plasma samples.

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Sample Preparation:

  • Thaw plasma samples on ice.

  • Perform protein precipitation by adding three volumes of cold acetonitrile (B52724) containing an internal standard (e.g., deuterated noribogaine) to one volume of plasma.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for noribogaine and the internal standard. For noribogaine, a potential transition is m/z 297.2 -> 122.1.[5]

Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Visualizations

experimental_workflow cluster_invivo In Vivo Oral Bioavailability Study cluster_invitro In Vitro Permeability Assay iv_dose IV Dosing (1 mg/kg) blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose Oral Dosing (10 mg/kg) po_dose->blood_sampling plasma_analysis LC-MS/MS Analysis blood_sampling->plasma_analysis pk_calc Pharmacokinetic Parameter Calculation plasma_analysis->pk_calc bioavailability Absolute Bioavailability (F%) Calculation pk_calc->bioavailability caco2_culture Caco-2 Cell Culture (21-25 days) teer_measurement TEER Measurement caco2_culture->teer_measurement permeability_assay Permeability Assay (A->B and B->A) teer_measurement->permeability_assay lcms_analysis_invitro LC-MS/MS Analysis permeability_assay->lcms_analysis_invitro papp_calc Papp Calculation lcms_analysis_invitro->papp_calc er_calc Efflux Ratio (ER) Calculation papp_calc->er_calc

Caption: Experimental workflow for assessing this compound's oral bioavailability.

signaling_pathway cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism Noribogaine_Lumen Noribogaine HCl (Lumen) Noribogaine_Enterocyte Noribogaine (Enterocyte) Noribogaine_Lumen->Noribogaine_Enterocyte Passive Diffusion & Active Uptake Noribogaine_Enterocyte->Noribogaine_Lumen P-gp/BCRP Efflux Noribogaine_Blood Noribogaine (Bloodstream) Noribogaine_Enterocyte->Noribogaine_Blood Absorption Metabolites Noribogaine Glucuronide Noribogaine_Enterocyte->Metabolites UGT Metabolism Noribogaine_Blood->Metabolites Hepatic UGT Metabolism

Caption: Factors influencing the oral bioavailability of this compound.

troubleshooting_workflow start Low Oral Bioavailability Observed check_solubility Is solubility a limiting factor? start->check_solubility check_permeability Is permeability a limiting factor? check_solubility->check_permeability No improve_formulation Improve Formulation (e.g., SEDDS, nanosuspension) check_solubility->improve_formulation Yes check_metabolism Is first-pass metabolism extensive? check_permeability->check_metabolism No permeation_enhancers Consider Permeation Enhancers (with caution) check_permeability->permeation_enhancers Yes metabolism_inhibitors Investigate with Metabolic Inhibitors (research only) check_metabolism->metabolism_inhibitors Yes end Re-evaluate in vivo check_metabolism->end No improve_formulation->end permeation_enhancers->end metabolism_inhibitors->end

Caption: A troubleshooting workflow for addressing poor oral bioavailability.

References

Technical Support Center: Mitigating Noribogaine Hydrochloride-Induced Cardiotoxicity in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during the investigation of noribogaine (B1226712) hydrochloride and its associated cardiotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of noribogaine-induced cardiotoxicity?

A1: The primary mechanism is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3][4] This channel is critical for the repolarization phase of the cardiac action potential.[1][3] Inhibition of hERG channels by noribogaine, and its parent compound ibogaine (B1199331), delays this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[1][5] This QT prolongation heightens the risk of life-threatening cardiac arrhythmias, such as Torsade de Pointes (TdP).[1][6]

Q2: Is noribogaine as cardiotoxic as ibogaine?

A2: Yes, studies indicate that noribogaine has a cardiotoxic potential very similar to ibogaine.[1][6][7] Both compounds inhibit hERG potassium channels at comparable concentrations.[5][8][9][10] A significant concern is noribogaine's longer plasma half-life compared to ibogaine, which means the risk of cardiac adverse events can persist for several days, or even weeks, after a single administration of ibogaine.[6][7][11] This prolonged exposure to a cardiotoxic metabolite is a critical consideration in study design.

Q3: What are the key preclinical models for assessing noribogaine's cardiotoxicity?

A3: The main preclinical models include:

  • In vitro patch-clamp electrophysiology: This technique directly measures the effect of noribogaine on the hERG potassium channel expressed in cell lines (e.g., HEK293 cells).[9][12] It is also used to assess effects on other cardiac ion channels, such as sodium (NaV1.5) and calcium (CaV1.2) channels.[2]

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs): These cells offer a human-relevant in vitro system to evaluate the effects of noribogaine on action potential duration and to screen for pro-arrhythmic potential.[5][13][14][15] Microelectrode arrays (MEAs) are often used with hiPSC-CMs to measure field potential duration (FPD), an in vitro surrogate for the QT interval.[13][14][15]

  • In vivo electrocardiogram (ECG) monitoring: This is conducted in animal models (e.g., rats, guinea pigs) to measure the QT interval and other ECG parameters following noribogaine administration.[2][16]

Q4: What factors can exacerbate noribogaine-induced cardiotoxicity in experimental settings?

A4: Several factors can increase the risk of cardiotoxicity and should be carefully controlled in research studies:

  • Drug-Drug Interactions: Co-administration of drugs that inhibit the cytochrome P450 enzyme CYP2D6, the primary enzyme responsible for metabolizing ibogaine to noribogaine, can alter the pharmacokinetic profile and potentially increase cardiotoxic risk.[1][6][7][17]

  • Electrolyte Imbalances: Low potassium levels (hypokalemia) can enhance the hERG channel blocking effect of noribogaine and increase the risk of TdP.[18] It is crucial to maintain physiological electrolyte concentrations in both in vitro and in vivo experiments.

  • Genetic Polymorphisms: Variations in the CYP2D6 gene can lead to different metabolic phenotypes (e.g., poor, intermediate, extensive, and ultra-rapid metabolizers), affecting the concentration and duration of exposure to both ibogaine and noribogaine.[6][7]

Q5: Are there strategies to mitigate noribogaine's cardiotoxicity in drug development?

A5: Yes, a primary strategy involves the development of structural analogs of ibogaine that retain the desired therapeutic effects but have a reduced affinity for the hERG channel. Compounds like 18-methoxycoronaridine (18-MC) and a newer class of "oxa-iboga" alkaloids have shown promise in preclinical studies by exhibiting lower cardiotoxicity profiles.[6][19][20][21]

Troubleshooting Guides

In Vitro Patch-Clamp Electrophysiology
Issue Possible Cause(s) Troubleshooting Steps
Unstable Seal or High Leak Current Poor cell health; Debris in solutions; Improper pipette polishing.Ensure cells are healthy and not overgrown. Filter all solutions (internal and external) on the day of the experiment. Optimize fire-polishing of patch pipettes.
Current Rundown (Decreasing hERG current over time) Intracellular dialysis with pipette solution; Channel instability.Include ATP and GTP in the internal solution to support cell health. Allow for a stable baseline recording period before drug application. Monitor current stability and discard cells with significant rundown.
Precipitation of Noribogaine in Solution Poor solubility of noribogaine hydrochloride at physiological pH.Prepare stock solutions in an appropriate solvent (e.g., DMSO) and make final dilutions in the external solution immediately before use. Visually inspect solutions for any signs of precipitation.
hiPSC-CM Microelectrode Array (MEA) Assays
Issue Possible Cause(s) Troubleshooting Steps
High Variability in Field Potential Duration (FPD) Between Wells Inconsistent cell plating density; Edge effects of the plate; Variation in cardiomyocyte differentiation efficiency.Optimize cell plating protocol to ensure a uniform monolayer. Avoid using the outer wells of the plate if edge effects are suspected. Ensure consistent quality of hiPSC-CM batches.
Arrhythmic Beating or Signal Loss After Compound Addition Cytotoxicity at high concentrations; Pro-arrhythmic effects.Perform a concentration-response study to identify the cytotoxic threshold. Lower the concentration range if arrhythmias are observed at the lowest doses. Ensure the compound is not precipitating in the media.
Weak Signal-to-Noise Ratio Poor coupling between cells and electrodes; Immature cardiomyocyte phenotype.Allow sufficient time for cardiomyocytes to mature and form a stable syncytium on the MEA plate. Ensure proper contact between the cells and the electrodes.

Quantitative Data Summary

Table 1: In Vitro hERG Channel Inhibition by Noribogaine and Related Compounds

CompoundIC50 (µM) for hERG InhibitionReference(s)
Noribogaine2.86 ± 0.68[9]
Ibogaine3.53 - 4.09[9][12]
Voacangine2.25 ± 0.34[9]
18-Methoxycoronaridine (18-MC)>50[9]

Detailed Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement
  • Cell Culture: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel. Culture cells under standard conditions (37°C, 5% CO2).

  • Solution Preparation: Prepare fresh external and internal solutions and filter them. The external solution should contain physiological ion concentrations. The internal solution should contain potassium as the main cation.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ. Backfill pipettes with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Compensate for pipette and whole-cell capacitance.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels, followed by a repolarizing step to -50 mV for 3 seconds to elicit the characteristic tail current.

    • Establish a stable baseline recording in the external solution.

    • Apply increasing concentrations of this compound via a perfusion system.

    • At the end of the experiment, apply a known hERG blocker (e.g., E-4031) to confirm the recorded current is from hERG channels.

  • Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Fit the concentration-response data to a Hill equation to determine the IC50 value.

Protocol 2: hiPSC-CM MEA Assay for Pro-arrhythmic Risk Assessment
  • Cell Plating: Plate hiPSC-CMs onto fibronectin-coated MEA plates at an optimized density to form a confluent, spontaneously beating monolayer.

  • Cell Culture: Culture the cells on the MEA for several days to allow for maturation and stable electrophysiological activity.

  • Recording:

    • Record baseline field potential durations (FPDs) from each well. The FPD is analogous to the QT interval.

    • Apply increasing concentrations of this compound to the wells.

    • Record FPDs at various time points after drug addition.

  • Data Analysis:

    • Measure the FPD from the field potential recordings.

    • Correct the FPD for the beating rate (e.g., using Fridericia's or Bazett's correction formula).

    • Calculate the change in FPD from baseline at each concentration.

    • Assess for pro-arrhythmic events such as early afterdepolarizations (EADs) or fibrillatory patterns.

Visualizations

Noribogaine_Cardiotoxicity_Pathway cluster_cellular Cardiomyocyte cluster_organ Heart (ECG) Noribogaine Noribogaine hERG hERG K+ Channel Noribogaine->hERG Inhibition Repolarization Delayed Repolarization hERG->Repolarization Reduced K+ Efflux AP_Prolongation Action Potential Prolongation Repolarization->AP_Prolongation QT_Prolongation QT Interval Prolongation AP_Prolongation->QT_Prolongation TdP Torsade de Pointes (Arrhythmia) QT_Prolongation->TdP Increased Risk

Caption: Signaling pathway of noribogaine-induced cardiotoxicity.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_mitigation Mitigation Strategy PatchClamp hERG Patch-Clamp (IC50 Determination) Decision Cardiotoxicity Risk? PatchClamp->Decision hiPSC_MEA hiPSC-CM MEA Assay (FPD Prolongation) hiPSC_MEA->Decision AnimalECG Animal ECG Monitoring (QT Prolongation) Analog Develop Analogs with Reduced hERG Affinity AnimalECG->Analog Analog_Testing Test Analogs in In Vitro/In Vivo Models Analog->Analog_Testing Start Start: Compound (Noribogaine) Start->PatchClamp Start->hiPSC_MEA Decision->AnimalECG Yes Decision->Analog High Risk

Caption: Experimental workflow for assessing and mitigating cardiotoxicity.

References

Technical Support Center: Optimizing Noribogaine Dosage to Reduce Ataxia in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with noribogaine (B1226712) in mouse models. The focus is on optimizing dosage to minimize ataxia, a common side effect observed with related compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments aimed at evaluating and minimizing noribogaine-induced ataxia in mice.

Issue Potential Cause Troubleshooting Steps
High variability in ataxia measurements between mice in the same dose group. 1. Inconsistent drug administration (e.g., intraperitoneal vs. subcutaneous injection technique).2. Individual differences in drug metabolism.3. Stress or anxiety in mice affecting motor performance.4. Improper habituation to the testing apparatus (e.g., rotarod, balance beam).1. Ensure consistent and accurate drug administration techniques across all animals.2. Increase the sample size per group to account for individual variability.3. Handle mice gently and allow for adequate acclimatization to the testing room before experiments.[1][2]4. Follow a standardized habituation protocol for the chosen ataxia test. For the rotarod, this may involve placing the mice on the stationary or slowly rotating rod for a set period before the test begins.[1][2][3] For the balance beam, multiple training trials are recommended.[4][5][6]
No observable ataxia at expected therapeutic doses. 1. The doses used may be below the threshold for inducing ataxia in the specific mouse strain.2. The chosen ataxia test may not be sensitive enough to detect subtle motor impairments.3. Timing of the behavioral assessment may not coincide with peak drug concentration in the brain.1. Conduct a pilot dose-response study with a wider range of noribogaine doses.2. Consider using a more challenging ataxia test. For example, if the rotarod at a constant speed shows no effect, an accelerating rotarod protocol may be more sensitive.[3][7][8] A narrow balance beam can also detect subtle deficits.[4][9]3. Perform pharmacokinetic studies to determine the time to maximum concentration (Tmax) of noribogaine in the brain and schedule ataxia testing accordingly.
Severe ataxia or other adverse effects observed even at low doses. 1. Hypersensitivity of the particular mouse strain to noribogaine.2. Potential interaction with other experimental variables (e.g., diet, housing conditions).3. Incorrect drug formulation or concentration.1. Consider using a different, less sensitive mouse strain.2. Review all experimental conditions to identify any potential confounding factors.3. Double-check all calculations and procedures for drug preparation and administration.
Difficulty in distinguishing ataxia from general locomotor suppression. 1. Noribogaine can affect overall activity levels, which can confound ataxia measurements. A 40 mg/kg dose of noribogaine has been shown to decrease locomotion in male wild-type mice.[10]2. The chosen behavioral test may not differentiate between sedation and motor incoordination.1. Use a battery of behavioral tests to get a more complete picture of the drug's effects. For example, combine the rotarod or balance beam test with an open-field test to assess general locomotor activity.2. Carefully observe the animals for specific signs of ataxia, such as an abnormal gait, stumbling, or a wide-based stance, in addition to quantitative measures like latency to fall.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose range for a noribogaine dose-response study on ataxia in mice?

A1: Based on existing literature, a starting dose range of 10 mg/kg to 40 mg/kg (i.p.) would be appropriate for initial studies in mice.[10] One study found that oral noribogaine dose-dependently decreased opiate withdrawal scores with an ED50 of 13 mg/kg.[2] It is important to note that the LD50 of noribogaine in mice has been determined to be 630 mg/kg when administered intragastrically.[11][12] A pilot study with a few animals at each dose is recommended to determine the optimal range for your specific experimental conditions and mouse strain.

Q2: Which behavioral tests are most suitable for assessing noribogaine-induced ataxia in mice?

A2: The rotarod test and the balance beam test are two of the most common and effective methods for assessing motor coordination and balance in mice.[3][4]

  • Rotarod Test: This test measures the ability of a mouse to stay on a rotating rod. An accelerating rotarod, where the speed of rotation gradually increases, is often more sensitive for detecting subtle motor deficits than a fixed-speed rotarod.[3][8]

  • Balance Beam Test: This test assesses an animal's ability to traverse a narrow beam. The difficulty can be adjusted by using beams of different widths. This test is particularly useful for detecting fine motor skill impairments.[4][9]

Q3: What are the key parameters to measure in these ataxia tests?

A3:

  • Rotarod Test: The primary parameter is the latency to fall , which is the time the mouse remains on the rod.[3] The speed of the rod at the time of the fall is also a key data point in an accelerating rotarod paradigm.[7]

  • Balance Beam Test: Key parameters include the time to traverse the beam and the number of foot slips or errors made while crossing.[4][6]

Q4: How can I minimize stress in the mice, which might affect their performance in ataxia tests?

A4: To minimize stress, it is crucial to:

  • Acclimatize the mice: Allow the animals to adapt to the testing room for at least 30-60 minutes before the experiment begins.[1][2]

  • Habituate the mice to the apparatus: Before the actual test, expose the mice to the rotarod or balance beam in a non-testing context (e.g., on a stationary rod or for short durations).[1][3][5]

  • Handle the mice gently and consistently: Consistent and calm handling can reduce anxiety.

Q5: What is the proposed mechanism of action for noribogaine that might be related to ataxia?

A5: Noribogaine has a complex pharmacology. Its effects on motor control may be related to its activity as a G-protein biased kappa-opioid receptor (KOR) agonist .[13][14][15] While KOR agonism can be associated with motor effects, noribogaine's biased agonism, with less recruitment of the β-arrestin pathway, might contribute to a different side-effect profile compared to other KOR agonists.[13][14] Additionally, noribogaine interacts with the serotonin (B10506) and dopamine (B1211576) systems, which are also involved in motor control.[16][17]

Quantitative Data Summary

The following table summarizes key dosage information for noribogaine from preclinical studies in rodents.

Compound Species Dose Route of Administration Observed Effect Reference
NoribogaineMouse10 mg/kgIntraperitoneal (i.p.)No significant change in locomotion in male or female mice.[10]
NoribogaineMouse40 mg/kgIntraperitoneal (i.p.)Decreased locomotion in male wild-type mice.[10]
NoribogaineMouseED50: 13 mg/kgOralDose-dependently decreased global opiate withdrawal score.[2]
NoribogaineMouseLD50: 630 mg/kgIntragastricMedian lethal dose.[11][12]
Ibogaine (for comparison)MouseLD50: 263 mg/kgIntragastricMedian lethal dose.[11][12]

Experimental Protocols

Accelerating Rotarod Test for Ataxia Assessment

Objective: To assess motor coordination and balance in mice following noribogaine administration.

Materials:

  • Accelerating rotarod apparatus for mice.

  • Noribogaine solution for injection.

  • Vehicle control solution (e.g., saline).

  • Syringes and needles for administration.

  • Timers.

Procedure:

  • Acclimatization: Bring mice to the testing room at least 30 minutes before the start of the experiment.[2]

  • Habituation (optional but recommended): On the day before the test, place each mouse on the stationary rod for 60 seconds.

  • Drug Administration: Administer the assigned dose of noribogaine or vehicle control via the chosen route (e.g., i.p.).

  • Testing: At a predetermined time post-injection (based on expected Tmax), place the mouse on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[3][7]

  • Data Collection: Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full passive rotation.[1]

  • Inter-trial Interval: Conduct 2-3 trials per mouse with a 15-minute inter-trial interval.[2][3]

  • Data Analysis: Compare the average latency to fall between the different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Balance Beam Test for Ataxia Assessment

Objective: To evaluate fine motor coordination and balance in mice after noribogaine administration.

Materials:

  • Elevated balance beam apparatus with a narrow beam (e.g., 6 mm or 12 mm wide).[4]

  • A safe landing platform at the end of the beam.

  • Video recording equipment.

  • Noribogaine solution for injection.

  • Vehicle control solution.

  • Syringes and needles.

Procedure:

  • Acclimatization: As with the rotarod test, allow mice to acclimate to the testing room.

  • Training: For two consecutive days before the test day, train each mouse to traverse the beam. This typically involves 3-5 trials per day.[4][5]

  • Drug Administration: On the test day, administer the assigned dose of noribogaine or vehicle.

  • Testing: At the predetermined time post-injection, place the mouse at the start of the beam and allow it to walk to the safe platform.

  • Data Collection: Record the time taken to cross the beam and the number of foot slips for each trial. A video camera can be used for accurate scoring.[4]

  • Trials: Perform 2-3 consecutive trials for each mouse.

  • Data Analysis: Compare the average traversal time and the number of foot slips across the different dose groups and the vehicle control using appropriate statistical analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Analysis Phase Animal_Acclimatization Animal Acclimatization (30-60 min) Habituation Habituation to Apparatus (e.g., Stationary Rotarod) Animal_Acclimatization->Habituation Drug_Admin Noribogaine/Vehicle Administration Habituation->Drug_Admin Ataxia_Test Ataxia Assessment (Rotarod or Balance Beam) Drug_Admin->Ataxia_Test Data_Collection Data Collection (Latency to Fall / Traversal Time & Slips) Ataxia_Test->Data_Collection Stats_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Stats_Analysis Conclusion Conclusion on Dose-Effect Relationship Stats_Analysis->Conclusion Noribogaine_Signaling_Pathways cluster_receptors Primary Molecular Targets cluster_effects Downstream Effects Noribogaine Noribogaine KOR Kappa-Opioid Receptor (KOR) Noribogaine->KOR Biased Agonist SERT Serotonin Transporter (SERT) Noribogaine->SERT Inhibitor DAT Dopamine Transporter (DAT) Noribogaine->DAT Inhibitor G_Protein Biased G-Protein Activation (Reduced β-arrestin recruitment) KOR->G_Protein Serotonin_Increase Increased Synaptic Serotonin SERT->Serotonin_Increase Dopamine_Modulation Modulation of Dopamine Levels DAT->Dopamine_Modulation Motor_Control Modulation of Motor Control Pathways (Potential for Ataxia) G_Protein->Motor_Control Serotonin_Increase->Motor_Control Dopamine_Modulation->Motor_Control

References

Technical Support Center: Noribogaine Hydrochloride Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of noribogaine (B1226712) hydrochloride in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of noribogaine hydrochloride in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, exposure to light, temperature, and oxidation. The molecule is susceptible to degradation under various stress conditions, which can impact its potency and purity.

Q2: My this compound solution is changing color. What could be the cause?

A2: A color change in your this compound solution is often an indication of oxidative degradation. Noribogaine, when exposed to light and oxygen, can form oxidation products. For instance, daylight exposure of noribogaine in a methanol-water solution has been shown to produce desmethoxyibochine and desmethoxyiboluteine[1][2][3].

Q3: What is the expected stability of noribogaine in a biological matrix like human plasma?

A3: Noribogaine has been found to be stable in a human plasma matrix at room temperature for at least one week[4][5].

Q4: How does pH impact the stability of this compound solutions?

A4: The pH of an aqueous solution can significantly affect the stability of this compound. Both acidic and basic conditions can catalyze degradation reactions such as hydrolysis[6]. While specific optimal pH ranges for noribogaine are not extensively published, it is crucial to control the pH of your solutions, often with a buffer system, to minimize degradation[6].

Q5: Are there recommended storage conditions to ensure the stability of this compound stock solutions?

A5: To ensure stability, this compound stock solutions should be stored protected from light at 4°C. Under these conditions, they have been reported to be stable for at least 6 months[7]. For long-term storage, freezing the solution is also a common practice to slow down degradation kinetics.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Rapid loss of potency in solution Photodegradation: Noribogaine is highly sensitive to light.Always prepare and store solutions in amber vials or containers wrapped in aluminum foil. Minimize exposure to ambient light during experiments.
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation.De-gas your solvent (e.g., by sparging with nitrogen or argon) before preparing the solution. Consider adding an antioxidant if compatible with your experimental design.
Inappropriate pH: Extreme pH values can accelerate hydrolysis and other degradation pathways.Measure and adjust the pH of your aqueous solution to a neutral or slightly acidic range using a suitable buffer system.
Appearance of unknown peaks in chromatography Formation of Degradation Products: Exposure to light, heat, or reactive chemicals can lead to the formation of new chemical entities.Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.
Inconsistent experimental results Solution Instability: Degradation of this compound between experiments or during an experiment can lead to variability.Prepare fresh solutions for each experiment. If using a stock solution, verify its concentration and purity before each use.

Data on Noribogaine Stability

The following table summarizes available data on the stability of noribogaine under different conditions.

ConditionMatrixConcentrationStability FindingReference
Daylight Exposure (20°C)Methanol-Water (20:80, v/v)25 mg/LHalf-life of 11 minutes[3][7]
Room TemperatureHuman PlasmaNot specifiedStable for at least 1 week[4][5]
4°C, Protected from LightMethanol100 mg/LStable for at least 6 months[7]

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods[8][9][10].

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC-UV/MS system

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution and analyze by HPLC-UV/MS.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution and analyze by HPLC-UV/MS.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% H₂O₂.

    • Store at room temperature for 24 hours.

    • Analyze by HPLC-UV/MS.

  • Thermal Degradation:

    • Store a solid sample of this compound and a solution at 60°C for 7 days.

    • Analyze both samples by HPLC-UV/MS.

  • Photodegradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze by HPLC-UV/MS.

Analysis: For each condition, compare the chromatogram of the stressed sample to that of an unstressed control solution. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active ingredient[9].

Visualizations

Noribogaine Degradation Pathway

Potential Degradation Pathways of Noribogaine Noribogaine Noribogaine Oxidation Oxidation Noribogaine->Oxidation O2, Metal Ions Hydrolysis Hydrolysis Noribogaine->Hydrolysis Acid/Base Photodegradation Photodegradation Noribogaine->Photodegradation Light/UV Degradation_Products Degradation Products (e.g., Desmethoxyibochine, Desmethoxyiboluteine) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for noribogaine in aqueous solutions.

Troubleshooting Workflow for Noribogaine Solution Instability

Troubleshooting Noribogaine Solution Instability Start Instability Observed (e.g., color change, potency loss) Check_Light Was the solution protected from light? Start->Check_Light Protect_Light Use amber vials and minimize light exposure Check_Light->Protect_Light No Check_pH Was the pH controlled? Check_Light->Check_pH Yes Protect_Light->Check_pH Control_pH Use a suitable buffer system Check_pH->Control_pH No Check_Temp Was the solution stored at a low temperature? Check_pH->Check_Temp Yes Control_pH->Check_Temp Control_Temp Store at 2-8°C or frozen Check_Temp->Control_Temp No Check_Oxidation Was oxygen excluded? Check_Temp->Check_Oxidation Yes Control_Temp->Check_Oxidation Exclude_Oxidation Use de-gassed solvents and/or antioxidants Check_Oxidation->Exclude_Oxidation No Stable_Solution Stable Solution Check_Oxidation->Stable_Solution Yes Exclude_Oxidation->Stable_Solution

Caption: A logical workflow for troubleshooting noribogaine solution instability.

Experimental Workflow for a Stability Study

Workflow for Noribogaine Stability Study Prep Prepare Noribogaine HCl Aqueous Solution Forced_Deg Forced Degradation Study (Heat, Light, pH, Oxidation) Prep->Forced_Deg Method_Dev Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Deg->Method_Dev Long_Term Long-Term Stability Study (Controlled Storage) Method_Dev->Long_Term Analysis Analyze Samples at Pre-defined Timepoints Long_Term->Analysis Data_Eval Evaluate Data (Potency, Purity, Degradants) Analysis->Data_Eval Conclusion Determine Shelf-life and Optimal Storage Conditions Data_Eval->Conclusion

References

Technical Support Center: Noribogaine Administration for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of noribogaine (B1226712) administration for long-term experimental studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the administration and evaluation of noribogaine in long-term research settings.

Issue Potential Cause Troubleshooting Steps
Inconsistent behavioral effects across subjects. 1. Metabolic differences: Genetic polymorphisms in enzymes like CYP2D6 can alter the conversion of ibogaine (B1199331) to noribogaine, leading to variable plasma and brain concentrations.[1] 2. Route of administration: Different administration routes (e.g., oral, intraperitoneal, subcutaneous) result in varied absorption rates and bioavailability.[2][3] 3. Stress: Animal handling and environmental stressors can impact physiological and behavioral responses.[4]1. Use noribogaine directly to bypass metabolic variability from ibogaine administration. 2. Standardize the administration route and vehicle across all experimental groups. For long-term studies, consider subcutaneous osmotic pumps for continuous delivery. 3. Ensure consistent animal handling, acclimatization periods, and housing conditions.
Subjects exhibit motor impairment (e.g., tremors, ataxia), interfering with behavioral tasks. 1. Off-target effects: While noribogaine is less likely to cause tremors than ibogaine, high doses may still induce motor side effects.[5][6][7] 2. Timing of behavioral testing: Motor impairments are often most pronounced shortly after administration.1. Conduct a dose-response study to identify the lowest effective dose with minimal motor side effects. 2. Schedule behavioral assessments at time points when acute motor effects have subsided but therapeutic effects are expected to be present, taking into account noribogaine's long half-life.[2][8][9]
Cardiovascular complications, such as QTc interval prolongation. 1. hERG channel inhibition: Noribogaine, like ibogaine, can inhibit the hERG potassium channel, which is crucial for cardiac repolarization.[10][11][12][13][14] This can lead to potentially life-threatening arrhythmias.[10][11][12]1. Implement cardiac monitoring (e.g., telemetry) in preclinical studies, especially during dose-finding experiments. 2. Screen subjects for pre-existing cardiovascular conditions. 3. Avoid co-administration with other drugs known to prolong the QTc interval.
Difficulty achieving stable and sustained plasma/brain concentrations. 1. Short half-life of administration vehicle: Bolus injections (IP, SC, IV) lead to peaks and troughs in drug concentration. 2. First-pass metabolism: Oral administration can result in significant first-pass metabolism, affecting bioavailability.[3]1. For long-term, stable exposure, utilize continuous delivery systems like subcutaneous osmotic mini-pumps. 2. If using oral administration, conduct pharmacokinetic studies to determine bioavailability and adjust dosing accordingly.
Precipitation or solubility issues with noribogaine solution. 1. Improper vehicle: Noribogaine may have limited solubility in standard saline. 2. Incorrect pH: The solubility of noribogaine can be pH-dependent.1. Consider using a vehicle such as a small amount of a biocompatible solvent (e.g., ethanol (B145695), DMSO) diluted in saline.[4] Always perform a vehicle-only control. 2. Adjust the pH of the solution to improve solubility, ensuring it remains within a physiologically tolerable range for the chosen administration route.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using noribogaine over ibogaine in long-term studies?

A1: The primary advantage is bypassing the variable metabolism of ibogaine to its active metabolite, noribogaine. Ibogaine's metabolism is heavily influenced by the CYP2D6 enzyme, which exhibits significant genetic polymorphism.[1] This can lead to unpredictable and inconsistent levels of noribogaine between subjects. Direct administration of noribogaine ensures more consistent and reproducible plasma and brain concentrations, which is critical for the validity of long-term studies. Furthermore, noribogaine does not appear to induce the tremors often seen with ibogaine administration, making it more suitable for behavioral studies.[5][6][7]

Q2: What is the recommended route of administration for maintaining stable noribogaine levels over several weeks?

A2: For maintaining stable drug levels over extended periods, continuous delivery via subcutaneous osmotic mini-pumps is the recommended method. This approach avoids the peaks and troughs in concentration associated with repeated bolus injections (e.g., intraperitoneal or subcutaneous) and ensures a steady-state concentration, which is often desirable for long-term behavioral and neurological studies.

Q3: What are the key pharmacokinetic parameters of noribogaine to consider when designing a long-term study?

A3: Key pharmacokinetic parameters for noribogaine include its rapid absorption and long elimination half-life. In humans, peak plasma concentrations are reached 2-3 hours after oral administration, with a half-life of 28-49 hours.[9][15] This long half-life suggests that sustained therapeutic effects are possible.[5][16] In rodents, noribogaine also demonstrates high brain penetration.[17][18][19] These factors should be considered when determining the dosing regimen and the timing of behavioral and physiological assessments.

Q4: How can I monitor the plasma and brain concentrations of noribogaine in my animal subjects?

A4: Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for quantifying noribogaine in biological matrices such as plasma and brain tissue.[20][21] This method offers high sensitivity and specificity. Protocols typically involve solid-phase or liquid-liquid extraction of noribogaine from the biological sample, followed by chromatographic separation and mass spectrometric detection.[20][21]

Q5: What is the mechanism behind noribogaine's potential cardiotoxicity, and how can this risk be mitigated in preclinical studies?

A5: Noribogaine's primary cardiotoxic effect is the prolongation of the QTc interval, which can increase the risk of serious cardiac arrhythmias.[22] This is caused by the inhibition of the hERG potassium channel, which plays a critical role in the repolarization phase of the cardiac action potential.[10][11][12][13][14] To mitigate this risk in preclinical studies, it is crucial to:

  • Conduct thorough dose-response studies to identify a therapeutic window with an acceptable safety margin.

  • Implement continuous cardiovascular monitoring (e.g., using telemetry) to detect any cardiac abnormalities in real-time.

  • Avoid co-administering other drugs that are known to inhibit hERG channels or prolong the QTc interval.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Noribogaine in Healthy Human Volunteers (Oral Administration)

DoseCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)t1/2 (hours)
3 mg 5.22-3-28-49
10 mg 14.52-3-28-49
30 mg 55.92-3-28-49
60 mg 1162-3-28-49
Data compiled from studies in healthy volunteers.[9][15][23]

Table 2: Noribogaine Brain Concentrations in Rats Following Oral Administration

Dose (mg/kg)Brain Concentration (ng/g) at 2 hours
10 1727
30 5795
56 15117
100 17067
Data demonstrates high brain penetration of noribogaine.[18]

Experimental Protocols

Protocol 1: Subcutaneous Administration of Noribogaine via Osmotic Mini-pump in Rodents
  • Noribogaine Solution Preparation:

    • Dissolve noribogaine HCl in sterile saline. If solubility is an issue, a small percentage of a biocompatible solvent like ethanol or DMSO can be used, with the final concentration of the solvent kept to a minimum. The solution should be prepared fresh under sterile conditions.

  • Pump Priming:

    • Fill the osmotic mini-pump (e.g., Alzet) with the noribogaine solution according to the manufacturer's instructions.

    • Incubate the filled pump in sterile saline at 37°C for at least 4-6 hours to ensure immediate pumping upon implantation.

  • Surgical Implantation:

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

    • Shave and sterilize the skin over the dorsal scapular region.

    • Make a small midline incision to create a subcutaneous pocket.

    • Insert the primed osmotic mini-pump into the pocket with the delivery portal pointing away from the incision.

    • Close the incision with sutures or wound clips.

    • Provide post-operative analgesia and monitor the animal for recovery.

  • Post-operative Care:

    • Monitor the animal daily for signs of infection or discomfort at the surgical site.

    • House animals individually to prevent interference with the implant.

Protocol 2: Quantification of Noribogaine in Plasma and Brain Tissue via LC-MS/MS
  • Sample Collection:

    • Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate the plasma. Store plasma at -80°C until analysis.

    • Brain: Euthanize the animal and rapidly dissect the brain region of interest. Immediately freeze the tissue on dry ice or in liquid nitrogen and store at -80°C.

  • Sample Preparation (Extraction):

    • Plasma: Perform a protein precipitation by adding a solvent like acetonitrile (B52724). Alternatively, use solid-phase extraction (SPE) for cleaner samples.

    • Brain: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation or SPE on the homogenate.

    • Add an internal standard to all samples, calibrators, and quality controls before extraction to correct for matrix effects and extraction variability.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column to separate noribogaine from other matrix components. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate).

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for noribogaine and the internal standard for quantification.

  • Data Analysis:

    • Generate a calibration curve using standards of known noribogaine concentrations.

    • Quantify the concentration of noribogaine in the unknown samples by interpolating their peak area ratios (analyte/internal standard) from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase prep_solution Prepare Noribogaine Solution prime_pump Prime Osmotic Mini-Pump prep_solution->prime_pump implant_pump Surgical Implantation of Pump prime_pump->implant_pump post_op Post-Operative Care & Monitoring implant_pump->post_op behavioral Long-Term Behavioral Testing post_op->behavioral pk_pd Pharmacokinetic/Pharmacodynamic Analysis behavioral->pk_pd sample_collection Collect Plasma & Brain Samples pk_pd->sample_collection lcms LC-MS/MS Quantification sample_collection->lcms data_analysis Data Analysis & Interpretation lcms->data_analysis

Caption: Experimental workflow for long-term noribogaine studies.

signaling_pathway cluster_ibogaine Ibogaine Administration cluster_noribogaine Noribogaine Action cluster_effects Downstream Effects ibogaine Ibogaine cyp2d6 CYP2D6 Enzyme ibogaine->cyp2d6 Metabolism noribogaine Noribogaine cyp2d6->noribogaine sert Serotonin Transporter (SERT) noribogaine->sert Inhibits kappa_opioid Kappa Opioid Receptor noribogaine->kappa_opioid Agonist herg hERG K+ Channel noribogaine->herg Inhibits serotonin Increased Synaptic Serotonin sert->serotonin anti_addictive Anti-Addictive Effects kappa_opioid->anti_addictive qt_prolongation QTc Prolongation herg->qt_prolongation

Caption: Simplified signaling pathway of noribogaine.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Behavioral Results? metabolism Variable Metabolism (Ibogaine -> Noribogaine) start->metabolism Yes dosing Inconsistent Dosing/ Route of Administration start->dosing Yes stress Animal Stress/ Handling start->stress Yes use_nori Administer Noribogaine Directly metabolism->use_nori standardize_admin Standardize Route & Vehicle (e.g., Osmotic Pump) dosing->standardize_admin acclimatize Standardize Acclimatization & Handling Procedures stress->acclimatize

Caption: Troubleshooting logic for inconsistent behavioral results.

References

Technical Support Center: Overcoming Poor Solubility of Noribogaine HCl in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges associated with the poor solubility of noribogaine (B1226712) hydrochloride (HCl) in experimental buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of noribogaine HCl in common laboratory solutions?

A1: Direct quantitative solubility data for noribogaine HCl in a wide range of experimental buffers is limited in publicly available literature. However, some data points and qualitative descriptions have been reported. One source indicates a solubility of 32 mg/mL for noribogaine HCl in saline.[1] For a specific crystalline form (Form A ansolvate), solubility has been characterized as low in water (<4 mg/mL) and various organic solvents, but higher in certain organic-aqueous mixtures.

Q2: Are there any established methods for dissolving noribogaine HCl for in vivo studies?

A2: Yes, researchers have successfully dissolved noribogaine HCl for animal studies using co-solvents. One study describes dissolving noribogaine HCl in phosphate-buffered saline (PBS) containing 2% dimethyl sulfoxide (B87167) (DMSO).[2] Another protocol for subcutaneous administration involved dissolving the compound in a vehicle of 5% DMSO and 95% normal saline.[1]

Q3: How does the hydrochloride salt form of noribogaine affect its solubility?

A3: Converting a compound to its hydrochloride salt is a common strategy to improve aqueous solubility and stability.[3][4] However, the solubility of hydrochloride salts can be influenced by the "common ion effect."

Q4: What is the common ion effect and how can it affect my experiments with noribogaine HCl?

A4: The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.[5][6] For noribogaine HCl, dissolving it in buffers that contain a high concentration of chloride ions (Cl⁻), such as standard PBS, can potentially reduce its solubility.[7][8][9] This may lead to precipitation of the compound.

Troubleshooting Guide

Issue: I am observing precipitation or incomplete dissolution of noribogaine HCl in my buffer.

  • Possible Cause 1: Exceeded Solubility Limit. The concentration of noribogaine HCl you are trying to achieve may be higher than its solubility in the chosen buffer at the experimental temperature.

    • Solution: Refer to the solubility data table below. If your target concentration is too high, consider preparing a more concentrated stock solution in a suitable solvent (like DMSO) and then diluting it into your experimental buffer to the final desired concentration. Ensure the final concentration of the co-solvent is compatible with your experimental system (typically <0.5% for cell-based assays).

  • Possible Cause 2: Common Ion Effect. If you are using a chloride-containing buffer like PBS, the high concentration of chloride ions may be suppressing the solubility of noribogaine HCl.

    • Solution: Try using a buffer with a lower chloride concentration or a chloride-free buffer. Alternatively, preparing a concentrated stock in a non-chloride containing solvent and diluting it into your final buffer can mitigate this effect.

  • Possible Cause 3: pH of the Buffer. The solubility of compounds with ionizable groups, like noribogaine, is often pH-dependent.

    • Solution: Experiment with adjusting the pH of your buffer. For amine-containing compounds like noribogaine, solubility may increase at a slightly acidic pH. However, ensure the final pH is compatible with your experimental model.

  • Possible Cause 4: Slow Dissolution Kinetics. The rate of dissolution may be slow, giving the appearance of poor solubility.

    • Solution: Gentle heating (e.g., to 37°C), vortexing, or sonication can help to accelerate the dissolution process.[1] However, be cautious with heating as it may affect the stability of the compound. Always check for any signs of degradation after applying heat.

Quantitative Data Summary

Solvent/BufferReported SolubilityNotes
Saline32 mg/mL[1]
Water< 4 mg/mLFor Form A ansolvate polymorph.[10]
Methanol (MeOH)2 mg/mLFor Form A ansolvate polymorph.[10]
Methanol:THF 50:501 mg/mLFor Form A ansolvate polymorph.[10]
TFE:water 50:5010 mg/mLFor Form A ansolvate polymorph.[10]
Acetone< 1 mg/mLFor Form A ansolvate polymorph.[10]
Acetonitrile (ACN)< 1 mg/mLFor Form A ansolvate polymorph.[10]
Chloroform< 1 mg/mLFor Form A ansolvate polymorph.[10]
Ethyl Acetate (EtOAc)< 1 mg/mLFor Form A ansolvate polymorph.[10]
Ethanol (EtOH)< 1 mg/mLFor Form A ansolvate polymorph.[10]
Tetrahydrofuran (THF)< 1 mg/mLFor Form A ansolvate polymorph.[10]

Experimental Protocols

Protocol IDProtocol NameDetailed Methodology
N-VIVO-01 Preparation of Noribogaine HCl for In Vivo Administration (Rodent) 1. Based on the desired final concentration and dosing volume, calculate the required mass of noribogaine HCl. 2. Prepare a vehicle solution of phosphate-buffered saline (PBS) containing 2% dimethyl sulfoxide (DMSO). 3. Add the calculated mass of noribogaine HCl to the vehicle. 4. Vortex the solution thoroughly. 5. If necessary, gently warm the solution to 37°C and/or sonicate briefly to aid dissolution. 6. Visually inspect the solution to ensure it is clear and free of particulates before administration.[2]
N-VITRO-01 Preparation of Noribogaine HCl Stock Solution for Cell Culture 1. Weigh out the desired amount of noribogaine HCl in a sterile microcentrifuge tube. 2. Add sterile-filtered DMSO to create a concentrated stock solution (e.g., 10 mM or 100 mM). 3. Vortex the solution until the noribogaine HCl is completely dissolved. Gentle warming or sonication in a water bath can be used if necessary. 4. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. 5. Store the stock solution aliquots at -20°C or -80°C. 6. When preparing working solutions, thaw an aliquot and dilute it in the cell culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_final Final Solution weigh Weigh Noribogaine HCl add_buffer Add Buffer to Compound weigh->add_buffer choose_buffer Select Experimental Buffer choose_buffer->add_buffer dissolve Attempt Dissolution (Vortex/Stir) add_buffer->dissolve check_solubility Soluble? dissolve->check_solubility incomplete Incomplete Dissolution check_solubility->incomplete No solution_ready Solution Ready for Experiment check_solubility->solution_ready Yes sonicate Apply Gentle Heat/Sonication incomplete->sonicate add_cosolvent Add Co-solvent (e.g., DMSO) incomplete->add_cosolvent adjust_ph Adjust pH incomplete->adjust_ph sonicate->check_solubility add_cosolvent->check_solubility adjust_ph->check_solubility filter_sterilize Sterile Filter (if applicable) solution_ready->filter_sterilize filter_sterilize->solution_ready Final sterile solution

Caption: Experimental Workflow for Dissolving Noribogaine HCl.

noribogaine_signaling cluster_opioid Opioid Receptor Signaling cluster_serotonin Serotonin Transporter (SERT) Interaction noribogaine_opioid Noribogaine kor Kappa-Opioid Receptor (KOR) noribogaine_opioid->kor Biased Agonist mor Mu-Opioid Receptor (MOR) noribogaine_opioid->mor Weak Antagonist g_protein G-protein Activation kor->g_protein High Efficacy beta_arrestin β-Arrestin Recruitment (low efficacy) kor->beta_arrestin Low Efficacy mor_antagonism Weak Antagonism mor->mor_antagonism analgesia_anti_addiction Analgesic & Anti-addictive Effects g_protein->analgesia_anti_addiction noribogaine_sert Noribogaine sert Serotonin Transporter (SERT) noribogaine_sert->sert serotonin_reuptake Inhibition of Serotonin Reuptake sert->serotonin_reuptake Inhibits increased_serotonin Increased Synaptic Serotonin serotonin_reuptake->increased_serotonin

Caption: Noribogaine Signaling Pathways.

References

Technical Support Center: Minimizing Variability in Pharmacokinetic Studies of Noribogaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in pharmacokinetic (PK) studies of noribogaine (B1226712). The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative pharmacokinetic data to support robust and reproducible experimental outcomes.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during noribogaine pharmacokinetic experiments in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of pharmacokinetic variability for noribogaine?

A1: The most significant source of variability in noribogaine pharmacokinetics stems from its formation from its parent compound, ibogaine (B1199331). The conversion of ibogaine to noribogaine is primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3][4] Genetic polymorphisms in the CYP2D6 gene lead to different enzyme activity levels, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[1][5] This genetic variation can dramatically alter the rate and extent of noribogaine formation, leading to high inter-individual variability in exposure.[5]

Q2: How do drug transporters affect noribogaine's pharmacokinetics?

A2: While CYP2D6 is central to its formation, drug transporters also play a role in the disposition of ibogaine and potentially noribogaine. The efflux transporters P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene) can limit the absorption and brain penetration of ibogaine.[1] While studies have shown these transporters may not have a significant direct impact on the systemic availability of noribogaine itself, their effect on the parent compound can indirectly influence noribogaine's pharmacokinetic profile.[1]

Q3: Are there known sex differences in noribogaine pharmacokinetics?

A3: Some preclinical studies have suggested sex-dependent differences in the pharmacokinetics of ibogaine, with females showing higher bioavailability.[6] This could, in turn, affect the concentration of noribogaine. It is advisable to include both sexes in preclinical studies or to use a single sex and acknowledge this limitation.

Troubleshooting Guide: Preclinical Studies

Issue 1: High inter-animal variability in plasma concentrations of noribogaine.

  • Possible Cause 1: Inconsistent Dosing Formulation.

    • Question: Is the dosing solution for the parent compound (ibogaine) or noribogaine homogenous?

    • Answer & Solution: Noribogaine and ibogaine can have limited solubility. Ensure the dosing formulation is a homogenous solution or a uniform suspension. For suspensions, vortex vigorously before each animal is dosed to prevent settling. Consider using solubilizing agents or different vehicle systems, but ensure they do not interfere with the bioanalysis or the animal's physiology.

  • Possible Cause 2: Variability in Oral Absorption.

    • Question: Are the animals fasted before oral dosing?

    • Answer & Solution: Food in the gastrointestinal tract can significantly alter drug absorption. Fasting animals overnight (with free access to water) before oral administration can reduce variability in gastric pH and emptying time, leading to more consistent absorption.[7]

  • Possible Cause 3: Inaccurate Dosing Technique.

    • Question: Is the oral gavage or injection technique consistent across all animals and technicians?

    • Answer & Solution: Improper oral gavage can lead to dosing into the esophagus or lungs, resulting in significant variability. Ensure all personnel are properly trained and use a consistent technique. For intravenous injections, ensure the full dose is administered and that there is no leakage from the injection site.

  • Possible Cause 4: Genetic Variability in Animal Strains.

    • Question: Are you using an outbred stock of rodents (e.g., Sprague-Dawley rats, CD-1 mice)?

    • Answer & Solution: Outbred stocks have greater genetic diversity, which can include polymorphisms in metabolizing enzymes and transporters, leading to higher pharmacokinetic variability. Using an inbred strain (e.g., C57BL/6 mice, Wistar rats) can help reduce this source of variability.

Issue 2: Low or undetectable levels of noribogaine in plasma samples.

  • Possible Cause 1: Inadequate Sensitivity of the Bioanalytical Method.

    • Question: Is the lower limit of quantification (LLOQ) of your LC-MS/MS method sufficiently low?

    • Answer & Solution: Noribogaine concentrations may be low, especially at later time points. Develop and validate a highly sensitive bioanalytical method with an LLOQ that is adequate to capture the terminal elimination phase of the drug.

  • Possible Cause 2: Analyte Degradation.

    • Question: Are the blood/plasma samples being handled and stored correctly?

    • Answer & Solution: Noribogaine may be susceptible to degradation under certain conditions (e.g., exposure to light, improper temperature). Collect blood in appropriate anticoagulant tubes, process to plasma promptly, and store at -80°C. Conduct stability studies during method validation to ensure analyte integrity during sample collection, processing, and storage.

  • Possible Cause 3: Rapid Clearance in the Animal Model.

    • Question: Is the blood sampling schedule appropriate to capture the peak and elimination phases?

    • Answer & Solution: If the drug is cleared very rapidly in the chosen species, early time points may be missed. Adjust the sampling schedule to include more frequent, earlier time points (e.g., 2, 5, 15, and 30 minutes post-dose).

Troubleshooting Guide: Bioanalytical (LC-MS/MS) Analysis

Issue 3: Poor peak shape, peak splitting, or inconsistent retention times.

  • Possible Cause 1: Inappropriate Chromatographic Conditions.

    • Question: Is the mobile phase composition and gradient optimized for noribogaine?

    • Answer & Solution: Polar analytes can exhibit poor peak shape with reversed-phase chromatography if there is insufficient retention. Ensure the starting mobile phase is 100% aqueous to promote retention. Ensure the column is fully equilibrated before each injection.[8]

  • Possible Cause 2: Matrix Effects.

    • Question: Are co-eluting endogenous components from the plasma suppressing or enhancing the ionization of noribogaine?

    • Answer & Solution: Matrix effects are a common issue in LC-MS/MS bioanalysis.[9] Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to effectively remove interfering substances. Use a stable isotope-labeled internal standard to compensate for matrix effects.

  • Possible Cause 3: Contamination or Carryover.

    • Question: Is there carryover from high concentration samples to subsequent blank or low concentration samples?

    • Answer & Solution: Implement a robust autosampler wash procedure with a strong organic solvent to minimize carryover.[8] Inject blank samples after the highest calibration standard to check for carryover.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Noribogaine in Humans.

ParameterValueStudy PopulationNotes
Half-life (t½) 28-49 hoursHealthy VolunteersSignificantly longer than ibogaine.[6]
Time to Peak (Tmax) 2-3 hoursHealthy VolunteersRapid absorption after oral administration.[6]
Volume of Distribution (Vd) 1417-3086 L (apparent)Healthy VolunteersIndicates extensive tissue distribution.[6]
Clearance (CL) Slower than ibogaineHealthy VolunteersClearance of the parent compound, ibogaine, is highly dependent on CYP2D6 activity.[5][6]

Table 2: Comparative Pharmacokinetic Parameters of Ibogaine and Noribogaine in Rodents.

ParameterIbogaineNoribogaineSpeciesNotes
Brain Penetration GoodHighRats/MiceNoribogaine readily crosses the blood-brain barrier, with a brain/blood ratio of approximately 7±1.[10]
Peak Levels after Ibogaine Admin. Lower than NoribogaineHigher than IbogaineRatsPeak blood levels of noribogaine can exceed those of ibogaine after ibogaine administration.[11]
Persistence ShorterLonger (at least 24h)RatsNoribogaine persists in the bloodstream for a longer duration.[11]

Experimental Protocols

Protocol 1: Preclinical Pharmacokinetic Study of Noribogaine in Rats (Intravenous Administration)

  • 1. Animal Model and Acclimatization:

    • Species: Male Wistar rats (or other appropriate inbred strain).

    • Weight: 250-300 g.

    • Acclimatization: House animals for at least one week before the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • 2. Formulation and Dosing:

    • Formulation: Dissolve noribogaine in a suitable vehicle (e.g., 20% Solutol HS 15 in saline). The final formulation should be sterile-filtered.

    • Dose: Administer a single intravenous (IV) dose via the lateral tail vein. The dose volume should be appropriate for the animal's weight (e.g., 2 mL/kg).

  • 3. Blood Sampling:

    • Design: Use a serial sampling design where multiple blood samples are collected from the same animal. This reduces inter-animal variability.

    • Technique: Collect blood samples (approximately 150-200 µL) from the contralateral tail vein or saphenous vein into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

    • Time Points: Collect samples at pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • 4. Sample Processing and Storage:

    • Immediately after collection, gently invert the blood collection tubes to ensure proper mixing with the anticoagulant.

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clearly labeled cryovials.

    • Store the plasma samples at -80°C until bioanalysis.

  • 5. Bioanalysis:

    • Quantify noribogaine concentrations in plasma using a validated LC-MS/MS method.

  • 6. Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vd) using non-compartmental analysis with appropriate software.

Protocol 2: Bioanalytical Method Validation for Noribogaine in Plasma using LC-MS/MS

This protocol should be performed in accordance with FDA guidelines on bioanalytical method validation.

  • 1. Method Development:

    • Optimize LC conditions (column, mobile phase, gradient) and MS/MS parameters (ion transitions, collision energy) for noribogaine and a suitable internal standard (preferably a stable isotope-labeled version of noribogaine).

  • 2. Full Validation Parameters:

    • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous components interfere with the detection of noribogaine or the internal standard.

    • Calibration Curve: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentration levels covering the expected range of concentrations in the study samples.

    • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high).

    • Recovery: Evaluate the extraction efficiency of noribogaine from the plasma matrix.

    • Matrix Effect: Assess the ion suppression or enhancement from different sources of plasma.

    • Stability: Conduct stability experiments to ensure noribogaine is stable in plasma under various conditions:

      • Freeze-thaw stability (at least three cycles).

      • Short-term stability at room temperature.

      • Long-term stability at -80°C.

      • Stock solution stability.

Mandatory Visualizations

Noribogaine_Metabolic_Pathway cluster_metabolism First-Pass Metabolism (Liver) cluster_circulation Systemic Circulation Ibogaine_Gut Ibogaine Ibogaine_Liver Ibogaine Ibogaine_Gut->Ibogaine_Liver Portal Vein CYP2D6 CYP2D6 Enzyme (O-demethylation) Ibogaine_Liver->CYP2D6 Metabolism Noribogaine Noribogaine (Active Metabolite) Noribogaine_Plasma Noribogaine in Plasma Noribogaine->Noribogaine_Plasma Enters Circulation CYP2D6->Noribogaine

Caption: Metabolic conversion of ibogaine to noribogaine via CYP2D6.

PK_Experimental_Workflow start Start: Animal Acclimatization dosing Dosing (IV or Oral) start->dosing sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Bioanalysis storage->analysis pk_analysis Pharmacokinetic Analysis (NCA) analysis->pk_analysis end End: Report Generation pk_analysis->end

Caption: Workflow for a preclinical pharmacokinetic study.

Noribogaine_Disposition_Factors cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Food Food Effects Noribogaine_PK Noribogaine Pharmacokinetics Food->Noribogaine_PK Formulation Dosing Formulation Formulation->Noribogaine_PK Transporters_Gut Gut Efflux Transporters (e.g., P-gp on Ibogaine) Transporters_Gut->Noribogaine_PK Plasma_Binding Plasma Protein Binding Plasma_Binding->Noribogaine_PK Tissue_Perm Tissue Permeability Tissue_Perm->Noribogaine_PK BBB_Transporters BBB Transporters BBB_Transporters->Noribogaine_PK CYP2D6 CYP2D6 Polymorphism (Major Variability Source) CYP2D6->Noribogaine_PK Other_CYPs Other CYP Enzymes (Minor Pathways) Other_CYPs->Noribogaine_PK Renal Renal Clearance Renal->Noribogaine_PK Biliary Biliary Excretion Biliary->Noribogaine_PK

Caption: Key factors influencing noribogaine's ADME profile.

References

Technical Support Center: Addressing QTc Prolongation with Noribogaine in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the QTc prolongation effects of noribogaine (B1226712) in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which noribogaine causes QTc prolongation?

A1: The primary mechanism of noribogaine-induced QTc prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3][4] This channel is critical for the repolarization phase of the cardiac action potential.[4] Inhibition of the hERG channel by noribogaine, the primary active metabolite of ibogaine (B1199331), slows down this repolarization process, leading to a prolongation of the action potential duration and, consequently, the QT interval on an electrocardiogram (ECG).[1][2][5] This prolongation increases the risk of developing life-threatening cardiac arrhythmias, such as Torsade de Pointes (TdP).[3][5]

Q2: Is noribogaine the only contributor to the cardiac risk associated with ibogaine administration?

A2: No, both ibogaine and its metabolite, noribogaine, contribute to cardiotoxicity by blocking hERG potassium channels.[1][2][4] However, noribogaine has a significantly longer plasma half-life (28–49 hours) compared to ibogaine.[5][6] This extended presence in the body means that the risk of QTc prolongation and associated cardiac events can persist for several days after a single dose of ibogaine, making noribogaine a crucial molecule in the sustained cardiotoxic effects.[4][6][7][8]

Q3: What are the key preclinical models for assessing noribogaine's effect on QTc?

A3: The main preclinical models include:

  • In vitro Patch-Clamp Electrophysiology: This is a direct method to measure the effect of noribogaine on the hERG potassium channel and other cardiac ion channels, such as sodium (Nav1.5) and calcium (Cav1.2) channels, typically in cell lines expressing these channels (e.g., HEK 293 or TSA-201 cells).[4][9][10]

  • Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells offer a human-relevant in vitro model to study the effects of noribogaine on action potential duration and to screen for pro-arrhythmic potential using techniques like microelectrode arrays (MEAs).[4][11]

  • In vivo Electrocardiogram (ECG) Monitoring: This is typically conducted in animal models, such as rats or dogs, to measure the QT interval and other ECG parameters following noribogaine administration, often using telemetry for continuous monitoring.[4][12]

Troubleshooting Guides

In Vitro Patch-Clamp Electrophysiology (hERG Assay)
Issue Possible Cause(s) Troubleshooting Steps
Unstable Seal or High Leak Current Poor cell health; Debris in solutions; Improperly polished pipettes.Ensure cells are healthy and not overgrown. Filter all solutions (internal and external) on the day of the experiment. Optimize the fire-polishing of patch pipettes.[4]
Current Rundown (Decreasing hERG current over time) Intracellular dialysis with the pipette solution; Channel instability.Include ATP and GTP in the internal solution to support cell health. Allow for a stable baseline recording period before applying the drug. Monitor current stability and discard cells with significant rundown.[4]
Precipitation of Noribogaine in Solution Poor solubility of noribogaine at physiological pH.Prepare stock solutions in an appropriate solvent (e.g., DMSO) and make final dilutions in the external solution immediately before use. Visually inspect solutions for any signs of precipitation.[4]
In Vivo ECG Monitoring
Issue Possible Cause(s) Troubleshooting Steps
Noisy ECG Signal Poor electrode contact; Animal movement; Electrical interference.Ensure good contact of ECG electrodes with the skin. For telemetry studies, allow for a sufficient post-surgical recovery period. House animals in a Faraday cage to minimize electrical noise.[4]
Inaccurate QT Interval Measurement Incorrect identification of the end of the T-wave; Heart rate variability.Use a consistent method for defining the end of the T-wave (e.g., tangent method). Apply a heart rate correction formula for the QT interval (e.g., Bazett's or Fridericia's formula) to obtain the QTc.[4]
High Variability in Response to Noribogaine Differences in drug metabolism (e.g., due to CYP2D6 polymorphisms in the animal strain); Stress-induced changes in heart rate.Use a well-characterized animal strain. Allow for a sufficient acclimatization period for the animals in the experimental setup to minimize stress.[4]

Quantitative Data Summary

Table 1: Noribogaine and Ibogaine hERG Channel Inhibition

Compound IC50 (µM) Cell Line
Noribogaine2.86 ± 0.68HEK 293
Noribogaine3Not Specified
Ibogaine4.09 ± 0.69 (semisynthetic)HEK 293
Ibogaine3.53 ± 0.16 (from T. iboga)HEK 293
Ibogaine3TSA-201

IC50 represents the concentration at which 50% of the hERG channel current is inhibited. Data compiled from multiple sources.[5][6][9][10]

Experimental Protocols

Detailed Methodology: In Vitro hERG Patch-Clamp Assay
  • Cell Culture: HEK 293 or TSA-201 cells stably expressing the hERG channel are cultured to 70-80% confluency.[4]

  • Solutions: Prepare and filter fresh external and internal solutions.

    • External Solution (example): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 5 mM HEPES, 5 mM glucose, pH adjusted to 7.4 with NaOH.[6]

    • Internal Solution (example): 10 mM NaCl, 140 mM KCl, 2 mM EGTA, 1 mM MgCl2, 0.1 mM Na-GTP, 5 mM Mg-ATP, 10 mM HEPES, pH adjusted to 7.2 with KOH.[6]

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ and backfill with the internal solution.[4]

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Compensate for pipette and whole-cell capacitance.

    • Apply a standardized voltage protocol to elicit hERG currents. A recommended protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.[13]

  • Drug Application:

    • Establish a stable baseline recording in the external solution.

    • Apply increasing concentrations of noribogaine via a perfusion system.

    • At the end of the experiment, apply a known hERG blocker (e.g., E-4031) to confirm the recorded current is from hERG channels.[4]

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the current to the baseline to determine the percentage of inhibition.

    • Fit the concentration-response data to the Hill equation to calculate the IC50 value.[13]

Detailed Methodology: In Vivo ECG Monitoring in Rats via Telemetry
  • Animal Model: Use male Wistar or Sprague-Dawley rats.[4]

  • Telemetry Implantation:

    • Surgically implant a telemetry transmitter (e.g., DSI PhysioTel) according to the manufacturer's instructions. Electrodes are typically placed in a Lead II configuration.

    • Allow for a post-operative recovery period of at least one week.[4]

  • Housing and Acclimatization: House the rats individually in cages with a telemetry receiver and allow for a sufficient acclimatization period to minimize stress.[4]

  • Data Acquisition:

    • Record baseline ECG data for a sufficient period to establish a stable diurnal rhythm.

    • Administer noribogaine via the desired route (e.g., intraperitoneal, oral gavage).

    • Continuously record ECG data for at least 24-48 hours post-dose.[4]

  • Data Analysis:

    • Analyze the ECG waveforms to determine heart rate (HR), PR interval, QRS duration, and QT interval.

    • Apply a heart rate correction to the QT interval (e.g., Bazett's formula: QTc = QT / √RR) to obtain the QTc value.[4]

    • Compare the post-dose QTc values to the baseline values to assess the effect of noribogaine.

Visualizations

Noribogaine_Signaling_Pathway cluster_drug Drug Action cluster_channel Ion Channel cluster_cellular Cellular Effect cluster_organ Organ Level Effect Noribogaine Noribogaine hERG hERG K+ Channel Noribogaine->hERG Blocks Repolarization Delayed Ventricular Repolarization hERG->Repolarization Inhibits APD Prolonged Action Potential Duration Repolarization->APD QTc QTc Interval Prolongation APD->QTc Arrhythmia Increased Risk of Torsade de Pointes QTc->Arrhythmia

Caption: Signaling pathway of noribogaine-induced QTc prolongation.

Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Risk Assessment PatchClamp hERG Patch-Clamp Assay (IC50 Determination) Analysis Concentration-QTc Modeling PatchClamp->Analysis hiPSC hiPSC-CM Assay (Action Potential Duration) hiPSC->Analysis ECG Telemetry ECG in Rodents (QTc Measurement) ECG->Analysis Risk Proarrhythmic Risk Assessment Analysis->Risk

Caption: Experimental workflow for assessing noribogaine's cardiac risk.

Model_Relationship cluster_mechanistic Mechanistic Understanding cluster_cellular_response Cellular Response cluster_integrated_response Integrated Physiological Response hERG hERG Channel Blockade APD Action Potential Prolongation hERG->APD leads to QTc QTc Prolongation APD->QTc manifests as PatchClamp Patch-Clamp PatchClamp->hERG hiPSC hiPSC-CMs hiPSC->APD inVivo In Vivo ECG inVivo->QTc

Caption: Logical relationship of preclinical models for noribogaine QTc assessment.

References

Technical Support Center: Optimization of Noribogaine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The synthesis and purification of noribogaine (B1226712) should only be conducted by qualified professionals in appropriate laboratory settings, in compliance with all applicable laws and regulations.

Introduction

Noribogaine, the primary active metabolite of ibogaine (B1199331), is a compound of significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders.[1][2][3] Achieving high purity and optimizing synthesis yield are critical challenges in the development of noribogaine for research and clinical use. A primary concern is the removal of ibogaine, a controlled substance with hallucinogenic properties, to acceptable levels.[4][5] This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the synthesis and purification of noribogaine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for noribogaine synthesis?

A1: The most common precursors for noribogaine synthesis are ibogaine and voacangine (B1217894), both naturally occurring alkaloids.[1][6][7] Ibogaine can be O-demethylated to yield noribogaine.[2][4] Voacangine can be converted to noribogaine through a two-step process involving decarboxylation to ibogaine, followed by demethylation.[1][6][8] There are also developing methods for the total synthesis of noribogaine that avoid natural precursors and the associated impurities.[5][9]

Q2: Why is the removal of ibogaine from noribogaine preparations so critical?

A2: Ibogaine is a Schedule I controlled substance in the United States and possesses hallucinogenic properties.[1][4][5] For noribogaine to be developed as a therapeutic agent, it is crucial to ensure that the final product is substantially free of ibogaine to avoid its psychoactive effects and to meet regulatory standards.[5] Methods for preparing noribogaine require a high level of assurance that contamination with unacceptable levels of ibogaine is avoided.[1][4]

Q3: What are the primary methods for purifying crude noribogaine?

A3: Standard purification techniques include column chromatography, high-performance liquid chromatography (HPLC), and crystallization.[1][4] More advanced methods involve the use of solid-support chemistry, where noribogaine is appended to a solid resin, allowing for thorough washing to remove contaminants like ibogaine, followed by cleavage to release the purified noribogaine.[1][4] Ion exchange chromatography is another effective technique, particularly for separating noribogaine from ibogaine, as it exploits the ionizable phenolic group of noribogaine at a pH of 10 or greater.[4]

Q4: Which analytical techniques are recommended for assessing the purity of noribogaine?

A4: A combination of analytical methods is recommended for comprehensive purity assessment. High-performance liquid chromatography (HPLC) is widely used for quantitative purity analysis.[1][4] Gas chromatography-mass spectrometry (GC-MS) is also valuable for both quantification and identification of volatile impurities.[4][10] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and detecting impurities.[10]

Troubleshooting Guide

Issue 1: Low Yield During Synthesis

Symptom: The final isolated yield of noribogaine is significantly lower than expected.

Potential Cause Troubleshooting Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. Reaction times can vary, for instance, base-catalyzed demethoxycarbonylation of voacangine can take 6-12 hours.[2]
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, solvent, and reagent stoichiometry. For example, the demethylation of voacangine can be performed at 25 to 50°C for 2 to 24 hours.[1] Optimum conditions can be determined by routine optimization procedures.[4][6]
Product Degradation Noribogaine can be sensitive to light and oxidation.[11] Ensure reactions and workups are performed under an inert atmosphere (e.g., argon or nitrogen) and protected from light where necessary.
Losses During Workup/Extraction Multiple extraction and washing steps can lead to product loss.[10] Minimize the number of transfers and ensure the pH is optimal for partitioning the product into the desired solvent phase during acid-base extractions.[10]
Issue 2: Persistent Impurities in the Final Product

Symptom: Analytical tests (HPLC, GC-MS, NMR) show the presence of starting materials (ibogaine, voacangine) or other byproducts.

Potential Cause Troubleshooting Action
Inefficient Purification A single purification method may be insufficient. Employ a multi-step purification strategy, such as column chromatography followed by recrystallization or preparative HPLC.
Co-elution of Impurities The impurity may have similar chromatographic properties to noribogaine. Modify the chromatography conditions (e.g., change the solvent system, gradient, or stationary phase). For stubborn impurities, preparative HPLC may be necessary.[10]
Ibogaine Contamination Due to the structural similarity between ibogaine and noribogaine, separation can be challenging. Consider specialized techniques like ion exchange chromatography or solid-support purification designed to specifically remove ibogaine.
Formation of Byproducts Side reactions can generate impurities. Re-evaluate the reaction conditions to minimize byproduct formation. The use of protecting groups for certain functionalities may be necessary to prevent undesired reactions.[4][6]
Issue 3: Difficulty with Crystallization

Symptom: The purified noribogaine fails to crystallize from solution.

Potential Cause Troubleshooting Action
Presence of Impurities Even small amounts of impurities can inhibit crystallization.[10] Re-purify the material using an alternative method like flash chromatography.
Suboptimal Solvent System The chosen solvent may not be ideal for crystallization.[10] Screen a variety of solvents or solvent mixtures. For noribogaine hydrochloride, ethanol (B145695) is a commonly used solvent for recrystallization.[10]
Supersaturation Not Achieved The solution may not be sufficiently concentrated. Slowly evaporate the solvent or cool the solution to a lower temperature to induce crystallization.[10]
Lack of Nucleation Sites Crystallization may need to be induced. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure noribogaine.[10]

Data Presentation

Table 1: Comparison of Noribogaine Synthesis Routes

Starting Material Key Reaction Typical Yield Key Advantages Key Challenges
IbogaineO-Demethylation60-80%Direct one-step conversion.Removal of unreacted ibogaine is critical and can be difficult.[4][5]
VoacangineDecarboxylation & Demethylation50-70%More abundant and sustainable precursor than ibogaine.[12]Two-step process; ibogaine is an intermediate that must be carefully managed.[1][6]
Total SynthesisMulti-step route from simple precursorsVariesAvoids natural source limitations and associated impurities.[5][9]Can be a longer, more complex, and expensive route.[12]

Table 2: Comparison of Noribogaine Purification Methods

Method Principle Effectiveness for Ibogaine Removal Scalability
Column Chromatography Adsorption/PartitionModerate to GoodGood
Recrystallization Differential SolubilityGood (if significant purity difference)Excellent
Preparative HPLC High-Resolution PartitionExcellentLimited
Solid-Support Chemistry Covalent Linkage and WashExcellentModerate
Ion Exchange Chromatography Ionic InteractionExcellentGood

Experimental Protocols

Protocol 1: O-Demethylation of Ibogaine

This protocol is a summary of a common method for synthesizing noribogaine from ibogaine.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve ibogaine in a suitable dry solvent such as dichloromethane.[4]

  • Reagent Addition: Cool the solution in an ice bath and slowly add a demethylating agent like boron tribromide (BBr₃).[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding methanol (B129727) or water.

  • Workup: Perform an acid-base extraction to isolate the crude product.

  • Purification: Purify the crude noribogaine using column chromatography on silica (B1680970) gel, followed by recrystallization.[2]

Protocol 2: Purification by Ion Exchange Chromatography

This protocol outlines the separation of noribogaine from ibogaine.

  • Resin Preparation: Prepare a suitable ion exchange resin column according to the manufacturer's instructions.

  • Sample Loading: Dissolve the crude noribogaine mixture in an appropriate solvent and adjust the pH to 10 or greater to deprotonate the phenolic group of noribogaine.[4] Load the solution onto the column.

  • Elution of Impurities: Elute the column with the high pH buffer. Ibogaine, which does not have an ionizable phenolic group, will not bind to the resin and will be washed out.[4]

  • Elution of Noribogaine: Change the elution buffer to a lower pH to neutralize the phenolic group and release the bound noribogaine from the resin.

  • Product Isolation: Collect the fractions containing noribogaine and remove the solvent under reduced pressure.

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Material (Ibogaine or Voacangine) reaction Chemical Conversion (e.g., Demethylation) start->reaction quench Reaction Quenching reaction->quench workup Crude Product Workup & Extraction quench->workup chroma Column Chromatography workup->chroma recryst Recrystallization chroma->recryst final Pure Noribogaine recryst->final analysis Purity Analysis (HPLC, GC-MS) final->analysis G cluster_check1 Reaction Monitoring cluster_solution1 Optimization cluster_check2 Workup Analysis cluster_solution2 Refinement start Low Reaction Yield Observed check_completion Check reaction completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize Optimize: - Reaction Time - Temperature - Reagent Stoichiometry incomplete->optimize Yes check_workup Analyze aqueous & organic layers for product loss incomplete->check_workup No end Yield Improved optimize->end loss Significant Loss? check_workup->loss refine_workup Refine Extraction: - Adjust pH - Minimize transfers loss->refine_workup Yes loss->end No refine_workup->end

References

Technical Support Center: Accurate Noribogaine Detection in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate detection of noribogaine (B1226712) in brain tissue. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying noribogaine in brain tissue?

A1: The most widely used and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of noribogaine in a complex biological matrix like brain tissue.[1][2][3]

Q2: What are the key challenges in analyzing noribogaine in brain tissue?

A2: The primary challenges include:

  • Matrix Effects: The brain tissue matrix is complex and contains numerous endogenous compounds that can interfere with the ionization of noribogaine, leading to ion suppression or enhancement and affecting accuracy.

  • Low Recovery: Noribogaine's physicochemical properties can lead to its loss during the extraction process if the protocol is not optimized.

  • Stability: Noribogaine may be susceptible to degradation depending on sample handling and storage conditions.

Q3: What type of internal standard is recommended for noribogaine quantification?

A3: A stable isotope-labeled internal standard (SIL-IS) of noribogaine (e.g., noribogaine-d3) is highly recommended. An SIL-IS closely mimics the chromatographic behavior and ionization characteristics of the analyte, effectively compensating for matrix effects and variations in sample processing. If an SIL-IS is unavailable, a structural analog with similar properties can be used, though it may not provide the same level of accuracy.

Q4: What are typical limit of quantification (LOQ) values for noribogaine in brain tissue?

A4: While LOQs can vary depending on the instrumentation and methodology, published methods for similar biological matrices report LOQs in the low ng/mL or µg/L range. For instance, in human plasma and whole blood, LOQs have been reported as 1 µg/L and 2 µg/kg, respectively.[2] Achieving low ng/g levels in brain tissue is feasible with a well-optimized LC-MS/MS method.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Noribogaine Signal Inefficient extraction from brain homogenate.Optimize the homogenization buffer and extraction solvent. Consider protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Ensure the pH of the extraction solvent is appropriate for noribogaine's chemical properties (it is a secondary amine).
Degradation of noribogaine.Ensure samples are processed promptly and stored at -80°C. Minimize freeze-thaw cycles. Investigate the stability of noribogaine in your specific matrix and storage conditions.
Instrument sensitivity issues.Check the mass spectrometer's tuning and calibration. Ensure the electrospray ionization (ESI) source is clean and optimized for noribogaine's mass transitions.
High Signal Variability Between Replicates Inconsistent sample homogenization.Ensure the brain tissue is thoroughly and consistently homogenized to achieve a uniform sample suspension.
Matrix effects (ion suppression/enhancement).Use a stable isotope-labeled internal standard. Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize the chromatographic separation to separate noribogaine from co-eluting matrix components.
Inconsistent extraction recovery.Ensure precise and consistent execution of the extraction protocol for all samples. Use an automated extraction system if available.
Poor Peak Shape (Tailing, Broadening) Suboptimal chromatographic conditions.Adjust the mobile phase composition and gradient to improve peak shape. Ensure the analytical column is not overloaded.
Column degradation.Use a guard column to protect the analytical column. If the column is old or has been used with many complex samples, consider replacing it.
Presence of interfering compounds.Improve the sample clean-up process to remove interfering substances.
High Background Noise Contamination from solvents, reagents, or labware.Use high-purity solvents and reagents (LC-MS grade). Ensure all labware is thoroughly cleaned.
A dirty ion source or mass spectrometer.Perform routine cleaning and maintenance of the LC-MS system as per the manufacturer's recommendations.

Experimental Protocols

Protocol 1: Noribogaine Extraction from Rodent Brain Tissue

This protocol outlines a common method for extracting noribogaine from brain tissue for LC-MS/MS analysis.

  • Tissue Homogenization:

    • Accurately weigh a portion of the frozen brain tissue (e.g., 100 mg).

    • Add ice-cold homogenization buffer (e.g., 4 volumes of phosphate-buffered saline, pH 7.4) to the tissue.

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout this process.

  • Protein Precipitation:

    • To a known volume of the brain homogenate (e.g., 100 µL), add 3 volumes of ice-cold acetonitrile (B52724) containing the internal standard (e.g., noribogaine-d3).

    • Vortex the mixture for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Collection and Evaporation:

    • Carefully collect the supernatant without disturbing the protein pellet.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and centrifuge to pellet any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Noribogaine

This is a general LC-MS/MS method that can be adapted and optimized for your specific instrumentation.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5-95% Mobile Phase B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Noribogaine: m/z 297.2 → 122.1 (quantifier), 297.2 → 159.1 (qualifier)[3]

      • Noribogaine-d3 (IS): m/z 300.2 → 122.1

    • Optimize collision energy and other MS parameters for your specific instrument.

Quantitative Data Summary

The following table summarizes quantitative data for noribogaine detection from various sources. Note that values can differ based on the specific matrix and analytical method.

Parameter Matrix Value Method Reference
Brain Concentration Rat Brain~17,000 ng/g (after 100 mg/kg oral dose)LC-MS/MS[4]
Brain/Blood Ratio Mouse7 ± 1LC-MS/MS[4]
LLOQ Human Plasma1 µg/LLC-ESI-MS[2]
LLOQ Human Whole Blood2 µg/kgLC-ESI-MS[2]
Recovery Human Plasma≥94%SPE[2]
Recovery Human Whole Blood≥57%SPE[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Brain Tissue Sample homogenate Homogenization tissue->homogenate precipitation Protein Precipitation (+ Internal Standard) homogenate->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing lc_ms->data_processing quantification Quantification data_processing->quantification

Caption: Workflow for Noribogaine Detection in Brain Tissue.

Noribogaine Signaling Pathway

signaling_pathway cluster_receptor Receptor Interactions cluster_downstream Downstream Effects noribogaine Noribogaine mu_opioid μ-Opioid Receptor (Antagonist) noribogaine->mu_opioid kappa_opioid κ-Opioid Receptor (G-protein biased agonist) noribogaine->kappa_opioid sert Serotonin Transporter (SERT) (Inhibitor) noribogaine->sert g_protein G-protein Activation kappa_opioid->g_protein Activates beta_arrestin β-arrestin Recruitment (Limited) kappa_opioid->beta_arrestin Weakly Activates serotonin_reuptake Decreased Serotonin Reuptake sert->serotonin_reuptake Inhibits neuronal_signaling Modulation of Neuronal Signaling g_protein->neuronal_signaling serotonin_reuptake->neuronal_signaling

Caption: Noribogaine's Primary Signaling Interactions.

References

strategies to manage side effects in animal studies of noribogaine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with noribogaine (B1226712) in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

Issue: Unexpected Cardiovascular Events or Mortality

Q1: An animal in my study experienced a sudden adverse cardiovascular event or death after noribogaine administration. What is the likely cause and how can I prevent this in the future?

A1: The most probable cause of sudden adverse cardiovascular events or mortality is noribogaine-induced cardiotoxicity.[1][2][3] Noribogaine, similar to its parent compound ibogaine (B1199331), is known to block the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4][5][6] This blockade can delay the repolarization of the cardiac action potential, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[4][7][8] Significant QT prolongation increases the risk of life-threatening cardiac arrhythmias, such as Torsade de Pointes (TdP).[4][7]

Troubleshooting Steps & Preventative Measures:

  • Dose Reduction: Evaluate if the administered dose can be lowered while still achieving the desired therapeutic effect. Cardiotoxicity is often dose-dependent.[9]

  • Cardiovascular Monitoring: Implement continuous ECG monitoring for all animals receiving noribogaine to detect QT interval changes in real-time.

  • Electrolyte Monitoring: Ensure animals have normal electrolyte levels, as imbalances can exacerbate the risk of arrhythmias.

  • Consider Safer Analogs: For future studies, consider using newer analogs like oxa-noribogaine, which have been specifically designed to have potent anti-addictive properties without the associated cardiotoxicity.[1][2][10][11]

  • Careful Subject Selection: Use healthy animals with no pre-existing cardiac conditions.

Issue: Seizure-like Activity or Neurotoxicity Concerns

Q2: I observed seizure-like activity or other neurological side effects in my animal model. Is this a known effect of noribogaine?

A2: While high doses of the parent compound, ibogaine, have been associated with neurotoxicity, specifically the degeneration of cerebellar Purkinje cells, noribogaine is generally considered to have a better safety profile in this regard.[12][13] However, some studies in non-human primates have reported mild, dose-dependent neurological effects.

Observed Neurological Signs in Animal Studies:

  • In cynomolgus monkeys, oral doses of 160 and 320 mg/kg of noribogaine did not produce EEG evidence of seizures.[14][15]

  • At these high doses, however, some clinical signs were observed, including:

    • Mild reduction in activity levels[14][15]

    • Increased scratching, licking, and chewing[14][15]

    • Poor coordination[14][15]

    • One monkey exhibited brief myoclonic movements at the high dose, though these were not associated with EEG abnormalities.[14][15]

Troubleshooting and Management:

  • Dose-Response Assessment: Determine if the observed neurological signs are dose-dependent by testing a range of lower doses.

  • EEG Monitoring: For studies involving high doses of noribogaine, continuous video-EEG monitoring is the gold standard for assessing seizure liability.[14][15]

  • Behavioral Scoring: Implement a detailed behavioral scoring system to systematically quantify any neurological or behavioral abnormalities.

  • Distinguishing from Tremors: It is important to note that unlike ibogaine, noribogaine does not typically induce tremors.[12][16][17][18][19] If tremors are observed, it could indicate a different pharmacological effect or a potential impurity in the compound.

Frequently Asked Questions (FAQs)

Q1: What are the most significant side effects of noribogaine observed in animal studies?

A1: The most critical side effect is cardiotoxicity, specifically the prolongation of the QT interval, which carries a risk of serious cardiac arrhythmias.[4][7][8] Other reported side effects, particularly at higher doses, include mild and reversible neurological and behavioral changes such as reduced activity, poor coordination, and gastrointestinal effects like emesis and anorexia.[14][15]

Q2: How does the side effect profile of noribogaine compare to ibogaine?

A2: Noribogaine is generally considered to have a more favorable side effect profile than ibogaine. While both compounds exhibit cardiotoxicity through hERG channel blockade, noribogaine does not appear to cause the tremors and is less likely to induce the cerebellar neurotoxicity seen with high doses of ibogaine.[12][13][16][17][18][19]

Q3: Are there any strategies to mitigate the cardiotoxic effects of noribogaine?

A3: The primary strategy currently being explored in the scientific community is the development of structural analogs of noribogaine that retain its therapeutic efficacy but have a reduced affinity for the hERG channel.[1][2][10][11] One promising example is oxa-noribogaine.[1][2][10][11] There is limited published data on co-administration strategies to mitigate the cardiotoxicity of noribogaine itself.

Q4: Does noribogaine show potential for abuse in animal models?

A4: Current evidence suggests that noribogaine does not have abuse potential. Studies using the conditioned place preference paradigm in rats have shown that noribogaine is not perceived as a rewarding stimulus.[20]

Q5: What is the mechanism behind noribogaine-induced cardiotoxicity?

A5: The primary mechanism is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[4][5][6] This channel plays a crucial role in the repolarization phase of the cardiac action potential. By inhibiting this channel, noribogaine slows down repolarization, leading to a prolongation of the action potential duration and, consequently, the QT interval on an ECG.[4][5][7]

Data Presentation

Table 1: Summary of Noribogaine Side Effects in Animal Models

Side Effect CategorySpecific EffectAnimal Model(s)Dose RangeSeverityCitation(s)
Cardiovascular QT ProlongationIn vitro (human cardiomyocytes), In vivo (various)Therapeutic concentrationsHigh (risk of arrhythmia)[4][5][7][8]
Cardiac NecrosisRat1-20 mg/kg (oral)Dose-dependent[9]
Neurological Poor coordinationCynomolgus Monkey160-320 mg/kg (oral)Mild[14][15]
Myoclonic movementsCynomolgus Monkey320 mg/kg (oral)Mild, isolated[14][15]
No seizure activity on EEGCynomolgus Monkey160-320 mg/kg (oral)N/A[14][15]
Behavioral Reduced activityCynomolgus Monkey160-320 mg/kg (oral)Mild[14][15]
Increased scratching/lickingCynomolgus Monkey160-320 mg/kg (oral)Mild[14][15]
Gastrointestinal Emesis, AnorexiaCynomolgus Monkey160-320 mg/kg (oral)Mild[14][15]
Other No tremorsRat, Mouse1-40 mg/kg (i.v., i.p.)N/A[12][16][18][19]

Table 2: Comparison of Cardiotoxicity of Noribogaine and its Analog, Oxa-Noribogaine

CompoundhERG Channel BlockadePro-arrhythmic Events in Human CardiomyocytesQT Prolongation in vivoCitation(s)
Noribogaine YesYesYes[1][2][4][10]
Oxa-noribogaine NoNoNot observed[1][2][10][11]

Experimental Protocols

Protocol 1: Assessment of Cardiotoxicity using Human Induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs) and Microelectrode Arrays (MEAs)

  • Cell Culture: Culture hiPSC-CMs on MEA plates according to the manufacturer's instructions until a spontaneously beating syncytium is formed.

  • Baseline Recording: Record baseline field potential durations (FPDs), which are analogous to the QT interval, from each well prior to compound addition.

  • Compound Application: Prepare a dilution series of noribogaine in the appropriate vehicle. Apply increasing concentrations of noribogaine to the wells. Include a vehicle-only control.

  • Data Acquisition: Record FPDs at multiple time points after the addition of the compound.

  • Data Analysis:

    • Measure the FPD from the field potential recordings.

    • Correct the FPD for the beating rate to obtain the corrected FPD (cFPD).

    • Calculate the percentage change in cFPD from the baseline at each concentration of noribogaine.

    • Plot the concentration-response curve to determine the EC50 for FPD prolongation.

Protocol 2: In Vivo Assessment of Neurological Side Effects in Rodents

  • Animal Model: Use male Sprague-Dawley rats.

  • Drug Administration: Administer noribogaine or vehicle control via the desired route (e.g., intraperitoneal, oral gavage). Include a range of doses.

  • Functional Observational Battery (FOB): At specified time points post-administration (e.g., 30, 60, 120, and 240 minutes), perform a comprehensive FOB assessment. This should include:

    • Home cage observations: Posture, activity level, signs of stereotypy (e.g., repetitive scratching, licking).

    • Open field assessment: Locomotor activity (total distance traveled), rearing frequency, signs of ataxia or abnormal gait.

    • Sensorimotor tests: Assess reflexes (e.g., pinna, corneal), grip strength, and motor coordination (e.g., rotarod test).

  • Data Analysis: Score each parameter of the FOB. Analyze the data to identify any dose-dependent effects of noribogaine on neurological function.

Visualizations

Noribogaine_Cardiotoxicity_Pathway Noribogaine Noribogaine hERG hERG K+ Channel (IKr) Noribogaine->hERG Blockade Repolarization Delayed Ventricular Repolarization hERG->Repolarization Inhibition of K+ Efflux APD Prolonged Action Potential Duration Repolarization->APD QT QT Interval Prolongation APD->QT Arrhythmia Increased Risk of Torsade de Pointes QT->Arrhythmia

Caption: Signaling pathway of noribogaine-induced cardiotoxicity.

Experimental_Workflow_Neurotoxicity cluster_0 Phase 1: Dosing cluster_1 Phase 2: Observation & Testing cluster_2 Phase 3: Data Analysis Animals Rodent Models (Rats/Mice) Dosing Noribogaine Administration (Multiple Dose Groups) Animals->Dosing FOB Functional Observational Battery (FOB) Dosing->FOB Motor Motor Coordination (e.g., Rotarod) Dosing->Motor EEG Video-EEG Monitoring (Optional, for seizure liability) Dosing->EEG Analysis Behavioral & Physiological Data Analysis FOB->Analysis Motor->Analysis EEG->Analysis Conclusion Determine Neurotoxic Potential & NOAEL Analysis->Conclusion

Caption: Experimental workflow for assessing neurotoxicity.

Logical_Relationship_Side_Effects cluster_Cardio Cardiovascular Effects cluster_Neuro Neurological Effects (High Doses) cluster_Absent Absent Side Effects (vs. Ibogaine) Noribogaine Noribogaine Administration QT_Prolongation QT Prolongation Noribogaine->QT_Prolongation Primary Concern Coordination Poor Coordination Noribogaine->Coordination Activity Reduced Activity Noribogaine->Activity Tremors Tremors Noribogaine->Tremors Not Observed Cerebellar_Toxicity Cerebellar Neurotoxicity Noribogaine->Cerebellar_Toxicity Reduced Risk Arrhythmia Arrhythmia Risk QT_Prolongation->Arrhythmia

Caption: Logical relationship of noribogaine's side effects.

References

Technical Support Center: Enhancing the Therapeutic Window of Noribogaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with noribogaine (B1226712) hydrochloride. The focus is on strategies to enhance its therapeutic window by maximizing efficacy and minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is noribogaine and why is enhancing its therapeutic window a primary research goal?

Noribogaine is the primary active metabolite of ibogaine (B1199331), an alkaloid from the Tabernanthe iboga plant.[1][2] It is under investigation for its potential to treat substance use disorders by reducing withdrawal symptoms and cravings.[3][4][5] The primary challenge in its clinical development is a narrow therapeutic window, limited by dose-dependent cardiotoxicity, specifically QT interval prolongation.[6][7][8] This adverse effect is caused by the blockade of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias.[8][9][10][11] Enhancing the therapeutic window—achieving anti-addictive effects at concentrations that do not cause significant cardiac issues—is critical for its viability as a therapeutic agent.

Q2: What is the primary mechanism of noribogaine's anti-addictive action and its cardiotoxicity?

Noribogaine has a complex pharmacological profile, interacting with multiple neurotransmitter systems.[3][8] Its anti-addictive effects are thought to be mediated through several targets, including:

  • Kappa-Opioid Receptor (KOR) Agonism: It acts as a biased agonist at the KOR, which may contribute to its effects on drug craving.[1]

  • Serotonin (B10506) Reuptake Inhibition: Noribogaine is a potent serotonin reuptake inhibitor, which can influence mood and craving.[1][4]

  • NMDA Receptor Antagonism: It acts as a weak N-methyl-D-aspartate (NMDA) receptor antagonist.[1][12]

  • Mu-Opioid Receptor Affinity: It has a higher affinity for mu-opioid receptors than ibogaine.[3][13]

The primary mechanism of its cardiotoxicity is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[6][8][9] Inhibition of this channel delays cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG), which is a risk factor for developing potentially fatal arrhythmias like Torsades de Pointes.[6][7][11]

Q3: How does the pharmacokinetics of noribogaine influence its therapeutic window?

Noribogaine's pharmacokinetic profile presents both therapeutic opportunities and safety challenges. Ibogaine is metabolized to noribogaine by the cytochrome P450 enzyme CYP2D6.[2][7][13] Genetic variations in CYP2D6 can lead to significant differences in metabolism, affecting plasma concentrations of both ibogaine and noribogaine.[2][7]

Noribogaine has a very long elimination half-life, ranging from 24 to 50 hours in humans.[1][3][4][14] This long half-life may contribute to its sustained anti-addictive effects but also means that toxic effects, such as QT prolongation, can be dangerously persistent, lasting for several days after a single dose.[6][9] This makes careful dose selection and patient monitoring, especially regarding CYP2D6 genotype, crucial.

Troubleshooting Guides

Problem 1: High variability in experimental results for anti-addictive efficacy in animal models.
  • Possible Cause 1: Pharmacokinetic Variability.

    • Explanation: Differences in drug metabolism, potentially due to genetic variations in animal strains or differences in gut microbiota, can lead to inconsistent plasma and brain concentrations of noribogaine.

    • Solution:

      • Measure plasma and brain concentrations of noribogaine to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

      • Use animal strains with well-characterized metabolic profiles.

      • Consider pre-screening animals for metabolic activity if assays are available.

  • Possible Cause 2: Route of Administration.

    • Explanation: Oral administration is subject to first-pass metabolism, which can be highly variable.[13] Intraperitoneal or subcutaneous routes may offer more consistent bioavailability.

    • Solution:

      • Compare different routes of administration (e.g., oral gavage vs. intraperitoneal injection) in a pilot study.

      • Select the route that provides the most reliable and reproducible plasma concentrations.

  • Possible Cause 3: Behavioral Model Sensitivity.

    • Explanation: The chosen animal model of addiction (e.g., self-administration, conditioned place preference) may have inherent variability or may not be sensitive enough to detect the effects of the tested dose.

    • Solution:

      • Ensure the behavioral model is well-validated in your laboratory.

      • Include appropriate positive and negative controls.

      • Conduct a dose-response study to identify the optimal therapeutic dose range in your specific model.

Problem 2: Observing significant QT prolongation in in vivo studies at theoretically therapeutic doses.
  • Possible Cause 1: Drug Accumulation.

    • Explanation: Due to its long half-life, repeated dosing can lead to the accumulation of noribogaine to cardiotoxic levels.[3]

    • Solution:

      • Conduct a thorough pharmacokinetic study to determine the rate of accumulation with your dosing regimen.

      • Adjust the dosing interval to allow for sufficient clearance and prevent reaching toxic concentrations.

      • Consider a loading dose followed by lower maintenance doses.

  • Possible Cause 2: Drug-Drug Interactions.

    • Explanation: Co-administration of other compounds that are also metabolized by CYP2D6 or that also inhibit the hERG channel can potentiate noribogaine's cardiotoxicity.[8]

    • Solution:

      • Review all co-administered compounds for potential interactions.

      • If interactions are possible, conduct in vitro metabolism and hERG inhibition assays with the drug combination.

      • In in vivo studies, use a staggered administration schedule if possible and monitor cardiovascular parameters closely.

  • Possible Cause 3: Metabolite Activity.

    • Explanation: Noribogaine itself is a potent hERG inhibitor, with activity comparable to or greater than the parent compound, ibogaine.[6][8] The prolonged cardiotoxic effects are largely attributed to the long half-life of noribogaine.[9]

    • Solution:

      • Focus on developing dosing strategies that minimize peak plasma concentrations (Cmax) while maintaining a therapeutic trough concentration.

      • Investigate novel formulations (e.g., controlled-release) to smooth the pharmacokinetic profile and reduce Cmax.

      • Screen for novel analogues of noribogaine with a reduced affinity for the hERG channel but retained efficacy at anti-addiction targets.

Problem 3: Inconsistent results in in vitro hERG channel inhibition assays.
  • Possible Cause 1: Assay Conditions.

    • Explanation: Patch-clamp electrophysiology results can be sensitive to temperature, ion concentrations in the buffer, and cell line passage number.

    • Solution:

      • Strictly standardize all assay parameters.

      • Regularly validate the assay with known positive and negative control compounds.

      • Ensure the cell line expressing the hERG channel is healthy and not used beyond a recommended passage number.

  • Possible Cause 2: Compound Stability and Solubility.

    • Explanation: Noribogaine hydrochloride may degrade or precipitate in certain buffer solutions, leading to an underestimation of its true potency.

    • Solution:

      • Verify the solubility of noribogaine in your assay buffer. Use a co-solvent like DMSO if necessary, keeping the final concentration low (<0.1%) to avoid off-target effects.

      • Prepare fresh solutions for each experiment.

      • Confirm the concentration and purity of your test compound via analytical methods (e.g., HPLC) before use.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Noribogaine in Humans
ParameterValueSource
Time to Peak Concentration (Tmax)2-3 hours[14]
Elimination Half-Life (t½)24 - 50 hours[1][3][4][14]
Apparent Volume of Distribution (Vd/F)1417 - 3086 L[14]
MetabolismO-demethylation via CYP2D6[2][7][13]
Table 2: In Vitro Pharmacological Profile of Noribogaine
TargetActionAffinity/PotencySource
Kappa-Opioid Receptor (KOR)Biased AgonistEC₅₀ = 9 µM (G-protein)[1]
Serotonin Transporter (SERT)Reuptake InhibitorPotent[1][4]
Mu-Opioid Receptor (MOR)Agonist/Partial AgonistHigh Affinity[3][13]
NMDA ReceptorWeak AntagonistMicromolar Affinity[1][12]
hERG Potassium ChannelInhibitor (Blocker)IC₅₀ ≈ 3 µM[9]

Key Experimental Protocols

Protocol 1: In Vitro hERG Potassium Channel Inhibition Assay (Whole-Cell Patch-Clamp)

This protocol is essential for assessing the cardiotoxic potential of noribogaine and its analogues.

  • Cell Culture: Use a stable cell line (e.g., HEK293) heterologously expressing the human hERG channel. Culture cells under standard conditions (37°C, 5% CO₂).

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording Procedure:

    • Establish a whole-cell gigaseal on a single cell.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a depolarization step to +20 mV for 2 seconds to activate the hERG channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

    • Repeat this voltage protocol at a steady frequency (e.g., every 15 seconds).

  • Drug Application:

    • After obtaining a stable baseline recording, perfuse the cell with the external solution containing the vehicle control (e.g., 0.1% DMSO) for 2-3 minutes.

    • Apply increasing concentrations of this compound, allowing the current inhibition to reach a steady state at each concentration (typically 3-5 minutes).

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at -50 mV.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline.

    • Fit the concentration-response data to the Hill equation to determine the IC₅₀ value (the concentration that causes 50% inhibition).

Protocol 2: Rodent Model of Opioid Self-Administration

This protocol assesses the efficacy of noribogaine in reducing drug-seeking behavior.

  • Animals: Use adult male Wistar or Sprague-Dawley rats.

  • Surgery: Implant an intravenous (IV) catheter into the jugular vein under anesthesia. Allow animals to recover for at least 5-7 days.

  • Apparatus: Use standard operant conditioning chambers equipped with two levers (one active, one inactive), a cue light, an infusion pump, and a house light.

  • Acquisition of Self-Administration:

    • Train rats to self-administer an opioid (e.g., morphine or heroin) on a Fixed Ratio 1 (FR1) schedule. Each press on the active lever results in an IV infusion of the drug and the presentation of a conditioned stimulus (e.g., cue light).

    • Conduct daily sessions (e.g., 2 hours) until stable responding is achieved (e.g., <20% variation in intake over 3 consecutive days).

  • Noribogaine Treatment:

    • Once stable self-administration is established, administer this compound (e.g., via intraperitoneal injection) at a predetermined time before the session (e.g., 19 hours, to mimic long-lasting effects).

    • Test a range of doses (e.g., 10, 20, 40 mg/kg) against a vehicle control group.

  • Data Collection and Analysis:

    • Record the number of active and inactive lever presses and the total drug intake during each session.

    • Monitor animal behavior for signs of ataxia or other motor impairment that could confound the results.

    • Analyze the data using ANOVA to compare the effects of different noribogaine doses to the vehicle control.

Visualizations

Noribogaine_Signaling_Pathway cluster_therapeutic Anti-Addictive Pathways cluster_toxic Cardiotoxicity Pathway NOR Noribogaine KOR Kappa-Opioid Receptor (KOR) NOR->KOR Biased Agonist SERT Serotonin Transporter (SERT) NOR->SERT Inhibits NMDA NMDA Receptor NOR->NMDA Weak Antagonist VTA VTA / NAc Dopamine System KOR->VTA Modulates Dopamine SERT->VTA Modulates Serotonin Tone Craving Craving VTA->Craving Reduces Craving & Withdrawal hERG hERG K+ Channel Repol Cardiac Repolarization hERG->Repol Delayed QT QT Interval Repol->QT Prolonged Arrhythmia Arrhythmia Risk (Torsades de Pointes) QT->Arrhythmia Increased Risk NOR_tox Noribogaine NOR_tox->hERG Blocks

Caption: Key signaling pathways for noribogaine's therapeutic and toxic effects.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo PK & Efficacy cluster_2 Phase 3: Safety Pharmacology start Synthesize Noribogaine Analogue hERG_assay hERG Patch-Clamp Assay start->hERG_assay receptor_assay Receptor Binding Assays (KOR, SERT, etc.) start->receptor_assay decision1 IC₅₀ (hERG) > 10x EC₅₀ (Target)? hERG_assay->decision1 receptor_assay->decision1 pk_study Rodent Pharmacokinetic Study decision1->pk_study Yes stop Synthesize New Analogue / Stop decision1->stop No efficacy_study Animal Model of Addiction (e.g., Self-Administration) pk_study->efficacy_study decision2 Efficacy without Adverse Effects? efficacy_study->decision2 cardio_safety Canine Cardiovascular Telemetry Study decision2->cardio_safety Yes decision2->stop No cns_safety CNS Safety & Toxicology cardio_safety->cns_safety advance Advance to Preclinical Development cns_safety->advance

Caption: Workflow for screening noribogaine analogues for an improved therapeutic window.

Logical_Relationship cluster_efficacy Factors Increasing Efficacy cluster_safety Factors Increasing Safety TW Enhanced Therapeutic Window Adverse Adverse Effects (Cardiotoxicity) TW->Adverse Reduces Potency High Potency at Therapeutic Targets (e.g., KOR, SERT) Potency->TW PK_Opt Optimized PK Profile (Sustained Exposure) PK_Opt->TW hERG_Affinity Low Affinity for hERG Channel hERG_Affinity->TW Metabolism Predictable Metabolism (Less CYP2D6 Dependence) Metabolism->TW Selectivity High Selectivity vs. Off-Targets Selectivity->TW

Caption: Key factors influencing the therapeutic window of noribogaine.

References

Technical Support Center: Troubleshooting Inconsistent Results in Noribogaine Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing noribogaine (B1226712) in behavioral assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the behavioral responses to noribogaine within the same experimental group. What are the likely causes?

A1: Inconsistent results with noribogaine can stem from several factors related to its unique pharmacological and pharmacokinetic properties. Key areas to investigate include:

  • Pharmacokinetics and Metabolism: Noribogaine is the primary active metabolite of ibogaine (B1199331). If you are administering ibogaine, inconsistencies in its conversion to noribogaine can be a major source of variability. This conversion is heavily influenced by the route of administration (oral administration leads to extensive first-pass metabolism) and individual differences in cytochrome P450 2D6 (CYP2D6) enzyme activity.[1] Direct administration of noribogaine can reduce this variability, but its long half-life (24-50 hours in humans) means that the timing of behavioral testing post-administration is critical.[2][3]

  • Subject Characteristics: Factors such as sex, age, weight, and genetic strain of the animal model can significantly influence behavioral and neurochemical responses to noribogaine.[4][5] Evidence suggests sex-dependent differences in locomotor activity and gene expression following noribogaine administration.[5]

  • Environmental and Procedural Factors: Minor variations in experimental conditions can have a large impact. Ensure strict standardization of housing conditions, handling procedures, time of day for testing, and acclimation periods to minimize stress-induced variability.[6][7]

Q2: Our results in the conditioned place preference (CPP) assay with noribogaine are not showing a clear preference or aversion. What could be wrong?

A2: The conditioned place preference paradigm with noribogaine can be challenging to interpret due to its complex pharmacological profile. Studies have reported that noribogaine does not typically induce conditioned place preference, suggesting it may not have strong rewarding properties on its own.[8][9] If you are not observing a consistent effect, consider the following:

  • Dose Selection: The dose of noribogaine is critical. It's possible the doses used are not within the therapeutic window to produce a measurable motivational effect. A thorough dose-response study is recommended.

  • Confounding Behavioral Effects: Noribogaine can alter locomotor activity and promote wakefulness, which could interfere with the animal's exploration of the CPP apparatus and confound the interpretation of time spent in each compartment.[5][10] It is crucial to analyze locomotor activity data alongside place preference data.

  • Assay Protocol: The specific design of your CPP protocol (e.g., duration of conditioning sessions, number of pairings, biased vs. unbiased design) can significantly influence the outcome.[11][12] Ensure your protocol is well-validated for detecting the motivational effects of other compounds.

Q3: We are seeing inconsistent effects of noribogaine in our drug self-administration experiments. How can we improve the reliability of our data?

A3: Noribogaine has been shown to reduce self-administration of various substances, including nicotine (B1678760) and ethanol (B145695).[13][14] However, variability can arise from:

  • Timing of Administration: Due to its long half-life, the timing of noribogaine administration relative to the self-administration session is crucial. The long-lasting effects are likely mediated by noribogaine.[15]

  • Specificity of Effects: It's important to differentiate between a specific reduction in drug self-administration and a general suppression of behavior. Including a control lever or a concurrent food self-administration paradigm can help determine if the effect of noribogaine is specific to the drug reward.[14]

  • Route of Administration: The route of administration will affect the pharmacokinetic profile of noribogaine and, consequently, its behavioral effects.[8]

Q4: Are there any significant safety concerns we should be aware of when working with noribogaine in vivo?

A4: Yes, a primary concern with noribogaine is its potential for cardiotoxicity. Noribogaine, similar to ibogaine, is a potent inhibitor of the hERG potassium channel.[16][17][18] This inhibition can lead to a prolongation of the QT interval, which is a risk factor for serious cardiac arrhythmias.[18][19][20] It is crucial to be aware of this potential side effect and to monitor for any signs of cardiac distress in animal subjects, especially at higher doses. Noribogaine appears less likely to produce the tremors associated with ibogaine.[21]

Troubleshooting Guides

Issue 1: High Variability in Locomotor Activity Assays
Possible Cause Troubleshooting Steps
Inconsistent Drug Administration Standardize injection volumes and techniques across all experimenters. Ensure the drug is fully dissolved and the solution is fresh.[6]
Environmental Stress Maintain consistent lighting, temperature, and noise levels in both housing and testing rooms. Allow for an adequate habituation period to the testing environment.[7]
Circadian Rhythm Effects Conduct all behavioral testing at the same time of day to minimize variations due to the animal's natural activity cycles.[7]
Sex Differences Be aware that male and female rodents may respond differently to noribogaine.[5] Analyze data for each sex separately or ensure groups are balanced.
Issue 2: Inconsistent Data in Conditioned Place Preference (CPP) Assays
Possible Cause Troubleshooting Steps
Lack of Motivational Effect Noribogaine may not have strong intrinsic rewarding or aversive properties.[8] Consider using it as a pretreatment to assess its effects on the rewarding properties of other drugs.
Confounding Locomotor Effects Always analyze locomotor activity during the CPP test. A drug-induced increase or decrease in activity can be misinterpreted as place preference or aversion.[10]
Biased Apparatus Design If using a biased design, ensure the initial preference for one compartment is not too strong, as this can mask a weak drug effect.
Insufficient Conditioning The number and duration of drug-compartment pairings may be insufficient. Review established CPP protocols for similar compounds.[11][22]

Experimental Protocols

Conditioned Place Preference (CPP) Protocol

This is a representative protocol and should be optimized for your specific research question and animal model.

  • Habituation (Day 1-2): Place animals in the CPP apparatus with free access to all compartments for 15-30 minutes to reduce novelty-induced stress.

  • Pre-Test (Day 3): Record the baseline time spent in each compartment for 15 minutes to establish any initial place preference.

  • Conditioning (Day 4-11):

    • On drug conditioning days, administer noribogaine (or vehicle) and confine the animal to one of the compartments for 30 minutes.

    • On saline conditioning days, administer saline and confine the animal to the opposite compartment for 30 minutes.

    • Alternate between drug and saline conditioning days. A counterbalanced design is crucial.

  • Test (Day 12): Place the animal in the central compartment with free access to all compartments and record the time spent in each for 15 minutes. No drug is administered on the test day.

Nicotine Self-Administration Protocol

This protocol is adapted from studies demonstrating noribogaine's effect on nicotine self-administration.[14]

  • Surgery: Implant intravenous catheters in adult male Sprague-Dawley rats. Allow for a recovery period.

  • Food Training: Train rats to press a lever for food pellets on a fixed-ratio schedule to establish operant behavior.

  • Nicotine Self-Administration Training: Substitute food pellets with intravenous infusions of nicotine (e.g., 0.03 mg/kg/infusion) for approximately 25-30 sessions.

  • Noribogaine Testing:

    • Administer noribogaine orally at various doses (e.g., 12.5, 25, 50 mg/kg) or vehicle before the self-administration session.

    • Use a within-subject Latin square design to minimize order effects.

    • Record the number of nicotine infusions earned.

    • Include a control condition, such as food pellet self-administration, to assess the specificity of noribogaine's effect.

Visualizations

Noribogaine Signaling Pathways

Noribogaine_Signaling cluster_receptor Receptor Interactions cluster_downstream Downstream Effects Noribogaine Noribogaine KOR Kappa-Opioid Receptor (KOR) Noribogaine->KOR Binds to SERT Serotonin Transporter (SERT) Noribogaine->SERT Inhibits hERG hERG K+ Channel Noribogaine->hERG Blocks G_Protein G-Protein Activation (Biased Agonist) KOR->G_Protein Strongly Activates Beta_Arrestin β-Arrestin Recruitment (Weak Partial Agonist/ Antagonist) KOR->Beta_Arrestin Weakly Activates Serotonin_Reuptake Inhibition of Serotonin Reuptake SERT->Serotonin_Reuptake QT_Prolongation QT Interval Prolongation hERG->QT_Prolongation Behavioral_Effects Anti-addictive & Behavioral Effects G_Protein->Behavioral_Effects Beta_Arrestin->Behavioral_Effects Serotonin_Reuptake->Behavioral_Effects Cardiac_Arrhythmia Risk of Cardiac Arrhythmia QT_Prolongation->Cardiac_Arrhythmia

Caption: Noribogaine's complex signaling pathways.

Experimental Workflow for Conditioned Place Preference

CPP_Workflow cluster_phases CPP Experimental Phases cluster_details Procedural Details Habituation Phase 1: Habituation (2 days) Pre_Test Phase 2: Pre-Test (1 day) Habituation->Pre_Test Habituation_Detail Free access to all compartments Habituation->Habituation_Detail Conditioning Phase 3: Conditioning (8 days) Pre_Test->Conditioning Pre_Test_Detail Record baseline time in each compartment Pre_Test->Pre_Test_Detail Test Phase 4: Test (1 day) Conditioning->Test Conditioning_Detail Pair Noribogaine/Vehicle with specific compartments Conditioning->Conditioning_Detail Test_Detail Record time spent in each compartment (drug-free) Test->Test_Detail

Caption: Standard workflow for a CPP experiment.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent Behavioral Results Observed Pharmacokinetics Review Pharmacokinetics Start->Pharmacokinetics Experimental_Design Evaluate Experimental Design Start->Experimental_Design Subject_Factors Consider Subject Factors Start->Subject_Factors Route_Admin Route of Administration? Pharmacokinetics->Route_Admin Timing Timing of Testing? Pharmacokinetics->Timing Protocol_Standard Protocol Standardized? Experimental_Design->Protocol_Standard Controls Appropriate Controls? Experimental_Design->Controls Sex_Strain Sex and Strain Controlled? Subject_Factors->Sex_Strain Solution Optimize/Standardize Route_Admin->Solution Timing->Solution Protocol_Standard->Solution Controls->Solution Sex_Strain->Solution

Caption: A logical approach to troubleshooting variability.

References

Technical Support Center: CYP2D6 Metabolism and Noribogaine Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the in vivo metabolism of ibogaine (B1199331). It provides answers to frequently asked questions (FAQs), troubleshooting guidance for common experimental issues, detailed experimental protocols, and quantitative data concerning the variability of noribogaine (B1226712) levels due to CYP2D6 polymorphisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for the conversion of ibogaine to noribogaine?

A1: Ibogaine undergoes O-demethylation to form its primary active metabolite, 12-hydroxyibogamine (B1252449), also known as noribogaine.[1][2] This metabolic conversion is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, primarily in the liver and gut wall.[1][2][3]

Q2: Why is the genetic variability of CYP2D6 critical in noribogaine studies?

A2: The gene encoding the CYP2D6 enzyme is highly polymorphic, meaning there are many different versions (alleles) within the human population.[4][5] These genetic variations lead to significant inter-individual differences in enzyme activity, which directly impacts how quickly and efficiently ibogaine is converted to noribogaine.[6] This can result in vastly different pharmacokinetic profiles of both ibogaine and noribogaine among individuals, affecting both efficacy and safety.[4][7]

Q3: What are the different CYP2D6 metabolizer phenotypes?

A3: Based on their genetic makeup, individuals can be classified into four main phenotype groups:

  • Poor Metabolizers (PMs): Carry two non-functional alleles, leading to a significant lack or complete absence of CYP2D6 enzyme activity.[8]

  • Intermediate Metabolizers (IMs): Have a combination of alleles that results in decreased enzyme activity compared to normal metabolizers.[9]

  • Normal Metabolizers (NMs): (Also referred to as Extensive Metabolizers) Possess two fully functional alleles, leading to expected, "normal" enzyme activity.

  • Ultrarapid Metabolizers (UMs): Carry multiple copies of the functional CYP2D6 gene, resulting in greater-than-normal enzyme activity and accelerated metabolism of substrates.[4][9]

Q4: How does an individual's CYP2D6 phenotype directly affect noribogaine levels?

A4: The CYP2D6 phenotype is a major determinant of the pharmacokinetic profile of noribogaine.

  • Poor Metabolizers (PMs) exhibit a decreased clearance of ibogaine, leading to higher plasma concentrations of the parent drug and significantly lower concentrations of the metabolite, noribogaine.[10]

  • Ultrarapid Metabolizers (UMs) , in contrast, will rapidly convert ibogaine to noribogaine. This results in lower-than-expected ibogaine exposure and potentially higher peak concentrations of noribogaine.[11] The overall exposure to the active moiety (ibogaine + noribogaine) can be significantly altered; for instance, individuals with reduced CYP2D6 activity may have a two-fold higher exposure to the combined active compounds.[7]

Troubleshooting Guide

Problem: We are observing unexpectedly high (or low) noribogaine concentrations in some of our animal or human subjects.

  • Possible Cause 1: CYP2D6 Genetic Variability. This is the most likely cause of significant inter-individual variation. Subjects may belong to different metabolizer phenotypes (PM, IM, NM, UM).

    • Solution: Implement mandatory CYP2D6 genotyping for all study subjects prior to the administration of ibogaine. This allows for stratification of data and a clearer understanding of the results. It is prudent to consider dose reduction in known CYP2D6 poor metabolizers.[7]

  • Possible Cause 2: Co-administration of other drugs. The subject may be taking other medications that are inhibitors or inducers of the CYP2D6 enzyme. Potent inhibitors can block the metabolism of ibogaine, mimicking a Poor Metabolizer phenotype in a genotypic Normal Metabolizer (a phenomenon known as phenoconversion).[5]

    • Solution: Obtain and review a complete medication history for all subjects. Exclude subjects taking strong CYP2D6 inhibitors (e.g., paroxetine (B1678475), quinidine) or consider a washout period.[2][7]

  • Possible Cause 3: Analytical Method Issues. Problems with the bioanalytical method, such as sample stability, extraction efficiency, or matrix effects, can lead to inaccurate quantification.

    • Solution: Validate your LC-MS/MS method thoroughly, including stability tests at various temperatures.[12][13] Ensure extraction recovery is consistent across samples. Use a stable, isotopically labeled internal standard for both ibogaine and noribogaine.

Problem: There is high variability in noribogaine pharmacokinetic data (e.g., Cmax, AUC) across our study group, making the results difficult to interpret.

  • Possible Cause: Heterogeneous Study Population. If the study group includes individuals with different CYP2D6 genotypes, high variability is expected.

    • Solution: Genotype all subjects and analyze the pharmacokinetic data based on the assigned phenotype (PM, IM, NM, UM). This stratification will significantly reduce intra-group variability and reveal the true effect of the phenotype on noribogaine levels. The clearance of ibogaine to noribogaine is significantly associated with the CYP2D6 activity score.[10]

Quantitative Data Summary

Table 1: CYP2D6 Phenotypes and Associated Functional Status

Phenotype Metabolizer Status Typical Allele Examples Enzyme Activity Level
Poor Metabolizer (PM) Absent 4/4, 5/5, 4/5 None
Intermediate Metabolizer (IM) Reduced 1/4, 1/10, 4/41 Intermediate
Normal Metabolizer (NM) Normal 1/1, 1/2 Normal
Ultrarapid Metabolizer (UM) Increased 1xN/1, 1xN/2 High

*(Note: This table provides examples. Over 100 CYP2D6 alleles exist. Alleles like *4 and *5 are non-functional, while *10 and 41 have reduced function. "xN" denotes a gene duplication.)[5][14]

Table 2: Illustrative Impact of Reduced CYP2D6 Activity on Pharmacokinetics

Parameter Placebo Pre-treatment (Normal CYP2D6 Activity) Paroxetine Pre-treatment (Inhibited/Reduced CYP2D6 Activity)
Ibogaine Elimination Half-life ~2.5 hours ~10.2 hours
Ibogaine Cmax Lower Significantly Higher
Ibogaine AUC Lower Significantly Higher
Noribogaine Tmax Median 4 hours Median 3 hours
Active Moiety (Ibogaine + Noribogaine) Exposure Baseline Approximately 2-fold higher

(Data synthesized from a study involving a 20 mg oral dose of ibogaine in healthy volunteers, where paroxetine was used to inhibit CYP2D6, simulating a poor metabolizer phenotype).[6][7]

Experimental Protocols

Protocol 1: CYP2D6 Genotyping using Real-Time PCR (TaqMan Assay)

This protocol provides a general workflow for identifying key CYP2D6 single nucleotide polymorphisms (SNPs) and copy number variations (CNVs).

  • Sample Collection & DNA Extraction:

    • Collect whole blood (in EDTA tubes) or buccal (cheek) swabs from subjects.

    • Extract genomic DNA using a commercially available kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's instructions.

    • Quantify the extracted DNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • Genotyping Assays:

    • Select validated TaqMan SNP Genotyping Assays for the most relevant CYP2D6 alleles (*3, *4, *5, *6, *10, *41, etc.).[14]

    • Select a validated TaqMan Copy Number Variation (CNV) Assay to detect gene deletions (*5) and duplications.[15]

    • Prepare a PCR reaction mix containing TaqMan Genotyping Master Mix, the specific assay probe, and the extracted genomic DNA.

  • Real-Time PCR:

    • Run the reaction on a real-time PCR instrument. The thermal cycling protocol typically includes an initial denaturation step followed by 40-50 cycles of denaturation and annealing/extension.

    • The instrument's software will analyze the fluorescence data to generate allele calls (for SNPs) and determine the gene copy number (for CNVs).[15]

  • Data Interpretation:

    • Combine the SNP and CNV data to determine the diplotype for each subject.

    • Translate the diplotype into a predicted metabolizer phenotype (PM, IM, NM, UM) using established guidelines, such as those from the Clinical Pharmacogenetics Implementation Consortium (CPIC).[14]

Protocol 2: Quantification of Noribogaine in Human Plasma by LC-MS/MS

This protocol outlines a method for the sensitive and specific measurement of noribogaine.

  • Sample Preparation (Solid-Phase Extraction):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., noribogaine-d3).

    • Perform a solid-phase extraction (SPE) using an appropriate cartridge (e.g., Oasis HLB).[12][13] This involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analytes.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Liquid Chromatography (LC):

    • Column: C8 or C18 column (e.g., Zorbax Eclipse, 5 µm).[12]

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 2mM ammonium (B1175870) formate).[12][16]

    • Flow Rate: 200-400 µL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization, positive mode (ESI+).[17]

    • Detection Mode: Multiple Reaction Monitoring (MRM) or Single Ion Monitoring (SIM).[12][13]

    • MRM Transitions (example):

      • Noribogaine: m/z 297.2 -> 122.1, 159.1[17]

      • Ibogaine: m/z 311.2 -> 122.1, 174.1[12][17]

    • Optimize collision energies and other MS parameters for maximum sensitivity.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations prepared in a matching matrix (e.g., drug-free plasma).

    • Calculate the concentration of noribogaine in the unknown samples by comparing the analyte/internal standard peak area ratio to the calibration curve. The quantifiable range can be from approximately 1 µg/L to 200 µg/L.[12][16]

Visualizations: Pathways and Workflows

cluster_pathway Metabolic Pathway Ibogaine Ibogaine Noribogaine Noribogaine (12-hydroxyibogamine) Ibogaine->Noribogaine CYP2D6 (O-demethylation)

Caption: Ibogaine is metabolized to Noribogaine via CYP2D6.

cluster_workflow Experimental Workflow A Subject Recruitment & Informed Consent B Sample Collection (Blood/Saliva) A->B C CYP2D6 Genotyping (PCR) B->C D Phenotype Assignment (PM, IM, NM, UM) C->D E Ibogaine Administration D->E F Pharmacokinetic Sampling (Plasma) E->F G Bioanalysis (LC-MS/MS) F->G H Data Analysis (Stratified by Phenotype) G->H

Caption: Workflow for studying CYP2D6 impact on noribogaine levels.

cluster_logic Genotype-Phenotype-PK Relationship cluster_geno Genotype cluster_pheno Phenotype cluster_pk Noribogaine Pharmacokinetics (PK) G1 *1/*1 (Normal/Wild-Type) P1 Normal Metabolizer (NM) G1->P1 G2 *4/*5 (Two Non-functional Alleles) P2 Poor Metabolizer (PM) G2->P2 G3 *1xN/*1 (Gene Duplication) P3 Ultrarapid Metabolizer (UM) G3->P3 PK1 Normal Formation & Clearance P1->PK1 PK2 Significantly Reduced Formation P2->PK2 PK3 Rapid & Extensive Formation P3->PK3

References

Validation & Comparative

A Comparative Analysis of Noribogaine and Ibogaine in Attenuating Morphine Self-Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of noribogaine (B1226712), the primary active metabolite of ibogaine (B1199331), versus its parent compound in reducing morphine self-administration, a preclinical model of opioid addiction. The following sections present quantitative data from key studies, detailed experimental methodologies, and an overview of the proposed signaling pathways.

Quantitative Efficacy in Reducing Morphine Self-Administration

Preclinical studies in rodent models have demonstrated that both ibogaine and its metabolite, noribogaine, are effective in reducing morphine self-administration. A key study directly comparing the two compounds found their efficacy to be similar at the same dose, with noribogaine exhibiting a superior safety profile.

CompoundDose (mg/kg)Effect on Morphine Self-AdministrationTremor InductionReference
Ibogaine 40Significant decreaseYesGlick et al., 1996[1]
Noribogaine 40Significant decrease (similar to ibogaine)NoGlick et al., 1996[1]

Table 1: Comparison of the effects of a single dose of ibogaine and noribogaine on morphine self-administration and tremor induction in rats.

Subsequent research has corroborated these findings, suggesting that noribogaine may be largely responsible for the sustained anti-addictive effects observed after ibogaine administration.[2][3] Studies have shown that a single administration of ibogaine or noribogaine can lead to a reduction in morphine intake for several days.[4]

Experimental Protocols

The following is a detailed description of a common experimental workflow used to assess the effects of noribogaine and ibogaine on morphine self-administration in rats, based on methodologies reported in the literature.[1][5]

Morphine Self-Administration Paradigm

G cluster_acclimation Acclimation & Surgery cluster_training Self-Administration Training cluster_testing Drug Testing cluster_data Data Analysis acclimation Acclimation to housing conditions surgery Catheter Implantation (Jugular Vein) acclimation->surgery recovery Post-operative Recovery (1 week) surgery->recovery training Operant Conditioning: Lever press -> Morphine infusion (e.g., 0.5 mg/kg/infusion) recovery->training schedule Fixed-Ratio (FR) Schedule (e.g., FR1 progressing to FR5) training->schedule stability Stable Baseline Responding Achieved schedule->stability baseline Baseline Morphine Self-Administration Session stability->baseline drug_admin Administration of Test Compound (Ibogaine or Noribogaine, e.g., 40 mg/kg, i.p.) baseline->drug_admin post_admin_sessions Post-treatment Morphine Self-Administration Sessions (e.g., daily for several days) drug_admin->post_admin_sessions data_collection Record number of lever presses and morphine infusions post_admin_sessions->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA) to compare drug effects to baseline data_collection->statistical_analysis

Figure 1. Experimental workflow for morphine self-administration studies.

1. Subjects: Adult male Sprague-Dawley rats are typically used.[1]

2. Surgery and Catheter Implantation: Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein. The catheter is passed subcutaneously to exit on the back of the rat, allowing for drug infusion during the self-administration sessions. A recovery period of approximately one week is allowed post-surgery.

3. Apparatus: Self-administration experiments are conducted in operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to the rat's catheter.

4. Training: Rats are trained to self-administer morphine (e.g., 0.5 mg/kg per infusion) by pressing a designated "active" lever. Each lever press on a fixed-ratio schedule (e.g., FR5, where five presses result in one infusion) delivers the morphine solution and activates a cue light. Pressing the "inactive" lever has no consequence. Training continues until a stable baseline of responding is established.

5. Drug Administration and Testing: Once a stable baseline of morphine self-administration is achieved, rats are pre-treated with either ibogaine, noribogaine (e.g., 40 mg/kg, intraperitoneally), or a vehicle control.[1] The effect of the treatment on morphine self-administration is then assessed in daily sessions for several days following the injection.

6. Data Analysis: The primary dependent variable is the number of morphine infusions self-administered. The number of active and inactive lever presses is also recorded. Statistical analysis, typically an analysis of variance (ANOVA), is used to compare the effects of the different treatments on morphine intake over time.

Proposed Signaling Pathways

The mechanisms of action of ibogaine and noribogaine are complex and not yet fully elucidated. However, research suggests that their anti-addictive properties involve modulation of multiple neurotransmitter systems.

G cluster_drugs Ibogaine & Noribogaine cluster_receptors Receptor Targets cluster_downstream Downstream Effects Ibogaine Ibogaine NMDA_R NMDA Receptor Ibogaine->NMDA_R Antagonist Kappa_Opioid_R Kappa Opioid Receptor Ibogaine->Kappa_Opioid_R Agonist Mu_Opioid_R Mu Opioid Receptor Ibogaine->Mu_Opioid_R Weak Antagonist SERT Serotonin (B10506) Transporter Ibogaine->SERT Inhibitor DAT Dopamine (B1211576) Transporter Ibogaine->DAT Inhibitor nAChR Nicotinic Acetylcholine Receptor Ibogaine->nAChR Antagonist Sigma2_R Sigma-2 Receptor Ibogaine->Sigma2_R Binds GDNF ↑ GDNF Expression in VTA Ibogaine->GDNF Noribogaine Noribogaine Noribogaine->NMDA_R Antagonist Noribogaine->Kappa_Opioid_R Agonist Noribogaine->Mu_Opioid_R Weak Antagonist Noribogaine->SERT Inhibitor Noribogaine->DAT Inhibitor Noribogaine->GDNF Morphine_Reward ↓ Morphine Reward NMDA_R->Morphine_Reward Dopamine_Release ↓ Dopamine Release in Nucleus Accumbens Kappa_Opioid_R->Dopamine_Release Mu_Opioid_R->Morphine_Reward Serotonin_Levels ↑ Serotonin Levels SERT->Serotonin_Levels DAT->Dopamine_Release Dopamine_Release->Morphine_Reward Serotonin_Levels->Morphine_Reward GDNF->Dopamine_Release

Figure 2. Proposed signaling pathways of ibogaine and noribogaine.

Both ibogaine and its metabolite noribogaine interact with a variety of receptor systems implicated in addiction.[4] These include:

  • Opioid Receptors: Both compounds are agonists at the kappa-opioid receptor and weak antagonists at the mu-opioid receptor.[6] This interaction is thought to contribute to the reduction in the rewarding effects of morphine.

  • NMDA Receptors: Ibogaine and noribogaine act as NMDA receptor antagonists.[4] This action may play a role in mitigating withdrawal symptoms and reducing drug-seeking behavior.

  • Serotonin and Dopamine Transporters: Both molecules inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the synapse.[4] This may contribute to their antidepressant effects and modulation of reward pathways.

  • Glial Cell Line-Derived Neurotrophic Factor (GDNF): Ibogaine and noribogaine have been shown to increase the expression of GDNF in the ventral tegmental area (VTA), a key region in the brain's reward circuit.[2] GDNF is a protein that promotes the survival and function of dopamine neurons, and its upregulation may contribute to the long-lasting anti-addictive effects of these compounds.

References

A Comparative Analysis of the Neurotoxicity of Ibogaine and its Metabolite, Noribogaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic profiles of the psychoactive indole (B1671886) alkaloid, ibogaine (B1199331), and its principal active metabolite, noribogaine (B1226712). The information presented herein is supported by experimental data to inform preclinical safety assessments and guide future therapeutic development. While ibogaine has shown potential in addiction medicine, concerns over its neurotoxic effects have prompted investigations into noribogaine as a potentially safer alternative.

Comparative Neurotoxicity: Quantitative Data Summary

Current evidence indicates that noribogaine possesses a more favorable neurotoxicity profile than its parent compound, ibogaine.[1] The most direct quantitative comparison comes from acute toxicity studies in mice, which demonstrate a significantly higher median lethal dose (LD50) for noribogaine. While direct in vitro comparative neurotoxicity data is limited in publicly available literature, in vivo studies consistently show a dose-dependent neurotoxicity for ibogaine, which is notably absent or reduced with noribogaine administration.

CompoundAnimal ModelRoute of AdministrationKey Quantitative MetricResultImplicationCitation
Ibogaine MouseIntragastricMedian Lethal Dose (LD50)263 mg/kg Higher acute systemic toxicity.[2]
Noribogaine MouseIntragastricMedian Lethal Dose (LD50)630 mg/kg Lower acute systemic toxicity; 2.4 times less toxic than ibogaine.[2]
Ibogaine RatIntraperitoneal (i.p.)No-Observable-Adverse-Effect Level (NOAEL) for Cerebellar Neurotoxicity< 25-40 mg/kg Doses above this threshold induce signs of neurotoxicity, including Purkinje cell degeneration.[3][4]
Ibogaine RatIntraperitoneal (i.p.)Dose for Clear Neurotoxicity≥ 75-100 mg/kg Consistent and clear evidence of Purkinje cell degeneration in the cerebellum.[3][4]
Noribogaine Cynomolgus MonkeyOral (PO)No-Observable-Adverse-Effect Level (NOAEL) for Functional Neurotoxicity (EEG)320 mg/kg No seizure activity or premonitory EEG signals observed at high doses.[5][6]

Mechanisms of Neurotoxicity

Ibogaine: Indirect Excitotoxicity

The neurotoxicity of ibogaine is not a direct effect on cerebellar Purkinje cells.[7] Instead, it is understood to be an indirect, trans-synaptic excitotoxic process.[8][9] High doses of ibogaine stimulate neurons in the inferior olive, which leads to a massive and sustained release of the excitatory neurotransmitter glutamate (B1630785) at the climbing fiber synapses on Purkinje cells.[7][9] This glutamate over-activation triggers a cascade of intracellular events, ultimately leading to Purkinje cell damage and death.[9] This mechanism is supported by findings that the pharmacological ablation of the inferior olive prevents ibogaine-induced Purkinje cell degeneration.[7] Additionally, ibogaine's affinity for sigma-2 receptors may contribute to its cytotoxic effects.[8]

Noribogaine: A Safer Profile

Noribogaine is considered less neurotoxic primarily because it does not appear to induce the same cerebellar dysfunction.[10] In vivo studies have shown that noribogaine does not produce the tremorigenic effects associated with ibogaine, which are often indicative of cerebellar disruption.[9][10] This improved safety profile may be linked to its lack of affinity for sigma-2 receptors, which have been implicated in the cytotoxic effects of ibogaine.[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and methodologies discussed, the following diagrams are provided.

G cluster_pathway Ibogaine-Induced Excitotoxic Pathway Ibogaine Ibogaine (High Dose) InferiorOlive Inferior Olive Activation Ibogaine->InferiorOlive Stimulation ClimbingFibers Climbing Fiber Terminals InferiorOlive->ClimbingFibers Signal Propagation Glutamate Massive Glutamate Release ClimbingFibers->Glutamate PurkinjeCell Purkinje Cell Glutamate Receptors Glutamate->PurkinjeCell Over-activation Excitotoxicity Excitotoxicity Cascade (Ca2+ influx, etc.) PurkinjeCell->Excitotoxicity CellDeath Purkinje Cell Degeneration Excitotoxicity->CellDeath

Caption: Proposed signaling pathway of ibogaine-induced neurotoxicity.

G cluster_workflow In Vivo Neurotoxicity Assessment Workflow AnimalModel Select Animal Model (e.g., Sprague-Dawley Rat) Grouping Divide into Groups (Control, Ibogaine, Noribogaine) AnimalModel->Grouping Dosing Administer Compound (e.g., i.p. injection) Grouping->Dosing Observation Behavioral Observation (e.g., for tremors) Dosing->Observation Tissue Tissue Collection (Brain Perfusion & Sectioning) Observation->Tissue Staining Histological Staining Tissue->Staining Analysis Microscopy & Analysis (Stereological Counting) Staining->Analysis Data Quantitative Data (e.g., Purkinje Cell Count) Analysis->Data

Caption: Generalized workflow for in vivo neurotoxicity experiments.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing cerebellar neurotoxicity, adapted from studies on ibogaine.

Protocol 1: In Vivo Neurotoxicity Assessment in Rats
  • Objective: To evaluate and compare the dose-dependent neurotoxic effects of ibogaine and noribogaine on cerebellar Purkinje cells.

  • Animal Model: Male Sprague-Dawley rats.[3]

  • Drug Administration: Compounds are administered intraperitoneally (i.p.) at various doses. For ibogaine, neurotoxic effects are typically observed at doses of 75-100 mg/kg, while doses around 40 mg/kg or lower serve as a comparison for behaviorally relevant, non-toxic levels.[4] A control group receives a saline vehicle.

  • Tissue Processing: After a set survival period (e.g., 2-7 days), animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are then removed, post-fixed, cryoprotected (e.g., in sucrose (B13894) solution), and sectioned on a cryostat or freezing microtome.

  • Histological Analysis:

    • Staining for Degenerating Neurons (Fink-Heimer II Stain): This silver staining method specifically labels degenerating neurons, axons, and terminals.[4] Sections are incubated in a series of solutions, including silver nitrate, to impregnate degenerating neuronal elements, which are then visualized via a reduction reaction.

    • Immunohistochemistry for Gliosis (GFAP): Enhanced glial cell activity is an indicator of neuronal damage.[3] Sections are incubated with a primary antibody against Glial Fibrillary Acidic Protein (GFAP), followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex. The staining is visualized with a chromogen like diaminobenzidine (DAB), highlighting reactive astrocytes.

  • Quantification: Unbiased stereological methods, such as the optical fractionator technique, are used to count the number of surviving Purkinje cells in specific cerebellar lobules. The area of gliosis can also be quantified using densitometry.

Protocol 2: Acute Systemic Toxicity (LD50) in Mice
  • Objective: To determine and compare the median lethal dose (LD50) of ibogaine and noribogaine.[2]

  • Animal Model: White laboratory mice.[2]

  • Drug Administration: The compounds are administered intragastrically via a stomach tube across a range of doses (e.g., for ibogaine: 100, 300, 400, 500 mg/kg; for noribogaine: 300, 500, 700, 900 mg/kg).[2] Control animals receive an equivalent volume of saline.

  • Observation: Animals are observed for a set period (e.g., 24-48 hours), and the number of mortalities in each dose group is recorded.[2] Behavioral changes, such as convulsions or paralysis, are also noted.

  • Calculation: The LD50 value is calculated using a standard statistical formula based on the mortality data across the different dose groups.[2]

Conclusion

References

Noribogaine Hydrochloride: A Comparative Analysis of its Anti-Craving Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-craving effects of noribogaine (B1226712) hydrochloride against alternative treatments, supported by preclinical and clinical experimental data. Noribogaine, the primary active metabolite of the psychoactive alkaloid ibogaine (B1199331), has garnered significant interest for its potential in treating substance use disorders by reducing craving and withdrawal symptoms.

Executive Summary

Noribogaine hydrochloride has demonstrated promising anti-craving effects in preclinical models of addiction to opioids, stimulants, and alcohol. Its proposed mechanism of action involves the modulation of several neurotransmitter systems, including the upregulation of glial cell line-derived neurotrophic factor (GDNF) in the ventral tegmental area (VTA) and biased agonism at the kappa-opioid receptor. While preclinical data are encouraging, clinical evidence for its anti-craving efficacy in humans remains limited and requires further investigation. Standard treatments for substance use disorders, such as methadone, buprenorphine, and naltrexone, have more established efficacy profiles in reducing craving and relapse rates.

Preclinical Efficacy of this compound

Animal models of drug self-administration are the gold standard for evaluating the reinforcing and motivational properties of drugs and the potential of novel compounds to treat addiction. In these models, animals learn to perform a specific response (e.g., lever pressing) to receive an infusion of a drug. The rate of responding serves as a measure of the drug's reinforcing efficacy and, by extension, craving.

Reduction of Drug Self-Administration in Rodent Models

Noribogaine has been shown to dose-dependently reduce the self-administration of several drugs of abuse in rats, suggesting a decrease in the motivation to seek the drug.

Substance of Abuse Animal Model Noribogaine HCl Dose Effect on Self-Administration Reference
Morphine Rat40 mg/kg, i.p.Significant and long-lasting decrease[1][2]
Cocaine Rat40 mg/kg, i.p.Significant and long-lasting decrease[1]
Ethanol (B145695) Rat10 µM (intra-VTA)Long-lasting decrease (persisted >48 hours)[1]
Nicotine Rat12.5, 25, 50 mg/kg, p.o.Dose-dependent decrease (up to 64%)

Note: i.p. = intraperitoneal; p.o. = oral; intra-VTA = microinjection into the ventral tegmental area.

Clinical Evidence for Anti-Craving Effects

To date, clinical research on the specific anti-craving effects of noribogaine is limited. One randomized, double-blind, placebo-controlled study in opioid-dependent patients investigated the effects of single ascending doses of noribogaine.

Study Population Noribogaine HCl Dose Primary Outcome Effect on Craving Reference
Opioid-dependent patients60, 120, 180 mg (single dose)Safety and tolerabilityNon-statistically significant trend toward decreased opioid craving[3]

While the study did not find a statistically significant reduction in craving, the observed trend warrants further investigation in larger, multiple-dose studies. Craving was typically assessed using a Visual Analog Scale (VAS)[4][5].

Comparison with Alternative Treatments for Opioid Craving

The current standards of care for opioid use disorder include methadone, buprenorphine, and naltrexone. These medications have demonstrated efficacy in reducing opioid craving.

Treatment Mechanism of Action Reported Efficacy in Reducing Opioid Craving
Methadone Full µ-opioid receptor agonistEffective in reducing craving and illicit opioid use.
Buprenorphine Partial µ-opioid receptor agonistReduces craving and withdrawal symptoms.
Naltrexone µ-opioid receptor antagonistBlocks the euphoric effects of opioids and can reduce craving.

Direct comparative trials between noribogaine and these established treatments are currently lacking.

Experimental Protocols

Intravenous Self-Administration in Rats

This model is used to assess the reinforcing properties of drugs and the potential of a compound to reduce drug-seeking behavior.

  • Animal Subjects: Male Wistar or Sprague-Dawley rats are commonly used. They are individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

  • Surgical Implantation of Intravenous Catheter: Rats are anesthetized, and a chronic indwelling catheter is surgically implanted into the jugular vein, exiting dorsally between the scapulae. This allows for the direct intravenous administration of drugs.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, and a drug infusion pump are used.

  • Acquisition of Drug Self-Administration: Rats are placed in the operant chambers for daily sessions (e.g., 2 hours). A press on the "active" lever results in the infusion of a unit dose of the drug (e.g., morphine, cocaine) paired with a cue (e.g., light and/or tone). A press on the "inactive" lever has no programmed consequence. Sessions continue until a stable baseline of responding is established.

  • Noribogaine Administration: Once stable self-administration is achieved, rats are pre-treated with various doses of this compound or vehicle at a specified time before the self-administration session.

  • Data Analysis: The primary dependent variable is the number of drug infusions earned (or active lever presses). A reduction in this measure following noribogaine administration, without a corresponding decrease in inactive lever presses or general locomotor activity, is indicative of a specific anti-craving effect.

Signaling Pathways and Mechanism of Action

Noribogaine's anti-craving effects are thought to be mediated by its complex pharmacology, involving multiple neurotransmitter systems.

Glial Cell Line-Derived Neurotrophic Factor (GDNF) Pathway in the VTA

Noribogaine has been shown to upregulate the expression of GDNF in the VTA, a key region in the brain's reward circuitry. GDNF is a neurotrophic factor that plays a crucial role in the survival and function of dopamine (B1211576) neurons.

GDNF_Pathway Noribogaine Noribogaine HCl VTA_Neuron VTA Dopamine Neuron Noribogaine->VTA_Neuron Enters GDNF_Expression ↑ GDNF Expression VTA_Neuron->GDNF_Expression GDNF GDNF GDNF_Expression->GDNF GFRa1 GFRα1 Co-receptor GDNF->GFRa1 Ret_Receptor Ret Receptor Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Ret_Receptor->Downstream_Signaling Activates GFRa1->Ret_Receptor Binds to Neuroplasticity Neuroplasticity (Synaptic strengthening, neuronal survival) Downstream_Signaling->Neuroplasticity Reduced_Craving Reduced Craving Neuroplasticity->Reduced_Craving

Caption: Noribogaine-induced GDNF signaling in the VTA.

This upregulation of GDNF is hypothesized to promote neuroplastic changes that counteract the adaptations in the reward pathway caused by chronic drug use, thereby reducing craving[1][6][7][8].

Biased Agonism at the Kappa-Opioid Receptor

Noribogaine acts as a biased agonist at the kappa-opioid receptor (KOR). This means that it preferentially activates one signaling pathway (G-protein signaling) over another (β-arrestin recruitment). Activation of the G-protein pathway is associated with analgesia and potential anti-addictive effects, while the β-arrestin pathway is linked to dysphoria and aversive states that can contribute to relapse.

KOR_Signaling cluster_receptor Kappa-Opioid Receptor (KOR) KOR KOR G_Protein_Pathway G-Protein Signaling KOR->G_Protein_Pathway Preferentially Activates Beta_Arrestin_Pathway β-Arrestin Pathway KOR->Beta_Arrestin_Pathway Weakly Activates/ Inhibits Noribogaine Noribogaine HCl Noribogaine->KOR Binds to Anti_Addictive_Effects Anti-Addictive Effects (Reduced Craving) G_Protein_Pathway->Anti_Addictive_Effects Dysphoria Dysphoria / Aversion Beta_Arrestin_Pathway->Dysphoria

Caption: Biased agonism of noribogaine at the KOR.

By favoring the G-protein pathway, noribogaine may reduce craving without inducing the negative affective states associated with traditional KOR agonists[9][10][11][12].

Experimental Workflow: From Preclinical to Clinical Evaluation

The development of noribogaine as a potential anti-craving medication follows a standard drug development pipeline.

Experimental_Workflow cluster_clinical Clinical Development Preclinical Preclinical Studies In_Vitro In Vitro Assays (Receptor Binding, Signaling) Preclinical->In_Vitro Animal_Models Animal Models (Self-Administration, etc.) Preclinical->Animal_Models Tox Toxicology Studies Preclinical->Tox Clinical Clinical Trials Animal_Models->Clinical Tox->Clinical Phase_I Phase I (Safety, PK/PD in healthy volunteers) Phase_II Phase II (Efficacy in patients, Dose-ranging) Phase_I->Phase_II Phase_III Phase III (Large-scale efficacy and safety) Phase_II->Phase_III Regulatory Regulatory Review & Approval Phase_III->Regulatory

Caption: Drug development workflow for noribogaine.

Conclusion

This compound demonstrates significant potential as a novel pharmacotherapy for the treatment of substance use disorders, primarily through its anti-craving effects observed in preclinical models. Its unique mechanism of action, involving the GDNF and kappa-opioid systems, offers a different approach compared to existing treatments. However, the translation of these preclinical findings to robust clinical efficacy requires further rigorous investigation. Future clinical trials with larger patient populations and multiple-dose regimens are necessary to definitively establish the anti-craving effects of noribogaine in humans and to determine its place in the therapeutic arsenal (B13267) for addiction.

References

A Comparative Analysis of Receptor Binding Profiles: Noribogaine vs. Ibogaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profiles of noribogaine (B1226712), the primary active metabolite of ibogaine (B1199331), and its parent compound, ibogaine. The information presented is supported by experimental data to facilitate further research and drug development in the field of neuropsychopharmacology and addiction medicine.

Ibogaine, a psychoactive indole (B1671886) alkaloid derived from the Tabernanthe iboga plant, has garnered interest for its potential anti-addictive properties. Following administration, ibogaine is metabolized in the liver to noribogaine (12-hydroxyibogamine). This metabolite has a longer half-life than ibogaine and is believed to contribute significantly to its sustained therapeutic effects.[1] Understanding the distinct and overlapping receptor binding profiles of these two compounds is crucial for elucidating their mechanisms of action and for the development of safer and more effective therapeutic agents.

Quantitative Receptor Binding Profiles

The following table summarizes the in vitro binding affinities (Ki or IC50 in µM) of noribogaine and ibogaine for various neurotransmitter receptors and transporters. Lower values indicate higher binding affinity.

Receptor/TransporterNoribogaine (Ki/IC50 in µM)Ibogaine (Ki/IC50 in µM)References
Opioid Receptors
Kappa (κ)0.963.77[2]
Mu (µ)2.6611.04[2]
Delta (δ)24.72>100[2]
Monoamine Transporters
Serotonin (B10506) (SERT)~0.04 - 0.3~2.6 - 4.8[3][4][5][6]
Dopamine (B1211576) (DAT)Equipotent with Ibogaine3.5[7][8]
Norepinephrine (NET)-15[8]
Ion Channels
NMDA ReceptorLower affinity than Ibogaine-[9]
Other Receptors
Sigma-2 (σ2)No affinityBinds[10]
Muscarinic M1-Binds[8][11]
Muscarinic M2-Binds[8][11]
5-HT2-4.8[3][8]
5-HT3-Binds[8][11]

Key Differences in Receptor Interactions

Noribogaine generally exhibits a higher affinity for opioid receptors, particularly the kappa and mu subtypes, compared to ibogaine.[2] Notably, noribogaine is a potent serotonin reuptake inhibitor, displaying significantly higher affinity for the serotonin transporter (SERT) than its parent compound.[3][4] While both compounds interact with the dopamine transporter (DAT) with similar potency, ibogaine has a broader pharmacological profile, interacting with a wider range of receptors including sigma-2, muscarinic, and various serotonin receptor subtypes, for which noribogaine shows little to no affinity.[7][8][10][11]

A critical distinction lies in their functional activity at the kappa-opioid receptor. Noribogaine acts as a G-protein biased agonist. It effectively activates the G-protein signaling pathway, which is associated with therapeutic effects like analgesia and anti-addiction, while only weakly engaging the β-arrestin pathway, which is often linked to adverse effects such as dysphoria.[12][13][14]

Experimental Protocols

The data presented in this guide were primarily obtained through radioligand binding assays. Below are generalized methodologies for the key experiments cited.

Radioligand Binding Assays for Opioid Receptors

Objective: To determine the binding affinity of noribogaine and ibogaine to mu, kappa, and delta opioid receptors.

Methodology:

  • Tissue Preparation: Membranes from specific brain regions of rodents (e.g., cerebral cortex) or cultured cells expressing the opioid receptor subtypes are prepared through homogenization and centrifugation.

  • Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for mu, [³H]U-69593 for kappa, [³H]DPDPE for delta) and varying concentrations of the unlabeled competitor drug (noribogaine or ibogaine).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assays for Monoamine Transporters (SERT and DAT)

Objective: To determine the inhibitory potency of noribogaine and ibogaine on the serotonin and dopamine transporters.

Methodology:

  • Preparation: Synaptosomes or membranes from appropriate brain regions (e.g., striatum for DAT, frontal cortex for SERT) or cells expressing the transporters are used.

  • Incubation: The preparation is incubated with a specific radioligand (e.g., [³H]paroxetine or [³H]citalopram for SERT, [³H]WIN 35,428 for DAT) in the presence of various concentrations of noribogaine or ibogaine.

  • Separation and Detection: Similar to the opioid receptor assays, bound radioligand is separated by filtration and quantified.

  • Data Analysis: IC50 values are determined to assess the potency of the compounds in inhibiting radioligand binding to the transporters.

Functional Assay: [³⁵S]GTPγS Binding for Kappa-Opioid Receptor Agonism

Objective: To assess the functional activity (G-protein activation) of noribogaine at the kappa-opioid receptor.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the kappa-opioid receptor are prepared.

  • Incubation: Membranes are incubated with GDP, varying concentrations of noribogaine, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Separation and Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured following filtration.

  • Data Analysis: The concentration of noribogaine that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined to quantify its potency as a G-protein agonist.

Signaling Pathways and Experimental Workflows

dot

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis ReceptorSource Receptor Source (Brain Tissue/Cells) Incubation Incubation (Receptor + Radioligand + Test Compound) ReceptorSource->Incubation Radioligand Radioligand ([3H] or [125I] labeled) Radioligand->Incubation TestCompound Test Compound (Noribogaine/Ibogaine) TestCompound->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Quantification Quantification of Radioactivity (Scintillation Counting) Filtration->Quantification Analysis Data Analysis (IC50/Ki Determination) Quantification->Analysis

Caption: General workflow for a competitive radioligand binding assay.

KOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway (Agonism) cluster_arrestin β-Arrestin Pathway (Weak Antagonism) KOR Kappa Opioid Receptor (KOR) G_Protein G-Protein Activation (GDP -> GTP) KOR->G_Protein Strongly Activates Beta_Arrestin β-Arrestin Recruitment (Weakly Activated) KOR->Beta_Arrestin Weakly Activates/ Antagonizes Noribogaine Noribogaine Noribogaine->KOR Binds to Therapeutic_Effects Therapeutic Effects (Analgesia, Anti-addiction) G_Protein->Therapeutic_Effects Downstream Signaling Adverse_Effects Adverse Effects (Dysphoria) Beta_Arrestin->Adverse_Effects Downstream Signaling

Caption: Non-competitive inhibition of the Serotonin Transporter by Ibogaine.

References

A Comparative Analysis of Noribogaine's Safety and Tolerability in Healthy Volunteers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and tolerability profile of noribogaine (B1226712), the primary active metabolite of ibogaine, with established alternatives for the treatment of substance use disorders. The data presented is derived from Phase I clinical trials in healthy volunteers, offering a foundational understanding of the compound's human safety profile.

Executive Summary

Noribogaine, a potential therapeutic for addiction, has been evaluated in healthy volunteers to determine its safety and tolerability. Clinical findings indicate that single oral doses of noribogaine are generally well-tolerated. This guide synthesizes the available data on noribogaine and compares it against established treatments for opioid use disorder—methadone, buprenorphine, and naltrexone—to provide a contextualized understanding of its early-stage clinical safety profile.

Noribogaine Safety and Tolerability in Healthy Volunteers

A pivotal Phase I, single-ascending-dose, placebo-controlled, randomized, double-blind, parallel-group study provides the most robust data on noribogaine's safety in 36 healthy male volunteers. The study investigated single oral doses of 3 mg, 10 mg, 30 mg, and 60 mg.

Key Findings:

  • General Tolerability : Single oral doses of noribogaine up to 60 mg were found to be safe and well-tolerated.[1][2][3]

  • Adverse Events : The most frequently reported adverse events were headache and epistaxis (nosebleed).[1]

  • Cardiovascular Effects : One subject in the 60 mg dose group exhibited a transient increase in the QTcF interval of more than 60 milliseconds at 24 hours post-dose.[1] This warrants further investigation in future studies, as QT prolongation can be a safety concern.

  • Opioid Effects : No mu-opioid agonist effects were observed, as assessed by pupillometry and cold-pressor testing.[1][2][3]

  • Pharmacokinetics : Noribogaine is rapidly absorbed, with peak plasma concentrations occurring 2-3 hours after oral administration. It has a long elimination half-life, estimated to be between 28 and 49 hours across the different dose groups.[1][2][3]

Comparative Analysis with Alternative Treatments

To contextualize the safety and tolerability of noribogaine, this section compares its profile with that of methadone, buprenorphine, and naltrexone, commonly used medications for opioid use disorder. The data for these alternatives are also drawn from studies in healthy volunteers where available.

Data Presentation: Safety and Tolerability Comparison
FeatureNoribogaineMethadoneBuprenorphineNaltrexone
Common Adverse Events Headache, Epistaxis[1]Somnolence, Nausea, Pupillary ConstrictionNausea, Dizziness, HeadacheNausea, Headache, Dizziness
Serious Adverse Events One instance of QTcF prolongation >60ms[1]No severe or serious adverse events reported in a study with single doses up to 150 mg and multiple daily doses up to 75 mg.[2]Generally well-tolerated in clinical trials.[4]Generally well-tolerated.
Cardiovascular Effects Potential for QT prolongation.[1]Dose-dependent QTcF changes, not considered clinically significant in one study.[2]Less potential for respiratory depression compared to full µ-opioid agonists.[5]Minimal cardiovascular effects reported.
Respiratory Effects No evidence of respiratory depression.[1]No evidence of respiratory depression in a study of D-methadone.[2]Ceiling effect on respiratory depression.[5]No significant respiratory effects.
Abuse Potential No mu-opioid agonist effects observed.[1][2][3]D-methadone is expected to have no clinically significant opioid effects.[2] Racemic methadone is a potent opioid agonist with high abuse potential.Partial µ-opioid agonist with lower abuse potential than full agonists.[5]Opioid antagonist with no abuse potential.[6]

Experimental Protocols

A generalized experimental workflow for a Phase I single ascending dose study, typical for evaluating compounds like noribogaine and its alternatives in healthy volunteers, is outlined below.

Diagram: Generalized Phase I SAD Study Workflow

SAD_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase s1 Informed Consent s2 Medical History & Physical Exam s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 t1 Randomization (Drug or Placebo) s3->t1 Eligible Participants t2 Single Ascending Dose Administration t1->t2 t3 Intensive Safety Monitoring (Vital Signs, ECGs, AEs) t2->t3 t4 Pharmacokinetic Sampling t2->t4 f1 Post-dose Safety Assessments t4->f1 f2 Final Study Visit f1->f2 Noribogaine_Pathways cluster_opioid Opioid System cluster_serotonin Serotonin System cluster_other Other Targets Noribogaine Noribogaine KOR Kappa Opioid Receptor (KOR) Noribogaine->KOR Binds MOR Mu Opioid Receptor (MOR) Noribogaine->MOR Binds SERT Serotonin Transporter (SERT) Noribogaine->SERT Inhibits NMDA NMDA Receptor Noribogaine->NMDA Binds hERG hERG Potassium Channel Noribogaine->hERG Inhibits KOR_effect G-protein biased agonism (Analgesic, Anti-addictive effects) KOR->KOR_effect MOR_effect Weak antagonism MOR->MOR_effect SERT_effect Potent reuptake inhibition (Increases synaptic serotonin) SERT->SERT_effect NMDA_effect Weak antagonism NMDA->NMDA_effect hERG_effect Inhibition (Potential for QT prolongation) hERG->hERG_effect

References

Noribogaine Hydrochloride: A Novel Antidepressant Candidate Compared to Traditional Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanisms

The landscape of antidepressant pharmacotherapy is continually evolving, with a pressing need for novel agents that offer faster onset of action and improved efficacy in treatment-resistant populations. Noribogaine (B1226712), the primary active metabolite of the psychoactive alkaloid ibogaine (B1199331), has emerged as a promising candidate. This guide provides a comparative analysis of noribogaine hydrochloride and traditional antidepressants, focusing on preclinical and clinical efficacy data, experimental methodologies, and underlying signaling pathways.

Comparative Efficacy: Preclinical and Clinical Evidence

Quantitative data from available studies are summarized below, highlighting the relative performance of noribogaine and traditional antidepressants.

Table 1: Preclinical Efficacy in Rodent Models of Depression
CompoundTestAnimal ModelDosagePrimary OutcomeResultReference
This compound Forced Swim Test (FST)Rat40 mg/kg, i.p.Immobility TimeSignificant decrease in immobility 30 minutes post-administration.[1][2]
Fluoxetine (B1211875) (SSRI) Forced Swim Test (FST)Rat40 mg/kg, i.p.Immobility TimeNo significant change in immobility after a single administration.[1]
Fluoxetine (SSRI) Forced Swim Test (FST)Rat10 mg/kg/day for 21 daysImmobility TimeSignificant decrease in immobility.[3]
Table 2: Clinical Efficacy of Ibogaine (Parent Compound of Noribogaine) in Reducing Depressive Symptoms
Study PopulationNIbogaine DosagePrimary Outcome MeasureResultsReference
Opioid-dependent individuals1425–55 mg/kgBeck Depression Inventory-II (BDI-II)Significant reduction in BDI-II scores at 12-month follow-up (p < 0.001).[4][5]
Veterans with Traumatic Brain Injury30Not specifiedReduction in depression symptoms87% average reduction in depression symptoms one month after treatment.[6]
Veterans with Traumatic Brain Injury30Not specifiedRemission from depression83% remission rate from depression one month after a single treatment.[7]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.

Preclinical Study: Forced Swim Test (FST)
  • Objective: To assess the antidepressant-like effects of a single dose of this compound compared to fluoxetine in rats.[1][2]

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Drug Administration: Rats were administered a single intraperitoneal (i.p.) injection of either this compound (40 mg/kg), fluoxetine (40 mg/kg), or a vehicle control.

    • Forced Swim Test: At specific time points post-injection (e.g., 30 minutes, 3 hours), rats were placed in a cylinder of water from which they could not escape.

    • Behavioral Scoring: The duration of immobility (a state of behavioral despair) was recorded over a set period (typically 5 minutes). A decrease in immobility time is indicative of an antidepressant-like effect.[8]

  • Key Findings: A single administration of noribogaine significantly reduced immobility time shortly after administration, whereas a single dose of fluoxetine did not produce an immediate effect.[1] Chronic administration of fluoxetine is typically required to see a significant effect in this model.[3][9]

Clinical Study: Ibogaine for Opioid Dependence and Co-morbid Depression
  • Objective: To evaluate the long-term effects of a single ibogaine treatment on drug use and depressive symptoms in opioid-dependent individuals.[4][5]

  • Participants: Individuals diagnosed with opioid dependence, with many exhibiting co-morbid depressive symptoms.

  • Procedure:

    • Baseline Assessment: Participants' baseline addiction severity and depressive symptoms were assessed using standardized scales such as the Addiction Severity Index-Lite (ASI-Lite) and the Beck Depression Inventory-II (BDI-II).

    • Ibogaine Administration: A single dose of ibogaine (ranging from 25-55 mg/kg) was administered in a controlled setting.

    • Follow-up Assessments: Participants were followed for up to 12 months, with periodic reassessments of drug use and depressive symptoms using the same standardized scales.

  • Key Findings: A single ibogaine treatment led to a significant and sustained reduction in BDI-II scores, indicating a lasting antidepressant effect.[4][5]

Signaling Pathways and Mechanisms of Action

The antidepressant effects of noribogaine and traditional antidepressants are mediated by distinct and overlapping signaling pathways.

This compound: A Multifaceted Mechanism

Noribogaine's antidepressant properties are attributed to its interaction with multiple neurotransmitter systems and its ability to promote neuroplasticity.

Noribogaine_Mechanism cluster_serotonin Serotonergic Synapse cluster_opioid Opioid System cluster_neurotrophic Neurotrophic Factor Signaling Noribogaine Noribogaine Hydrochloride SERT Serotonin (B10506) Transporter (SERT) Noribogaine->SERT Inhibits KOR Kappa-Opioid Receptor (KOR) Noribogaine->KOR Agonist Serotonin Increased Synaptic Serotonin BDNF BDNF Expression Serotonin->BDNF Upregulates G_protein G-protein Signaling KOR->G_protein Activates G_protein->BDNF Upregulates GDNF GDNF Expression G_protein->GDNF Upregulates Neuroplasticity Increased Neuroplasticity BDNF->Neuroplasticity GDNF->Neuroplasticity Antidepressant_Effect Antidepressant Effect Neuroplasticity->Antidepressant_Effect Leads to

Noribogaine's multifaceted antidepressant mechanism.
Traditional Antidepressants: Monoamine Reuptake Inhibition

The primary mechanism of action for most traditional antidepressants involves the inhibition of serotonin and/or norepinephrine (B1679862) reuptake.

SSRI_Mechanism cluster_serotonin Serotonergic Synapse cluster_downstream Downstream Effects SSRI SSRI (e.g., Fluoxetine) SERT Serotonin Transporter (SERT) SSRI->SERT Inhibits Serotonin Increased Synaptic Serotonin Postsynaptic_Receptors Postsynaptic 5-HT Receptor Activation Serotonin->Postsynaptic_Receptors Activates BDNF BDNF Expression (Chronic Treatment) Postsynaptic_Receptors->BDNF Upregulates Neuroplasticity Increased Neuroplasticity BDNF->Neuroplasticity Antidepressant_Effect Antidepressant Effect Neuroplasticity->Antidepressant_Effect Leads to

SSRI mechanism of action.

SNRI_Mechanism cluster_synapse Synapse cluster_downstream Downstream Effects SNRI SNRI SERT Serotonin Transporter (SERT) SNRI->SERT Inhibits NET Norepinephrine Transporter (NET) SNRI->NET Inhibits Serotonin Increased Synaptic Serotonin Norepinephrine Increased Synaptic Norepinephrine Postsynaptic_Receptors Postsynaptic Receptor Activation Serotonin->Postsynaptic_Receptors Norepinephrine->Postsynaptic_Receptors Neuroplasticity Increased Neuroplasticity Postsynaptic_Receptors->Neuroplasticity Antidepressant_Effect Antidepressant Effect Neuroplasticity->Antidepressant_Effect Leads to

SNRI mechanism of action.

TCA_Mechanism cluster_reuptake Monoamine Reuptake Inhibition cluster_receptor Receptor Blockade (Side Effects) TCA TCA SERT SERT TCA->SERT Inhibits NET NET TCA->NET Inhibits H1 Histamine H1 Receptor TCA->H1 Blocks M1 Muscarinic M1 Receptor TCA->M1 Blocks Alpha1 Alpha-1 Adrenergic Receptor TCA->Alpha1 Blocks Antidepressant_Effect Antidepressant Effect SERT->Antidepressant_Effect NET->Antidepressant_Effect Side_Effects Side Effects (Sedation, Dry Mouth, Hypotension) H1->Side_Effects M1->Side_Effects Alpha1->Side_Effects

TCA mechanism of action.

Conclusion

This compound presents a compelling profile as a potential antidepressant with a rapid onset of action, a feature notably absent in traditional SSRIs. Its multifaceted mechanism, targeting serotonin reuptake, the kappa-opioid system, and neurotrophic factor pathways, distinguishes it from conventional monoaminergic antidepressants. While direct comparative clinical trials are still needed, preclinical data and clinical findings for its parent compound, ibogaine, suggest a potent and lasting antidepressant effect. Further research into the efficacy and safety of this compound for major depressive disorder is warranted and holds the potential to introduce a novel therapeutic option for patients, particularly those who do not respond to currently available treatments.

References

A Comparative Guide to the Pharmacokinetics of Noribogaine and its Glucuronide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of noribogaine (B1226712), the primary active metabolite of ibogaine, and its major metabolite, noribogaine glucuronide. The information presented is based on available experimental data from human studies and is intended to support research and development in the field of pharmacology and drug development.

Executive Summary

Noribogaine, a psychoactive compound with potential therapeutic applications, undergoes significant metabolism to form noribogaine glucuronide. Understanding the distinct pharmacokinetic properties of both the parent metabolite and its glucuronidated form is crucial for characterizing its overall pharmacological effect, safety profile, and for designing effective dosing regimens. This guide summarizes key pharmacokinetic parameters, details the experimental protocols used to obtain this data, and provides a visual representation of its metabolic pathway and primary molecular interactions.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for noribogaine and noribogaine glucuronide based on data from a clinical study in healthy human volunteers who received single oral doses of noribogaine.[1]

Pharmacokinetic ParameterNoribogaineNoribogaine GlucuronideSpeciesNotes
Tmax (Time to Peak Plasma Concentration) 2 - 3 hours[1]Detected as early as 0.75 hours[2]HumanNoribogaine is rapidly absorbed, and its glucuronide appears quickly in plasma.
Cmax (Maximum Plasma Concentration) Dose-linear increases between 3 and 60 mg doses[1]Data not explicitly provided, but detected in all subjects.[2]HumanNoribogaine exposure increases proportionally with the dose.
t½ (Elimination Half-life) 28 - 49 hours (across dose groups)[1]21 - 23 hours[2][3]HumanNoribogaine has a notably long half-life, while its glucuronide is eliminated more rapidly.
AUC (Area Under the Curve) Dose-linear increases between 3 and 60 mg doses[1]Data not explicitly provided.HumanOverall exposure to noribogaine increases with higher doses.
Volume of Distribution (Vd) High (mean 1417 - 3086 L across dose groups)[1]Data not provided.HumanThe high volume of distribution for noribogaine suggests extensive tissue distribution.
Elimination Primarily metabolized to noribogaine glucuronide.[4]Primarily through the digestive tract; approximately 1.4% found in urine.[3]HumanGlucuronidation is the main clearance pathway for noribogaine.

Experimental Protocols

The data presented in this guide is primarily derived from a Phase I, ascending single-dose, placebo-controlled, randomized, double-blind, parallel-group study conducted in healthy, drug-free male volunteers.[1]

Study Design:

  • Participants: 36 healthy drug-free male volunteers.[1]

  • Dosing: Participants were divided into four cohorts and received single oral doses of 3 mg, 10 mg, 30 mg, or 60 mg of noribogaine, or a matching placebo.[1]

  • Administration: The study drug was administered as a capsule with 240 mL of water following an overnight fast of at least 10 hours.[2]

  • Sample Collection: Intensive pharmacokinetic assessments were conducted out to 216 hours post-dose.[1]

Analytical Methodology:

  • Quantification of Noribogaine and Noribogaine Glucuronide: Plasma concentrations of noribogaine and noribogaine glucuronide were determined using a validated, sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

    • Internal Standard: Noribogaine-d4 was used as the internal standard for the analysis of both noribogaine and noribogaine glucuronide.[2]

    • Sample Preparation: Plasma samples were prepared using tert-butyl methyl ether extraction, followed by drying under a stream of nitrogen and reconstitution with acetonitrile (B52724) and water.[2]

    • Lower Limit of Quantification (LLOQ): The LLOQ for both noribogaine and noribogaine glucuronide was 0.050 ng/mL.[2]

Metabolic Pathway and Mechanism of Action

Noribogaine is the primary active metabolite of ibogaine, formed through O-demethylation. It is further metabolized via glucuronidation. The following diagram illustrates this metabolic conversion and highlights some of the key molecular targets of noribogaine that contribute to its pharmacological effects.

Noribogaine_Metabolism_and_Action cluster_metabolism Metabolic Pathway cluster_action Pharmacological Targets Ibogaine Ibogaine Noribogaine Noribogaine Ibogaine->Noribogaine O-demethylation (CYP2D6) Noribogaine_Glucuronide Noribogaine Glucuronide Noribogaine->Noribogaine_Glucuronide Glucuronidation Opioid_Receptors Opioid Receptors (κ-agonist, μ-antagonist) Noribogaine->Opioid_Receptors Serotonin_Transporter Serotonin Transporter (SERT Inhibitor) Noribogaine->Serotonin_Transporter Dopamine_Transporter Dopamine Transporter (DAT Interaction) Noribogaine->Dopamine_Transporter

Metabolism and key targets of noribogaine.

Conclusion

Noribogaine exhibits a distinct pharmacokinetic profile characterized by rapid absorption and a long elimination half-life, leading to prolonged exposure. Its primary metabolic pathway involves glucuronidation to form noribogaine glucuronide, which is eliminated more rapidly. The dose-linear pharmacokinetics of noribogaine suggest predictable exposure with increasing doses. The complex pharmacology of noribogaine, involving interactions with multiple neurotransmitter systems, underscores the importance of understanding the pharmacokinetic relationship between the parent metabolite and its glucuronide in order to fully elucidate its therapeutic potential and safety. Further studies are warranted to provide more detailed pharmacokinetic parameters, particularly AUC values, for noribogaine glucuronide to enable a more comprehensive comparative analysis.

References

A Comparative Analysis of Single-Dose Noribogaine for Opioid Use Disorder: Long-Term Efficacy and Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term effects of single-dose noribogaine (B1226712) administration for opioid use disorder (OUD) against established alternative treatments. The information presented is based on available preclinical and clinical data, with a focus on quantitative outcomes and detailed experimental methodologies to inform further research and development in the field of addiction medicine.

Introduction to Noribogaine and its Therapeutic Rationale

Noribogaine is the primary active metabolite of ibogaine (B1199331), a psychoactive indole (B1671886) alkaloid found in the West African shrub Tabernanthe iboga. It is believed to be a key mediator of the anti-addictive properties attributed to ibogaine.[1] The therapeutic rationale for its use in OUD stems from its unique polypharmacology, which involves modulation of multiple neurotransmitter systems implicated in addiction, potentially leading to a rapid and sustained reduction in withdrawal symptoms, craving, and relapse. Unlike traditional opioid agonist therapies, noribogaine is investigated as a single-dose or infrequent-dose treatment aimed at interrupting the addiction cycle.

Comparative Efficacy: Noribogaine vs. Standard OUD Therapies

Direct long-term, large-scale comparative clinical trials of single-dose noribogaine against other OUD treatments are currently lacking. The majority of available long-term human data comes from observational studies of its parent compound, ibogaine. The only published clinical trial of noribogaine was a Phase I ascending-dose study focused on safety and tolerability, which showed a non-statistically significant trend toward decreased opioid withdrawal symptoms.[2][3]

The following tables summarize the available quantitative data on the long-term efficacy of a single administration of ibogaine (as a proxy for noribogaine) compared to the established OUD treatments, buprenorphine and naltrexone.

Table 1: Long-Term Opioid Abstinence/Reduction in Use

Treatment (Study Type)Dosage RegimenFollow-up PeriodOutcome MeasureResult
Ibogaine (Observational)[4]Single dose (mean 1540 mg)12 monthsSelf-reported 30-day abstinence1 month: 50%3 months: 33%6 months: 20%9 months: 37%12 months: 23%
Ibogaine (Observational)[1][5]Single dose12 monthsASI-Lite drug use scoreSignificant reduction (p=0.002)
Buprenorphine (Various)Daily sublingual filmLong-termTreatment retention and reduced illicit opioid useEffective with continuous use, but high relapse upon discontinuation.[6]
Naltrexone (Injectable) (Systematic Review)[7]Monthly injectionLong-termRetention in treatment and being opioid-freeHigher retention and opioid-free rates compared to placebo or oral naltrexone.

Table 2: Effects on Opioid Withdrawal and Craving

TreatmentAcute Effects (Withdrawal)Long-Term Effects (Craving)
Noribogaine/Ibogaine Significant reduction in Subjective Opioid Withdrawal Scale (SOWS) scores post-treatment.[4]Anecdotal reports suggest a reduction in craving for weeks to months.[8]
Buprenorphine Suppresses withdrawal symptoms during treatment.[6]Reduces cravings with ongoing daily dosing.[6]
Naltrexone Does not alleviate withdrawal; requires detoxification prior to initiation.[9]Reduces cravings by blocking opioid effects.[7]

Table 3: Impact on Co-Morbid Depression

Treatment (Study Type)Follow-up PeriodOutcome MeasureResult
Ibogaine (Observational)[1][5]12 monthsBeck Depression Inventory-II (BDI-II)Significant reduction in depression scores (p<0.001)
Buprenorphine Long-termVariesCan improve depressive symptoms, often as part of a comprehensive treatment plan.
Naltrexone Long-termVariesEvidence is mixed; some studies show improvement in mood, while others do not.

Mechanism of Action: A Multi-Target Approach

Noribogaine's potential long-lasting effects are attributed to its complex interaction with various neural signaling pathways.

Signaling Pathways

Noribogaine exhibits a distinct pharmacological profile, acting as a:

  • Kappa-Opioid Receptor (KOR) Agonist: It is a G-protein biased agonist at the KOR, which may contribute to its anti-addictive properties without inducing the dysphoria typically associated with KOR activation.

  • Mu-Opioid Receptor (MOR) Agonist: It has weak partial agonist activity at the MOR, which may play a role in alleviating withdrawal symptoms.

  • Serotonin Transporter (SERT) Inhibitor: By blocking the reuptake of serotonin, it can modulate mood and potentially reduce craving.

  • NMDA Receptor Antagonist: Weak antagonism at the NMDA receptor may contribute to its dissociative effects and synaptic plasticity.

  • Glial Cell Line-Derived Neurotrophic Factor (GDNF) Upregulation: Noribogaine, like ibogaine, is thought to increase the expression of GDNF in the ventral tegmental area (VTA), a key region in the brain's reward circuit. This neurotrophic effect may promote the repair of neuronal circuits disrupted by chronic opioid use and contribute to the sustained reduction in drug-seeking behavior.

Noribogaine_Signaling_Pathways Noribogaine Noribogaine KOR Kappa-Opioid Receptor (KOR) Noribogaine->KOR Biased Agonist MOR Mu-Opioid Receptor (MOR) Noribogaine->MOR Weak Partial Agonist SERT Serotonin Transporter (SERT) Noribogaine->SERT Inhibitor NMDA NMDA Receptor Noribogaine->NMDA Weak Antagonist VTA Ventral Tegmental Area (VTA) Noribogaine->VTA G_Protein G-Protein Signaling KOR->G_Protein Beta_Arrestin β-Arrestin Pathway (Weakly Activated) KOR->Beta_Arrestin Withdrawal_Reduction Withdrawal Symptom Reduction MOR->Withdrawal_Reduction Serotonin Increased Synaptic Serotonin SERT->Serotonin GDNF GDNF Expression VTA->GDNF Anti_Addictive Anti-Addictive Effects G_Protein->Anti_Addictive Mood_Modulation Mood Modulation Serotonin->Mood_Modulation Neuroplasticity Neuronal Repair & Neuroplasticity GDNF->Neuroplasticity Withdrawal_Reduction->Anti_Addictive Mood_Modulation->Anti_Addictive Neuroplasticity->Anti_Addictive

Figure 1: Noribogaine's multifaceted signaling pathways contributing to its anti-addictive effects.

Experimental Protocols

This section outlines the methodologies employed in key preclinical and clinical studies to assess the long-term effects of noribogaine and its alternatives.

Preclinical Assessment of Anti-Addictive Properties

Objective: To evaluate the effect of noribogaine on opioid self-administration and relapse behavior in animal models.

Experimental Workflow:

Preclinical_Workflow cluster_acq Acquisition Phase cluster_treat Treatment & Abstinence cluster_test Testing Phase acq_start Rodent Model (e.g., Sprague-Dawley rats) ivsa Intravenous Self-Administration Training (e.g., Fentanyl vapor) acq_start->ivsa acq_end Stable Baseline of Opioid Self-Administration ivsa->acq_end treatment Single-Dose Noribogaine Administration (e.g., 12.5, 25, 50 mg/kg, p.o.) acq_end->treatment abstinence Forced Abstinence Period treatment->abstinence reinstatement Cue-Induced Reinstatement Test (Measures relapse-like behavior) abstinence->reinstatement outcome Data Analysis: - Lever presses for drug - Comparison to vehicle control reinstatement->outcome

Figure 2: Experimental workflow for preclinical evaluation of noribogaine's effect on opioid-seeking behavior.

Methodology:

  • Animals: Typically male and female C57BL/6 mice or Sprague-Dawley rats.[10][11]

  • Apparatus: Operant conditioning chambers equipped with levers, cue lights, and an infusion system for intravenous drug delivery or a vaporization system.

  • Procedure:

    • Acquisition: Animals are trained to self-administer an opioid (e.g., fentanyl, nicotine) by pressing a lever, which results in a drug infusion. Training continues until a stable pattern of self-administration is established.[10][11]

    • Treatment: A single dose of noribogaine or vehicle is administered (e.g., intraperitoneally or orally).

    • Abstinence: A period of forced abstinence follows the treatment.

    • Reinstatement (Relapse Test): Animals are returned to the operant chambers, and drug-associated cues (e.g., lights, tones) are presented. The number of lever presses during this session, in the absence of the drug, is measured as an indicator of drug-seeking or relapse behavior.

  • Outcome Measures: The primary outcome is the number of active lever presses during the reinstatement test, compared between the noribogaine-treated and vehicle-treated groups.

Clinical Assessment of Long-Term Efficacy in OUD

Objective: To evaluate the long-term effects of a single administration of ibogaine (as a proxy for noribogaine) on drug use, withdrawal, and psychological well-being in individuals with OUD.

Methodology (based on observational studies):

  • Participants: Individuals with a DSM-IV diagnosis of opioid dependence.[4]

  • Intervention: Administration of a single dose of ibogaine hydrochloride.

  • Assessments:

    • Baseline: Conducted prior to treatment.

    • Acute Post-Treatment: Within 72 hours.

    • Long-Term Follow-up: At 1, 3, 6, 9, and 12 months post-treatment.[4]

  • Instruments:

    • Addiction Severity Index-Lite (ASI-Lite): A semi-structured interview to assess problem severity in seven life areas: medical, employment, alcohol use, drug use, legal, family/social, and psychiatric.[1][5]

    • Subjective Opioid Withdrawal Scale (SOWS): A self-report questionnaire to measure the severity of opioid withdrawal symptoms.[4]

    • Beck Depression Inventory-II (BDI-II): A self-report inventory to measure the severity of depression.[1][5]

  • Data Analysis: Nonparametric statistical tests are used to compare baseline scores with scores at each follow-up time point.

Safety and Tolerability

A significant consideration for the development of noribogaine is its safety profile. The primary concern is cardiotoxicity, specifically the dose-dependent prolongation of the QTc interval, which can increase the risk of serious cardiac arrhythmias.[2][3] In the single ascending-dose clinical trial of noribogaine, the most frequent adverse events were non-euphoric changes in light perception, headache, and nausea.[2][3] Rigorous cardiovascular screening and monitoring are essential in any clinical investigation of noribogaine.

Conclusion and Future Directions

The available evidence, largely from observational studies of ibogaine, suggests that a single administration may lead to a significant reduction in opioid use, withdrawal symptoms, and depression for a substantial period. Noribogaine's unique, multi-target mechanism of action, particularly its potential to promote neuronal repair through GDNF upregulation, presents a novel therapeutic strategy for OUD.

However, the lack of robust, controlled clinical trials directly evaluating the long-term efficacy of single-dose noribogaine is a critical gap in the current knowledge. Future research should prioritize:

  • Well-designed, randomized, controlled trials comparing single-dose noribogaine to standard-of-care treatments (buprenorphine and naltrexone) with long-term follow-up.

  • Further investigation into the dose-response relationship for both efficacy and safety, particularly concerning QTc prolongation.

  • Exploration of the role of psychotherapy and other supportive interventions in conjunction with noribogaine treatment to optimize long-term outcomes.

Addressing these research priorities will be crucial in determining the ultimate therapeutic potential and place of noribogaine in the treatment landscape for opioid use disorder.

References

A Cross-Study Analysis of Noribogaine Clinical Trial Outcomes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of noribogaine's performance across key clinical trials, supported by available experimental data. Noribogaine (B1226712), the primary active metabolite of ibogaine, has garnered interest for its potential in treating substance use disorders.

This analysis synthesizes findings from foundational clinical trials to offer a clear perspective on its pharmacokinetic profile, safety, and preliminary efficacy. All quantitative data are summarized for ease of comparison, and detailed methodologies from cited experiments are provided. Visual diagrams of its signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism and clinical investigation.

Quantitative Outcomes: A Tabular Comparison

The following tables summarize the key pharmacokinetic and clinical outcome data from two pivotal Phase I studies of noribogaine.

Table 1: Pharmacokinetics of Single Ascending Doses of Noribogaine in Healthy Male Volunteers

DosenCmax (ng/mL)AUC (ng·h/mL)t½ (hours)
3 mg610.940728
10 mg632.8148049
30 mg6101467036
60 mg6171810041
Placebo8---

Data sourced from Glue et al. (2015). Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve. t½: Elimination half-life.[1][2]

Table 2: Pharmacokinetics and Outcomes of Single Ascending Doses of Noribogaine in Opioid-Dependent Patients

DosenCmax (ng/mL)AUC (ng·h/mL)t½ (hours)Change in Opioid Withdrawal Score
60 mg6134553024Non-significant trend towards decrease
120 mg62351140030Non-significant trend towards decrease
180 mg63331720028Non-significant trend towards decrease
Placebo9----

Data sourced from Glue et al. (2016). Opioid withdrawal scores showed a non-statistically significant trend toward improvement, particularly at the 120 mg dose.[3][4]

Experimental Protocols

The foundational human clinical trials of noribogaine were conducted by Glue et al. and followed rigorous, controlled methodologies.

Study 1: Ascending-Dose Study in Healthy Volunteers (Glue et al., 2015) [1][2][5]

  • Design: A randomized, double-blind, placebo-controlled, single ascending-dose, parallel-group study.

  • Participants: 36 healthy, drug-free male volunteers were divided into four cohorts of nine participants each. Within each cohort, six participants received noribogaine and three received a placebo.

  • Intervention: Single oral doses of 3 mg, 10 mg, 30 mg, or 60 mg of noribogaine were administered.

  • Assessments:

    • Pharmacokinetics: Blood samples were collected at regular intervals up to 216 hours post-dose to determine the plasma concentrations of noribogaine and its glucuronide metabolite. Key parameters calculated included Cmax, AUC, and elimination half-life.

    • Pharmacodynamics: Assessments for mu-opioid agonist effects included pupillometry (measurement of pupil diameter) and the cold-pressor test (to assess pain tolerance). Oximetry and capnography were also used.

    • Safety and Tolerability: Continuous monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory tests were performed. Adverse events were recorded throughout the study.

Study 2: Ascending Single-Dose Safety Study in Opioid-Dependent Patients (Glue et al., 2016) [3][4][6]

  • Design: A randomized, double-blind, placebo-controlled, single ascending-dose study.

  • Participants: 27 patients dependent on methadone who were seeking to discontinue opioid substitution therapy. Participants were switched to morphine for one week prior to the study.

  • Intervention: Single oral doses of 60 mg, 120 mg, or 180 mg of noribogaine were administered. Each dose level consisted of six patients receiving noribogaine and three receiving a placebo.

  • Assessments:

    • Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic profile of noribogaine, including Cmax, AUC, and elimination half-life.

    • Efficacy: Opioid withdrawal symptoms were assessed using validated rating scales.

    • Safety and Tolerability: Comprehensive safety monitoring included vital signs, continuous ECG monitoring with a focus on the QTc interval, and recording of adverse events. The most frequent adverse events reported were non-euphoric changes in light perception, headache, and nausea.[3][4]

Noribogaine's Mechanism of Action: Signaling Pathways

Noribogaine exhibits a complex pharmacology, primarily interacting with the kappa-opioid receptor and the serotonin (B10506) transporter.

Noribogaine_Signaling_Pathways cluster_KOR Kappa-Opioid Receptor (KOR) Signaling cluster_SERT Serotonin Transporter (SERT) Inhibition Noribogaine_KOR Noribogaine KOR Kappa-Opioid Receptor Noribogaine_KOR->KOR Biased Agonist G_Protein G-Protein Activation (GDP to GTP) KOR->G_Protein Strongly Activates Beta_Arrestin β-Arrestin Recruitment (Minimal) KOR->Beta_Arrestin Weakly Activates Analgesia Potential Analgesic and Anti-addictive Effects G_Protein->Analgesia Dysphoria Reduced Dysphoria Beta_Arrestin->Dysphoria Noribogaine_SERT Noribogaine SERT Serotonin Transporter (SERT) Noribogaine_SERT->SERT Inhibits Serotonin_Reuptake Serotonin Reuptake Noribogaine_SERT->Serotonin_Reuptake Blocks Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_Reuptake->Synaptic_Serotonin Blocks

Caption: Noribogaine's dual mechanism of action.

Clinical Trial Experimental Workflow

The progression of a participant through a typical noribogaine clinical trial follows a structured workflow to ensure safety and data integrity.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_followup Follow-up Phase Informed_Consent Informed Consent Medical_History Medical History & Physical Exam Informed_Consent->Medical_History Inclusion_Exclusion Inclusion/Exclusion Criteria Met? Medical_History->Inclusion_Exclusion Randomization Randomization (Noribogaine or Placebo) Inclusion_Exclusion->Randomization Eligible Dosing Single Oral Dose Administration Randomization->Dosing PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling PD_Assessments Pharmacodynamic Assessments (e.g., Pupillometry, Withdrawal Scales) Dosing->PD_Assessments Safety_Monitoring Safety Monitoring (Vital Signs, ECGs, Adverse Events) Dosing->Safety_Monitoring Follow_Up Follow-up Assessments PK_Sampling->Follow_Up PD_Assessments->Follow_Up Safety_Monitoring->Follow_Up Final_Analysis Final Data Analysis Follow_Up->Final_Analysis

Caption: Generalized workflow for noribogaine clinical trials.

Summary of Findings

  • Pharmacokinetics: Noribogaine is rapidly absorbed, with peak plasma concentrations occurring 2-3 hours after oral administration.[1][2][5] It exhibits dose-linear increases in Cmax and AUC.[1][2][3][4] The elimination half-life is long, ranging from 28 to 49 hours in healthy volunteers and 24 to 30 hours in opioid-dependent patients, suggesting the potential for sustained effects.[1][2][3][4][5]

  • Safety and Tolerability: In healthy volunteers, single oral doses of up to 60 mg were safe and well-tolerated with no significant adverse events.[1][2][5] In opioid-dependent patients, doses up to 180 mg were also well-tolerated, with the most common side effects being mild and transient, including headache, nausea, and changes in light perception.[3][4] A concentration-dependent increase in the QTc interval was observed, indicating the need for careful cardiac monitoring in future studies.[3][4]

  • Efficacy in Opioid Withdrawal: While not statistically significant, there was a trend towards a reduction in opioid withdrawal symptoms in dependent patients, particularly at the 120 mg dose.[3][4] This suggests a potential therapeutic signal that warrants further investigation in larger, multiple-dose studies. It's important to note that some clinical observations have suggested that noribogaine administered alone may be less effective for opioid dependence than when co-administered with ibogaine.[5]

  • Mechanism of Action: Noribogaine acts as a G-protein biased agonist at the kappa-opioid receptor, which may contribute to its anti-addictive and potential analgesic effects without causing the dysphoria typically associated with kappa-opioid receptor activation.[7][8][9] It is also a potent serotonin reuptake inhibitor, which may contribute to its effects on mood.[2]

References

Quantitative Comparison of Noribogaine's Interaction with Dopamine and Serotonin Transporters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Noribogaine's Effects on Dopamine (B1211576) and Serotonin (B10506) Release

Noribogaine (B1226712), the primary active metabolite of the psychoactive compound ibogaine (B1199331), exerts complex and distinct effects on the dopaminergic and serotonergic systems. This guide provides a comparative analysis of noribogaine's influence on dopamine and serotonin release, supported by experimental data, for researchers, scientists, and drug development professionals. The evidence indicates that noribogaine is a significantly more potent modulator of the serotonin system than the dopamine system.

Noribogaine demonstrates a marked difference in its affinity and potency at the serotonin transporter (SERT) compared to the dopamine transporter (DAT). It is a high-potency serotonin reuptake inhibitor, while its effects on the dopamine transporter are less pronounced.

ParameterDopamine Transporter (DAT)Serotonin Transporter (SERT)Fold Difference (SERT vs. DAT)Reference
Binding Potency
Radioligand DisplacementLess potent50-fold more potent than at DAT50[1]
Inhibition of Uptake
IC50 (Ibogaine)20 µM (rat brain synaptosomes)2.6 µM (rat brain synaptosomes)~7.7[2]
IC50 (Ibogaine)23.17 µM (HEK-293 cells)6.43 µM (HEK-293 cells)~3.6[3]
Binding Affinity (Ki)
Ki (Noribogaine)-40.7 ± 11.6 nM ([125I]RTI-55 displacement)-[1]

Effects on Extracellular Neurotransmitter Levels

In vivo microdialysis studies reveal contrasting effects of noribogaine on the extracellular concentrations of dopamine and serotonin in key brain regions.

NeurotransmitterEffectBrain RegionMagnitude of ChangeReference
DopamineDecreaseNucleus Accumbens, StriatumNot quantified in direct comparison[1]
SerotoninIncreaseNucleus AccumbensUp to 8-fold increase[4]
SerotoninIncreaseStriatumUp to 5-fold increase[4]

Detailed Experimental Methodologies

The following sections outline the experimental protocols used to generate the data presented above.

Radioligand Binding Assays

These experiments were conducted to determine the binding affinity of noribogaine for the dopamine and serotonin transporters.

  • Objective: To quantify the potency of noribogaine in displacing a radiolabeled ligand from DAT and SERT.

  • Preparation: Membranes were prepared from brain tissue (e.g., striatum for DAT, cortex for SERT) or from cells expressing the recombinant transporters.

  • Procedure:

    • The membranes were incubated with a specific radioligand (e.g., [125I]RTI-55, a cocaine analog that binds to both DAT and SERT).

    • Increasing concentrations of noribogaine were added to compete with the radioligand for binding to the transporters.

    • After incubation, the membranes were washed to remove unbound radioligand.

    • The amount of bound radioactivity was measured using a scintillation counter.

  • Data Analysis: The concentration of noribogaine that inhibits 50% of the specific binding of the radioligand (IC50) was calculated. The binding affinity (Ki) was then determined using the Cheng-Prusoff equation.[1]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Brain Tissue or Transporter-Expressing Cells prep2 Membrane Preparation prep1->prep2 assay1 Incubate Membranes with Radioligand and Noribogaine prep2->assay1 assay2 Wash to Remove Unbound Ligand assay1->assay2 assay3 Measure Bound Radioactivity assay2->assay3 analysis1 Calculate IC50 assay3->analysis1 analysis2 Determine Ki using Cheng-Prusoff Equation analysis1->analysis2

Radioligand Binding Assay Workflow
In Vivo Microdialysis

This technique was employed to measure the extracellular levels of dopamine and serotonin in the brains of awake, freely moving animals following the administration of noribogaine.

  • Objective: To determine the in vivo effect of noribogaine on dopamine and serotonin release.

  • Animal Preparation: A microdialysis probe was surgically implanted into a specific brain region (e.g., nucleus accumbens or striatum) of a rat. The animal was allowed to recover from the surgery.

  • Procedure:

    • On the day of the experiment, the microdialysis probe was perfused with artificial cerebrospinal fluid (aCSF).

    • Baseline samples of the dialysate were collected to determine the basal levels of dopamine and serotonin.

    • Noribogaine (40 mg/kg) was administered intraperitoneally (i.p.).

    • Dialysate samples were collected at regular intervals post-injection.

  • Analysis: The concentrations of dopamine and serotonin in the dialysate samples were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[4] The results were expressed as a percentage of the baseline levels.

G cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Surgical Implantation of Microdialysis Probe in Rat Brain prep2 Recovery Period prep1->prep2 exp1 Probe Perfusion with aCSF prep2->exp1 exp2 Baseline Sample Collection exp1->exp2 exp3 Noribogaine Administration (i.p.) exp2->exp3 exp4 Post-Injection Sample Collection exp3->exp4 analysis1 Quantify Dopamine and Serotonin by HPLC-ECD exp4->analysis1 analysis2 Express as % of Baseline analysis1->analysis2

In Vivo Microdialysis Experimental Workflow

Comparative Mechanism of Action

Noribogaine's interaction with DAT and SERT is fundamentally different, which explains the observed disparity in its effects on dopamine and serotonin release.

  • Dopamine System: Noribogaine acts as a competitive blocker of the dopamine transporter.[5] This means it competes with dopamine for the same binding site on the transporter. While it can inhibit dopamine reuptake, its affinity for DAT is relatively low. Studies have shown that noribogaine administration leads to a decrease in extracellular dopamine levels in the nucleus accumbens and striatum.[1] In contrast, its parent compound, ibogaine, has biphasic effects, initially decreasing dopamine levels but later leading to adaptive signaling and restoration of function in reward-related brain regions.[6][7]

  • Serotonin System: Noribogaine is a noncompetitive inhibitor of the serotonin transporter.[5] This indicates that it does not bind to the same site as serotonin but rather to an allosteric site, changing the transporter's conformation and thereby inhibiting serotonin reuptake. Noribogaine is a potent serotonin reuptake inhibitor, leading to a significant increase in extracellular serotonin levels.[5][6][7] In vivo microdialysis studies have demonstrated that noribogaine can cause up to an 8-fold increase in serotonin levels in the nucleus accumbens.[4] Its affinity for SERT is in the mid-nanomolar range, and it is approximately 10 times more potent than ibogaine at inhibiting serotonin reuptake.[1]

G cluster_dopamine Dopaminergic Synapse cluster_serotonin Serotonergic Synapse DA_neuron Dopaminergic Neuron DA_synapse Synaptic Cleft DA_neuron->DA_synapse Release DA_transporter DAT DA_transporter->DA_neuron DA_synapse->DA_transporter Reuptake DA_postsynaptic Postsynaptic Neuron DA_synapse->DA_postsynaptic Binding Noribogaine_DA Noribogaine Noribogaine_DA->DA_transporter Competitive Blockade Dopamine Dopamine Dopamine->DA_transporter SERT_neuron Serotonergic Neuron SERT_synapse Synaptic Cleft SERT_neuron->SERT_synapse Release SERT_transporter SERT SERT_transporter->SERT_neuron SERT_synapse->SERT_transporter Reuptake SERT_postsynaptic Postsynaptic Neuron SERT_synapse->SERT_postsynaptic Binding Noribogaine_SERT Noribogaine Noribogaine_SERT->SERT_transporter Noncompetitive Inhibition Serotonin Serotonin Serotonin->SERT_transporter

Noribogaine's Differential Action on DAT and SERT

Conclusion

The experimental data unequivocally demonstrate that noribogaine has a significantly greater impact on the serotonin system compared to the dopamine system. It is a highly potent, noncompetitive inhibitor of serotonin reuptake, leading to a substantial increase in extracellular serotonin levels. In contrast, its effect on the dopamine system is characterized by a less potent, competitive blockade of the dopamine transporter, resulting in a decrease in extracellular dopamine. These distinct pharmacological profiles are crucial for understanding noribogaine's therapeutic potential and its overall effects on brain function.

References

Noribogaine Demonstrates a Favorable Safety Profile with Reduced Tremorigenic Effects Compared to Ibogaine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical data indicates that noribogaine (B1226712), the primary active metabolite of ibogaine (B1199331), does not induce the tremors commonly associated with its parent compound. This key difference suggests a greater therapeutic potential for noribogaine in the development of treatments for substance use disorders.

Ibogaine, a naturally occurring psychoactive alkaloid, has shown promise in reducing drug cravings and withdrawal symptoms. However, its clinical utility has been hampered by a range of adverse effects, most notably the induction of tremors and ataxia.[1] In contrast, its metabolite, noribogaine, appears to retain the anti-addictive properties of ibogaine while exhibiting a significantly improved safety profile.[1][2][3]

Comparative Analysis of Tremorigenic Effects

Preclinical studies in rodent models have consistently demonstrated a clear distinction between the tremor-inducing properties of ibogaine and noribogaine. Systemic administration of noribogaine has been shown to not induce tremors or ataxia, a finding that has been repeatedly corroborated in the scientific literature.[1]

One study directly comparing the two compounds in rats found that ibogaine administration resulted in observable tremors, whereas noribogaine did not produce any such effects.[2] This dissociation between the desired anti-addictive effects and the undesirable tremorigenic side effects is a critical finding for the advancement of iboga alkaloid-based therapies.[2]

CompoundTremor Induction (at 40 mg/kg, i.p. in rats)Reference
IbogaineInduces observable tremorsGlick et al., 1994[2]
NoribogaineDoes not induce tremorsGlick et al., 1996[2]

Experimental Protocols

The assessment of tremorigenic effects in rodent models is a critical component of preclinical neuropharmacological research. The methodologies employed in the studies cited provide a framework for the quantitative and qualitative evaluation of drug-induced tremors.

Rodent Tremor Measurement

Objective: To quantify the presence and severity of tremors following the administration of a test compound.

Apparatus:

  • Tremor Monitor: A system equipped with a sensitive piezoelectric sensor to detect and record fine motor movements.[4][5] Modern systems can record continuous movement waveforms across a range of frequencies (e.g., 1-128 Hz) in real-time.[4]

  • Sound-attenuating chamber: To minimize environmental disturbances that could affect the animal's behavior.[4][5]

  • Rodent holder or enclosure: To position the animal on the sensor plate.

Procedure:

  • Acclimation: Rodents are habituated to the testing environment and apparatus to reduce stress-induced movements. This typically involves placing the animal in the enclosure for a period (e.g., 10 minutes) before the experiment begins.[4]

  • Compound Administration: The test compounds (ibogaine or noribogaine) or a vehicle control are administered to the animals, typically via intraperitoneal (i.p.) injection.

  • Data Recording: Immediately following administration, the animal is placed in the tremor monitoring system. The sensor records the animal's movements for a specified duration (e.g., up to 60 minutes).[4]

  • Behavioral Scoring: In conjunction with automated recording, trained observers can score the severity of tremors using a graded scale. For example: 0 = absent, 1 = equivocal, 2 = present, and 3 = intense.[6] Other observable behaviors such as flat body posture, forepaw treading, and piloerection can also be noted.[6]

  • Data Analysis: The recorded data is analyzed to determine the frequency and amplitude of the tremors.[4][5] Fast Fourier Transform (FFT) analysis can be used to identify the dominant frequency of the tremor.[4] The number of tremor events over a given time can also be quantified.[4]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimation Animal Acclimation admin Compound Administration (i.p. injection) acclimation->admin compound_prep Compound Preparation (Ibogaine/Noribogaine/Vehicle) compound_prep->admin placement Placement in Tremor Monitor admin->placement recording Data & Behavioral Recording placement->recording quant Quantitative Analysis (Frequency, Amplitude) recording->quant qual Qualitative Analysis (Behavioral Scores) recording->qual comparison Comparative Evaluation quant->comparison qual->comparison

Experimental Workflow for Tremor Assessment

Underlying Signaling Pathways

The differential effects of ibogaine and noribogaine on motor function are likely rooted in their distinct interactions with various neurotransmitter systems. Both compounds have a complex pharmacology, binding to multiple receptors and transporters.[7][8]

Ibogaine's tremorigenic effects are thought to be related to its complex interactions with the central nervous system. In contrast, noribogaine's unique profile as a G-protein biased kappa-opioid receptor (KOR) agonist may contribute to its lack of tremor-inducing properties.[9] Noribogaine acts as a potent agonist at the G-protein signaling pathway of the KOR while being significantly less effective at recruiting β-arrestin.[9] This biased agonism could be a key factor in its improved side-effect profile.

Furthermore, both ibogaine and noribogaine interact with serotonin (B10506) and dopamine (B1211576) transporters, and NMDA receptors, and upregulate Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the ventral tegmental area (VTA), which is believed to be a primary mechanism for their anti-addictive effects.[1][7] The potentiation of opioid and 5-HT receptor-mediated inhibition of adenylyl cyclase by both compounds may also play a role in their pharmacological actions.[10]

G cluster_ibogaine Ibogaine cluster_noribogaine Noribogaine Ibogaine Ibogaine I_NMDA NMDA Receptor (Antagonist) Ibogaine->I_NMDA I_KOR Kappa Opioid Receptor Ibogaine->I_KOR I_MOR Mu Opioid Receptor Ibogaine->I_MOR I_DAT Dopamine Transporter (Blocker) Ibogaine->I_DAT I_SERT Serotonin Transporter (Blocker) Ibogaine->I_SERT I_GDNF GDNF Upregulation (VTA) Ibogaine->I_GDNF Tremors Tremors Ibogaine->Tremors Anti_Addictive Anti-Addictive Effects I_GDNF->Anti_Addictive Noribogaine Noribogaine N_KOR Kappa Opioid Receptor (G-protein biased agonist) Noribogaine->N_KOR N_MOR Mu Opioid Receptor (Weak Antagonist) Noribogaine->N_MOR N_DAT Dopamine Transporter (Blocker) Noribogaine->N_DAT N_SERT Serotonin Transporter (Blocker) Noribogaine->N_SERT N_GDNF GDNF Upregulation (VTA) Noribogaine->N_GDNF No_Tremors No Tremors Noribogaine->No_Tremors N_GDNF->Anti_Addictive

Comparative Signaling Pathways

Conclusion

References

Noribogaine Demonstrates a Superior Therapeutic Index Over Ibogaine for Potential Anti-Addictive Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive assessment of preclinical data reveals that noribogaine (B1226712), the primary active metabolite of ibogaine (B1199331), possesses a significantly wider therapeutic index than its parent compound, suggesting a more favorable safety profile for the treatment of substance use disorders. This analysis, which consolidates findings on the efficacy and toxicity of both compounds, indicates that while both show promise in reducing drug-seeking behaviors, noribogaine's lower toxicity and comparable, if not superior, efficacy mark it as a more promising candidate for further clinical development.

The therapeutic index (TI), a ratio of a drug's toxic dose to its effective dose, is a critical measure of its safety. A higher TI indicates a wider margin between the dose needed for a therapeutic effect and the dose that causes toxicity. Analysis of preclinical studies in rodent models provides the basis for this comparative assessment.

Quantitative Comparison of Therapeutic Indices

The following table summarizes the key quantitative data from preclinical studies used to derive the therapeutic index for both ibogaine and noribogaine.

ParameterIbogaineNoribogaineSource
Median Lethal Dose (LD50) 263 mg/kg (mice, intragastric)630 mg/kg (mice, intragastric)[1][2]
Effective Dose (ED50) ~40 mg/kg (rats, i.p. for reduction of drug self-administration)13 mg/kg (mice, oral, for reduction of opiate withdrawal score)[3][4][5][6],[7]
Calculated Therapeutic Index (LD50/ED50) ~6.6 ~48.5

Note: The ED50 for ibogaine is an approximate value based on repeatedly cited effective doses in literature. The experimental conditions for LD50 and ED50 determinations may vary between studies.

Based on this data, noribogaine's therapeutic index is substantially higher than that of ibogaine, primarily due to its significantly lower toxicity (higher LD50).

Experimental Protocols

The data presented above are derived from established preclinical models of addiction and toxicity. The following are detailed methodologies for the key experiments cited.

Acute Toxicity (LD50) Determination in Mice

Objective: To determine the median lethal dose (LD50) of ibogaine and noribogaine.

Subjects: White laboratory mice.[1][2]

Methodology:

  • Animals are divided into groups, with each group receiving a different dose of either ibogaine or noribogaine.[1][2]

  • The compounds are administered intragastrically via a stomach tube.[1][2] Control animals receive an equivalent volume of saline.[1][2]

  • For ibogaine, doses administered include 100, 300, 400, and 500 mg/kg.[1][2] For noribogaine, doses include 300, 500, 700, and 900 mg/kg.[1][2]

  • The number of surviving mice in each group and their survival time after administration are recorded.[1][2]

  • The LD50 is calculated based on the mortality rate at different doses using a standard formula.[1][2]

Drug Self-Administration in Rats

Objective: To assess the efficacy of a compound in reducing drug-seeking behavior.

Subjects: Male Sprague-Dawley or Wistar rats are commonly used.[8]

Methodology:

  • Surgical Implantation: Rats are anesthetized, and a catheter is surgically implanted into the jugular vein to allow for intravenous drug self-administration.[8]

  • Acquisition of Self-Administration: Animals are placed in operant conditioning chambers equipped with levers. Pressing the "active" lever results in an intravenous infusion of a drug of abuse (e.g., cocaine, morphine, nicotine), while pressing the "inactive" lever has no consequence.[9][10] This phase continues until a stable pattern of drug self-administration is established.[8]

  • Treatment and Assessment: Once stable responding is achieved, animals are pre-treated with the test compound (e.g., ibogaine or noribogaine at various doses, typically 40 mg/kg, i.p. for ibogaine) at a specified time before the self-administration session (e.g., 19 hours prior to testing for long-lasting effects).[3][4][8]

  • The number of drug infusions self-administered is recorded and compared to baseline levels or a vehicle-treated control group to determine the effect of the treatment.[8]

Naloxone-Precipitated Opiate Withdrawal in Mice

Objective: To evaluate a compound's ability to alleviate the physical symptoms of opioid withdrawal.

Subjects: Mice chronically treated with morphine.[7]

Methodology:

  • Induction of Dependence: Mice are made physically dependent on morphine through repeated injections or implantation of a slow-release morphine pellet.[7]

  • Treatment: Two hours before the induction of withdrawal, mice are orally administered noribogaine at various doses (e.g., up to 100 mg/kg).[7]

  • Induction of Withdrawal: Withdrawal is precipitated by an injection of the opioid antagonist naloxone.[7]

  • Assessment: The severity of withdrawal is quantified by observing and scoring various withdrawal signs (e.g., jumping, wet dog shakes, teeth chattering). The global opiate withdrawal score is calculated.[7]

  • The ED50 is determined as the dose of noribogaine that reduces the global withdrawal score by 50% compared to a vehicle-treated control group.[7]

Signaling Pathways and Mechanisms of Action

The differential effects of ibogaine and noribogaine can be attributed to their distinct interactions with various neurotransmitter systems.

Ibogaine vs Noribogaine Signaling cluster_ibogaine Ibogaine cluster_noribogaine Noribogaine Ibogaine Ibogaine I_NMDA NMDA Receptor Ibogaine->I_NMDA Antagonist I_Sigma2 Sigma-2 Receptor Ibogaine->I_Sigma2 Agonist I_SERT SERT Ibogaine->I_SERT Inhibitor I_DAT DAT Ibogaine->I_DAT Inhibitor I_nAChR nAChR Ibogaine->I_nAChR Antagonist Noribogaine Noribogaine N_SERT SERT Noribogaine->N_SERT Potent Inhibitor N_KOR Kappa Opioid Receptor Noribogaine->N_KOR Biased Agonist N_MOR Mu Opioid Receptor Noribogaine->N_MOR Weak Agonist N_DAT DAT Noribogaine->N_DAT Weak Inhibitor

Caption: Comparative signaling targets of Ibogaine and Noribogaine.

Ibogaine interacts with a wide range of targets, including NMDA and sigma-2 receptors, as well as serotonin (B10506) (SERT) and dopamine (B1211576) (DAT) transporters.[3] Its action at the sigma-2 receptor has been associated with its neurotoxic effects.[11] In contrast, noribogaine is a potent serotonin reuptake inhibitor and acts as a biased agonist at the kappa opioid receptor, with weaker effects on the mu-opioid receptor and dopamine transporter.[4][9] This more selective profile may contribute to its improved safety.

Experimental_Workflow_Self_Administration cluster_workflow Drug Self-Administration Experimental Workflow start Rat Subjects surgery Jugular Vein Catheter Implantation start->surgery acquisition Acquisition of Drug Self-Administration (Lever Pressing) surgery->acquisition stabilization Stable Responding Achieved acquisition->stabilization treatment Administer Ibogaine, Noribogaine, or Vehicle stabilization->treatment testing Self-Administration Test Session treatment->testing data_collection Record Number of Infusions testing->data_collection analysis Compare to Baseline/ Control data_collection->analysis

Caption: Workflow for drug self-administration experiments.

Conclusion

The available preclinical evidence strongly suggests that noribogaine has a more favorable therapeutic index than ibogaine. Its lower toxicity, coupled with its demonstrated efficacy in reducing drug-seeking behaviors and withdrawal symptoms, positions it as a compelling candidate for the development of novel anti-addiction pharmacotherapies. While both compounds show potential, the improved safety profile of noribogaine warrants prioritized investigation in future clinical trials. Further research is necessary to fully elucidate the long-term effects and optimal dosing strategies for noribogaine in a clinical setting.

References

Noribogaine's Differentiated Efficacy in Cocaine and Opioid Addiction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical and clinical data reveals that noribogaine (B1226712), the primary active metabolite of the psychoactive compound ibogaine (B1199331), demonstrates significant therapeutic potential in treating both cocaine and opioid addiction. However, its efficacy and underlying mechanisms of action present subtle but important differences between the two substance use disorders. This guide provides a detailed comparison of noribogaine's effects in established addiction models, supported by experimental data and methodological insights for researchers, scientists, and drug development professionals.

Noribogaine's anti-addictive properties are attributed to its complex pharmacology, engaging multiple neurotransmitter systems. It acts as a kappa-opioid receptor agonist and a mu-opioid receptor antagonist, and it also interacts with serotonin (B10506) and dopamine (B1211576) transporters.[1][2][3] This multifaceted mechanism is believed to contribute to its ability to reduce drug cravings and withdrawal symptoms.[1][4][5]

Comparative Efficacy in Preclinical Models

Preclinical studies utilizing animal models of addiction provide the primary evidence for noribogaine's differential effects. The most common paradigms, self-administration and conditioned place preference (CPP), offer quantitative measures of a drug's reinforcing properties and the motivational state of the animal.

Self-Administration Studies

In self-administration paradigms, animals are trained to perform a task (e.g., lever pressing) to receive a drug infusion. A reduction in this behavior following treatment is indicative of decreased motivation to seek the drug. Studies have shown that noribogaine can decrease both morphine and cocaine self-administration for several days in rats.[6][7]

Drug Model Animal Model Noribogaine Dose Effect on Self-Administration Duration of Effect Citation
MorphineFemale Sprague-Dawley rats40 mg/kgDecreased intakeProtracted effect observed 1 day later[7]
CocaineMale Wistar rats40 mg/kgSignificant decrease in intakeRemained unaltered for more than 48 hours[7]
MorphineMale rats40 mg/kgSuppressed self-administrationSignificant for 7 sessions[8]
FentanylMale rats40 mg/kgSignificant suppression of intake4 days, with trends for at least 5 days[8]
Conditioned Place Preference (CPP) Studies

The CPP paradigm assesses the rewarding or aversive properties of a drug by measuring an animal's preference for an environment previously paired with the substance. Noribogaine itself does not appear to produce a conditioned place preference, suggesting a low abuse liability.[5] While direct comparative studies on noribogaine's effect on cocaine- versus opioid-induced CPP are limited, the parent compound, ibogaine, has been shown to attenuate cocaine CPP.

Drug Model Animal Model Noribogaine/Ibogaine Dose Effect on Conditioned Place Preference Citation
CocaineMale Sprague-Dawley rats18-MC (ibogaine analog)Attenuated acquisition of cocaine CPP[9]
MorphineN/AN/AData not available in search resultsN/A
CocaineRatsN/ACocaine induces place preference[10]

Experimental Protocols

Self-Administration Protocol

A typical self-administration study involves several phases:

  • Catheter Implantation: Animals, typically rats, are surgically implanted with an intravenous catheter to allow for drug delivery.

  • Acquisition Training: Rats are placed in operant conditioning chambers and learn to press a lever to receive an infusion of either cocaine or an opioid (e.g., morphine, fentanyl). This phase continues until a stable pattern of self-administration is established.

  • Noribogaine Administration: A single dose of noribogaine is administered to the animals.

  • Post-Treatment Testing: Subsequent self-administration sessions are conducted to assess the effect of noribogaine on drug-seeking behavior over time.

G cluster_0 Self-Administration Experimental Workflow Catheter Implantation Catheter Implantation Acquisition Training Acquisition Training Catheter Implantation->Acquisition Training Recovery Noribogaine Administration Noribogaine Administration Acquisition Training->Noribogaine Administration Stable Baseline Post-Treatment Testing Post-Treatment Testing Noribogaine Administration->Post-Treatment Testing Observation Period Data Analysis Data Analysis Post-Treatment Testing->Data Analysis Behavioral Metrics

Self-Administration Workflow
Conditioned Place Preference (CPP) Protocol

The CPP protocol generally consists of three distinct phases:

  • Pre-Conditioning (Baseline Preference): On the first day, animals are allowed to freely explore a two-compartment apparatus with distinct visual and tactile cues. The time spent in each compartment is recorded to determine any initial preference.

  • Conditioning: Over several days, animals receive injections of the drug (e.g., cocaine or morphine) and are confined to one compartment, and on alternate days, they receive a saline injection and are confined to the other compartment.

  • Post-Conditioning (Test): In a drug-free state, animals are again allowed to freely explore both compartments. An increase in time spent in the drug-paired compartment is interpreted as a conditioned preference.

G cluster_1 Conditioned Place Preference Experimental Workflow Pre-Conditioning Pre-Conditioning Conditioning Conditioning Pre-Conditioning->Conditioning Baseline Post-Conditioning Test Post-Conditioning Test Conditioning->Post-Conditioning Test Drug/Saline Pairings Data Analysis Data Analysis Post-Conditioning Test->Data Analysis Preference Score

Conditioned Place Preference Workflow

Signaling Pathways of Noribogaine

Noribogaine's therapeutic effects are mediated by its interaction with several key signaling pathways implicated in addiction. Its action on opioid receptors, particularly its kappa-opioid agonism, is thought to play a significant role in its anti-addictive properties.[1][3] Furthermore, its ability to block dopamine and serotonin transporters modulates the brain's reward circuitry.[1][6] An important long-term effect of noribogaine may be the upregulation of Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the ventral tegmental area (VTA), which could promote neuronal recovery from the effects of chronic drug use.[1]

G cluster_2 Putative Signaling Pathways of Noribogaine in Addiction cluster_opioid Opioid System cluster_monoamine Monoamine Systems cluster_neurotrophic Neurotrophic Factors Noribogaine Noribogaine Kappa-Opioid Receptor Kappa-Opioid Receptor Noribogaine->Kappa-Opioid Receptor Agonist Mu-Opioid Receptor Mu-Opioid Receptor Noribogaine->Mu-Opioid Receptor Antagonist Dopamine Transporter (DAT) Dopamine Transporter (DAT) Noribogaine->Dopamine Transporter (DAT) Blockade Serotonin Transporter (SERT) Serotonin Transporter (SERT) Noribogaine->Serotonin Transporter (SERT) Blockade GDNF Upregulation (VTA) GDNF Upregulation (VTA) Noribogaine->GDNF Upregulation (VTA) Induces Reduced Drug Reward Reduced Drug Reward Kappa-Opioid Receptor->Reduced Drug Reward Reduced Craving Reduced Craving Mu-Opioid Receptor->Reduced Craving Modulation of Reward Pathway Modulation of Reward Pathway Dopamine Transporter (DAT)->Modulation of Reward Pathway Mood Regulation Mood Regulation Serotonin Transporter (SERT)->Mood Regulation Neuronal Plasticity/Repair Neuronal Plasticity/Repair GDNF Upregulation (VTA)->Neuronal Plasticity/Repair

Noribogaine's Putative Signaling Pathways

Conclusion

The available evidence strongly suggests that noribogaine is a promising candidate for the treatment of both cocaine and opioid addiction. Preclinical data indicate a robust and lasting effect in reducing drug self-administration for both classes of substances. While direct comparative efficacy studies are still needed, the existing research points towards a broad anti-addictive profile. The unique pharmacological actions of noribogaine, particularly its influence on multiple neurotransmitter systems and its potential to promote neuroplasticity, warrant further investigation through well-controlled clinical trials.[4][11][12] The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for future research and development in this critical area of addiction medicine.

References

Safety Operating Guide

Navigating the Disposal of Noribogaine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe and legal disposal of noribogaine (B1226712) hydrochloride, a key metabolite of the Schedule I substance, ibogaine.

Noribogaine hydrochloride, while not explicitly listed as a controlled substance, is considered an analogue of ibogaine, a Drug Enforcement Administration (DEA) Schedule I substance. This classification has significant implications for its handling and disposal, necessitating adherence to stringent federal regulations. Improper disposal can lead to environmental contamination, pose risks to public health, and result in severe legal and financial penalties.

Regulatory Framework: Understanding the Core Requirements

The disposal of this compound is governed by regulations from two primary federal agencies:

  • Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances and their analogues. The core principle of DEA-compliant disposal is that the substance must be rendered "non-retrievable," meaning it cannot be transformed back into a usable form.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous waste. While the Safety Data Sheet (SDS) for this compound does not list it as an extremely hazardous substance, it is classified as harmful if swallowed and an irritant (GHS07). Therefore, it must be managed in a way that prevents environmental release.

Hazard Communication and Safety Data

Before handling or disposing of this compound, it is crucial to review its Safety Data Sheet (SDS).

Hazard Classification (GHS)Description
Acute Toxicity, Oral (Category 4) Harmful if swallowed.
Skin Irritation (Category 2) Causes skin irritation.
Eye Irritation (Category 2A) Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.

Source: Noribogaine (hydrochloride) Safety Data Sheet[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound requires a systematic approach to ensure safety and compliance. The following workflow outlines the necessary steps.

Noribogaine_Disposal_Workflow cluster_prep Preparation Phase cluster_disposal Disposal Phase cluster_documentation Documentation Phase A Step 1: Identify and Quantify Waste B Step 2: Segregate Waste A->B Properly labeled containers C Step 3: Choose Disposal Pathway B->C Based on facility policy and regulations D Option A: Use a DEA-Registered Reverse Distributor C->D Recommended for most generators E Option B: On-Site Destruction (if permitted) C->E Requires specific protocols and approvals F Step 4: Complete DEA Form 41 D->F E->F G Step 5: Maintain Records F->G Minimum 2 years

Figure 1: Logical workflow for the proper disposal of this compound waste.

Step 1: Identify and Quantify Waste

Begin by accurately identifying and quantifying all materials contaminated with this compound. This includes:

  • Unused or expired pure compound.

  • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

  • Contaminated labware, including vials, pipette tips, and glassware.

  • Solutions and mixtures containing this compound.

Step 2: Segregate Waste

Segregate all this compound waste from other laboratory waste streams. Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include:

  • The words "Hazardous Waste"

  • The name of the chemical: "this compound"

  • The associated hazards (e.g., "Toxic," "Irritant")

  • The accumulation start date.

Step 3: Choose a Disposal Pathway

Given its status as a Schedule I analogue, there are two primary pathways for the disposal of this compound:

  • Option A: DEA-Registered Reverse Distributor (Recommended) This is the most common and recommended method for facilities that do not have on-site destruction capabilities. A reverse distributor is a company registered with the DEA to handle and dispose of controlled substances.

  • Option B: On-Site Destruction Some facilities may be authorized to destroy controlled substances on-site. This process is highly regulated and requires adherence to specific DEA protocols to ensure the substance is rendered non-retrievable. The most common method for on-site destruction of chemical substances is incineration in a licensed hazardous waste incinerator.[2]

Step 4: Documentation - DEA Form 41

For both disposal pathways, a DEA Form 41, "Registrants Inventory of Drugs Surrendered," must be completed. This form documents the destruction of controlled substances and requires detailed information, including the drug name, quantity, and the signatures of two authorized employees who witnessed the disposal.

Step 5: Record Keeping

All records related to the disposal of this compound, including completed DEA Form 41s and any documentation from the reverse distributor, must be maintained for a minimum of two years.[3]

Experimental Protocols for On-Site Destruction

While using a reverse distributor is the preferred method, facilities with the appropriate permits and equipment may perform on-site destruction. The primary goal is to ensure the complete and irreversible destruction of the compound.

Incineration Protocol:

  • Preparation: The this compound waste must be securely packaged in a container suitable for incineration.

  • Incineration: The material should be incinerated in a federally and state-permitted hazardous waste incinerator equipped with an afterburner and a scrubber to neutralize harmful emissions.[2]

  • Verification: The destruction process must be witnessed by two authorized individuals who can attest that the substance was rendered non-retrievable.

  • Documentation: Complete DEA Form 41 with all required details of the incineration process.

Conclusion

The proper disposal of this compound is a multi-faceted process that requires a thorough understanding of both DEA and EPA regulations. By following these established procedures, research facilities can ensure the safety of their personnel, protect the environment, and maintain full regulatory compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to all local and state regulations.

References

Safeguarding Research: A Comprehensive Guide to Handling Noribogaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Noribogaine hydrochloride, a potent psychoactive compound. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research. This document outlines necessary personal protective equipment (PPE), detailed operational procedures, and compliant disposal methods.

Essential Personal Protective Equipment (PPE)

The risk of exposure to this compound necessitates a stringent PPE protocol. The following table summarizes the required equipment for various laboratory tasks involving this compound.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work (Low potential for aerosolization) - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves- Closed-toe shoes- N/A
Handling of Powders/Solids (e.g., weighing, aliquoting) - Full-face respirator with P100 (or N100) particulate filters- Disposable solid-front laboratory gown with tight-fitting cuffs- Double-gloving (e.g., two pairs of nitrile gloves)- Disposable shoe covers- Anti-static weigh paper or enclosed balance
Handling of Liquids/Solutions (e.g., dissolution, dilutions) - Chemical splash goggles- Face shield (in addition to goggles)- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat- Use of a certified chemical fume hood
Equipment Cleaning & Decontamination - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- N/A
Waste Disposal - Chemical splash goggles- Chemical-resistant gloves- Disposable solid-front laboratory gown- Use of sealed, properly labeled waste containers

Hazard Identification and Safe Handling

This compound is classified with the following hazards:

  • Harmful if swallowed. [1]

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation. [1]

Always consult the Safety Data Sheet (SDS) for the most current and detailed information.[1]

Experimental Protocol: Step-by-Step Handling Procedure

This protocol outlines a safe workflow for handling this compound in a laboratory setting.

1. Preparation and Pre-Handling:

  • Designate a specific work area for handling this compound, preferably within a certified chemical fume hood.
  • Ensure the work area is clean and uncluttered.
  • Assemble all necessary equipment, including PPE, weighing tools, solvents, and waste containers, before handling the compound.
  • Verify that the chemical fume hood is functioning correctly.

2. Donning Personal Protective Equipment (PPE):

  • Don PPE in the following order: shoe covers, gown, respirator, face shield/goggles, and then gloves (inner pair first, outer pair second).

3. Handling and Manipulation:

  • Weighing (Solid Form):
  • Perform all weighing of powdered this compound within the chemical fume hood.
  • Use anti-static weigh paper or a tared, disposable container to minimize dispersal of the powder.
  • Handle with care to avoid creating dust.
  • Solution Preparation:
  • Slowly add the solvent to the solid compound to avoid splashing.
  • If sonication is required, ensure the container is securely capped.
  • Conducting Experiments:
  • All manipulations of this compound, in both solid and liquid form, must be performed within the designated and controlled work area (e.g., chemical fume hood).

4. Post-Handling and Decontamination:

  • Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent.
  • Thoroughly clean all reusable equipment according to established laboratory procedures for potent compounds.
  • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of in the designated hazardous waste container.

Operational and Disposal Plan

A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.

Operational Plan:

  • Access Control: Limit access to areas where this compound is stored and handled to authorized personnel only.

  • Training: All personnel must receive specific training on the hazards and safe handling procedures for this compound before working with it.

  • Emergency Procedures: Establish and clearly post emergency procedures for spills, accidental exposure, and other incidents. An emergency eyewash and safety shower must be readily accessible.

Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, weigh papers, and pipette tips, must be segregated into a clearly labeled, sealed hazardous waste container.

  • Container Labeling: The hazardous waste container must be labeled as "Hazardous Waste" and include the name "this compound."

  • Disposal Method: this compound waste should not be disposed of down the drain or in regular trash.[2] It must be disposed of through a licensed hazardous waste disposal company, typically via incineration.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[3]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to laboratory procedures for non-hazardous glass or plastic waste.

Safe Handling Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Noribogaine_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post_handling Post-Handling cluster_disposal Waste Disposal prep_area Designate & Prepare Work Area assemble_materials Assemble Materials & PPE prep_area->assemble_materials don_ppe Don PPE assemble_materials->don_ppe weigh_compound Weigh Compound don_ppe->weigh_compound prepare_solution Prepare Solution weigh_compound->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe segregate_waste Segregate Hazardous Waste remove_ppe->segregate_waste dispose_waste Dispose via Licensed Contractor segregate_waste->dispose_waste

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.